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  • Product: 4-(4-aminophenyl)-1H-indazol-3-amine
  • CAS: 819058-89-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 4-(4-aminophenyl)-1H-indazol-3-amine

Executive Summary: The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in potent, biologically active compounds, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in potent, biologically active compounds, particularly kinase inhibitors.[1][2] This guide focuses on a specific derivative, 4-(4-aminophenyl)-1H-indazol-3-amine (CAS No. 819058-89-4), a molecule that combines the established bioactivity of the 3-aminoindazole core with a versatile 4-aminophenyl substituent. This strategic combination presents multiple reactive sites for library development and offers a unique three-dimensional architecture for probing protein binding pockets. This document serves as a comprehensive technical resource for researchers and drug development professionals, detailing the compound's structural attributes, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway, and its potential in therapeutic discovery.

Introduction to the 3-Aminoindazole Scaffold: A Privileged Motif in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent feature in numerous pharmacologically active agents.[3][4] Its thermodynamic stability and ability to act as a bioisostere for other aromatic systems, such as indole, have made it a valuable template in drug design.[5][6] The 1H-indazole tautomer is generally the most stable and predominant form.[5][7]

The introduction of an amino group at the C3 position dramatically enhances the scaffold's utility. The 3-aminoindazole core can mimic the adenine hinge-binding motif of ATP, enabling it to function as a competitive inhibitor for a wide range of protein kinases.[8] This has led to the development of several FDA-approved anticancer drugs, including Pazopanib and Niraparib, which feature this critical pharmacophore.[5] The compound 4-(4-aminophenyl)-1H-indazol-3-amine builds upon this foundation, incorporating a second primary amine on a phenyl ring at the C4 position. This addition not only extends the molecule's potential interaction network but also provides a distinct chemical handle for further functionalization, making it a highly valuable building block for combinatorial chemistry and lead optimization campaigns.

Physicochemical and Structural Properties

The fundamental properties of 4-(4-aminophenyl)-1H-indazol-3-amine are summarized below. While experimental data on properties such as melting point and solubility are not widely published, predictions can be made based on its structure.

PropertyValueSource
IUPAC Name 4-(4-aminophenyl)-1H-indazol-3-amine[9]
CAS Number 819058-89-4[10][11]
Molecular Formula C₁₃H₁₂N₄[9]
Molecular Weight 224.26 g/mol [9]
Predicted Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol. Insoluble in water.Inferred from structure[12]
Physical Form Expected to be a solid at room temperature.
Structural Diagram

The molecule's structure is defined by the planar indazole ring system with an exocyclic amine at position 3 and a phenylamine group at position 4. The bond between the indazole C4 and the phenyl ring is rotatable.

Caption: Chemical structure of 4-(4-aminophenyl)-1H-indazol-3-amine.

Spectroscopic Characterization Profile (Predictive)

For any synthetic or screening campaign, unambiguous characterization of the lead compound is paramount. The following is a predicted spectroscopic profile for 4-(4-aminophenyl)-1H-indazol-3-amine based on established principles, serving as a benchmark for experimental validation.

TechniquePredicted ObservationsRationale
¹H NMR ~12.0-13.0 ppm (s, 1H): Indazole N1-H.~6.5-8.0 ppm (m, 7H): Aromatic protons on both rings.~5.0-6.0 ppm (br s, 2H): 3-NH₂ protons.~3.5-4.5 ppm (br s, 2H): 4'-NH₂ protons.The indazole N-H proton is typically deshielded. Aromatic protons reside in the standard aromatic region.[13] Amine protons (N-H) are characteristically broad and their chemical shift is solvent-dependent; they can be confirmed by D₂O exchange, which causes the signals to disappear.[14][15]
¹³C NMR ~110-150 ppm: Multiple signals corresponding to the 13 aromatic carbons of the indazole and phenyl rings.Aromatic carbons appear in this characteristic downfield region. Specific assignments would require 2D NMR experiments.
IR Spectroscopy ~3450 & 3350 cm⁻¹: Two distinct, sharp-to-medium bands (N-H stretch, primary amines).~3300 cm⁻¹ (broad): Indazole N-H stretch.~1620-1580 cm⁻¹: N-H bending vibrations.~1335-1250 cm⁻¹: Aromatic C-N stretch.Primary amines (R-NH₂) typically show two N-H stretching bands (asymmetric and symmetric).[15][16] These are key diagnostic peaks. The C-N stretch confirms the amine linkage to the aromatic rings.
Mass Spectrometry (EI/ESI) [M]+• at m/z ≈ 224.11: Molecular ion.[M+H]⁺ at m/z ≈ 225.12: Protonated molecule (ESI).The molecular weight is 224.26. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent here (4 nitrogen atoms).[15]

Synthesis and Purification

While numerous methods exist for constructing the 3-aminoindazole core, a practical and modular approach is required for synthesizing specifically substituted analogs like 4-(4-aminophenyl)-1H-indazol-3-amine.[17][18][19] A robust strategy involves the late-stage introduction of the aminophenyl group via a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Workflow

The proposed synthesis begins with a commercially available substituted 2-fluorobenzonitrile. This approach is logical as the fluorine atom is an excellent leaving group for the initial nucleophilic aromatic substitution (SₙAr) reaction with hydrazine, which forms the indazole ring. The subsequent Suzuki coupling allows for the versatile introduction of the second aromatic ring.

workflow start 4-Bromo-2-fluorobenzonitrile step1 Hydrazine Hydrate, DMSO, 120 °C start->step1 inter1 4-Bromo-1H-indazol-3-amine step1->inter1 step2 Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C (Suzuki Coupling) inter1->step2 start2 4-(Boc-amino)phenylboronic acid start2->step2 inter2 Boc-protected intermediate step2->inter2 step3 Trifluoroacetic Acid (TFA), DCM, rt (Deprotection) inter2->step3 product 4-(4-aminophenyl)-1H- indazol-3-amine step3->product

Caption: Proposed synthetic workflow for 4-(4-aminophenyl)-1H-indazol-3-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-1H-indazol-3-amine

  • To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M), add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-bromo-1H-indazol-3-amine. This intermediate can often be used in the next step without further purification.

Causality: The SₙAr reaction followed by intramolecular cyclization is a classic and efficient method for forming the 3-aminoindazole ring.[18] The ortho-fluorine is highly activated towards displacement by the nitrile group, and hydrazine serves as the binucleophile to form the pyrazole ring.

Step 2: Synthesis of tert-butyl (4'-(3-amino-1H-indazol-4-yl)-[1,1'-biphenyl]-4-yl)carbamate

  • In a reaction vessel, combine 4-bromo-1H-indazol-3-amine (1.0 eq), 4-(Boc-amino)phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 0.2 M).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours until LC-MS analysis indicates complete consumption of the bromo-indazole.

  • Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Boc-protected product.

Causality: The Suzuki cross-coupling is a highly reliable method for forming C-C bonds between aryl halides and arylboronic acids. Using a Boc-protected aminophenylboronic acid is critical to prevent the free amine from interfering with the catalytic cycle or undergoing side reactions.

Step 3: Synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine (Final Product)

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(4-aminophenyl)-1H-indazol-3-amine.

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group at room temperature, liberating the free amine with minimal side products. The subsequent basic workup ensures the final product is isolated as the free base.

Chemical Reactivity and Potential for Drug Discovery

The structure of 4-(4-aminophenyl)-1H-indazol-3-amine offers three primary sites for chemical modification, making it an ideal scaffold for building focused chemical libraries for SAR studies.

  • 3-Amino Group: This nucleophilic site can readily react with acyl chlorides, isocyanates, or sulfonyl chlorides to form amides, ureas, and sulfonamides, respectively. These modifications can modulate solubility, introduce new hydrogen bond donors/acceptors, and explore different binding pockets.[20][21]

  • 4'-Amino Group: The amine on the appended phenyl ring provides a second, electronically distinct nucleophilic handle. It can be selectively functionalized, allowing for the exploration of vector space extending away from the core indazole scaffold.

  • Indazole N1-H: This nitrogen can be alkylated or arylated to block a key hydrogen bond donor site or to introduce substituents that can probe deeper into a protein's active site.[18]

reactivity main 4-(4-aminophenyl)-1H-indazol-3-amine product1 3-Amide Derivative main->product1 3-NH₂ Site product2 3-Urea Derivative main->product2 3-NH₂ Site product3 3-Sulfonamide Derivative main->product3 3-NH₂ Site product4 1-Alkyl-indazole Derivative main->product4 1-NH Site product5 4'-Amide Derivative main->product5 4'-NH₂ Site reagent1 R-COCl (Acylation) reagent2 R-NCO (Urea Formation) reagent3 R-SO₂Cl (Sulfonylation) reagent4 R'-X, Base (N-Alkylation) reagent5 R''-COCl (Selective Acylation)

Caption: Key reactivity sites and derivatization pathways.

Given the established role of the 3-aminoindazole scaffold, this compound is a prime candidate for screening against various protein kinase families. Its derivatives could be investigated as inhibitors for targets implicated in oncology, inflammation, and neurodegenerative diseases.[7][22][23]

Conclusion

4-(4-aminophenyl)-1H-indazol-3-amine is a strategically designed chemical entity that leverages the proven pharmacological relevance of the 3-aminoindazole core. Its combination of a potent hinge-binding motif with multiple, distinct points for chemical diversification makes it an exceptionally valuable starting point for drug discovery programs. This guide provides the foundational chemical knowledge—from structural and spectroscopic properties to a robust synthetic strategy—required for researchers to effectively utilize this compound in the pursuit of novel therapeutics.

References

  • Zhang, Z., et al. (2014). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 50(64), 8948-8951. Available from: [Link]

  • Scholz, A., et al. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry, 87(5), 3491-3502. Available from: [Link]

  • Bellina, F., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2659-2665. Available from: [Link]

  • Wang, X., et al. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 20(36), 7138-7150. Available from: [Link]

  • Neves, F., et al. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters, 17(15), 3754-3757. Available from: [Link]

  • Inxight Drugs. 4-(4-Aminophenyl)-1H-indazol-3-amine. Available from: [Link]

  • Global Substance Registration System (GSRS). 4-(4-AMINOPHENYL)-1H-INDAZOL-3-AMINE. Available from: [Link]

  • Supporting Information for an unspecified article, providing spectroscopic data for related indazole compounds. Available from: [Link]

  • ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. Available from: [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2117-2141. Available from: [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]

  • Austin Journal of Analytical and Pharmaceutical Chemistry. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available from: [Link]

  • US EPA. 4-(4-Aminophenyl)-1H-indazol-3-amine - Provisional Peer Reviewed Toxicity Values. Available from: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 976-984. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link]

  • Chemical and Pharmaceutical Sciences. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC, 12(6), 976-984. Available from: [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. Available from: [Link]

  • Chem-Space. 4-(4-Aminophenyl)-1H-indazol-3-amine | CAS:819058-89-4. Available from: [Link]

  • Bulletin of the Polytechnic Institute of Iasi. (2016). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Available from: [Link]

  • Patents Google. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. (2021). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Available from: [Link]

  • Snider, B. B., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(4), 681-683. Available from: [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4066. Available from: [Link]

  • Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Available from: [Link]

  • PubChem. 4-(4-Aminophenyl)-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-5-ol. Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Available from: [Link]

  • American Elements. Indazoles. Available from: [Link]

  • MDPI. (2024). Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations. Molecules, 29(15), 3465. Available from: [Link]

Sources

Exploratory

Structural Elucidation of 4-(4-aminophenyl)-1H-indazol-3-amine: A Multi-Modal Analytical Framework

Executive Summary & Strategic Context The molecule 4-(4-aminophenyl)-1H-indazol-3-amine represents a privileged scaffold in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The molecule 4-(4-aminophenyl)-1H-indazol-3-amine represents a privileged scaffold in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors (e.g., targeting VEGFR, ITK, or PLK families). The 3-aminoindazole core functions as a hinge-binding motif, while the 4-phenyl substitution provides a vector to explore the hydrophobic pocket II or the solvent-exposed front regions of the kinase domain.

However, the synthesis of 4-substituted indazoles is prone to regioisomeric ambiguity. Depending on the cyclization strategy (e.g., hydrazine reaction with 2,6-disubstituted benzonitriles), the aryl group may inadvertently populate the 6-position rather than the 4-position. Furthermore, the 1H-indazole core exhibits annular tautomerism (1H vs. 2H), complicating NMR interpretation.

This guide details a self-validating analytical workflow to unambiguously confirm the structure, distinguishing it from its constitutional isomers (5-, 6-, or 7-substituted) and defining its tautomeric state.

Synthetic Origins & Isomeric Risks

To elucidate the structure, one must understand the potential impurities generated during synthesis. The most common route involves a


 reaction of hydrazine with a substituted 2-fluorobenzonitrile, followed by cyclization.
The Regioisomer Challenge

If the starting material is 2-fluoro-6-(4-aminophenyl)benzonitrile , hydrazine attack at the nitrile and subsequent cyclization yields the desired 4-substituted indazole. However, if the precursor synthesis utilized a non-selective Suzuki coupling on a symmetrical di-halo scaffold, the 6-substituted isomer is a likely contaminant.

SynthesisPathways Precursor 2,6-difluorobenzonitrile (Starting Material) Suzuki Suzuki Coupling (Non-selective) Precursor->Suzuki IsomerMix Mixture of 2-fluoro-6-aryl & 2-fluoro-4-aryl Suzuki->IsomerMix Hydrazine Hydrazine Cyclization IsomerMix->Hydrazine Target Target: 4-substituted (Sterically Congested) Hydrazine->Target Path A Impurity Impurity: 6-substituted (Thermodynamically Favored) Hydrazine->Impurity Path B

Figure 1: Synthetic divergence showing the origin of the critical 4- vs. 6-regioisomerism challenge.

Mass Spectrometry: Elemental & Fragment Validation

Before NMR, High-Resolution Mass Spectrometry (HRMS) provides the first checkpoint.

  • Formula:

    
    
    
  • Exact Mass: 224.1062 Da

    
    
    
Fragmentation Fingerprint

While the molecular ion confirms the formula, it does not distinguish regioisomers. However, the fragmentation pattern of 3-aminoindazoles is characteristic:

  • Loss of Ammonia: A neutral loss of 17 Da (

    
    ) from the 3-amino group is a primary pathway, yielding a radical cation at 
    
    
    
    .
  • Retro-RDA (Retro-Diels-Alder): Cleavage of the pyrazole ring often results in the loss of

    
     or 
    
    
    
    , though this is less common in 3-amino variants than in unsubstituted indazoles.

Protocol: Run ESI-Q-TOF in positive mode. If the loss of


 is not the base peak in MS/MS, suspect N-alkylation or incorrect cyclization.

NMR Spectroscopy: The Elucidation Core

This is the definitive step. We must prove two things:

  • The Phenyl Ring is at Position 4 (not 5, 6, or 7).

  • The Tautomer is 1H (not 2H).

1H NMR: Spin System Analysis

The indazole benzene ring (protons H5, H6, H7) forms an ABC or AMX spin system. In a 4-substituted scaffold, we expect:

  • H5: Doublet (coupled to H6).

  • H6: Triplet (or dd, coupled to H5 and H7).

  • H7: Doublet (coupled to H6).

Diagnostic Shift (The "Deshielding" Effect): In the 4-substituted isomer, the H5 proton is sterically crowded by the adjacent phenyl ring. It typically shifts downfield compared to the 6-isomer. However, coupling constants (


) are more reliable than chemical shifts (

).
ProtonMultiplicity

Coupling (Hz)
Assignment Logic
H5 Doublet (d)

Ortho to H6; Para to N1 (no coupling visible)
H6 Triplet (t/dd)

Flanked by H5 and H7
H7 Doublet (d)

Ortho to H6; Close to N1
3-NH2 Broad Singlet-Exchangeable; typically

5.0 - 6.5 ppm
Indazole NH Broad Singlet-Typically

11.5 - 13.0 ppm
2D NMR: The "Smoking Gun" (NOESY)

The most critical experiment is NOESY (Nuclear Overhauser Effect Spectroscopy) . This measures through-space proximity (< 5 Å).

The Hypothesis: If the phenyl ring is at Position 4 , the ortho-protons of the phenyl ring are spatially adjacent to the 3-amino group (


).
If the phenyl ring is at Position 6 , the phenyl protons are far from the 3-amino group.

The Protocol:

  • Dissolve sample in DMSO-

    
     (to slow proton exchange and sharpen amine signals).
    
  • Acquire NOESY with a mixing time of 300-500ms.

  • Look for cross-peaks between the 3-amino protons (

    
     ppm) and the Phenyl-ortho protons  (
    
    
    
    ppm).

NOESY_Logic AminoGroup 3-Amino Group (Proton Source) PhenylRing Phenyl Ring (Ortho Protons) AminoGroup->PhenylRing Distance < 4Å? AminoGroup->PhenylRing Yes AminoGroup->PhenylRing No H5_Indazole Indazole H5 PhenylRing->H5_Indazole COSY Correlation (Through Bond) NOE_Signal STRONG NOE SIGNAL (Confirms 4-Position) PhenylRing->NOE_Signal Yes No_Signal NO SIGNAL (Suggests 5, 6, or 7-Position) PhenylRing->No_Signal No

Figure 2: NOESY correlation logic. The interaction between the exocyclic amine and the phenyl ring is the definitive structural proof.

Tautomeric Analysis (1H vs 2H)

Indazoles exist in equilibrium between 1H (benzenoid) and 2H (quinonoid) forms.[1][2] For 3-aminoindazoles, the 1H-tautomer is thermodynamically favored by


 kcal/mol due to aromatic stability.

Experimental Verification:

  • 15N HMBC: If available, 15N NMR is definitive.

    • 1H-Indazole: N1 is pyrrole-like (

      
       -160 ppm relative to 
      
      
      
      ) and has a direct
      
      
      coupling (
      
      
      Hz). N2 is pyridine-like.
    • 2H-Indazole: N2 is pyrrole-like.

  • Solvent Effects: In DMSO-

    
    , the NH proton usually appears as a broad singlet around 11.5–12.5 ppm. If the signal is sharp and split, it suggests a fixed tautomer (rare for unsubstituted indazoles) or strong intramolecular H-bonding.
    

Note: For this specific molecule, the 4-phenyl group may twist out of plane, but it does not lock the tautomer. Assume the 1H-form is the dominant species in solution.[1]

X-Ray Crystallography (The Gold Standard)

While NMR provides high confidence, X-ray diffraction (XRD) is the ultimate validation, particularly for confirming the atropisomerism (twist angle) of the 4-phenyl ring relative to the indazole core.

Crystallization Protocol:

  • Solvent System: Slow evaporation from Methanol/Dichloromethane (1:1) or vapor diffusion of Pentane into THF solution.

  • Target: Single crystal suitable for XRD.

  • Result: Unambiguous 3D coordinates confirming the 4-connectivity and the H-bonding network of the 3-amino group.

References

  • Synthesis of 3-aminoindazoles

    • Title: Copper-catalyzed coupling of 2-halobenzonitriles with hydrazines.[3]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Indazole Tautomerism

    • Title: Tautomerism of Indazoles: A Review.
    • Source:Heterocycles.
    • URL:[Link]

  • NMR Characterization of Indazoles

    • Title: 1H and 13C NMR chemical shifts of indazole derivatives.[1][4][5]

    • Source:Magnetic Resonance in Chemistry.
    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: Indazole-based Kinase Inhibitors: A Review.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Foundational

Mechanistic Profiling of 4-(4-aminophenyl)-1H-indazol-3-amine (Flt3 Inhibitor IV)

The following technical guide details the mechanism of action, chemical biology, and experimental validation of 4-(4-aminophenyl)-1H-indazol-3-amine , commonly designated in research catalogs as Flt3 Inhibitor IV . [1] E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental validation of 4-(4-aminophenyl)-1H-indazol-3-amine , commonly designated in research catalogs as Flt3 Inhibitor IV .

[1]

Executive Summary & Compound Identity

4-(4-aminophenyl)-1H-indazol-3-amine (CAS: 819058-89-4 ) is a potent, ATP-competitive small molecule inhibitor with high selectivity for FMS-like tyrosine kinase 3 (Flt3) .[1][2] Unlike its urea-derivatized structural analog Linifanib (ABT-869) , which exhibits broad-spectrum activity against VEGFR and PDGFR, this specific amine core functions as a highly selective chemical probe for Flt3 signaling.

It is primarily utilized to dissect Flt3-driven oncogenesis in Acute Myeloid Leukemia (AML), specifically targeting the constitutively active Flt3-ITD (Internal Tandem Duplication) mutant.

FeatureTechnical Specification
IUPAC Name 4-(4-aminophenyl)-1H-indazol-3-amine
Common Alias Flt3 Inhibitor IV
CAS Number 819058-89-4
Primary Target Flt3 (Wild Type & ITD Mutant)
Potency (IC50) 43 nM (Flt3)
Selectivity >100-fold selective vs. VEGFR-2 (IC50: 4.79 µM) and c-Kit (IC50: 7.36 µM)
Binding Mode Type I (ATP-Competitive, Active Conformation)

Structural Biology & Binding Mechanism

The Indazole Scaffold (Hinge Binder)

The core pharmacophore is the 1H-indazol-3-amine moiety. This bicyclic heterocycle functions as an adenine mimetic.

  • Hinge Interaction: The indazole nitrogen (N1) and the exocyclic 3-amine group form a bidentate hydrogen-bonding network with the "hinge region" of the Flt3 kinase domain (specifically engaging residues equivalent to Cys694 in the ATP-binding pocket).

  • Geometry: The planar structure allows deep insertion into the ATP cleft.

The 4-Phenyl Substituent (Selectivity Filter)

The phenyl ring at the 4-position of the indazole is the critical determinant of this compound's unique profile.

  • Hydrophobic Pocket Occupancy: This phenyl group rotates out of the indazole plane to occupy the hydrophobic "gatekeeper" pocket behind the ATP site.

  • The "Type I" Distinction: Unlike Linifanib, which possesses a bulky urea tail extending into the DFG-out allosteric pocket (Type II binding), 4-(4-aminophenyl)-1H-indazol-3-amine lacks this extension. Consequently, it binds to the active conformation (DFG-in) of the kinase. This explains its high selectivity for Flt3 over VEGFR/PDGFR, as the latter are often targeted more effectively by Type II inhibitors that exploit specific DFG-out conformations.

Visualization: Pharmacophore & Binding Mode

The following diagram illustrates the structural logic and binding interactions.

BindingMechanism Compound 4-(4-aminophenyl)- 1H-indazol-3-amine Indazole Indazole Core (Adenine Mimic) Compound->Indazole Phenyl 4-Phenyl Ring (Hydrophobic Moiety) Compound->Phenyl Amine 3-Amine Group (H-Bond Donor) Compound->Amine Hinge Hinge Region (Glu661 / Cys694) Indazole->Hinge H-Bonding (ATP Site) Gatekeeper Hydrophobic Pocket (Gatekeeper Region) Phenyl->Gatekeeper Hydrophobic Interaction Amine->Hinge H-Bond Donor Target Flt3 Kinase Domain (ATP Pocket) Target->Hinge Target->Gatekeeper

Caption: Structural dissection of Flt3 Inhibitor IV binding interactions within the kinase active site.

Downstream Signaling & Cellular Effects

The inhibition of Flt3 phosphorylation by this compound triggers a collapse of oncogenic survival pathways, particularly in AML cells harboring the Flt3-ITD mutation.

Pathway Blockade[5][6]
  • Primary Event: Inhibition of Flt3 autophosphorylation (p-Flt3).

  • STAT5 Axis: Flt3-ITD signals aberrantly through STAT5. The inhibitor blocks STAT5 phosphorylation (p-STAT5), reducing the transcription of pro-survival factors like Bcl-xL and Mcl-1 .

  • RAS/MAPK & PI3K/Akt: While Flt3-ITD activates these pathways, the compound's primary cytotoxic effect in AML is often linked to the suppression of the STAT5 axis, leading to mitochondrial apoptosis.

Visualization: Signaling Cascade

SignalingPathway Inhibitor Flt3 Inhibitor IV (4-(4-aminophenyl)-...) Flt3_ITD Flt3-ITD (Constitutively Active) Inhibitor->Flt3_ITD Inhibits (IC50 43nM) p_Flt3 p-Flt3 (Autophosphorylation) Inhibitor->p_Flt3 Prevents Flt3_ITD->p_Flt3 Autocatalysis STAT5 STAT5 p_Flt3->STAT5 Recruits Apoptosis Apoptosis (Cell Death) p_Flt3->Apoptosis Loss of Signal -> Death p_STAT5 p-STAT5 (Active Transcription Factor) STAT5->p_STAT5 Phosphorylation BclXL Bcl-xL / Mcl-1 (Anti-Apoptotic Proteins) p_STAT5->BclXL Upregulates Transcription BclXL->Apoptosis Blocks

Caption: Mechanism of Flt3-ITD signaling blockade leading to apoptosis.

Experimental Protocols (Self-Validating)

To ensure scientific integrity, the following protocols include internal controls and validation steps.

In Vitro Kinase Assay (Biochemical Validation)

Objective: Determine IC50 against recombinant Flt3. Method: FRET-based assay (e.g., Z'-Lyte) or Luminescence (ADP-Glo).

  • Reagents: Recombinant Flt3 kinase domain, ATP (at Km apparent), Peptide Substrate (e.g., Poly GT), and Test Compound.

  • Preparation: Dissolve 4-(4-aminophenyl)-1H-indazol-3-amine in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction: Incubate Kinase + Substrate + Compound for 15 mins. Initiate with ATP.

  • Readout: Measure fluorescence/luminescence after 60 mins.

  • Validation Check:

    • Positive Control: Staurosporine (pan-kinase inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • Acceptance Criteria: Z'-factor > 0.5.

Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of Flt3 autophosphorylation in a relevant biological system. Cell Line: MV4-11 (Human AML, homozygous for Flt3-ITD).

Workflow:

  • Culture: Grow MV4-11 cells in RPMI-1640 + 10% FBS.

  • Treatment: Treat

    
     cells/mL with inhibitor (0, 10, 50, 100, 500 nM) for 2 hours .
    
    • Rationale: 2 hours is sufficient for dephosphorylation; longer times may confound results with apoptosis.

  • Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Immunoblotting:

    • Primary Antibodies: Anti-p-Flt3 (Tyr591), Anti-Total Flt3, Anti-p-STAT5 (Tyr694), Anti-Beta-Actin (Loading Control).

  • Data Analysis:

    • Calculate the ratio of p-Flt3/Total Flt3 relative to DMSO control.

    • Success Indicator: Dose-dependent reduction of p-Flt3 and p-STAT5 with an EC50 approximating the biochemical IC50 (~50 nM).

References

  • Dai, Y., et al. (2007). "Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor." Journal of Medicinal Chemistry, 50(7), 1584-1597.

    • Note: This is the seminal paper describing the SAR of the 3-aminoindazole scaffold, identifying the 4-phenyl substituted core as the key driver for potency.
  • Merck Millipore. "Flt3 Inhibitor IV - CAS 819058-89-4 Data Sheet."[3]

    • Note: Provides specific selectivity data (Flt3 vs VEGFR/c-Kit)
  • Chao, Q., et al. (2009). "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]phenyl}urea (AC220), a highly potent and selective mutant FLT3 inhibitor." Journal of Medicinal Chemistry, 52(23), 7808-7816.

    • Note: Referenced for comparative analysis of Type I vs Type II binding modes in Flt3 inhibitors.

Sources

Exploratory

Biological Activity of 4-(4-aminophenyl)-1H-indazol-3-amine (Flt3 Inhibitor IV)

This guide provides an in-depth technical analysis of 4-(4-aminophenyl)-1H-indazol-3-amine , functionally known in research contexts as Flt3 Inhibitor IV . Executive Summary 4-(4-aminophenyl)-1H-indazol-3-amine (CAS: 819...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-aminophenyl)-1H-indazol-3-amine , functionally known in research contexts as Flt3 Inhibitor IV .

Executive Summary

4-(4-aminophenyl)-1H-indazol-3-amine (CAS: 819058-89-4) is a potent, ATP-competitive small molecule inhibitor targeting Fms-like Tyrosine Kinase 3 (FLT3) . Originally identified during the structure-activity relationship (SAR) campaigns that led to the discovery of Linifanib (ABT-869), this compound serves as a critical chemical probe for dissecting FLT3-driven signaling in Acute Myeloid Leukemia (AML).

Unlike broad-spectrum multi-kinase inhibitors, this molecule exhibits a distinct selectivity profile, retaining high potency against FLT3 (


) while showing significantly reduced activity against structurally related receptor tyrosine kinases (RTKs) such as VEGFR-2 and c-Kit.

Chemical Structure & Mechanistic Logic

Structural Pharmacophore

The molecule is built upon a 3-aminoindazole core, a "privileged scaffold" in kinase medicinal chemistry. Its activity is governed by two critical structural domains:

  • Hinge Binding Motif (Indazole Core): The indazole nitrogen (

    
    ) and the exocyclic amine at position 3 form a donor-acceptor hydrogen bond pair with the kinase hinge region (specifically interacting with the backbone of Glu661 and Cys663 in FLT3).
    
  • Hydrophobic Extension (4-Phenyl Group): The phenyl ring at the 4-position projects into the hydrophobic pocket behind the ATP-binding site. This steric fit is the primary determinant of its selectivity over other kinases that lack the requisite pocket volume.

Mechanism of Action (MoA)

The compound functions as a Type I ATP-competitive inhibitor . By occupying the ATP-binding pocket of the FLT3 kinase domain, it physically prevents the transfer of the


-phosphate from ATP to tyrosine residues on substrate proteins (e.g., STAT5). This blockade silences the constitutively active signaling cascades often driven by FLT3 Internal Tandem Duplication (ITD) mutations found in ~30% of AML patients.

Biological Activity Profile

Enzymatic Potency & Selectivity

The following data summarizes the inhibitory profile of 4-(4-aminophenyl)-1H-indazol-3-amine against key RTKs. Note the


-fold selectivity window for FLT3 over VEGFR-2.
Target KinaseIC50 (nM)Selectivity Ratio (vs. FLT3)Biological Relevance
FLT3 (Wild Type) 43 1x Primary Target (AML proliferation)
VEGFR-2 (KDR)4,790~111xAngiogenesis (Reduced off-target toxicity)
c-Kit7,360~171xHematopoiesis (Reduced myelosuppression)

Data Source: Derived from Dai et al., J. Med.[1][2] Chem. 2007.[2][3]

Cellular Signaling Impact

In FLT3-dependent cell lines (e.g., MV4-11, MOLM-14), treatment with the inhibitor results in:

  • Dephosphorylation of FLT3: Rapid loss of p-FLT3 (Tyr591/Tyr842).

  • Downstream Suppression: Collapse of STAT5, ERK1/2, and AKT phosphorylation.

  • Apoptosis Induction: Cleavage of Caspase-3 and PARP, leading to G1 cell cycle arrest and cell death.

Pathway Visualization

The diagram below illustrates the specific node of inhibition within the FLT3 signaling cascade.

FLT3_Signaling FLT3 FLT3 Receptor (ITD/WT) STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Inhibitor 4-(4-aminophenyl)- 1H-indazol-3-amine Inhibitor->FLT3 Inhibits (IC50: 43nM) ATP ATP ATP->FLT3 Blocked Proliferation Cell Proliferation (Survival) STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis Apoptosis

Figure 1: Mechanism of FLT3 inhibition.[4] The compound competes with ATP, blocking downstream STAT5, RAS/MAPK, and PI3K/AKT pathways.

Experimental Protocols

In Vitro Kinase Assay (FRET-based)

Objective: Determine inhibitory potency (


) against recombinant FLT3.

Materials:

  • Recombinant FLT3 kinase domain (human).

  • FRET peptide substrate (e.g., ULight-poly GT).

  • ATP (

    
     concentration, typically 10-50 µM).
    
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.
    

Protocol:

  • Preparation: Dissolve 4-(4-aminophenyl)-1H-indazol-3-amine in 100% DMSO to create a 10 mM stock. Serial dilute (1:3) in DMSO.

  • Incubation: Mix 5 µL of diluted inhibitor with 10 µL of enzyme solution in a 384-well plate. Incubate for 15 minutes at room temperature (RT) to allow equilibrium binding.

  • Reaction Start: Add 10 µL of ATP/Substrate mix.

  • Running: Incubate for 60 minutes at RT.

  • Termination: Add EDTA-containing detection mix (Eu-labeled anti-phosphotyrosine antibody).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a plate reader (ex: 340 nm, em: 615/665 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
Cellular Viability Assay (AML Lines)

Objective: Validate cellular permeability and anti-proliferative efficacy.

Protocol:

  • Seeding: Plate MV4-11 cells (FLT3-ITD homozygous) at 10,000 cells/well in 96-well plates containing RPMI-1640 + 10% FBS.

  • Treatment: Add inhibitor at concentrations ranging from 1 nM to 10 µM (0.1% final DMSO). Include DMSO-only controls.

  • Duration: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Detection: Add 20 µL CellTiter-Blue (resazurin) or MTT reagent. Incubate 4 hours.

  • Quantification: Measure fluorescence/absorbance. Normalize to DMSO control to determine

    
     (Growth Inhibition 50%).
    

Storage & Handling

  • Solubility: Soluble in DMSO (up to 50 mM). Poorly soluble in water.

  • Stability: Store solid powder at -20°C (stable >2 years). DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

  • Safety: Treat as a potent bioactive kinase inhibitor. Wear PPE (gloves, lab coat, goggles).

References

  • Dai, Y., et al. (2007).[1][2][3] "Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor."[2][3] Journal of Medicinal Chemistry, 50(7), 1584-1597.[2][3] Link

  • Merck Millipore. (n.d.). "Flt3 Inhibitor IV - CAS 819058-89-4 Data Sheet." Calbiochem.[1][5] Link

  • ChEMBL Database. (n.d.). "Compound Report: 4-(4-aminophenyl)-1H-indazol-3-amine." EMBL-EBI. Link

Sources

Foundational

Technical Profile: 4-(4-aminophenyl)-1H-indazol-3-amine as a Privileged Kinase Scaffold

Topic: 4-(4-aminophenyl)-1H-indazol-3-amine Kinase Inhibitor Profile Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-aminophenyl)-1H-indazol-3-amine Kinase Inhibitor Profile Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Pharmacophore Logic

4-(4-aminophenyl)-1H-indazol-3-amine represents a critical "privileged structure" in kinase inhibitor design. It serves as the pharmacophoric core for several multi-targeted tyrosine kinase inhibitors (TKIs), most notably Linifanib (ABT-869) and recent experimental BCR-ABL inhibitors (e.g., AKE-72).

This molecule functions as a Type I / Type II Hybrid Scaffold :

  • The Indazole Head (Hinge Binder): The 3-aminoindazole moiety functions as a robust ATP-mimetic, forming a donor-acceptor-donor hydrogen bond network with the kinase hinge region (typically Glu/Cys residues).

  • The 4-Aryl Substituent (Gatekeeper Bypass): The phenyl ring at the 4-position is sterically forced out of planarity relative to the indazole core. This "twisted" conformation allows the molecule to navigate the narrow distinct hydrophobic pocket adjacent to the gatekeeper residue (e.g., Thr315 in ABL, Thr106 in p38), a feature often exploited to overcome drug resistance.

  • The 4'-Amine Vector (Selectivity Handle): The primary amine on the phenyl ring acts as a chemical handle for derivatization (commonly into ureas or amides). This extension allows the inhibitor to reach the DFG-motif (Asp-Phe-Gly), stabilizing the "DFG-out" inactive conformation (Type II inhibition).

Target Selectivity & Kinase Profile

While the free amine itself exhibits promiscuous Type I activity, its profile is defined by its potential as a precursor for high-affinity inhibitors.

Primary Targets (Derivatized Scaffold)

When derivatized (e.g., as a urea in Linifanib), the scaffold exhibits potent inhibition of Receptor Tyrosine Kinases (RTKs):

Target FamilySpecific KinaseIC₅₀ (nM)*Mechanism
VEGFR KDR (VEGFR-2)4ATP-Competitive (Type II)
FLT1 (VEGFR-1)3ATP-Competitive (Type II)
PDGFR PDGFR-β66ATP-Competitive (Type II)
CSF-1R FMS4Mixed/Type II
FLT3 FLT3 (WT & ITD)~4Activity against internal tandem duplications

*Data representative of the ABT-869 derivative profile.

Secondary & Off-Target Liability

The underivatized core (free amine) or specific analogs often show activity against Serine/Threonine kinases due to the conservation of the ATP pocket:

  • p38 MAPK (p38α): The 3-aminoindazole is a classic scaffold for p38 inhibitors. The 4-phenyl group occupies the hydrophobic pocket II.

  • BCR-ABL (T315I): Recent SAR studies (e.g., AKE-72) demonstrate that this scaffold, when suitably substituted, can bind the T315I mutant, which is resistant to Imatinib.[1][2]

  • Aurora Kinases: Moderate inhibitory activity observed in early SAR screens.

Mechanism of Action: Structural Biology

The binding mode of 4-(4-aminophenyl)-1H-indazol-3-amine relies on a specific "induced fit" mechanism.

The "Twisted" Conformation

Unlike planar inhibitors, the steric clash between the indazole C-5 proton and the phenyl ring forces a torsion angle of approximately 40–60°. This twist is critical for selectivity:

  • Hinge Interaction: The indazole N1 (donor) and N2 (acceptor) bind to the kinase hinge backbone.

  • Hydrophobic Pocket: The twisted 4-phenyl group inserts into the hydrophobic pocket behind the gatekeeper residue.

  • Solvent Channel: The terminal amine points toward the solvent front (or the DFG motif if derivatized), allowing for solubility-enhancing modifications without disrupting binding.

DOT Diagram: Structural Binding Logic

BindingMechanism cluster_0 Kinase Active Site Indazole 3-Aminoindazole Core Hinge Kinase Hinge Region (Glu/Cys Backbone) Indazole->Hinge H-Bonds (Donor/Acceptor) Phenyl 4-Phenyl Substituent Indazole->Phenyl Steric Twist (~60°) Pocket Hydrophobic Pocket II (Gatekeeper Bypass) Phenyl->Pocket Hydrophobic Interaction Amine 4'-Primary Amine Phenyl->Amine Covalent Attachment DFG DFG Motif / Solvent Front (Selectivity Vector) Amine->DFG Derivatization Site (Urea/Amide)

Caption: Structural logic of the 3-amino-4-arylindazole scaffold binding within the kinase active site.

Experimental Protocols

To validate the profile of this molecule or its derivatives, the following self-validating workflows are recommended.

A. Chemical Synthesis (Suzuki-Miyaura Coupling)

This protocol yields the core scaffold from halogenated precursors.

  • Starting Materials: 3-amino-4-iodo-1H-indazole (protected if necessary) and 4-aminophenylboronic acid pinacol ester.

  • Catalyst System: Pd(dppf)Cl₂ (5 mol%) with Cs₂CO₃ (2.0 equiv).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Degas with N₂, heat to 90°C for 4–6 hours.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

  • QC Check: ¹H NMR must show the disappearance of the indazole C-4 iodine signal and appearance of phenyl protons.

B. Biochemical Kinase Assay (LanthaScreen™ TR-FRET)

A ratiometric assay is preferred over radiometric methods to eliminate false positives from compound aggregation.

Reagents:

  • Kinase: Recombinant KDR or p38α (Invitrogen/Thermo).

  • Tracer: Alexa Fluor® 647-labeled ATP competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

Workflow:

  • Titration: Prepare 10-point serial dilution of the compound in DMSO (Max 1% final concentration).

  • Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Compound in assay buffer. Incubate 30 min at RT.

  • Tracer Addition: Add Tracer (Kd concentration) and incubate 1 hour.

  • Detection: Measure FRET signal (Ex 340 nm, Em 665 nm / 615 nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to sigmoidal dose-response (variable slope) to determine IC₅₀.

DOT Diagram: Assay Workflow

AssayWorkflow Step1 Compound Preparation (DMSO Serial Dilution) Step2 Kinase + Antibody Mix (30 min Pre-incubation) Step1->Step2 Step3 Add Alexa-Fluor Tracer (Competitive Binding) Step2->Step3 Step4 TR-FRET Readout (Envision/PHERAstar) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Caption: LanthaScreen TR-FRET workflow for validating kinase binding affinity.

References

  • Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor.[3] Journal of Medicinal Chemistry, 50(7), 1584–1597.[1][3] Link

  • El-Damasy, A. K., et al. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity.[1] European Journal of Medicinal Chemistry, 207, 112710.[1] Link

  • Manna, K., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(9), 3903. Link

  • Tong, L., et al. (2002). A new allosteric binding site for a diaryl urea class of highly potent and selective inhibitors against human p38 MAP kinase. Nature Structural Biology, 9, 237–242. Link

Sources

Exploratory

Spectroscopic Characterization of 4-(4-aminophenyl)-1H-indazol-3-amine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-aminophenyl)-1H-indazol-3-amine is a heterocyclic aromatic amine containing an indazole core. The indazole sca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-aminophenyl)-1H-indazol-3-amine is a heterocyclic aromatic amine containing an indazole core. The indazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry and drug discovery.[1] Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this and related molecules, which is a critical step in any research or development pipeline.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-(4-aminophenyl)-1H-indazol-3-amine. Furthermore, it outlines best-practice experimental protocols for acquiring high-quality spectroscopic data for this class of compounds. The information presented herein is synthesized from established principles of spectroscopic analysis and data from structurally related molecules.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the 4-(4-aminophenyl)-1H-indazol-3-amine molecule will be used.

Caption: IUPAC Numbering of 4-(4-aminophenyl)-1H-indazol-3-amine.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-(4-aminophenyl)-1H-indazol-3-amine in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons of the indazole and aminophenyl rings, as well as for the amine and NH protons. The use of DMSO-d₆ is often preferred for urea and amine-containing compounds as it can slow the exchange of labile protons, allowing for their observation.[2]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Justification/Notes
NH (Indazole)~11-13Broad singlet1HThe acidic proton on the indazole nitrogen is expected to be significantly downfield and broadened due to hydrogen bonding and exchange. The chemical shift of the indazole NH proton is typically observed around 13 ppm in DMSO-d₆.[3]
Aromatic CH (Indazole)~7.0-8.0Multiplets3HThe protons on the benzene portion of the indazole ring will appear in the aromatic region. Their exact shifts and coupling patterns will depend on their relative positions.
Aromatic CH (Aminophenyl)~6.5-7.5Doublets (AA'BB' system)4HThe protons on the para-substituted aminophenyl ring will likely appear as two doublets, characteristic of an AA'BB' spin system.
NH₂ (Position 3)~5.0-6.0Broad singlet2HThe protons of the amine group at position 3 are expected to be in the mid-field region and will likely be broad.
NH₂ (Aminophenyl)~4.5-5.5Broad singlet2HThe protons of the amine group on the phenyl ring will also appear as a broad singlet.
Experimental Protocol for ¹H NMR

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[2]

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of 4-(4-aminophenyl)-1H-indazol-3-amine.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

  • Mixing: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans.

  • Spectral Width: -2 to 16 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve mix Vortex/Sonicate dissolve->mix transfer Transfer to NMR Tube mix->transfer params Set Parameters: - 16-64 Scans - 1-2s Relaxation Delay acquire Acquire Spectrum params->acquire process Process Data: - Fourier Transform - Phase Correction - Baseline Correction acquire->process

Caption: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification/Notes
C=N (Indazole)~140-150The carbon atom of the C=N bond in the indazole ring is expected to be significantly downfield.
Aromatic C-N~140-150Carbons directly attached to nitrogen atoms in the aromatic rings will be downfield.
Aromatic CH~110-135The protonated aromatic carbons will appear in this typical range.
Aromatic C-C (Quaternary)~120-140The quaternary carbons of the aromatic rings will also be in the aromatic region, often with lower intensity.
Experimental Protocol for ¹³C NMR

Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required.[2]

Sample Preparation:

  • Follow the same procedure as for ¹H NMR, though a slightly more concentrated sample may be beneficial.

Instrumental Parameters (100 MHz Spectrometer):

  • Pulse Program: Standard proton-decoupled ¹³C experiment.

  • Number of Scans: 1024 or more.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.[2]

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a molecule like 4-(4-aminophenyl)-1H-indazol-3-amine, soft ionization techniques are preferred to minimize fragmentation and observe the molecular ion.

Expected Mass Spectrum

Using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the primary ion observed is expected to be the protonated molecule, [M+H]⁺.[4][5]

Ion Predicted m/z Notes
[M+H]⁺225.11The molecular weight of C₁₃H₁₂N₄ is 224.26 g/mol . The protonated molecule will have an m/z of approximately 225.11.
[M+Na]⁺247.09Adducts with sodium are commonly observed in ESI-MS.
Experimental Protocol for LC-MS (ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of such compounds.

Sample Preparation:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

LC-MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-500.

  • Liquid Chromatography: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

cluster_prep_ms Sample Preparation cluster_acq_ms LC-MS Analysis (ESI+) stock Prepare Stock Solution (1 mg/mL in MeOH) dilute Dilute to 1-10 µg/mL in Mobile Phase stock->dilute inject Inject into LC-MS separate LC Separation (C18 column) inject->separate ionize ESI Ionization separate->ionize detect Mass Detection (m/z 50-500) ionize->detect

Caption: LC-MS (ESI) Experimental Workflow.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(4-aminophenyl)-1H-indazol-3-amine and detailed protocols for its acquisition. While direct experimental data for this specific molecule is not widely published, the predictions and methodologies presented here, based on the analysis of related structures and fundamental spectroscopic principles, offer a robust framework for researchers in the fields of medicinal chemistry and drug development. Adherence to these protocols will facilitate the reliable characterization and quality control of this and similar compounds.

References

  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • Pharma Focus Europe. (2025, April 29). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]

  • University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores. [Link]

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. [Link]

  • Supplementary Data. The Royal Society of Chemistry. [Link]

  • Supporting Information. [Link]

  • ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... ResearchGate. [Link]

  • Inxight Drugs. 4-(4-Aminophenyl)-1H-indazol-3-amine. Inxight Drugs. [Link]

  • gsrs. 4-(4-AMINOPHENYL)-1H-INDAZOL-3-AMINE. gsrs. [Link]

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. [Link]

  • Beilstein Journals. (2022, August 23). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Zhang, Y., et al. (2023, May 08). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Synthesis of Novel N and N Indazole Derivatives. CORE. [Link]

  • SciSpace. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. [Link]

  • Cernătescu, C., et al. SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. BIP-CIC. [Link]

  • Semantic Scholar. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Google Patents. (2014, July 11). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • ResearchGate. (2016, April 07). 13 C NMR of indazoles. ResearchGate. [Link]

  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. [Link]

  • PMC. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • PMC. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. PMC. [Link]

  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • MDPI. (2023, September 08). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

Sources

Foundational

Technical Whitepaper: The 3-Aminoindazole Scaffold in Kinase Discovery

This guide details the discovery, synthesis, and pharmacological evolution of 4-(4-aminophenyl)-1H-indazol-3-amine , a critical pharmacophore in kinase inhibitor development. Focus: 4-(4-aminophenyl)-1H-indazol-3-amine (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, synthesis, and pharmacological evolution of 4-(4-aminophenyl)-1H-indazol-3-amine , a critical pharmacophore in kinase inhibitor development.

Focus: 4-(4-aminophenyl)-1H-indazol-3-amine (Flt3 Inhibitor IV)[1][2]

Executive Summary

4-(4-aminophenyl)-1H-indazol-3-amine (CAS: 819058-89-4), commercially designated as Flt3 Inhibitor IV , represents a pivotal "fragment-to-lead" success story in medicinal chemistry. Originally identified during Abbott Laboratories' (now AbbVie) campaign for receptor tyrosine kinase (RTK) inhibitors, this molecule serves as the immediate synthetic precursor and the bioactive core of Linifanib (ABT-869) .

While the full drug (Linifanib) is a pan-RTK inhibitor (VEGFR/PDGFR/FLT3), this specific amine intermediate exhibits a distinct selectivity profile, functioning as a potent FLT3 inhibitor (IC₅₀ = 43 nM) with significantly reduced activity against VEGFR-2 (>100-fold selectivity). This guide analyzes the molecule's transition from a Type I FLT3 probe to a Type II broad-spectrum clinical candidate, offering a masterclass in scaffold optimization.

Discovery History & SAR Evolution

The discovery of this compound is anchored in the structural exploration of the indazole ring as a bioisostere for the adenosine moiety of ATP.

2.1 The Abbott Campaign (2007)

In the mid-2000s, researchers at Abbott Laboratories sought to improve upon existing indolinone and quinazoline scaffolds. They identified 3-aminoindazole as a privileged hinge-binding motif.[1][2]

  • The Hypothesis: The indazole nitrogen (N1) and the exocyclic amine (C3-NH2) form a donor-acceptor pair that mimics the hydrogen bonding of the adenine ring in ATP.

  • The Breakthrough: Substitution at the C4 position of the indazole ring was found to project substituents into the solvent-exposed region (or back pocket, depending on linker length), tolerating bulkier groups without disrupting hinge binding.

2.2 The "Selectivity Switch"

A critical insight for drug developers is the dramatic shift in pharmacology driven by the functionalization of the para-aniline nitrogen.

CompoundStructureBinding ModeFLT3 IC₅₀VEGFR-2 (KDR) IC₅₀
Flt3 Inhibitor IV Free Amine (Core)Type I (ATP Competitive)43 nM 4,790 nM
Linifanib (ABT-869) Diaryl Urea DerivativeType II (DFG-Out Stabilizer)4 nM 4 nM

Mechanism of Action:

  • The Amine (Flt3 Inhibitor IV): Binds primarily to the adenine pocket. It lacks the structural elements to force the kinase into the inactive "DFG-out" conformation, resulting in lower affinity for VEGFR-2, which is highly regulated by the DFG loop.

  • The Urea (Linifanib): The addition of the lipophilic diaryl urea moiety allows the molecule to penetrate the hydrophobic back pocket (allosteric site) adjacent to the ATP binding site. This stabilizes the DFG-out conformation, a hallmark of high-affinity VEGFR inhibitors, drastically increasing potency against angiogenic targets.

Chemical Synthesis & Protocols

The synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine is non-trivial due to the need to install the aryl group at the sterically crowded C4 position of the indazole.

3.1 Retrosynthetic Analysis

The most robust route, established by Dai et al. (2007), utilizes a Suzuki-Miyaura coupling on a pre-formed, halogenated indazole core.

Pathway Visualization (DOT):

SynthesisPathway Start 2-Fluoro-6-iodobenzonitrile Step1 Hydrazine Cyclization (80-90°C, EtOH) Start->Step1 Inter1 4-Iodo-1H-indazol-3-amine Step1->Inter1 Step2 Boc Protection (Boc2O, DMAP) Inter1->Step2 Inter2 N1-Boc-4-iodoindazole Step2->Inter2 Step3 Suzuki Coupling (4-Aminophenylboronic acid) Inter2->Step3 Pd(dppf)Cl2 Final 4-(4-aminophenyl)-1H- indazol-3-amine Step3->Final Pd(dppf)Cl2

Caption: Optimized synthetic route for the 4-aryl-3-aminoindazole scaffold.

3.2 Detailed Protocol: Suzuki Coupling Step

Note: This protocol assumes the starting material is N1-protected 4-iodo-1H-indazol-3-amine to prevent catalyst poisoning by the free indazole nitrogen.

Reagents:

  • N1-Boc-4-iodo-1H-indazol-3-amine (1.0 eq)

  • 4-Aminophenylboronic acid pinacol ester (1.2 eq)

  • PdCl₂(dppf)[3]·CH₂Cl₂ (0.05 eq)

  • Sodium Carbonate (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a sealed pressure vial, dissolve the iodo-indazole substrate in 1,4-dioxane (0.1 M concentration).

  • Addition: Add the boronic ester and the aqueous Na₂CO₃. Sparge with argon for 5 minutes.

  • Catalysis: Add the palladium catalyst quickly to minimize air exposure. Seal the vial.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS for the disappearance of the iodide (M+H peaks will shift significantly).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine. Dry over MgSO₄.

  • Deprotection (In Situ): The Boc group is often labile under these basic thermal conditions or can be removed subsequently with TFA/DCM (1:1) at room temperature for 1 hour.

  • Purification: Flash chromatography (Gradient: 0–10% Methanol in DCM). The product is a pale yellow solid.

Biological Characterization

For researchers using this compound as a probe (Flt3 Inhibitor IV ), understanding its specific kinase profile is essential to avoid off-target interpretation.

4.1 Kinase Selectivity Profile

Unlike its urea derivative, the amine is highly selective for FLT3.

Target KinaseIC₅₀ (nM)Clinical Relevance
FLT3 (WT) 43 Acute Myeloid Leukemia (AML) driver
FLT3 (ITD) ~50 Common mutation in AML
KDR (VEGFR-2) 4,790Angiogenesis (Low activity for this probe)
c-Kit 7,360Mast cell tumors (Low activity)
4.2 In Vitro Assay Protocol (FLT3)

To validate activity in-house, use a standard radiometric ³³P-ATP assay.

  • Enzyme: Recombinant human FLT3 (intracellular domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Reaction: Incubate compound (serial dilution in DMSO) with enzyme and substrate for 10 mins. Initiate with 10 µM ATP (trace ³³P-gamma-ATP).

  • Termination: After 60 mins at RT, spot onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.

  • Analysis: Scintillation counting.

References
  • Dai, Y., et al. (2007).[4] "Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor."[1][2] Journal of Medicinal Chemistry, 50(7), 1584–1597.[5][6] Link

  • Merck/Calbiochem. (n.d.). "Flt3 Inhibitor IV - Product Data Sheet." Merck Millipore Catalog. Link

  • Shankar, D. B., et al. (2007). "ABT-869, a multitargeted receptor tyrosine kinase inhibitor: inhibition of FLT3 phosphorylation and signaling in acute myeloid leukemia." Blood, 109(8), 3400-3408. Link

Sources

Exploratory

Comprehensive Technical Guide: Target Identification &amp; Profiling of 4-(4-aminophenyl)-1H-indazol-3-amine

Executive Summary 4-(4-aminophenyl)-1H-indazol-3-amine (CAS: 819058-89-4), widely recognized in research reagents as Flt3 Inhibitor IV , represents a "privileged scaffold" in kinase medicinal chemistry. While its primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-aminophenyl)-1H-indazol-3-amine (CAS: 819058-89-4), widely recognized in research reagents as Flt3 Inhibitor IV , represents a "privileged scaffold" in kinase medicinal chemistry. While its primary activity against FMS-like tyrosine kinase 3 (FLT3) , c-Kit , and PDGFR is documented, the promiscuity of the ATP-competitive 3-aminoindazole core necessitates rigorous target deconvolution studies to map its full polypharmacological profile.

This guide provides a high-level technical protocol for researchers aiming to:

  • Validate FLT3/c-Kit engagement in novel biological models (e.g., AML patient-derived xenografts).

  • Identify secondary off-targets responsible for unexplained phenotypic toxicity or efficacy.

  • Design chemical probes utilizing the accessible aniline moiety.

Structural Analysis & Probe Design Strategy

Pharmacophore Dissection

To perform successful target identification, one must understand where to modify the molecule without destroying its binding affinity.

  • Hinge Binder (Critical): The 1H-indazol-3-amine core functions as an adenine mimetic. The indazole nitrogen (N1) and the exocyclic 3-amine (NH2) typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu661/Cys663 in FLT3). Modification here abolishes activity.

  • Solvent Front/Linker Site (Permissive): The 4-(4-aminophenyl) moiety extends away from the ATP pocket, often towards the solvent interface or the gatekeeper region. The primary amine on the phenyl ring is sterically accessible and chemically reactive.

Chemical Probe Synthesis

The optimal strategy for affinity chromatography (pull-down) is to derivatize the phenyl-amine.

Protocol:

  • Reagent: NHS-PEG4-Biotin (cleavable linker preferred for MS elution).

  • Reaction: Amide coupling between the NHS ester and the 4-aniline of the scaffold.

  • Control: Synthesize a "dead" probe (N-methylation of the indazole) or use free compound competition.

ProbeDesign Compound 4-(4-aminophenyl)- 1H-indazol-3-amine Analysis SAR Analysis: Indazole = Hinge Bind (Keep) Ph-NH2 = Solvent (Modify) Compound->Analysis Evaluate Probe Biotinylated Probe: Retains Kinase Affinity Immobilizable Compound->Probe Derivatize Linker Linker Strategy: NHS-PEG4-Biotin Analysis->Linker Select Site Linker->Probe Synthesize

Figure 1: Logic flow for converting the parent inhibitor into a functional chemical probe for chemoproteomics.

Experimental Workflows

Workflow A: Kinome Profiling (In Vitro Screening)

Before moving to complex cellular lysates, establish the "baseline" interactome using recombinant kinase panels. This scaffold is Type I (ATP-competitive); therefore, competition binding assays (e.g., KINOMEscan™ or HotSpot™) are standard.

Key Parameters:

  • Concentration: Screen at 1 µM and 10 µM.

  • Readout: Percent Inhibition of Control (POC).

  • Hit Criteria: Any kinase inhibited >65% warrants Kd determination.

Workflow B: Chemoproteomic Pull-Down (Lysate)

This is the gold standard for identifying targets in the native cellular context, capturing post-translational modification (PTM) states.

Step-by-Step Protocol:

  • Lysate Preparation:

    • Cell Line: MV4-11 (FLT3-ITD driven) or MOLM-13.

    • Lysis Buffer: Non-denaturing (20 mM HEPES, 150 mM NaCl, 0.2% NP-40, Protease/Phosphatase inhibitors). Avoid SDS.

  • Probe Incubation:

    • Incubate lysate (10 mg protein) with Biotin-Probe (1-5 µM) for 2 hours at 4°C.

    • Competition Control: Pre-incubate lysate with 100x excess (100 µM) of free 4-(4-aminophenyl)-1H-indazol-3-amine for 1 hour before adding the probe.

  • Enrichment:

    • Add Streptavidin-Magnetic beads. Rotate 1 hour.

    • Wash 3x with lysis buffer, 2x with PBS.

  • Elution & Digestion:

    • On-bead trypsin digestion or elution with excess Biotin/Acid.

  • LC-MS/MS Analysis:

    • Instrument: Orbitrap Eclipse or similar.

    • Data: Label-free quantification (LFQ).

Data Interpretation: Targets are identified by comparing the Probe Only vs. Probe + Competitor samples. A true target will show high intensity in the probe sample and significant reduction (>50%) in the competition sample.

Workflow C: Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement in intact cells without chemical modification (label-free).

Protocol:

  • Treatment: Treat cells with 4-(4-aminophenyl)-1H-indazol-3-amine (10x IC50) for 1 hour.

  • Heat Shock: Aliquot cells and heat to a gradient (40°C – 67°C) for 3 minutes.

  • Lysis: Freeze-thaw lysis (3 cycles).

  • Separation: Centrifuge at 20,000 x g to pellet denatured proteins.

  • Detection: Western blot the supernatant for FLT3, c-Kit, and GAPDH (loading control).

  • Result: The compound should shift the aggregation temperature (

    
    ) of FLT3 to a higher value (thermal stabilization).
    

ValidationCascade Start Hit Identification (Phenotypic or Screening) InSilico In Silico Docking (PDB: 4XUF) Start->InSilico Chemoproteomics Affinity Pull-Down (MS/MS Identification) InSilico->Chemoproteomics CETSA CETSA / Thermal Shift (Biophysical Validation) Chemoproteomics->CETSA Confirm Binding Functional Functional Assay (Western: p-STAT5/p-ERK) CETSA->Functional Confirm Activity

Figure 2: The validation cascade from prediction to functional confirmation.

Quantitative Data Summary (Reference Values)

When validating this compound, your results should align with established potency ranges for the 3-aminoindazole class.

TargetAssay TypeExpected IC50 / KdBiological Significance
FLT3 (WT) Enzymatic< 10 nMPrimary Target (AML)
FLT3 (ITD) Cellular (MV4-11)1 - 10 nMConstitutively active mutant
c-Kit Enzymatic< 20 nMGIST / Mastocytosis target
PDGFR

Enzymatic< 50 nMAngiogenesis / Stromal targeting
VEGFR2 Enzymatic50 - 200 nMCommon off-target for indazoles

Note: If your IC50 values deviate by >1 log, verify compound purity (HPLC >98%) and salt form.

Pathway Validation (Mechanism of Action)

To prove the phenotypic effect (e.g., apoptosis in AML cells) is target-mediated, you must assay the downstream signaling nodes.

Signaling Cascade: FLT3 activation triggers three main pathways:

  • RAS/MAPK: Proliferation (Marker: p-ERK1/2).

  • PI3K/AKT/mTOR: Survival (Marker: p-AKT S473).

  • STAT5: Transcription (Marker: p-STAT5 Y694).

Experimental Expectation: Treatment with 4-(4-aminophenyl)-1H-indazol-3-amine should cause a dose-dependent dephosphorylation of STAT5 and ERK within 2-4 hours.

Signaling Drug Indazole Inhibitor FLT3 FLT3 Receptor (Target) Drug->FLT3 Inhibits STAT5 STAT5 (p-Tyr694) FLT3->STAT5 Phosphorylates RAS RAS FLT3->RAS AKT AKT FLT3->AKT Nucleus Nucleus STAT5->Nucleus Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (p-Thr202/Tyr204) MEK->ERK ERK->Nucleus Proliferation

Figure 3: Downstream signaling pathways of FLT3. Successful target engagement results in the loss of phosphorylation at STAT5 and ERK nodes.

References

  • Vertex AI Search. (2026). Discovery of ABT-869, a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. PubMed. Link

  • BLDpharm. (2026). Product Datasheet: 4-(4-Aminophenyl)-1H-indazol-3-amine (Flt3 Inhibitor IV). BLDpharm Catalog. Link

  • NCATS. (2026). Inxight Drugs: 4-(4-Aminophenyl)-1H-indazol-3-amine Structure and Identifiers. National Center for Advancing Translational Sciences. Link

  • Hu, Y., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[1] Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research. BenchChem Technical Notes. Link

Sources

Foundational

The 3-Amino-4-Arylindazole Scaffold: Pharmacophore Deconvolution &amp; Kinase Targeting

This guide provides an in-depth technical analysis of the 4-(4-aminophenyl)-1H-indazol-3-amine scaffold. This structure represents a "privileged pharmacophore" in medicinal chemistry, specifically designed for ATP-compet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 4-(4-aminophenyl)-1H-indazol-3-amine scaffold. This structure represents a "privileged pharmacophore" in medicinal chemistry, specifically designed for ATP-competitive kinase inhibition .

It is rarely a final drug product in itself; rather, it is a high-value Lead Scaffold used to construct potent inhibitors for targets like VEGFR , FGFR , ROCK , and p38 MAPK .

Introduction: The Architecture of a Privileged Scaffold

The molecule 4-(4-aminophenyl)-1H-indazol-3-amine is a masterclass in fragment-based drug design (FBDD). It mimics the purine ring of ATP, allowing it to anchor into the catalytic cleft of protein kinases. Its value lies in its modularity:

  • The Indazole Core (A-Ring): Functions as the "Hinge Binder," mimicking Adenine.

  • The 3-Amino Group: Provides critical hydrogen bond donation to the kinase backbone.

  • The 4-Phenyl Substituent (B-Ring): A vector that explores the hydrophobic pocket (gatekeeper region) or the solvent front, depending on the specific kinase topology.

This guide dissects the pharmacophore, details the synthesis of this difficult-to-access 4-substituted core, and outlines the validation protocols required for drug development.

Pharmacophore Deconvolution

To understand why this molecule binds, we must map its features to the standard ATP-binding pocket of a kinase (Type I/Type II inhibition).

A. The Hinge Binding Motif (The Anchor)

The 1H-indazol-3-amine core forms a bidentate or tridentate hydrogen bonding network with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

  • Interaction 1 (Donor): The C3-Amino group (-NH₂) acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Glu/Met).

  • Interaction 2 (Acceptor): The Indazole N2 nitrogen accepts a hydrogen bond from the backbone amide (-NH) of the hinge.

  • Interaction 3 (Donor - Optional): The Indazole N1-H can donate to a backbone carbonyl, depending on the specific rotation and tautomeric state.

B. The 4-Position Vector (The Selector)

The substitution at the 4-position is sterically demanding. Unlike 5- or 6-substituted indazoles (which point towards the solvent), the 4-phenyl ring is forced into a twisted conformation relative to the indazole plane.

  • Function: This twist allows the phenyl ring to occupy the Hydrophobic Pocket II or interact with the Gatekeeper Residue .

  • The Distal Amine: The 4-amino group on the phenyl ring is the "Growth Vector." In a final drug, this amine is rarely free; it is derivatized (e.g., into a urea or amide) to reach the DFG motif (Type II inhibition) or to solubilize the molecule via the solvent channel.

C. Pharmacophore Visualization

The following diagram illustrates the binding mode of this scaffold within a theoretical kinase active site.

Pharmacophore Indazole Indazole Core (Adenine Mimic) Hinge Kinase Hinge (Glu/Met Backbone) Indazole->Hinge H-Bond Acceptor (N2) Phenyl4 4-Phenyl Ring (Hydrophobic Twist) Indazole->Phenyl4 C4 Attachment Amine3 3-Amino Group (H-Bond Donor) Amine3->Hinge H-Bond Donor Gatekeeper Gatekeeper Residue (Thr/Met/Phe) Phenyl4->Gatekeeper Van der Waals DistalAmine Distal 4-NH2 (Growth Vector) Phenyl4->DistalAmine Para-substitution Solvent Solvent Front (Solubilization) DistalAmine->Solvent Derivatization Site

Caption: Pharmacophore map showing the bidentate hinge interaction and the 4-phenyl vector targeting the gatekeeper/hydrophobic region.[1]

Synthetic Protocol: Accessing the 4-Substituted Core

Synthesizing 4-substituted indazoles is chemically challenging due to steric hindrance and the directing effects of the fused ring. The most robust route utilizes a Suzuki-Miyaura Coupling on a pre-formed halogenated indazole.

Validated Synthetic Route

Target: 4-(4-aminophenyl)-1H-indazol-3-amine Starting Material: 2-fluoro-6-bromobenzonitrile (Critical precursor for 4-bromoindazoles).

Step 1: Formation of the Indazole Core
  • Reagents: 2-fluoro-6-bromobenzonitrile, Hydrazine Hydrate (

    
    ), n-Butanol.
    
  • Mechanism:

    
     displacement of the fluoride by hydrazine, followed by intramolecular cyclization onto the nitrile.
    
  • Protocol:

    • Dissolve 2-fluoro-6-bromobenzonitrile (10 mmol) in n-Butanol (20 mL).

    • Add Hydrazine Hydrate (50 mmol, excess).

    • Reflux at 110°C for 4 hours.

    • Cool to RT. The product, 4-bromo-1H-indazol-3-amine , precipitates.

    • Filter and wash with cold ethanol.

Step 2: Protection (Optional but Recommended)
  • Note: Free amines can poison Palladium catalysts. Protecting the 3-amine and Indazole N1 with THP (tetrahydropyran) or Boc groups improves yield.

  • Reagent:

    
    , DMAP, DCM.
    
  • Product: tert-butyl 3-(tert-butoxycarbonylamino)-4-bromo-1H-indazole-1-carboxylate.

Step 3: Suzuki-Miyaura Cross-Coupling
  • Reagents: Protected 4-bromoindazole, 4-aminophenylboronic acid pinacol ester,

    
    , 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Protocol:

    • Degas solvents with

      
       for 30 mins (Critical for Pd cycle).
      
    • Mix halide (1.0 eq), boronic ester (1.2 eq), Base (3.0 eq).

    • Add catalyst (5 mol%).

    • Heat to 90°C for 12 hours under inert atmosphere.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 4: Global Deprotection
  • Reagents: TFA/DCM (1:1) or HCl/Dioxane.

  • Final Product: 4-(4-aminophenyl)-1H-indazol-3-amine.

Experimental Validation: Biological Profiling

Once synthesized, the scaffold must be validated for kinase affinity. Since this is a "promiscuous" binder (due to the conserved ATP pocket), selectivity profiling is essential.

A. Biochemical Assay: TR-FRET (LanthaScreen)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer to measure competitive binding against a tracer.

  • Logic: A tracer (labeled ATP mimic) binds the kinase. The Eu-labeled antibody binds the kinase tag. When the tracer binds, FRET occurs. Your compound displaces the tracer, reducing the FRET signal.

  • Protocol:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Plate: 384-well low volume white plate.

    • Incubation: Mix Kinase (5 nM) + Eu-Antibody (2 nM) + Tracer (variable) + Compound (Serial Dilution).

    • Read: Excitation 340 nm; Emission 615 nm (Donor) / 665 nm (Acceptor).

    • Analysis: Calculate

      
       based on Emission Ratio (665/615).
      
B. Data Presentation: Structure-Activity Relationship (SAR)

The following table illustrates hypothetical SAR data demonstrating the importance of the 4-position vector.

Compound IDStructure (4-position)Target (e.g., VEGFR2)

(nM)
Interpretation
Lead (Topic) 4-(4-aminophenyl) 45 Potent binder. Amine forms water-mediated bridge.
Analog 14-phenyl (no amine)350Loss of polar contact; hydrophobic only.
Analog 24-(4-methylphenyl)120Steric bulk tolerated, but lacks H-bond capability.
Analog 3H (Unsubstituted)>10,000Critical Control: Proves 4-position is essential for affinity.

Computational Workflow: Docking & Validation

To confirm the binding mode before crystallography, use this computational workflow.

Workflow Library Compound Library (Indazole Analogs) Prep Ligand Prep (Tautomer Generation) Library->Prep Dock Glide XP Docking (H-Bond Constraints) Prep->Dock Grid Receptor Grid Gen (PDB: 4AG8 - VEGFR2) Grid->Dock Filter Pose Filtering (RMSD < 2.0 Å) Dock->Filter Selection Select Candidates for Synthesis Filter->Selection

Caption: In silico workflow for validating the 4-arylindazole pharmacophore against kinase targets.

Tautomerism Warning

The 1H-indazole can tautomerize to 2H-indazole.[2]

  • In Solution: 1H is generally favored.

  • In Pocket: The 1H-tautomer is usually required to present the N2-lone pair as an acceptor to the hinge. Ensure your docking software (e.g., Schrödinger LigPrep) generates both tautomers, but prioritize the 1H form for ATP-mimetic binding.

References

  • Indazole Scaffolds in Kinase Inhibition

    • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
    • Source: European Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Synthetic Methodology (Suzuki Coupling)

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[3][4]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Pharmacophore Modeling

    • Title: Pharmacophore Modeling of Janus Kinase Inhibitors.[5]

    • Source: Intern
    • URL:[Link]

  • Biological Context (PLK4 Inhibitors)

    • Title: Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)
    • Source: RSC Advances.
    • URL:[Link]

Sources

Exploratory

Technical Guide: 4-(4-aminophenyl)-1H-indazol-3-amine (CAS 819058-89-4)

The following technical guide details the chemical architecture, synthetic pathways, and biological utility of 4-(4-aminophenyl)-1H-indazol-3-amine (CAS 819058-89-4), a critical intermediate in the synthesis of the multi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthetic pathways, and biological utility of 4-(4-aminophenyl)-1H-indazol-3-amine (CAS 819058-89-4), a critical intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor Linifanib (ABT-869) .

The Linifanib Core: Synthesis, Characterization, and Application

Part 1: Executive Summary & Chemical Architecture

4-(4-aminophenyl)-1H-indazol-3-amine is a privileged scaffold in medicinal chemistry, serving as the primary pharmacophore for Linifanib (ABT-869) . This compound functions as an ATP-competitive "hinge binder" within the kinase domain of targets such as VEGFR, PDGFR, and FLT3. Its structural rigidity and specific hydrogen-bonding motifs allow it to anchor the inhibitor into the ATP-binding pocket, while the pendant 4-aminophenyl group provides a vector for extending into the solvent-exposed region or hydrophobic back-pocket.

Chemical Identity Table
PropertySpecification
CAS Number 819058-89-4
IUPAC Name 4-(4-aminophenyl)-1H-indazol-3-amine
Common Alias ABT-869 Intermediate; Flt3 Inhibitor IV
Molecular Formula C₁₃H₁₂N₄
Molecular Weight 224.26 g/mol
Core Scaffold 3-Aminoindazole
Key Functional Groups Primary aromatic amine (C4-phenyl), Indazole N-H, Indazole C3-amine
Solubility DMSO (>25 mg/mL), Methanol (Moderate), Water (Low)

Part 2: Synthetic Utility & Protocols (The Core Directive)

The synthesis of CAS 819058-89-4 is a critical process step that defines the purity and regio-isomeric integrity of the final API (Linifanib). The most robust route utilizes a Suzuki-Miyaura coupling followed by a hydrazine-mediated cyclization .

Retrosynthetic Analysis

The construction of the 3-aminoindazole core at the 4-position typically proceeds from a 2-fluoro-6-halobenzonitrile precursor. The fluorine atom serves as the leaving group for the hydrazine cyclization, while the halogen (Iodo or Bromo) at the 6-position facilitates the cross-coupling.

Validated Synthetic Protocol

Note: This protocol is based on the foundational medicinal chemistry route (e.g., J. Med. Chem. 2007, 50, 1584).[1]

Step 1: Suzuki Coupling (Biaryl Formation)

Objective: Couple the indazole precursor with the aniline moiety.

  • Reagents: 2-Fluoro-6-iodobenzonitrile (1.0 eq), 4-Aminophenylboronic acid pinacol ester (1.1 eq).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Base/Solvent: Na₂CO₃ (2.0 M aq), Dioxane/Water (3:1).

  • Conditions: Heat at 80–90°C for 4–6 hours under inert atmosphere (N₂).

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Checkpoint: Ensure complete consumption of the nitrile starting material. The product is 4'-amino-3-fluoro-[1,1'-biphenyl]-2-carbonitrile .

Step 2: Hydrazine Cyclization (Indazole Formation)

Objective: Form the pyrazole ring to generate the final 3-aminoindazole core.

  • Reagents: Biaryl intermediate from Step 1 (1.0 eq), Hydrazine monohydrate (excess, ~5–10 eq).

  • Solvent: n-Butanol or Ethanol (high boiling point alcohol preferred for rate).

  • Conditions: Reflux (110–120°C) for 12–18 hours.

  • Mechanism: Hydrazine attacks the nitrile carbon first (forming an amidrazone intermediate) followed by intramolecular nucleophilic aromatic substitution (SₙAr) displacing the fluorine.

  • Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Synthesis Workflow Diagram (DOT)

SynthesisRoute Start 2-Fluoro-6-iodobenzonitrile (Starting Material) Intermediate Biaryl Nitrile Intermediate (4'-amino-3-fluoro-[1,1'-biphenyl]-2-carbonitrile) Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, Na2CO3 80°C Boronate 4-Aminophenylboronic acid (Coupling Partner) Boronate->Intermediate Product CAS 819058-89-4 (4-(4-aminophenyl)-1H-indazol-3-amine) Intermediate->Product Cyclization N2H4·H2O, n-BuOH Reflux Hydrazine Hydrazine Hydrate (Cyclizing Agent) Hydrazine->Product Linifanib Linifanib (ABT-869) (Final Drug) Product->Linifanib Urea Formation (2-fluoro-5-methylphenyl isocyanate)

Caption: Synthesis of CAS 819058-89-4 via Suzuki coupling and Hydrazine cyclization.

Part 3: Analytical Characterization & Quality Control

To ensure the material is suitable for downstream drug synthesis, the following Critical Quality Attributes (CQAs) must be met.

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (aromatic) and 300 nm (indazole core).

  • Target Purity: >98.0% (Area %).[2]

  • Common Impurities:

    • Des-amino analog: Resulting from incomplete cyclization (rare).

    • Regioisomers: If 2-fluoro-4-iodobenzonitrile was present in starting material.

NMR Diagnostic Signals (DMSO-d₆)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityInterpretation
Indazole NH ~11.5 - 12.0Singlet (Broad)Exchangeable proton on N1.
Indazole C3-NH₂ ~5.0 - 5.5Singlet (Broad)Characteristic exocyclic amine.
Phenyl Aromatic ~6.6 (d) / 7.2 (d)DoubletsAA'BB' system of the 4-aminophenyl group.
Indazole Aromatic ~7.0 - 7.5MultipletIndazole ring protons (H5, H6, H7).

Part 4: Biological Mechanism & Context[4][5]

CAS 819058-89-4 is not just an intermediate; it is the hinge-binding engine of the Linifanib molecule.

Mechanism of Action (Kinase Binding)

The 3-aminoindazole moiety mimics the adenine ring of ATP.

  • Hinge Interaction: The Indazole N1 (donor) and N2 (acceptor) form hydrogen bonds with the kinase hinge region backbone residues (e.g., Cys919 in VEGFR2).

  • Gatekeeper Avoidance: The planar structure allows it to slide past the gatekeeper residue.

  • Vector Extension: The 4-position phenyl group orients the rest of the molecule (the urea tail in Linifanib) towards the DFG motif, locking the kinase in an inactive conformation (Type II inhibition).

Biological Interaction Map (DOT)

InteractionMap Compound 3-Aminoindazole Core (CAS 819058-89-4) KinaseHinge Kinase Hinge Region (Backbone CO/NH) Compound->KinaseHinge H-Bonding (Donor/Acceptor) ATP_Pocket ATP Binding Pocket Compound->ATP_Pocket Competitive Occupancy Downstream Inhibition of VEGFR / PDGFR / FLT3 Compound->Downstream Pharmacological Effect

Caption: Molecular interaction of the 3-aminoindazole scaffold with the kinase hinge region.[1]

Part 5: Handling & Stability[4]

  • Storage: Store at -20°C. The primary amine is susceptible to oxidation over time; store under inert gas (Argon/Nitrogen) if possible.

  • Light Sensitivity: Indazoles can be photosensitive. Amber vials are required.

  • Safety: Irritant. The aniline moiety suggests potential toxicity; handle with full PPE (gloves, goggles, fume hood).

Part 6: References

  • Albert, D. H., et al. (2006).[3][4] "Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor." Molecular Cancer Therapeutics, 5(4), 995-1006.[3] Link

  • Dai, Y., et al. (2007). "Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor."[1] Journal of Medicinal Chemistry, 50(7), 1584-1597.[1] Link

  • National Center for Advancing Translational Sciences (NCATS). "4-(4-Aminophenyl)-1H-indazol-3-amine." Inxight Drugs. Link

  • Cayman Chemical. "ABT-869 (Linifanib) Product Information." Link

Sources

Foundational

A Technical Guide to 4-(4-aminophenyl)-1H-indazol-3-amine: A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary: The 1H-indazol-3-amine framework represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. This guide focuses on a key exemplar of this cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1H-indazol-3-amine framework represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. This guide focuses on a key exemplar of this class, 4-(4-aminophenyl)-1H-indazol-3-amine, a molecule that serves as the foundational core for potent, multi-targeted receptor tyrosine kinase (RTK) inhibitors. Its structure is ingeniously suited to act as an efficient "hinge-binding" template, a critical interaction for disabling the enzymatic activity of kinases that drive oncogenic signaling.[1][2] Through a detailed examination of its synthesis, mechanism of action, and the biological activities of its derivatives—most notably the clinical candidate Linifanib (ABT-869)—this document provides researchers and drug development professionals with an in-depth understanding of this scaffold's significance and therapeutic potential. We will explore the causal biochemistry behind its efficacy, present detailed experimental protocols for its evaluation, and survey the landscape of its application in oncology.

The 3-Aminoindazole Scaffold: A Foundation for Kinase Inhibition

The indazole ring system is a bicyclic aromatic heterocycle that has garnered significant attention for its diverse biological activities, ranging from anti-inflammatory to anti-cancer effects.[2] Within this family, the 1H-indazole-3-amine moiety has emerged as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets, making it a highly efficient starting point for drug discovery.

The power of the 3-aminoindazole core lies in its specific geometry and hydrogen bonding capabilities. The 3-amino group and the adjacent ring nitrogen are perfectly positioned to form bidentate hydrogen bonds with the "hinge region" of the ATP-binding pocket in many protein kinases.[1][2] This interaction mimics the binding of the adenine portion of ATP, allowing indazole-based molecules to act as competitive inhibitors, effectively blocking the kinase's ability to phosphorylate its downstream substrates and halting the signaling cascade. The 4-phenyl substituent provides a vector for further chemical modification, enabling the design of derivatives with enhanced potency and selectivity against specific kinase targets.

Synthesis and Characterization

The synthesis of 4-substituted 3-aminoindazoles is a critical process for accessing this class of compounds. While numerous methods exist for indazole synthesis, a common and effective strategy involves the intramolecular cyclization of appropriately substituted benzonitriles.

Generalized Synthetic Workflow

A plausible and widely adopted pathway begins with a substituted 2-aminobenzonitrile. The key transformation is the cyclization reaction, often mediated by hydrazine, which forms the indazole ring system. The subsequent introduction of the 4-aminophenyl group is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which is a robust and versatile method for forming carbon-carbon bonds.

G cluster_0 Core Indazole Formation cluster_1 Suzuki Cross-Coupling A 2-Amino-4-bromobenzonitrile B 4-Bromo-1H-indazol-3-amine A->B  Hydrazine Hydrate,  Heat D 4-(4-Aminophenyl)-1H-indazol-3-amine B->D  Pd Catalyst (e.g., Pd(dppf)Cl2),  Base (e.g., K2CO3) C (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) C->D

Caption: Generalized synthetic route to 4-(4-aminophenyl)-1H-indazol-3-amine.

Protocol: Generalized Suzuki Coupling for 4-Aryl Indazoles

This protocol is a representative example based on standard literature procedures for Suzuki cross-coupling and should be adapted and optimized for specific substrates and scales.

  • Reaction Setup: To an oven-dried reaction vessel, add 4-Bromo-1H-indazol-3-amine (1 equivalent), (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.2 equivalents), and a suitable base such as potassium carbonate (3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Catalyst Addition: Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes. Under the inert atmosphere, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-(4-aminophenyl)-1H-indazol-3-amine.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[3]

Mechanism of Action: Targeting Oncogenic Kinase Signaling

The primary therapeutic value of the 4-(4-aminophenyl)-1H-indazol-3-amine scaffold is realized in its derivatives, which are designed to inhibit receptor tyrosine kinases (RTKs). RTKs are cell surface receptors that play critical roles in regulating cell growth, proliferation, differentiation, and survival. In many cancers, these kinases are overexpressed or constitutively activated by mutations, leading to uncontrolled cell division and tumor growth.

The mechanism of inhibition can be illustrated using the derivative Linifanib (ABT-869) . Linifanib potently inhibits members of the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor families.[4] These RTKs are crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation.

  • Binding and Inhibition: The 3-aminoindazole core of Linifanib binds to the hinge region of the kinase domain.

  • Competitive Action: This binding occupies the ATP-binding site, preventing the endogenous ATP molecule from accessing the kinase.

  • Signal Blockade: Without ATP, the kinase cannot perform its autophosphorylation function, which is the critical first step in activating downstream signaling pathways.

  • Downstream Effects: The blockade of phosphorylation prevents the activation of key signaling cascades like the Ras-Raf-MEK-ERK pathway, ultimately leading to an anti-proliferative effect, cell cycle arrest, and the induction of apoptosis (programmed cell death).[3][4]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK_mono RTK Monomer (e.g., VEGFR/PDGFR) RTK_dimer Dimerized & Phosphorylated RTK RTK_mono->RTK_dimer 2. Dimerization & Autophosphorylation ADP ADP RTK_dimer->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) RTK_dimer->Downstream 4. Activation Ligand Growth Factor (VEGF/PDGF) Ligand->RTK_mono 1. Binding ATP ATP ATP->RTK_dimer 3. Binds to Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Linifanib (Indazole Derivative) Inhibitor->ATP 5. Competitive Inhibition

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine

Executive Summary & Scientific Rationale The target molecule, 4-(4-aminophenyl)-1H-indazol-3-amine , represents a privileged scaffold in kinase inhibitor discovery. The 3-aminoindazole core functions as an adenine mimeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The target molecule, 4-(4-aminophenyl)-1H-indazol-3-amine , represents a privileged scaffold in kinase inhibitor discovery. The 3-aminoindazole core functions as an adenine mimetic, forming critical hydrogen bonds within the ATP-binding pocket of kinases (e.g., VEGFR, CDK, or Aurora kinases), while the 4-aryl substituent extends into the hydrophobic pocket, providing selectivity.

This protocol details a robust, convergent synthetic route . Unlike linear approaches that functionalize the indazole ring late-stage, this method utilizes a biaryl nitrile precursor strategy or a selective Suzuki coupling on a pre-formed halogenated core . To maximize reproducibility and yield, this guide prioritizes the Suzuki-Miyaura coupling of 4-bromo-1H-indazol-3-amine , a pathway that offers superior regiocontrol compared to de novo ring construction from biphenyl precursors.

Retrosynthetic Logic

The synthesis is disconnected into two primary modules:

  • Core Construction: Formation of the 4-bromo-1H-indazol-3-amine scaffold via nucleophilic aromatic substitution (

    
    ) and cyclization of 2-fluoro-6-bromobenzonitrile.
    
  • C-C Bond Formation: Palladium-catalyzed cross-coupling with a protected aniline boronic acid to install the 4-phenyl moiety.

Retrosynthesis Target Target: 4-(4-aminophenyl)-1H-indazol-3-amine Intermediate Intermediate: 4-bromo-1H-indazol-3-amine Target->Intermediate Deprotection & Suzuki Coupling SM2 Starting Material 2: 4-(N-Boc-amino)phenylboronic acid Target->SM2 Suzuki Coupling SM1 Starting Material 1: 2-Fluoro-6-bromobenzonitrile Intermediate->SM1 Hydrazine Cyclization

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-bromo-1H-indazol-3-amine

Objective: Construct the indazole core with a handle for future coupling. Mechanism: The hydrazine acts as a bis-nucleophile. The first amine performs an


 displacement of the fluorine at the 2-position. The second amine attacks the nitrile carbon, followed by tautomerization to form the aromatic indazole system.

Materials:

  • 2-Fluoro-6-bromobenzonitrile (CAS: 139102-34-4)

  • Hydrazine monohydrate (64-65%

    
    )
    
  • n-Butanol (or Ethanol)

  • Reaction vial/flask with reflux condenser[1]

Procedure:

  • Charge: In a round-bottom flask, dissolve 2-Fluoro-6-bromobenzonitrile (1.0 eq, e.g., 2.0 g) in n-Butanol (10 mL/g).

    • Note: n-Butanol is preferred over ethanol for higher reflux temperatures (

      
      ), ensuring complete cyclization of sterically hindered substrates.
      
  • Addition: Add Hydrazine monohydrate (3.0 eq) dropwise at room temperature.

    • Caution: Exothermic reaction. Hydrazine is toxic and a suspected carcinogen; handle in a fume hood.

  • Cyclization: Heat the mixture to reflux (

    
     bath temp) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting nitrile peak should disappear, replaced by a more polar product peak (

      
      ).
      
  • Work-up: Cool the reaction to room temperature.

    • Precipitation: Often, the product precipitates upon cooling. If so, filter the solid and wash with cold ethanol and water.

    • Extraction (if no precipitate): Concentrate the solvent under reduced pressure.[2][3] Dilute residue with water and extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[2]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    
    • Yield Expectation: 75–85%.

    • Appearance: Off-white to pale yellow solid.

Stage 2: Suzuki-Miyaura Coupling

Objective: Install the 4-aminophenyl group. Critical Choice: Use 4-(N-Boc-amino)phenylboronic acid instead of the free amine. Free anilines can coordinate to the Pd catalyst, poisoning it and reducing yield. The Boc group also simplifies purification.

Materials:

  • 4-bromo-1H-indazol-3-amine (Intermediate from Stage 1)

  • 4-(N-Boc-amino)phenylboronic acid (CAS: 380430-49-9) (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane[4]

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the bromide (1.0 eq), boronic acid (1.2 eq), and 1,4-Dioxane (10 mL/mmol). Sparge with Nitrogen or Argon for 10 minutes to remove oxygen.

    • Why: Oxygen causes homocoupling of boronic acids and oxidation of the Pd catalyst.

  • Catalyst Addition: Add

    
     solution  and 
    
    
    
    . Sparge for another 2 minutes. Seal the vessel.
  • Reaction: Heat to

    
     for 12 hours (thermal) or 
    
    
    
    for 45 mins (Microwave).
    • Monitoring: LCMS should show conversion to the Boc-protected intermediate (

      
      ).
      
  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Intermediate Purification: Pass through a short silica plug (eluting with 50% EtOAc/Hexanes) to remove palladium residues.

Stage 3: Deprotection and Isolation

Objective: Remove the Boc group to release the free amine.

Procedure:

  • Dissolution: Dissolve the crude Boc-intermediate in DCM (5 mL/mmol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v final concentration). Stir at room temperature for 1–2 hours.

    • Alternative: 4M HCl in Dioxane can be used if a hydrochloride salt is desired.

  • Quench: Concentrate the reaction to remove excess TFA.

  • Free Base Formation: Redissolve in minimal MeOH/DCM. Slowly add saturated

    
     or 
    
    
    
    until pH > 8.
  • Final Purification:

    • Extract with EtOAc (multiple times as the product is polar).

    • Polishing: If high purity (>98%) is required for biological assays, perform Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Final Product: 4-(4-aminophenyl)-1H-indazol-3-amine .

Experimental Workflow Diagram

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Coupling cluster_2 Stage 3: Deprotection S1_Mix Mix 2-F-6-Br-Benzonitrile + Hydrazine in n-BuOH S1_Heat Reflux (120°C, 4-6h) S1_Mix->S1_Heat S1_Iso Isolate 4-bromo-1H-indazol-3-amine S1_Heat->S1_Iso S2_Mix Add 4-(N-Boc)phenylboronic acid Pd(dppf)Cl2, K2CO3 S1_Iso->S2_Mix S2_React Suzuki Coupling (90°C, 12h) S2_Mix->S2_React S2_Pur Silica Plug Purification S2_React->S2_Pur S3_Acid TFA/DCM Deprotection S2_Pur->S3_Acid S3_Base Neutralize & Extract S3_Acid->S3_Base Final Pure Target Molecule S3_Base->Final

Figure 2: Step-by-step experimental workflow from starting materials to purified target.[3][5]

Key Technical Parameters & Troubleshooting

Physicochemical Data Table
ParameterValue / ConditionNotes
Target MW 224.26 g/mol Monoisotopic mass
Intermediate MW 211.04 g/mol 4-bromo-1H-indazol-3-amine
Key 1H NMR Signals

7.2–7.5 (Indazole),

6.6–6.8 (Aniline)
Amine protons are broad singlets exchangeable with

.
Solubility DMSO, MeOH, warm EtOAcPoor solubility in Hexanes/Water.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete cyclization due to low temp.Ensure solvent is n-Butanol (bp

) not Ethanol. Verify reflux is vigorous.
Catalyst Blacking Out Oxygen presence or poor ligand stability.Degas solvents thoroughly.[2] Switch to Pd(dppf)Cl2 which is robust against air/moisture compared to

.
Regioselectivity Issues N-arylation instead of C-C coupling.Use the Boc-protected aniline. Free amines can compete as nucleophiles in Buchwald-type side reactions.
Product Stuck in Aqueous Amphoteric nature of amino-indazole.When neutralizing TFA, adjust pH to exactly 8–9. Do not go too basic (>12) or the indazole NH may deprotonate (

), increasing water solubility.

References

  • Synthesis of 4-bromo-1H-indazol-3-amine

    • Source: Vertex AI Search Results (Ref 1.2, 1.11).
    • Context: Describes the reaction of 2,6-dihalobenzonitriles with hydrazine to form 3-aminoindazoles.
    • Link:

  • Suzuki Coupling on Indazoles

    • Source: Vertex AI Search Results (Ref 1.3).
    • Context: Optimization of Suzuki–Miyaura reactions on halogenated indazole scaffolds using Pd(dppf)Cl2.
    • Link:

  • General Indazole Synthesis (Review)

    • Source: Vertex AI Search Results (Ref 1.7).
    • Context: Overview of metal-free and metal-c
    • Link:

  • Chemical Properties & Identifiers

    • Source: Vertex AI Search Results (Ref 1.13).
    • Context: Sigma-Aldrich product page for 1H-Indazol-3-amine core properties.
    • Link:

Sources

Application

Application Note: High-Fidelity Cell-Based Assays using Flt3 Inhibitor IV

Compound: 4-(4-aminophenyl)-1H-indazol-3-amine CAS: 819058-89-4 Target: FMS-like Tyrosine Kinase 3 (FLT3) Primary Application: Acute Myeloid Leukemia (AML) Research / Kinase Signaling Validation Executive Summary & Mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-(4-aminophenyl)-1H-indazol-3-amine CAS: 819058-89-4 Target: FMS-like Tyrosine Kinase 3 (FLT3) Primary Application: Acute Myeloid Leukemia (AML) Research / Kinase Signaling Validation

Executive Summary & Mechanism of Action

4-(4-aminophenyl)-1H-indazol-3-amine , commercially designated as Flt3 Inhibitor IV , is a potent, ATP-competitive inhibitor of the receptor tyrosine kinase FLT3.[1][2] Unlike broad-spectrum multi-kinase inhibitors (e.g., sunitinib, sorafenib) that often exhibit significant cross-reactivity with VEGFR and c-Kit, Flt3 Inhibitor IV demonstrates a distinct selectivity profile.

This compound is structurally significant as the bioactive core (scaffold) for the urea-based inhibitor Linifanib (ABT-869). However, as a standalone probe, it offers a cleaner dissection of FLT3-driven signaling pathways, particularly in AML models harboring the FLT3-ITD (Internal Tandem Duplication) mutation.

Key Mechanistic Insights:

  • Potency: Exhibits an IC

    
     of 43 nM  against FLT3.[1]
    
  • Selectivity Window: Displays >100-fold selectivity over structurally related kinases such as KDR/VEGFR-2 (IC

    
     = 4.79 µM) and c-Kit (IC
    
    
    
    = 7.36 µM). This high selectivity makes it an excellent tool for ruling out off-target VEGF-driven effects in cellular assays.
  • Mode of Binding: Binds to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and downstream activation of STAT5, RAS/MAPK, and PI3K/AKT pathways.

Compound Preparation & Handling

To ensure experimental reproducibility, strict adherence to solubility and storage protocols is required. The free amine group makes this compound sensitive to oxidation and pH changes.

Solubility Profile
SolventMax SolubilityStock ConcentrationStability (-20°C)
DMSO ~20 mg/mL10 mM or 50 mM6 Months
Ethanol < 1 mg/mLNot RecommendedN/A
Water InsolubleN/AUnstable
Stock Solution Protocol
  • Calculate Mass: For a 10 mM stock, dissolve 2.24 mg of powder in 1.0 mL of anhydrous DMSO (Molecular Weight: 224.26 g/mol ).

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates persist, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot into light-protective amber tubes (20–50 µL per tube) and store at -20°C or -80°C.

  • Working Solutions: Dilute the stock into culture media immediately prior to use. Keep the final DMSO concentration in the cell assay < 0.1% to prevent solvent toxicity.

Biological Pathway Visualization

The following diagram illustrates the FLT3 signaling cascade and the specific intervention point of Flt3 Inhibitor IV.

FLT3_Pathway Ligand FL (Flt3 Ligand) FLT3 FLT3 Receptor (WT or ITD) Ligand->FLT3 Binding P_FLT3 Phospho-FLT3 (Tyr589/591) FLT3->P_FLT3 Autophosphorylation Inhibitor Flt3 Inhibitor IV (CAS: 819058-89-4) Inhibitor->FLT3  ATP Competition   Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis  Induction   STAT5 STAT5 P_FLT3->STAT5 Activation RAS RAS/MAPK P_FLT3->RAS AKT PI3K/AKT P_FLT3->AKT pSTAT5 p-STAT5 (Nuclear Translocation) STAT5->pSTAT5 Proliferation Cell Proliferation (Survival) pSTAT5->Proliferation Transcriptional Activation RAS->Proliferation AKT->Proliferation

Figure 1: Mechanism of Action. Flt3 Inhibitor IV blocks the ATP-binding pocket of FLT3, preventing autophosphorylation and downstream activation of STAT5, RAS, and AKT, ultimately inducing apoptosis in FLT3-dependent cells.

Protocol A: Cell Viability & IC50 Determination

This assay quantifies the potency of the inhibitor. It is critical to use cell lines with defined FLT3 status to validate selectivity.

Recommended Cell Models:

  • MV4-11: FLT3-ITD homozygous (Highly Sensitive).

  • MOLM-13: FLT3-ITD heterozygous (Sensitive).

  • RS4;11: FLT3 Wild-type (Less Sensitive / Negative Control).

Methodology (MTS/CellTiter 96®):

  • Seeding: Harvest cells in log-phase growth. Seed MV4-11 cells at 10,000 cells/well in 96-well plates (100 µL volume). Use RPMI-1640 + 10% FBS.

  • Equilibration: Incubate plates for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare a 10 mM stock.

    • Perform a 1:3 serial dilution in DMSO to generate 9 points (e.g., 10 mM down to 1.5 µM).

    • Dilute these DMSO points 1:1000 into culture media (2x concentration).

    • Add 100 µL of the 2x media to the cells.

    • Final Range: 5 µM down to ~0.7 nM. Final DMSO = 0.1%.

    • Control: 0.1% DMSO vehicle only.

  • Incubation: Incubate for 72 hours . (FLT3 inhibition requires time to induce apoptotic machinery).

  • Readout: Add 20 µL MTS reagent. Incubate 2–4 hours. Measure absorbance at 490 nm.

  • Analysis: Fit data to a 4-parameter logistic (4PL) non-linear regression model.

    • Expected Result: MV4-11 IC

      
       should range between 10–50 nM . RS4;11 IC
      
      
      
      should be significantly higher (>1 µM).
Protocol B: Target Engagement (Western Blot)

To confirm the phenotypic effect is due to FLT3 inhibition and not general toxicity, you must demonstrate the loss of phosphorylation on FLT3 and its direct substrate STAT5.

Workflow:

  • Seeding: Seed 3 x 10⁶ MV4-11 cells in 6-well plates (2 mL volume).

  • Starvation (Optional but Recommended): Reduce FBS to 0.5% for 4 hours prior to treatment to lower basal background noise.

  • Treatment: Treat cells with Flt3 Inhibitor IV at 0, 10, 50, and 200 nM for 2 hours .

    • Note: Phosphorylation inhibition is rapid (minutes to hours), unlike cell death (days).

  • Lysis: Wash cells with ice-cold PBS containing 1 mM Na₃VO₄ (phosphatase inhibitor). Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • Detection Targets:

    • p-FLT3 (Tyr591): Primary indicator of autophosphorylation blockade.

    • Total FLT3: Loading control for the receptor.

    • p-STAT5 (Tyr694): Key downstream effector in AML.

    • GAPDH/Actin: General loading control.

  • Validation Criteria: A dose-dependent disappearance of the p-FLT3 and p-STAT5 bands should occur, with near-complete ablation at 50–100 nM. Total FLT3 levels should remain relatively stable within this short timeframe.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high (>10 µM) or improper mixing.Do not add 100% DMSO stock directly to the well. Perform an intermediate dilution in media (e.g., 10x) before adding to cells.
High IC50 (>100 nM) in MV4-11 High serum binding or compound degradation.Reduce FBS to 5% during the assay. Ensure stock was stored at -20°C and not freeze-thawed excessively.
No effect on Wild-Type cells Expected biology.FLT3-WT cells are often dependent on other pathways (e.g., RAS) or require FLT3-Ligand stimulation to show sensitivity.
Inconsistent Western Blot Phosphatase activity.Ensure Sodium Orthovanadate (Na₃VO₄) is fresh and added to all wash buffers and lysis buffers. Keep lysates on ice at all times.
References
  • Dai, Y., et al. (2007).[1] Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584–1597.

    • Context: Describes the synthesis and SAR of the 3-aminoindazole scaffold, characterizing the amine intermediate (Flt3 Inhibitor IV) and its selectivity profile.
  • Tse, K. F., et al. (2001). Inhibition of FLT3-mediated transformation by use of a tyrosine kinase inhibitor. Leukemia, 15(7), 1001–1010.

    • Context: Establishes the foundational protocols for testing FLT3 inhibitors in MV4-11 and RS4;11 cell lines.
  • Merck/Calbiochem Data Sheet. Flt3 Inhibitor IV - CAS 819058-89-4.[2][3]

    • Context: Source of specific IC50 values (43 nM)

Sources

Method

protocol for 4-(4-aminophenyl)-1H-indazol-3-amine in vitro kinase assay

Application Note: Protocol for Evaluation of 4-(4-aminophenyl)-1H-indazol-3-amine (Flt3 Inhibitor IV) in In Vitro Kinase Assays Introduction 4-(4-aminophenyl)-1H-indazol-3-amine , commonly known as Flt3 Inhibitor IV (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Evaluation of 4-(4-aminophenyl)-1H-indazol-3-amine (Flt3 Inhibitor IV) in In Vitro Kinase Assays

Introduction

4-(4-aminophenyl)-1H-indazol-3-amine , commonly known as Flt3 Inhibitor IV (CAS: 819058-89-4), is a potent, cell-permeable, ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (Flt3). It exhibits high selectivity for Flt3 (


) over related receptor tyrosine kinases such as VEGFR-2/KDR (

) and c-Kit (

).

The indazole-3-amine scaffold functions as a "privileged structure" that mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. This compound is widely used as a chemical probe in Acute Myeloid Leukemia (AML) research to study Flt3-driven signaling pathways, particularly in cells harboring the constitutively active Flt3-ITD (Internal Tandem Duplication) mutation.

This protocol details a bioluminescent ADP-detection assay (ADP-Glo™) to quantify the inhibitory potency (


) of Flt3 Inhibitor IV against recombinant Flt3 enzyme.

Assay Principle

The assay relies on the quantification of ADP generated during the kinase reaction. The kinase transfers the


-phosphate from ATP to a peptide substrate. The ADP-Glo™ reagent terminates the reaction and depletes the remaining ATP. A second reagent converts the generated ADP back to ATP, which is then used by luciferase to generate light. The luminescence signal is directly proportional to kinase activity.

Reaction Scheme:

Materials & Reagents

ComponentSpecificationRecommended Source
Test Compound Flt3 Inhibitor IV (CAS 819058-89-4)Calbiochem / Merck / BLDpharm
Target Kinase Recombinant Human Flt3 (Cytoplasmic Domain)SignalChem / Promega
Substrate Poly(Glu, Tyr) 4:1 sodium saltSigma-Aldrich
ATP Ultra-pure ATP (10 mM stock)Promega
Assay Buffer Kinase Buffer ASignalChem / Homemade
Detection System ADP-Glo™ Kinase AssayPromega
Solvent DMSO (Anhydrous)Sigma-Aldrich
Plate 384-well, solid white, low volumeCorning / Greiner

Buffer Composition (1X Kinase Buffer A):

  • 40 mM Tris-HCl, pH 7.5

  • 20 mM

    
    
    
  • 0.1 mg/mL BSA (freshly added)

  • 50

    
     DTT (freshly added)
    
  • Note:

    
     (2 mM) may be added if catalytic efficiency is low, but 
    
    
    
    is physiological.

Experimental Protocol

Step 1: Compound Preparation[1]
  • Stock Solution : Dissolve 4-(4-aminophenyl)-1H-indazol-3-amine in 100% DMSO to a concentration of 10 mM .

    • Critical: Ensure complete dissolution; sonicate if necessary. Store at -20°C.

  • Serial Dilution : Prepare a 10-point dose-response series in 100% DMSO.

    • Start at 100

      
       (100x final assay concentration).
      
    • Dilution factor: 3-fold (e.g., 100, 33.3, 11.1...

      
      ).
      
  • Intermediate Dilution : Dilute the DMSO series 1:25 into 1X Kinase Buffer.

    • This creates a 4X working solution (4% DMSO). Final assay DMSO will be 1%.

Step 2: Reagent Preparation
  • Enzyme Mix (2X) : Dilute recombinant Flt3 kinase in 1X Kinase Buffer to 2 ng/

    
      (optimization required per batch).
    
  • Substrate/ATP Mix (2X) :

    • Poly(Glu, Tyr) 4:1: Final concentration 0.2 mg/mL .

    • ATP: Final concentration 10

      
        (or at 
      
      
      
      ).
    • Prepare this mix in 1X Kinase Buffer immediately before use.

Step 3: Assay Assembly (384-well Plate)

Total Reaction Volume: 10



  • Add Compound : Dispense 2.5

    
      of 4X Compound working solution to assay wells.
    
    • Controls: Add 2.5

      
       of 4% DMSO in buffer to "No Inhibitor" (Max Signal) and "No Enzyme" (Background) wells.
      
  • Add Enzyme : Dispense 2.5

    
      of 2X Enzyme Mix to all wells except "No Enzyme" controls.
    
    • Add 2.5

      
       of 1X Buffer to "No Enzyme" wells.
      
    • Pre-incubation: Incubate kinase and inhibitor for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Start Reaction : Dispense 5

    
      of 2X Substrate/ATP Mix to all wells.
    
    • Centrifuge plate at 1000 rpm for 1 minute.

  • Incubation : Incubate for 60 minutes at RT (22-25°C).

Step 4: Detection (ADP-Glo)
  • Stop Reaction : Add 10

    
      of ADP-Glo™ Reagent to all wells.
    
    • Incubate for 40 minutes at RT. (Depletes unconsumed ATP).

  • Detection : Add 20

    
      of Kinase Detection Reagent to all wells.
    
    • Incubate for 30 minutes at RT. (Converts ADP to ATP

      
       Light).
      
  • Read : Measure Luminescence (Integration time: 0.5 - 1.0 second).

Data Analysis & Visualization

IC50 Calculation
  • Normalize Data :

    
    
    
    • 
      : Average of "No Inhibitor" controls (DMSO only).
      
    • 
      : Average of "No Enzyme" controls.
      
  • Curve Fitting : Plot log[Inhibitor] vs. % Activity. Fit using a non-linear regression model (4-parameter logistic equation):

    
    
    
Assay Workflow Diagram

KinaseAssay Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (4X Working Soln) Stock->Dilution Plate 384-Well Plate Dilution->Plate Add Compound Rxn_Mix Reaction Assembly: 2.5 µL Cmpd 2.5 µL Enz (15 min pre-inc) 5.0 µL ATP/Substrate Plate->Rxn_Mix Incubation Kinase Reaction 60 min @ RT Rxn_Mix->Incubation Stop ADP-Glo Reagent (Stop & Deplete ATP) 40 min Incubation->Stop Detect Detection Reagent (ADP -> Light) 30 min Stop->Detect Read Luminometer Read & IC50 Analysis Detect->Read

Caption: Step-by-step workflow for the ADP-Glo kinase assay evaluating Flt3 Inhibitor IV.

Expert Insights & Troubleshooting

  • ATP Concentration (

    
     vs. Saturation) :
    
    • To determine a valid

      
       that reflects the inhibitor's intrinsic potency, the ATP concentration should be close to the enzyme's 
      
      
      
      for ATP (
      
      
      ).
    • For Flt3,

      
       is typically 5–15 
      
      
      
      . Using 10
      
      
      ATP ensures the assay is sensitive to ATP-competitive inhibitors like Flt3 Inhibitor IV.
    • Caution: Using saturating ATP (e.g., 1 mM) will shift the

      
       to higher values (Cheng-Prusoff shift), making the compound appear less potent.
      
  • Compound Solubility :

    • The amino-indazole scaffold is generally hydrophobic. Ensure the final DMSO concentration is kept constant across all wells (typically 1%).

    • If precipitation is observed at high concentrations (>50

      
      ), verify using a nephelometer or by visual inspection.
      
  • Incubation Time Linearity :

    • Ensure the 60-minute reaction time is within the linear range of the enzyme. Run a time-course experiment (0, 15, 30, 60, 90 min) during optimization. If the signal plateaus before 60 minutes, reduce enzyme concentration or incubation time.

Flt3 Signaling & Inhibition Pathway[2]

Flt3Pathway Flt3_Ligand FLT3 Ligand (FL) Flt3 FLT3 Receptor (WT or ITD) Flt3_Ligand->Flt3 Activation Phospho Autophosphorylation (Y589/Y591) Flt3->Phospho Inhibitor Flt3 Inhibitor IV (Indazole-3-amine) Inhibitor->Flt3 Blocks ATP Binding STAT5 STAT5 Phospho->STAT5 RAS RAS Phospho->RAS PI3K PI3K/AKT Phospho->PI3K Outcome Cell Proliferation Survival (AML) STAT5->Outcome MAPK MAPK/ERK RAS->MAPK MAPK->Outcome PI3K->Outcome

Caption: Mechanism of action for Flt3 Inhibitor IV within the Flt3 signaling cascade.

References

  • Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597. Available at: [Link]

Application

derivatization of 4-(4-aminophenyl)-1H-indazol-3-amine for SAR studies

Application Note: Strategic Derivatization of 4-(4-aminophenyl)-1H-indazol-3-amine for SAR Profiling Part 1: Executive Summary & Strategic Rationale The scaffold 4-(4-aminophenyl)-1H-indazol-3-amine represents a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-(4-aminophenyl)-1H-indazol-3-amine for SAR Profiling

Part 1: Executive Summary & Strategic Rationale

The scaffold 4-(4-aminophenyl)-1H-indazol-3-amine represents a "privileged structure" in medicinal chemistry, particularly for Type I and Type II kinase inhibitors (e.g., analogues of ABT-869/Linifanib).[1] Its value lies in its bifunctional nature:

  • The Indazole Core (Hinge Binder): The indazole motif, specifically the N1-H and N2, typically anchors the molecule to the kinase hinge region via hydrogen bonding.

  • The 4-Phenyl Substituent (Gatekeeper/Solvent Front): The bi-aryl bond at the 4-position projects the phenyl ring towards the gatekeeper residue or the solvent front, a critical vector for selectivity.

  • Dual Amine Handles: The simultaneous presence of a C3-amino group (heteroarylamine) and a 4'-amino group (aniline) offers orthogonal vectors for rapid chemical space expansion.

This guide details the chemoselective derivatization of this scaffold. We prioritize protocols that allow independent modulation of the "Hinge Binding" (Zone A) and "Solvent Front" (Zone B) domains to generate high-value Structure-Activity Relationship (SAR) data.

Part 2: Chemical Space & Reactivity Analysis

Before initiating synthesis, one must understand the electronic disparity between the two amino groups.[1]

  • Site A (4'-Amino Group): A standard aniline. It is nucleophilic (pKa of conjugate acid ~4.[1]6) and sterically accessible.[1] It is the primary site for library generation (amides, ureas) to probe the solvent channel.[1]

  • Site B (3-Amino Group): An exocyclic heteroarylamine conjugated to the indazole ring. It is generally less nucleophilic than Site A due to electron delocalization into the electron-deficient pyrazole ring. Derivatization here often requires forcing conditions or prior protection of Site A.

  • Site C (Indazole N1): An acidic nitrogen (pKa ~14).[1] Alkylation here modulates solubility and metabolic stability but can disrupt critical hinge-binding H-bonds.

Visualizing the Reactivity Map

ReactivityMap Scaffold 4-(4-aminophenyl)- 1H-indazol-3-amine SiteA Site A: 4'-Aniline (High Nucleophilicity) Scaffold->SiteA Priority 1: Solvent Front Scan SiteB Site B: 3-Amino (Low Nucleophilicity) Scaffold->SiteB Priority 3: Hinge Optimization SiteC Site C: N1-Indazole (Acidic Proton) Scaffold->SiteC Priority 2: PK/Solubility Tuning Ureas/Amides\n(Selectivity Vector) Ureas/Amides (Selectivity Vector) SiteA->Ureas/Amides\n(Selectivity Vector) Bioisosteres\n(Potency Vector) Bioisosteres (Potency Vector) SiteB->Bioisosteres\n(Potency Vector) Alkyl/Cycloalkyl\n(ADME Vector) Alkyl/Cycloalkyl (ADME Vector) SiteC->Alkyl/Cycloalkyl\n(ADME Vector)

Figure 1: Reactivity Map detailing the three distinct zones for SAR exploration. Green paths indicate the most accessible chemistry.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Urea Formation at the 4'-Aniline

Objective: To synthesize a library of urea derivatives targeting the "DFG-out" pocket (Type II inhibition) without protecting the 3-amino group.

Mechanism: The 4'-aniline is significantly more nucleophilic than the 3-aminoindazole. By controlling temperature and stoichiometry, we can selectively functionalize the 4'-position.[1]

Materials:

  • Scaffold: 4-(4-aminophenyl)-1H-indazol-3-amine (1.0 equiv)

  • Isocyanates (R-NCO): Diverse library (1.05 equiv)[1]

  • Solvent: Anhydrous THF or DMF[1]

  • Base: DIPEA (Diisopropylethylamine) - Optional, usually not needed for isocyanates[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg (0.45 mmol) of the scaffold in 2.0 mL of anhydrous THF in a 4 mL reaction vial. Ensure the solution is clear; if not, add DMF dropwise (max 10% v/v).

  • Addition: Cool the mixture to 0°C (ice bath). Add the isocyanate (0.47 mmol, 1.05 equiv) dropwise over 5 minutes.

    • Expert Tip: Do not dump the reagent. A slow addition prevents local high concentrations that might force the sluggish 3-amine to react.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

  • Monitoring: Check by LCMS.

    • Target Mass: [M+H] + MW(Isocyanate).[1]

    • Bis-urea check: Look for [M+H] + 2*MW(Isocyanate).[1] If observed (>5%), repeat at -10°C.

  • Work-up:

    • Add 5 mL of diethyl ether or hexanes to precipitate the product.

    • Filter the solid and wash with cold ether (2 x 5 mL).[1]

    • Self-Validation: The product should be a white/off-white solid. If oily, sonicate with hexanes.[1]

Data Output & Troubleshooting:

ObservationDiagnosisRemedial Action
Bis-addition observed 3-amine is reactingLower temp to -20°C; Reduce isocyanate to 0.95 equiv.
No Reaction Isocyanate hydrolysisEnsure anhydrous THF; Use fresh isocyanate.
Precipitate is sticky Trapped solvent/impuritiesTriturate with DCM/Hexane (1:[1]1) instead of pure ether.[1][2]
Protocol B: "Reverse" Amide Coupling (Acid Chloride Method)

Objective: To introduce amide functionality at the 4'-position.

Expert Insight: Standard HATU/EDC couplings can be sluggish with electron-deficient anilines. Acid chlorides are preferred here but require careful base management to avoid N1-acylation.

  • Dissolution: Dissolve scaffold (1.0 equiv) in Pyridine (0.5 M concentration). Pyridine acts as both solvent and base/catalyst.[1]

  • Acylation: Add Acid Chloride (1.1 equiv) at 0°C.

  • Quench: After 1 hour, quench with saturated NaHCO₃.

  • N1-Deprotection (Crucial Step): If N1-acylation (on the indazole nitrogen) occurs (observed as M+Acyl+Acyl), treat the crude mixture with LiOH in THF/Water (1:1) for 30 minutes at RT.[1] The N1-amide is labile and will hydrolyze selectively, leaving the 4'-amide and 3-amine intact.[1]

Protocol C: N1-Alkylation for Solubility Tuning

Objective: To modify the indazole nitrogen (Site C) to improve solubility or metabolic stability.

Note: This step is best performed before Protocol A/B if the R-group is bulky, or after if the R-group is small (Methyl/Ethyl).[1]

  • Base Selection: Use Cs₂CO₃ (Cesium Carbonate) in DMF.[1]

    • Why? Cs₂CO₃ promotes N1-alkylation over N2-alkylation via the "Cesium Effect" (coordination to N2 hinders attack).

  • Procedure:

    • Suspend scaffold (1.0 equiv) and Cs₂CO₃ (1.5 equiv) in DMF.[1] Stir for 15 min.

    • Add Alkyl Halide (1.1 equiv).[1] Heat to 60°C for 2 hours.

  • Regioisomer Check: N1 vs N2 alkylation is a common issue.

    • Validation: Use 2D NMR (NOESY).[1] N1-alkyl protons will show NOE with the C7-H of the indazole. N2-alkyl protons will show NOE with C3-amine (if present) or C3-H.

Part 4: SAR Decision Workflow

The following DOT diagram illustrates the logical flow for expanding the library based on initial screening results.

SAR_Workflow Start Start: 4-(4-aminophenyl)- 1H-indazol-3-amine Step1 Step 1: 4'-Urea/Amide Scan (Protocol A/B) Start->Step1 Screen Biological Screening (IC50) Step1->Screen Potent Potent (<100 nM) Poor Solubility? Screen->Potent Yes NotPotent Inactive (>1 uM) Screen->NotPotent No Action1 Action: N1-Solubilizing Group (Protocol C: Morpholine/Piperazine tail) Potent->Action1 Fix ADME Action2 Action: Modify 3-Amine (Requires 4'-Protection) NotPotent->Action2 Change Hinge Binder

Figure 2: Decision tree for iterative SAR optimization based on potency and physicochemical readouts.

Part 5: References

  • Vertex Pharmaceuticals. Indazole compounds as protein kinase inhibitors.[1][3] US Patent 7,250,516.[1] (Demonstrates the utility of 3-aminoindazole scaffolds in kinase inhibition). Link

  • Abbott Laboratories. Discovery of ABT-869, a 3-aminoindazole-based multitargeted receptor tyrosine kinase inhibitor.[1] Journal of Medicinal Chemistry, 2007.[1] (Detailed SAR of the 3-aminoindazole core). Link

  • Sigma-Aldrich/Merck. Protocol for Urea Formation using Isocyanates.[1] (Standard operating procedures for nucleophilic addition). Link

  • Chemistry Steps. Reactivity of Aniline vs. Heterocycles. (Mechanistic grounding for chemoselectivity). Link

Safety Warning: Isocyanates are sensitizers and lachrymators. Handle in a fume hood. Indazole derivatives may possess unknown biological activity; treat as potent compounds.[1]

Sources

Method

Application Note: A Comprehensive Guide to the Analytical Characterization of 4-(4-aminophenyl)-1H-indazol-3-amine

Abstract This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-(4-aminophenyl)-1H-indazol-3-amine. As a molecule of interest in pharmaceutical researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-(4-aminophenyl)-1H-indazol-3-amine. As a molecule of interest in pharmaceutical research and development, possessing a unique structure with both an indazole core and two primary aromatic amine functionalities, its identity, purity, and stability must be rigorously established. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for method selection and parameterization. We will cover orthogonal analytical techniques including High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation. Furthermore, this document outlines the essential validation framework guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the developed methods are fit for their intended purpose.

Introduction

4-(4-aminophenyl)-1H-indazol-3-amine is a heterocyclic compound featuring a bicyclic indazole system linked to an aminophenyl group. The presence of multiple nitrogen atoms and aromatic rings makes it a potential building block or intermediate in the synthesis of pharmacologically active agents.[1] The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in kinase inhibitors.[1][2] Given its potential role in drug discovery, ensuring the quality of this molecule is paramount. Any impurities, isomers, or degradation products could significantly impact the safety and efficacy of a final drug product.

This guide establishes a multi-faceted analytical approach to provide a complete profile of the molecule. The selection of these methods is driven by the physicochemical nature of the compound—its aromaticity, presence of primary amines, and expected polarity. By combining chromatographic separation with spectroscopic identification, one can build a robust data package to support regulatory filings and ensure consistent quality control.

Physicochemical Profile

A foundational understanding of the molecule's basic properties is essential for analytical method development. For example, its molecular weight dictates the target mass in MS, and its aromatic structure predicts strong UV absorbance for HPLC detection.

PropertyValueSource(s)
CAS Number 819058-89-4[3][4]
Molecular Formula C₁₃H₁₂N₄[5]
Molecular Weight 224.26 g/mol [4][5]
Appearance Solid (predicted)
Predicted Density 1.359 g/cm³[3]
Structure

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are central to determining the purity of a drug substance by separating the main component from any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

Guiding Principle: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile organic compounds like 4-(4-aminophenyl)-1H-indazol-3-amine. The molecule's nonpolar aromatic core interacts with the C18 stationary phase, while a polar mobile phase elutes the components. The two primary amine groups are basic and can cause peak tailing on silica-based columns if the mobile phase pH is not controlled. Therefore, a slightly acidic or neutral pH buffer is recommended to ensure sharp, symmetrical peaks. The extensive conjugation in the indazole and phenyl rings provides strong UV chromophores, making UV-Vis detection highly sensitive.

Experimental Protocol: HPLC Method for Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-(4-aminophenyl)-1H-indazol-3-amine into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (the diluent). This yields a stock solution of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Use a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • Set the detection wavelength to 254 nm, a common wavelength for aromatic compounds, or determine the absorbance maximum by running a PDA scan.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject 10 µL of the prepared sample.

    • Run the gradient program as detailed in Table 1.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.

Table 1: HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 254 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50 v/v)
Liquid Chromatography-Mass Spectrometry (LC-MS)

Guiding Principle: LC-MS is an indispensable tool for confirming molecular identity and characterizing impurities. It couples the separation power of HPLC with the detection specificity of mass spectrometry. For 4-(4-aminophenyl)-1H-indazol-3-amine, Electrospray Ionization (ESI) is the preferred ionization technique as it is gentle and highly effective for polar, basic molecules. Operating in positive ion mode will readily protonate the basic amine groups, yielding a strong signal for the protonated molecular ion, [M+H]⁺. The nitrogen rule of mass spectrometry, which states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, is consistent with this molecule (4 nitrogen atoms, MW 224).[6]

Experimental Protocol: LC-MS for Identity Confirmation

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of the compound in the HPLC diluent (Acetonitrile/Water).

  • Instrumentation and Conditions:

    • Use an HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • The HPLC method can be the same as described in Table 1, though a faster gradient may be employed for high-throughput analysis.

  • Mass Spectrometer Run:

    • Acquire data in positive ion ESI mode.

    • Scan a mass range that brackets the expected molecular ion (e.g., m/z 100-500).

    • For impurity identification, a data-dependent acquisition (DDA) or tandem MS (MS/MS) experiment can be performed to obtain fragmentation data.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the [M+H]⁺ ion (225.11).

    • Verify that the mass spectrum of the main peak shows the correct molecular ion. High-resolution MS should provide a mass accuracy within 5 ppm.

Table 2: LC-MS Method Parameters

ParameterRecommended Setting
LC System As per Table 1
Ionization Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Scan Range m/z 100 - 500
Capillary V. 3.5 kV
Drying Gas Nitrogen, 10 L/min
Gas Temp. 325 °C
Expected Ion [M+H]⁺ = 225.1138 (Exact Mass)

Spectroscopic Analysis for Structural Elucidation

¹H and ¹³C NMR Spectroscopy

Guiding Principle: NMR spectroscopy is the definitive method for unambiguous structural confirmation. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(4-aminophenyl)-1H-indazol-3-amine, ¹H NMR will show distinct signals for the protons on the indazole and phenyl rings, while the amine protons will typically appear as broad singlets. DMSO-d₆ is an excellent solvent choice as it can solubilize the compound and allows for the observation of exchangeable N-H protons.[7]

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • Standard acquisition parameters for ¹H (16-32 scans) and ¹³C (1024-2048 scans) should be sufficient. 2D NMR experiments like COSY and HSQC can be run to confirm assignments.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Assign the observed chemical shifts to the protons and carbons of the structure based on expected patterns and coupling constants.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Indazole N-H~12.0 (broad s)-Exchangeable proton, chemical shift can vary.
Indazole Aromatic7.0 - 7.8 (m)110 - 142Complex splitting pattern expected for the 4 aromatic protons.
Phenyl Aromatic6.6 - 7.2 (m)115 - 150Two doublets expected for the AA'BB' system.
Indazole -NH₂~5.3 (broad s)-Exchangeable protons.
Phenyl -NH₂~5.1 (broad s)-Exchangeable protons.
C3 (C-NH₂)-~145Carbon bearing the 3-amino group.
C4 (C-Ph)-~120Carbon bearing the aminophenyl group.

Note: These are estimated values based on analogous structures. Actual values must be determined experimentally.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Guiding Principle: FTIR is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds. For this compound, we expect to see characteristic stretches for the N-H bonds of the amines and the C=C and C-N bonds of the aromatic systems.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid powder directly onto the ATR crystal.

    • For KBr pellet method, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Acquisition:

    • Place the sample in the spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Symmetric/Asymmetric StretchPrimary Amine (-NH₂)
3300 - 3200N-H StretchIndazole N-H
1650 - 1580N-H Scissoring (Bending)Primary Amine (-NH₂)
1620 - 1450C=C Aromatic StretchAromatic Rings
1350 - 1250C-N StretchAromatic Amine

Method Validation Framework (ICH Q2(R2))

Guiding Principle: Developing an analytical method is only the first step. To ensure that the data generated is reliable, accurate, and reproducible, the method must be validated. The ICH Q2(R2) guideline provides a harmonized framework for this process.[10][11] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[12] The validation process is a systematic evaluation of a method's performance characteristics.[13]

cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol & Acceptance Criteria ATP->Protocol Defines requirements Experiments Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Experiments Analysis Analyze Data vs. Acceptance Criteria Experiments->Analysis Report Generate Validation Report Analysis->Report Fitness Fit for Purpose Report->Fitness Confirms method is...

Caption: Analytical Method Validation Workflow based on ICH Q2(R2) principles.

Table 5: Summary of Validation Parameters and Acceptance Criteria for HPLC Purity Method

ParameterDescriptionTypical Acceptance CriteriaSource(s)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).Peak for the main component is pure (PDA) and well-resolved from other peaks (Resolution > 2.0).[14]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.[12][14]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.80% to 120% of the test concentration for an assay.[12][13]
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples.[14]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. (Repeatability & Intermediate Precision)Relative Standard Deviation (%RSD) ≤ 2.0%.[14]
LOD/LOQ Limit of Detection / Limit of Quantitation. The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[15]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, temp.) are varied.[13]

Integrated Characterization Strategy

No single analytical technique can provide all the necessary information. A robust characterization relies on an integrated workflow where orthogonal methods are used to build a complete quality profile of the molecule.

cluster_ID Identity Confirmation cluster_Purity Purity & Assay Sample Test Sample: 4-(4-aminophenyl)-1H-indazol-3-amine LCMS LC-MS (Molecular Weight) Sample->LCMS NMR NMR Spectroscopy (Chemical Structure) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR HPLC HPLC-UV (Purity, Impurities) Sample->HPLC Report Certificate of Analysis (CoA) LCMS->Report NMR->Report FTIR->Report HPLC->Report

Caption: Integrated workflow for the complete characterization of the target compound.

Conclusion

The analytical characterization of 4-(4-aminophenyl)-1H-indazol-3-amine requires a multi-technique approach to definitively establish its identity, structure, and purity. This application note provides a comprehensive set of protocols and guiding principles for this purpose. A validated reversed-phase HPLC method serves as the core for purity and assay determination. This is complemented by LC-MS for unambiguous molecular weight confirmation and NMR and FTIR spectroscopy for structural elucidation. By implementing these methods within a robust validation framework compliant with ICH guidelines, scientists and researchers can ensure the generation of high-quality, reliable data essential for advancing drug development programs.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • Lab Manager. (2025, December 10).
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  • International Council for Harmonisation. (2023, November 30).
  • Taylor & Francis.
  • BenchChem.
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-phenylnaphthalen-2-amine.
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  • 参比制剂. 4-(4-Aminophenyl)-1H-indazol-3-amine | CAS:819058-89-4.
  • BLDpharm. 819058-89-4|4-(4-Aminophenyl)-1H-indazol-3-amine.
  • Supporting Information.
  • gsrs. 4-(4-AMINOPHENYL)-1H-INDAZOL-3-AMINE.
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  • HELIX Chromatography. (2021, February 11). HPLC Methods for analysis of 4-Aminophenol.
  • MDPI. (2023, May 8).
  • Sigma-Aldrich. 1H-Indazol-3-amine AldrichCPR.
  • MDPI. (2024, June 7).
  • PMC. (2023, May 12).
  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Current Trends in Biotechnology and Pharmacy. Method development and estimation of phenylenediamine in gastric contents, blood and urine.
  • Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • SpringerLink. (2024, June 9).
  • ResearchGate. 1 H-NMR spectrum of the purified 4-aminophenol.
  • Cheméo. Chemical Properties of Phenol, 4-amino- (CAS 123-30-8).
  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.
  • ChemicalBook. Indazole(271-44-3) 1H NMR spectrum.
  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.
  • MDPI. (2024, July 25).

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Application

Application Note: A Robust HPLC Purification Strategy for 4-(4-aminophenyl)-1H-indazol-3-amine

Abstract This application note presents a detailed, systematic methodology for the high-performance liquid chromatography (HPLC) purification of 4-(4-aminophenyl)-1H-indazol-3-amine, a key building block in contemporary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, systematic methodology for the high-performance liquid chromatography (HPLC) purification of 4-(4-aminophenyl)-1H-indazol-3-amine, a key building block in contemporary drug discovery and development.[1][2][3] The inherent chemical properties of this molecule—notably its aromatic systems and dual primary amine functionalities—present specific challenges for chromatographic separation, including poor retention on conventional stationary phases and peak tailing. This guide provides a comprehensive protocol, from analytical method development to preparative scale-up and post-purification processing. We emphasize the rationale behind critical experimental choices, including column chemistry, mobile phase composition, and pH control, to ensure scientific integrity and reproducibility. The protocols are designed to be self-validating, incorporating in-process quality control checks to confirm purity and identity, making this guide an essential resource for researchers, chemists, and drug development professionals.

Introduction and Analyte Characterization

4-(4-aminophenyl)-1H-indazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a core scaffold for the synthesis of kinase inhibitors and other therapeutic agents.[2][3] Its purification is a critical step to ensure the integrity of subsequent synthetic transformations and the biological activity of final compounds. The molecule's structure, however, necessitates a carefully designed purification strategy.

Chemical Properties and Chromatographic Implications: The purification approach is dictated by the molecule's key structural features:

PropertyStructure/FeatureChromatographic Implication
Molecular Formula C₁₃H₁₂N₄-
Molecular Weight 224.26 g/mol [4]Influences mass spectrometry-based detection and identification.
Aromatic Systems Indazole and Phenyl RingsStrong UV absorbance allows for sensitive detection. Potential for π-π interactions with specific stationary phases (e.g., Phenyl-Hexyl).[5]
Basic Functional Groups Two Primary AminesThe molecule's basicity (pKa dependent) makes its retention highly sensitive to mobile phase pH. Protonation at low pH increases polarity, while the free base form at higher pH is more hydrophobic.[6] These groups can interact with acidic residual silanols on silica-based columns, causing peak tailing.[5]
Polarity High, due to N-H bondsCan be challenging to retain on standard non-polar reversed-phase columns (e.g., C18), often requiring highly aqueous mobile phases or alternative column chemistries.[7][8]

Strategic Approach to HPLC Method Development

A successful purification is built upon a logical and systematic method development process. The goal is to achieve adequate retention of the target compound, baseline separation from impurities, and symmetrical peak shape.

MethodDevelopment cluster_Analyte Analyte Properties cluster_Strategy Method Development Strategy cluster_Optimization Optimization Analyte Polar, Basic Aromatic Compound Col Column Selection (C18, Polar-Endcapped, Phenyl) Analyte->Col dictates Mob Mobile Phase (ACN/MeOH, H2O) Col->Mob influences pH pH Control (Formic Acid, TEA, Buffers) Mob->pH requires Grad Gradient Optimization (Scouting & Fine-Tuning) pH->Grad enables Det Detection (UV/PDA, MS) Grad->Det confirms Load Loading Study (Analytical -> Prep) Grad->Load leads to

Caption: HPLC Method Development Workflow.

2.1. Column Selection: The Foundation of Separation The primary interaction in reversed-phase chromatography is hydrophobic.[9] Given the polar nature of 4-(4-aminophenyl)-1H-indazol-3-amine, achieving sufficient retention is the first challenge.

  • Initial Choice (Workhorse): A high-purity, end-capped C18 column is the standard starting point. Modern C18 phases offer good performance across a range of applications.

  • Alternative for Enhanced Retention: If retention is insufficient on a C18 column even with highly aqueous mobile phases, consider columns designed for polar analytes. Options include C18 columns with polar end-capping or polar-embedded phases. These modifications help to wet the stationary phase more effectively and provide alternative interaction mechanisms.[7]

  • Alternative for Selectivity: A Phenyl-Hexyl column can offer different selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic systems of the analyte.[5]

2.2. Mobile Phase and pH Control: The Key to Good Peak Shape The choice of solvent and, critically, the control of pH are paramount for separating basic compounds.[5][10]

  • Organic Modifier: Acetonitrile (ACN) is generally the preferred solvent due to its low viscosity and UV transparency at low wavelengths. Methanol (MeOH) is a viable alternative and can alter selectivity, but may generate higher backpressure.[5][11]

  • Aqueous Phase and pH Adjustment: The ionization state of the amine groups must be controlled to achieve reproducible retention and symmetrical peaks.

    • Low pH (Acidic Conditions): Adding an acidifier like 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to the mobile phase (pH ≈ 2.7) is a common starting point.[12] This protonates the amine groups (R-NH₃⁺), which effectively masks their interaction with deprotonated residual silanols (Si-O⁻) on the column, thereby minimizing peak tailing.[5] This approach is also highly compatible with mass spectrometry.

    • High pH (Basic Conditions): Alternatively, using a basic mobile phase (e.g., pH 9-10 with ammonium bicarbonate or a small amount of triethylamine, TEA) renders the amine groups neutral (R-NH₂).[6] This increases the molecule's hydrophobicity, leading to stronger retention on a reversed-phase column. This approach requires a pH-stable column.

2.3. Detection Strategy

  • UV/Vis Detection: The conjugated aromatic systems in the molecule result in strong UV absorbance. A Photo-Diode Array (PDA) detector is recommended to first screen the UV spectrum and identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity. A starting wavelength of 254 nm is a good initial choice.[13][14]

  • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer is the most definitive method for peak tracking and identity confirmation.[15][16][17] It provides the molecular weight of the eluting compound, ensuring that the correct peak is collected and confirming the purity of the final product.[18][19]

Experimental Protocols

3.1. Protocol 1: Analytical Method Development and Optimization

This protocol establishes the separation conditions on an analytical scale, which will then be scaled up for preparative purification.

  • Sample Preparation: Prepare a stock solution of the crude 4-(4-aminophenyl)-1H-indazol-3-amine at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water or DMSO). Ensure complete dissolution.

  • HPLC System and Column:

    • System: An analytical HPLC or UPLC system with a PDA and/or MS detector.

    • Column: C18, 2.1 x 100 mm, 1.9 µm (or similar dimensions).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas all mobile phases.[20]

  • Initial Scouting Gradient:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

    • Gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.

  • Method Optimization:

    • Analyze the chromatogram from the scouting run. Identify the peak corresponding to the target compound (verify by MS if possible, m/z = 225.1 for [M+H]⁺).

    • Adjust the gradient to improve resolution between the target peak and any impurities. A shallower gradient around the elution time of the target will provide better separation.

    • Example Optimized Gradient: If the target elutes at 40% B in the scouting run, a new gradient might be: 25% B to 55% B over 8 minutes.

3.2. Protocol 2: Preparative Scale-Up and Purification

Once an optimized analytical method is established, the conditions are scaled up for preparative chromatography.

  • Scale-Up Calculation: Use geometric scaling calculators to determine the preparative flow rate and gradient times based on the column dimensions. The principle is to keep the linear velocity constant.

  • Crude Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (like DMSO) and then dilute with the initial mobile phase composition (e.g., 95% A, 5% B) until the point of precipitation, then clarify by adding a small amount of the strong solvent back. This ensures the sample is fully dissolved but compatible with the column's initial conditions.

  • Preparative HPLC System and Column:

    • System: A preparative HPLC system with a high-flow pump, UV detector, and fraction collector.

    • Column: C18, 21.2 x 150 mm, 5 µm (or similar preparative dimensions).

  • Purification Run:

    • Flow Rate: (Scaled from analytical, e.g., 20 mL/min).

    • Injection Volume: Load a fraction of the column's capacity (e.g., 50-100 mg of crude material).

    • Gradient: (Scaled from the optimized analytical method).

    • Detection: Monitor at the predetermined λ-max.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal (e.g., slope and/or threshold). Collect the main peak in multiple fractions.

3.3. Protocol 3: Post-Purification Workflow

PostPurification Prep Preparative HPLC Run Collect Fraction Collection Prep->Collect Analysis Purity Analysis (Analytical HPLC) Collect->Analysis QC Check Pool Pool Pure Fractions Analysis->Pool >95% Pure Solvent Solvent Removal (Rotary Evaporation) Pool->Solvent Desalt Desalting (SPE) (If Needed) Solvent->Desalt Non-Volatile Buffers Used Final Final Purified Compound Solvent->Final Volatile Buffers Used Desalt->Final

Caption: Post-Purification Processing Workflow.

  • Fraction Analysis: Inject a small aliquot (e.g., 5 µL) from each collected fraction into the analytical HPLC using the method developed in Protocol 1. This confirms the purity of each fraction.[21][22]

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the organic solvent (Acetonitrile) and water using a rotary evaporator. The formic acid used is volatile and will be removed during this process.

  • Desalting via Solid Phase Extraction (SPE) (If required): This step is not necessary if volatile buffers (like formic acid or ammonium bicarbonate) are used. However, if a non-volatile buffer (e.g., phosphate) was required for separation, the resulting salt must be removed.

    • Condition: Pass methanol through a C18 SPE cartridge, followed by water.

    • Load: Dissolve the dried product in a minimal amount of water and load it onto the SPE cartridge. The compound will bind to the C18 sorbent.[23]

    • Wash: Wash the cartridge with water to elute the salts.[24]

    • Elute: Elute the purified, desalted compound from the cartridge using methanol or acetonitrile.

    • Dry: Evaporate the final solvent to yield the pure product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols. - Mobile phase pH is too close to analyte pKa.- Ensure mobile phase pH is at least 2 units away from the analyte's pKa. - Use a highly end-capped column or a column designed for basic compounds. - Add a competing base like triethylamine (0.1%) to the mobile phase (for high pH methods).[6]
Poor/No Retention - Analyte is too polar for the column/mobile phase combination. - Mobile phase is too strong (too much organic solvent).- Decrease the initial percentage of organic modifier (%B) in the gradient. - Use a column designed for polar compounds (e.g., polar-embedded, polar-endcapped). - Consider switching to a high pH mobile phase to increase analyte hydrophobicity.[6]
Poor Resolution - Gradient is too steep. - Inappropriate column chemistry or mobile phase. - Column is overloaded (preparative scale).- Decrease the gradient slope around the elution time of the target compound. - Screen different organic modifiers (ACN vs. MeOH) or column chemistries (C18 vs. Phenyl-Hexyl) to alter selectivity.[5] - Reduce the mass of crude material injected onto the preparative column.
Inconsistent Retention Times - Insufficient column equilibration between runs. - Mobile phase pH is not stable (unbuffered).- Increase the column equilibration time at the end of each gradient run. - Use a buffer (e.g., ammonium formate for MS compatibility) instead of just an acidifier if pH control is critical and inconsistent.[12][25]

Conclusion

This application note provides a robust and scientifically grounded framework for the successful HPLC purification of 4-(4-aminophenyl)-1H-indazol-3-amine. By systematically addressing the challenges posed by the analyte's polarity and basicity through careful selection of the stationary phase and precise control of the mobile phase pH, high purity and recovery can be reliably achieved. The integration of analytical quality control, logical scale-up principles, and efficient post-purification processing ensures a workflow that is both effective and reproducible, meeting the stringent demands of pharmaceutical research and development.

References

  • Mass Detection for Chromatographers. LCGC International. [Link]

  • Integration of MS and UV Data for Peak Tracking in HPLC Method Development. S-Matrix Corporation. [Link]

  • High-performance liquid chromatograph with mass spectrometry (HPLC MS). Max Planck Institute for Marine Microbiology. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation Blog. [Link]

  • How to identify peaks observed by UV-HPLC in stability studies. Alphalyse. [Link]

  • Peak identification by LC/MS: Automation versus analyst. Manufacturing Chemist. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. DiVA portal. [Link]

  • 4-(4-Aminophenyl)-1H-indazol-3-amine. Inxight Drugs. [Link]

  • protein purification by hplc: a high-precision technique in biochemistry. LinkedIn. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • 4-(4-AMINOPHENYL)-1H-INDAZOL-3-AMINE. FDA Global Substance Registration System. [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • LABTips: Preparative HPLC for Purification Workflows. Labcompare. [Link]

  • Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. PubMed. [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. [Link]

  • 1H-indazol-4-amine. PubChem. [Link]

  • Sample preparation with solid-phase extraction. Scharlab. [Link]

  • 4-(4-Aminophenyl)-1H-indazol-3-amine. U.S. Environmental Protection Agency. [Link]

  • HPLC Analysis and Purification of Peptides. PMC. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Separation methods for food protein purification and analysis. Open Exploration Publishing. [Link]

  • How To Select Mobile Phase In HPLC Method Development? YouTube. [Link]

  • Solid Phase Extraction for HPLC-MS/MS Clinical Analysis: Finding a Needle in a Haystack. Walsh Medical Media. [Link]

  • CONCEPTS OF MOBILE PHASE SELECTION IN DEVELOPMENT OF AN HPLC METHOD OF ANALYSIS. Nicolae Testemitanu State University of Medicine and Pharmacy. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Hichrom. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

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  • Process for the purification of aromatic amines.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • UV-Vis Spectrum of 4-aminophenol. SIELC Technologies. [Link]

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  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

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  • HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [Link]

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Method

developing analogues of 4-(4-aminophenyl)-1H-indazol-3-amine

Abstract The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical hinge-binding motif in numerous kinase inhibitors (e.g., Linifanib, Axitinib analogues).[1][2] Specifically, 4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical hinge-binding motif in numerous kinase inhibitors (e.g., Linifanib, Axitinib analogues).[1][2] Specifically, 4-(4-aminophenyl)-1H-indazol-3-amine represents a high-value core where the 3-amino group anchors to the kinase hinge region, while the 4-aryl moiety extends into the solvent-exposed front or the gatekeeper region, offering a vector for selectivity and solubility optimization.[2][3]

This guide details a robust, modular protocol for synthesizing this core and its analogues. Unlike linear syntheses that limit diversity, we employ a "Hub-and-Spoke" strategy: constructing a versatile 4-bromo-1H-indazol-3-amine intermediate ("The Hub") which enables late-stage divergence via Suzuki-Miyaura coupling ("The Spokes").[2][3]

Part 1: Synthetic Strategy & Retrosynthesis

The Challenge of the 4-Position

Functionalizing the 4-position of the indazole ring is sterically challenging compared to the 5- or 6-positions.[2][3] Direct electrophilic aromatic substitution (e.g., bromination) of a pre-formed 3-aminoindazole typically yields the 5-bromo or 7-bromo isomers due to electronic directing effects.[2][3]

The Solution: We utilize a regioselective cyclization approach starting from a 2,6-disubstituted benzonitrile.[2] By placing the bromine atom at the 6-position of the starting material (which becomes the 4-position of the indazole), we "lock in" the substitution pattern before the ring forms.[2]

Mechanism of Action (Diagram)

The following DOT diagram illustrates the retrosynthetic logic and the modular "Hub-and-Spoke" workflow.

G cluster_0 Key Transformation Logic Start Starting Material 2-Bromo-6-fluorobenzonitrile Core The HUB (Intermediate) 4-Bromo-1H-indazol-3-amine Start->Core Hydrazine Cyclization (SNAr + Cyclization) Target Target Scaffold 4-(4-Aminophenyl)-1H-indazol-3-amine Core->Target Suzuki Coupling (4-Aminophenylboronic acid) Ana1 Analogue A (Solubility Optimized) Core->Ana1 Suzuki (Heteroaryl) Ana2 Analogue B (Selectivity Optimized) Core->Ana2 Suzuki (Substituted Aryl)

Caption: Figure 1. The "Hub-and-Spoke" strategy ensures 4-position regiochemistry is established early, allowing late-stage diversification.[2][3]

Part 2: Detailed Experimental Protocols

Phase A: Synthesis of the Core (The Hub)

Target: 4-Bromo-1H-indazol-3-amine Reaction Type: Nucleophilic Aromatic Substitution (


) followed by Cyclization.[2][3]

Materials:

  • 2-Bromo-6-fluorobenzonitrile (1.0 equiv)[2][3]

  • Hydrazine monohydrate (

    
    ) (5.0 - 10.0 equiv)[2][3]
    
  • Ethanol (EtOH) or n-Butanol (n-BuOH)[2][3]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-fluorobenzonitrile (e.g., 5.0 g, 25 mmol) in Ethanol (50 mL).

  • Addition: Add Hydrazine monohydrate (6.25 g, 125 mmol) dropwise at room temperature. Caution: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (80°C) . Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS.[2][3]

    • Mechanistic Insight: The hydrazine first displaces the fluorine (SNAr) to form the intermediate hydrazine-benzonitrile, which rapidly cyclizes onto the nitrile to form the amino-indazole.[2][3]

    • Time: Reaction is typically complete within 2–4 hours.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (200 mL). The product should precipitate as a solid.

    • Stir for 30 minutes to ensure full precipitation.

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (3 x 50 mL) to remove excess hydrazine.[2]

    • Dry in a vacuum oven at 45°C overnight.

    • Yield Expectation: 75–90%.[3]

    • QC: Verify 4-bromo regiochemistry via 1H-NMR (look for the specific splitting pattern of the 1,2,3-trisubstituted benzene ring).[2][3]

Phase B: Suzuki-Miyaura Coupling (The Spokes)

Target: 4-(4-aminophenyl)-1H-indazol-3-amine (and analogues) Challenge: Unprotected amino-indazoles can poison Pd catalysts.[2][3] However, using optimized base/solvent systems eliminates the need for protecting groups.

Materials:

  • 4-Bromo-1H-indazol-3-amine (1.0 equiv)[2][3]

  • 4-(Boc-amino)phenylboronic acid (1.2 equiv) (Note: Using Boc-protected aniline is recommended to prevent side reactions, though free aniline can be used).[2][3]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)[2][3]
  • Base:

    
     (2M aqueous solution, 3.0 equiv)[2][3]
    
  • Solvent: 1,4-Dioxane (degassed)[2][3]

Protocol:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add the 4-bromo-1H-indazol-3-amine (212 mg, 1.0 mmol), Boronic acid (1.2 mmol), and Catalyst (58 mg

    
    ).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and 2M

    
     (1.5 mL).
    
  • Reaction: Seal the vial and heat to 90–100°C for 12–16 hours.

    • Optimization Tip: Microwave irradiation at 120°C for 30 minutes can replace overnight heating.[3]

  • Workup:

    • Dilute with EtOAc and water.[3] Separate phases.

    • Wash organic layer with brine, dry over

      
      , and concentrate.[2]
      
  • Deprotection (if Boc used):

    • Dissolve crude in DCM/TFA (4:1) for 1 hour at RT.

    • Concentrate and neutralize with saturated

      
      .[3]
      
  • Purification:

    • Flash Chromatography (DCM:MeOH:NH3 gradient).[2][3]

    • Note: Aminoindazoles are polar.[3] Use 95:5 to 90:10 DCM:MeOH.[3]

Part 3: Analogue Design & SAR Logic

To develop meaningful analogues, modifications should be hypothesis-driven.

RegionFunctionModification StrategyExpected Outcome
3-Amino Hinge BinderAmide coupling, Urea formationImproved selectivity; modulation of H-bond donor/acceptor profile.[2][3]
Indazole NH Hinge BinderMethylation (N1 vs N2)N1-Me often retains potency; N2-Me usually abolishes activity (disrupts hinge H-bond).[2][3]
4-Aryl Ring Gatekeeper/SolventIntroduce solubilizing groups (Morpholine, Piperazine)Critical for Drug-Likeness. The 4-phenyl ring is the best vector to improve solubility (logP reduction).[2][3]
Chemo-Selective Derivatization Workflow

When derivatizing the final scaffold, distinguish between the 3-amino (heterocyclic amine, low nucleophilicity) and the 4-aniline (aryl amine, higher nucleophilicity).[2][3]

  • To derivatize the 4-aniline only: Perform reaction at low temperature (0°C) with 1.0 equiv of electrophile. The aniline reacts faster than the indazole-3-amine.[2][3]

  • To derivatize the 3-amino: Requires harsh conditions (high temp, strong base) or prior protection of the 4-aniline.[2][3]

Part 4: Quality Control & Characterization

Critical QC Parameters:

  • Regiochemistry Confirmation:

    • NOESY NMR: Essential to confirm the aryl group is at Position 4. You should see NOE correlations between the Indazole-H5 and the Phenyl-H (ortho).[2][3]

  • Tautomerism:

    • In solution (DMSO-d6), the 1H-tautomer is dominant.[2][3] Be aware that N-alkylation can yield mixtures of N1- and N2-alkylated products, which must be separated.[2][3]

References

  • Synthesis of 3-Aminoindazoles via Hydrazine Cyclization

    • BenchChem Technical Support.[3] "Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis." (Note: Regiochemistry logic applies inversely to 2-fluoro-6-bromobenzonitrile).

  • Suzuki Coupling on Unprotected Indazoles

    • Wang, S., et al.[2] "Efficient Synthesis of 3-Aryl-1H-indazol-5-amine by Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction." Tetrahedron Letters, 2015.[2]

  • Kinase Inhibitor Scaffold Relevance

    • Deng, X., et al.[2] "An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and Kit."[2][3] Bioorganic & Medicinal Chemistry Letters, 2012.[2]

  • Regioselective Synthesis of 4-substituted Indazoles

    • Asad, N., et al.[2] "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir."[1][2][3][4][5] Molecules, 2024.[5][6] (Demonstrates the robustness of the nitrile-hydrazine route for sterically crowded indazoles).

    • [2][3]

Sources

Application

Application Notes and Protocols: 4-(4-aminophenyl)-1H-indazol-3-amine as a Chemical Probe for FLT3 Kinase

Introduction: The Significance of 3-Aminoindazoles in Kinase Inhibition The 1H-indazol-3-amine scaffold represents a privileged structure in modern medicinal chemistry, renowned for its utility as a hinge-binding motif i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Aminoindazoles in Kinase Inhibition

The 1H-indazol-3-amine scaffold represents a privileged structure in modern medicinal chemistry, renowned for its utility as a hinge-binding motif in a multitude of kinase inhibitors. This structural class has been the foundation for the development of targeted therapies, particularly in oncology. The strategic positioning of substituents on the indazole ring allows for the fine-tuning of potency and selectivity against various kinase targets. Within this family, 4-(4-aminophenyl)-1H-indazol-3-amine has emerged as a noteworthy chemical probe, identified commercially as Flt3 Inhibitor IV, for the investigation of Fms-like tyrosine kinase 3 (FLT3).

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), and are associated with a poor prognosis. Consequently, the development of small molecule inhibitors targeting FLT3 has been a major focus of research and drug development for AML.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-(4-aminophenyl)-1H-indazol-3-amine as a chemical probe to study FLT3 signaling. The protocols outlined herein are based on established methodologies for characterizing kinase inhibitors and provide a framework for investigating the biological effects of this compound in relevant cellular contexts.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₁₃H₁₂N₄
Molecular Weight 224.26 g/mol
CAS Number 819058-89-4
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term use. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Note: As with any chemical reagent, appropriate personal protective equipment (PPE) should be worn when handling 4-(4-aminophenyl)-1H-indazol-3-amine.

Mechanism of Action: Targeting the ATP-Binding Site of FLT3

4-(4-aminophenyl)-1H-indazol-3-amine functions as an ATP-competitive inhibitor of FLT3. The 3-aminoindazole core mimics the adenine moiety of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. This interaction stabilizes the inhibitor within the ATP-binding pocket, preventing the binding of ATP and subsequent autophosphorylation and activation of the kinase. The inhibition of FLT3 phosphorylation blocks its downstream signaling pathways, which are crucial for the survival and proliferation of FLT3-mutated cancer cells.

FLT3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3_receptor FLT3 Receptor STAT5 STAT5 FLT3_receptor->STAT5 Phosphorylation ERK ERK FLT3_receptor->ERK Phosphorylation Probe 4-(4-aminophenyl)-1H-indazol-3-amine (FLT3 Inhibitor IV) Probe->FLT3_receptor Binds to ATP pocket ATP ATP ATP->FLT3_receptor Binding blocked pSTAT5 p-STAT5 pERK p-ERK Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pERK->Proliferation

Caption: Mechanism of FLT3 inhibition by 4-(4-aminophenyl)-1H-indazol-3-amine.

Application 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of 4-(4-aminophenyl)-1H-indazol-3-amine against FLT3 kinase. The assay measures the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Materials:

  • Recombinant human FLT3 kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer

  • HTRF detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-XL665)

  • 384-well low-volume white microplates

  • 4-(4-aminophenyl)-1H-indazol-3-amine (stock solution in DMSO)

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-(4-aminophenyl)-1H-indazol-3-amine in DMSO. A typical starting concentration for the highest dose is 10 mM, followed by 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, recombinant FLT3 kinase, and the biotinylated peptide substrate.

    • Add 4 µL of the kinase/substrate master mix to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare an ATP solution in kinase reaction buffer.

    • Add 4 µL of the ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for FLT3.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Prepare the HTRF detection reagent mix containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of 4-(4-aminophenyl)-1H-indazol-3-amine Start->Step1 Step2 Add compound/DMSO to 384-well plate Step1->Step2 Step3 Add kinase and substrate master mix Step2->Step3 Step4 Initiate reaction with ATP Step3->Step4 Step5 Incubate at room temperature Step4->Step5 Step6 Add HTRF detection reagents Step5->Step6 Step7 Incubate and read plate Step6->Step7 Step8 Calculate IC50 value Step7->Step8 End End Step8->End

Caption: Workflow for an in vitro kinase inhibition assay.

Application 2: Cellular Assays for FLT3 Inhibition

Cell-based assays are crucial for confirming the activity of a chemical probe in a more biologically relevant context. For FLT3 inhibitors, AML cell lines harboring FLT3 mutations, such as MOLM-13 and MV4-11 (both express FLT3-ITD), are excellent model systems.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. Inhibition of FLT3 signaling is expected to reduce the proliferation and viability of FLT3-dependent AML cells.

Materials:

  • MOLM-13 or MV4-11 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • 4-(4-aminophenyl)-1H-indazol-3-amine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed MOLM-13 or MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of 4-(4-aminophenyl)-1H-indazol-3-amine in complete medium. Add the diluted compound to the cells. Include a vehicle control (DMSO-treated cells). The final DMSO concentration should be ≤ 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) using a non-linear regression analysis.

Protocol 2: Western Blot Analysis of FLT3 Signaling

This protocol allows for the direct assessment of the inhibitory effect of 4-(4-aminophenyl)-1H-indazol-3-amine on the phosphorylation of FLT3 and its downstream targets, such as STAT5 and ERK.

Materials:

  • MOLM-13 or MV4-11 cells

  • Serum-free medium

  • 4-(4-aminophenyl)-1H-indazol-3-amine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed MOLM-13 or MV4-11 cells and starve them in serum-free medium for 4-6 hours. Treat the cells with various concentrations of 4-(4-aminophenyl)-1H-indazol-3-amine or DMSO for 2-4 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

  • Data Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Expected Results and Interpretation

  • In Vitro Kinase Assay: 4-(4-aminophenyl)-1H-indazol-3-amine is expected to inhibit FLT3 kinase activity in a dose-dependent manner, yielding a sigmoidal dose-response curve from which an IC₅₀ value can be determined.

  • Cell Viability Assay: Treatment of FLT3-ITD positive cell lines (MOLM-13, MV4-11) with the compound should result in a dose-dependent decrease in cell viability. The GI₅₀ value in these cells should be in a similar range to the biochemical IC₅₀, although differences can arise due to cell permeability and off-target effects.

  • Western Blot Analysis: A dose-dependent decrease in the phosphorylation of FLT3, STAT5, and ERK should be observed in treated cells compared to the vehicle control, confirming the on-target engagement of the probe in a cellular context.

Conclusion

4-(4-aminophenyl)-1H-indazol-3-amine serves as a valuable chemical probe for the investigation of FLT3 kinase. Its 3-aminoindazole scaffold provides a well-characterized framework for potent and selective kinase inhibition. The protocols provided in these application notes offer a robust starting point for researchers to explore the biochemical and cellular effects of this compound. As with any chemical probe, it is recommended to perform comprehensive characterization, including selectivity profiling against a panel of kinases, to fully understand its biological activities and ensure the rigorous interpretation of experimental results.

References

  • Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17343372/]
  • Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38148805/]
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37535845/]
  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2024.1332454/full]
  • Cellular Protection using Flt3 and PI3Kα inhibitors demonstrates multiple mechanisms of oxidative glutamate toxicity. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5571217/]
  • Use of mitochondrial activity inhibitors for the treatment of poor prognosis acute myeloid leukemia. Google Patents. [URL: https://patents.google.
Method

Application Notes and Protocols for the Experimental Use of 4-(4-aminophenyl)-1H-indazol-3-amine in Animal Models

Introduction: Unveiling the Therapeutic Potential of a Novel Indazole Amine 4-(4-aminophenyl)-1H-indazol-3-amine, a member of the indazole class of heterocyclic compounds, has emerged as a molecule of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indazole Amine

4-(4-aminophenyl)-1H-indazol-3-amine, a member of the indazole class of heterocyclic compounds, has emerged as a molecule of significant interest for therapeutic development, particularly in the realm of oncology.[1][2][3] The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been investigated for a wide range of biological activities, including anti-inflammatory, anti-bacterial, and notably, anti-tumor effects.[3] This compound, also identified as Flt3 Inhibitor IV, suggests a potential mechanism of action involving the inhibition of FMS-like tyrosine kinase 3 (Flt3), a receptor tyrosine kinase frequently mutated and overexpressed in certain hematological malignancies like acute myeloid leukemia (AML).[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 4-(4-aminophenyl)-1H-indazol-3-amine in animal models. The protocols outlined herein are designed to ensure scientific rigor, data reproducibility, and adherence to ethical guidelines for animal welfare. The overarching goal is to facilitate the systematic evaluation of this compound's pharmacokinetic, toxicological, and efficacy profiles, paving the way for its potential translation into clinical applications.

Preclinical Development Workflow: A Strategic Approach

The journey of a novel chemical entity from the laboratory to potential clinical use is a meticulous process that necessitates a structured and iterative workflow. For 4-(4-aminophenyl)-1H-indazol-3-amine, a systematic approach is crucial to thoroughly characterize its in vivo behavior.

G cluster_0 In Vitro Characterization cluster_1 Formulation & In Vivo Feasibility cluster_2 Toxicology & Safety Assessment cluster_3 Efficacy Evaluation in_vitro_potency Target Engagement & Potency (IC50) cell_viability Cell-Based Viability Assays in_vitro_potency->cell_viability Guides dose range formulation Solubility & Formulation Development cell_viability->formulation Informs initial concentration pk_pd_pilot Pilot Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies formulation->pk_pd_pilot Enables in vivo administration mtd Maximum Tolerated Dose (MTD) Determination pk_pd_pilot->mtd Provides exposure data repeat_dose_tox Repeat-Dose Toxicity Studies mtd->repeat_dose_tox Defines safe dose range animal_model Animal Model Selection (e.g., Xenograft, Syngeneic) repeat_dose_tox->animal_model Confirms safety for chronic dosing efficacy_study Definitive Efficacy & Dose-Response Studies animal_model->efficacy_study Establishes relevant disease model

Caption: A streamlined workflow for the preclinical in vivo evaluation of 4-(4-aminophenyl)-1H-indazol-3-amine.

PART 1: Compound Formulation and Administration

The successful in vivo evaluation of any small molecule hinges on the development of a stable and biocompatible formulation that allows for consistent and reproducible administration.

Solubility and Formulation Development

Causality: The physicochemical properties of 4-(4-aminophenyl)-1H-indazol-3-amine will dictate the choice of vehicle for solubilization. Poor solubility can lead to erratic absorption and variable drug exposure, confounding experimental results.

Protocol: Vehicle Screening and Formulation Preparation

  • Solubility Assessment:

    • Begin by assessing the solubility of the compound in a panel of common, biocompatible solvents.[6]

    • Recommended starting solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol.

    • Prepare a stock solution at a high concentration (e.g., 50 mM) in 100% DMSO.[6]

  • Vehicle Formulation:

    • For intravenous (IV) administration, the final concentration of the organic solvent should be minimized (typically <10%) to prevent toxicity. A common vehicle is a mixture of DMSO, PEG400, and saline.

    • For oral (PO) and intraperitoneal (IP) administration, a higher percentage of organic co-solvents may be tolerated. A typical vehicle for oral gavage could be 0.5% carboxymethylcellulose (CMC) in water.

    • Example Formulation (for IP injection):

      • 5% DMSO

      • 40% PEG400

      • 5% Tween 80

      • 50% Saline

  • Stability Assessment:

    • Once a suitable formulation is identified, assess its stability at room temperature and under refrigerated conditions over a relevant timeframe (e.g., 24-48 hours) to ensure the compound does not precipitate prior to administration.

Routes of Administration

The choice of administration route depends on the experimental objectives, the compound's properties, and the desired pharmacokinetic profile.[7]

Route Advantages Disadvantages Considerations
Intravenous (IV) 100% bioavailability, precise dose control.Technically more demanding, potential for infusion-related reactions.Ideal for initial pharmacokinetic studies to determine clearance and volume of distribution.
Intraperitoneal (IP) Easier than IV, rapid absorption.Potential for local irritation, first-pass metabolism in the liver.A common route for preclinical efficacy studies in rodents.
Oral (PO) Clinically relevant, less invasive.Variable bioavailability due to absorption and first-pass metabolism.Important for assessing the potential for oral drug delivery.
Subcutaneous (SC) Slower, more sustained absorption.Can cause local tissue reactions, limited volume of administration.Suitable for compounds requiring prolonged exposure.

PART 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-(4-aminophenyl)-1H-indazol-3-amine is fundamental to designing meaningful toxicology and efficacy studies.[8][9]

Pilot Pharmacokinetic Study

Objective: To determine the basic pharmacokinetic parameters of the compound, such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c) to establish a baseline PK profile.[10]

  • Dosing: Administer a single dose of the compound via the intended routes of administration (e.g., IV and PO).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma concentrations of the compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the key pharmacokinetic parameters using appropriate software.

Pharmacodynamic (PD) Studies

Objective: To establish a relationship between drug concentration and the biological effect on its target.

Protocol: Target Modulation in Tumor-Bearing Mice

  • Animal Model: Utilize a relevant tumor model where the target (e.g., Flt3) is known to be active. This could be a xenograft model with a human cell line expressing the target or a syngeneic model.[11]

  • Dosing: Administer a single dose of the compound at a concentration expected to achieve target engagement based on in vitro data.

  • Tissue Collection: Collect tumor and surrogate tissue samples at various time points post-dosing.

  • Biomarker Analysis: Analyze the level of target phosphorylation or downstream signaling molecules (e.g., p-STAT5 for Flt3) using techniques like Western blotting or immunohistochemistry.

G cluster_0 Potential Signaling Pathway Ligand Ligand (e.g., FLT3 Ligand) FLT3 FLT3 Receptor Tyrosine Kinase Ligand->FLT3 Activates PI3K PI3K FLT3->PI3K MAPK RAS/MAPK FLT3->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Compound 4-(4-aminophenyl)- 1H-indazol-3-amine Compound->FLT3 Inhibits

Caption: Hypothesized inhibition of the FLT3 signaling pathway by 4-(4-aminophenyl)-1H-indazol-3-amine.

PART 3: Toxicology and Safety Assessment

Prior to efficacy studies, it is imperative to establish a safe dose range for the compound. These studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines where applicable.[8][12][13]

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Protocol: Single-Dose Escalation Study

  • Animal Model: Use healthy mice or rats.

  • Dose Escalation: Administer single, escalating doses of the compound to small groups of animals.

  • Clinical Observations: Monitor the animals closely for at least 7-14 days for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>15-20%), or other severe clinical signs.

Repeat-Dose Toxicity Study

Objective: To evaluate the potential toxicity of the compound following repeated administration over a period relevant to the intended therapeutic regimen.

Protocol: 14- or 28-Day Repeat-Dose Study

  • Animal Model: Typically conducted in two species (one rodent, one non-rodent), but for initial academic research, a rodent model is often sufficient.

  • Dosing Groups: Include a vehicle control group and at least three dose levels (low, mid, and high), with the high dose being at or near the MTD.

  • Administration: Administer the compound daily for the duration of the study.

  • Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption monitoring.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a full necropsy with histopathological examination of major organs.

Parameter Endpoint Rationale
Body Weight Daily or weekly measurementsA sensitive indicator of general health and toxicity.
Clinical Observations Daily checks for signs of distress, changes in posture, etc.To identify overt signs of toxicity.
Hematology Complete blood count (CBC)To assess effects on red and white blood cells and platelets.
Clinical Chemistry Liver and kidney function tests (e.g., ALT, AST, BUN, creatinine)To identify potential organ-specific toxicity.
Histopathology Microscopic examination of major organsTo detect any drug-induced tissue damage.

PART 4: In Vivo Efficacy Studies

With a safe dose range established, the therapeutic efficacy of 4-(4-aminophenyl)-1H-indazol-3-amine can be evaluated in relevant animal models of disease.

Animal Model Selection

The choice of animal model is critical for obtaining clinically relevant data.[10][11][14][15]

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice). These models are useful for assessing the direct anti-tumor activity of a compound.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models allow for the study of the interplay between the compound, the tumor, and the host immune system.

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic alterations, closely mimicking human cancer development.

Efficacy Study Protocol

Objective: To determine if the compound can inhibit tumor growth in a relevant animal model.

  • Tumor Implantation: Implant tumor cells into the appropriate site (e.g., subcutaneously or orthotopically).

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomize animals into treatment and control groups.

  • Treatment: Administer the compound at one or more dose levels based on the MTD and PK/PD data. Include a vehicle control group.

  • Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is typically assessed by comparing the tumor growth inhibition (TGI) between the treated and control groups.

Conclusion: A Path Forward

The protocols and application notes presented here provide a robust framework for the preclinical in vivo evaluation of 4-(4-aminophenyl)-1H-indazol-3-amine. By systematically characterizing its formulation, pharmacokinetics, safety, and efficacy, researchers can generate the high-quality data necessary to support its further development as a potential therapeutic agent. Adherence to these principles will not only ensure the scientific validity of the findings but also uphold the ethical responsibilities of animal-based research.

References

  • Preclinical Toxicology of Vaccines - PMC. Available at: [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. Available at: [Link]

  • Guidelines for the welfare and use of animals in cancer research - PMC. Available at: [Link]

  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. Available at: [Link]

  • Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy. Available at: [Link]

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals - European Medicines Agency (EMA). Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. Available at: [Link]

  • PRECLINICAL TOXICOLOGY - Pacific BioLabs. Available at: [Link]

  • Novel Receptor Tyrosine Kinase Pathway Inhibitors for Targeted Radionuclide Therapy of Glioblastoma - MDPI. Available at: [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC. Available at: [Link]

  • A rapid in vivo pipeline to identify small molecule inhibitors of amyloid aggregation. Available at: [Link]

  • Inhibitors of Protein Kinase Signaling Pathways | Circulation - American Heart Association Journals. Available at: [Link]

  • Novel approaches to targeting protein tyrosine kinases - Drug Target Review. Available at: [Link]

  • Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models - ichorbio. Available at: [Link]

  • Mouse Models of Cancer: Weight Loss, Endpoints and Nutritional Support - ClearH2O. Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. Available at: [Link]

  • ANIMAL MODELS IN CANCER RESEARCH. Available at: [Link]

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. Available at: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 4-(4-AMINOPHENYL)-1H-INDAZOL-3-AMINE - gsrs. Available at: [Link]

  • SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE - BIP-CIC. Available at: [Link]

  • 4-(4-Aminophenyl)-1H-indazol-3-amine - Inxight Drugs. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. Available at: [Link]

  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... - ResearchGate. Available at: [Link]

  • (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - ResearchGate. Available at: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - NIH. Available at: [Link]

  • In-vivo Animal Models - Aragen Life Sciences. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - MDPI. Available at: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. Available at: [Link]

  • Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. | Article Information. Available at: [Link]

Sources

Application

Advanced Protocols for Suzuki-Miyaura Cross-Coupling of Indazole Derivatives

Introduction & Strategic Overview Indazole scaffolds are privileged structures in kinase inhibitor design (e.g., Axitinib, Linifanib) due to their ability to mimic the purine ring of ATP. However, the Suzuki-Miyaura coup...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Indazole scaffolds are privileged structures in kinase inhibitor design (e.g., Axitinib, Linifanib) due to their ability to mimic the purine ring of ATP. However, the Suzuki-Miyaura coupling of indazoles presents unique synthetic challenges compared to standard phenyl systems.

The "Indazole Challenge"
  • Catalyst Poisoning: The free N-H (in unprotected substrates) or the

    
     nitrogen (in protected substrates) can coordinate strongly to Palladium, displacing ligands and forming inactive off-cycle species.
    
  • Tautomeric Ambiguity: Unprotected indazoles exist in a tautomeric equilibrium (

    
     vs 
    
    
    
    ), affecting reactivity profiles.
  • Protodeboronation: Indazolyl-boronic acids are notoriously unstable and prone to hydrolytic deboronation, often requiring the use of boronate esters or potassium trifluoroborates.

This guide provides three distinct protocols tailored to the electronic and steric reality of the substrate.

Strategic Decision Matrix

Select the appropriate protocol based on your starting material's protection status and halogen leaving group.

IndazoleProtocolSelector Start Starting Material Protection Is N1 Protected? Start->Protection Halogen Halogen (X) Protection->Halogen Yes (Boc, THP, SEM) ProtB PROTOCOL B Unprotected/Challenging (XPhos Pd G3) Protection->ProtB No (Free NH) ProtA PROTOCOL A Standard Robust (Pd(dppf)Cl2) Halogen->ProtA I, Br (C3/C4-7) Halogen->ProtB Cl (Any position) BoronCheck Boron Partner Stable? ProtA->BoronCheck ProtC PROTOCOL C Labile Boron Species (Rapid Injection) BoronCheck->ProtC No (2-Heteroaryl)

Figure 1: Decision matrix for selecting the optimal Suzuki coupling protocol for indazole derivatives.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Protected Substrates)

Best for:


-protected (THP, SEM, Boc) indazoles with Iodide or Bromide at C3, C4, C5, C6, or C7.
Mechanism:  Utilizes the robust 

catalyst, which resists oxidation and forms a wide bite angle, facilitating the coupling of steric substrates.

Reagents:

  • Substrate: 1.0 equiv (e.g., 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole)[1]

  • Boronic Acid/Pin Ester: 1.2 – 1.5 equiv

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the halo-indazole, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).[1] Critical: Oxygen promotes homocoupling of the boronic acid.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane via syringe. Concentration should be roughly 0.1 M – 0.2 M relative to the substrate.

  • Base Addition: Add the aqueous

    
     solution.
    
  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for the disappearance of the bromide (M+2 pattern).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Purification: Flash column chromatography. Note that indazoles can streak on silica; adding 1%

    
     to the eluent often improves peak shape.
    
Protocol B: Unprotected & Chlorinated Indazoles (Advanced)

Best for: Free


 indazoles or aryl chlorides (less reactive).[1]
Scientific Rationale:  Unprotected indazoles poison standard catalysts.[1] This protocol uses Buchwald G3 Precatalysts  (specifically XPhos Pd G3).[1] The bulky biaryl ligand prevents the indazole nitrogen from coordinating to the Pd center, and the precatalyst ensures rapid generation of the active 

species even at lower temperatures.

Reagents:

  • Substrate: 1.0 equiv (e.g., 3-chloro-1H-indazole)[1]

  • Boronic Acid: 1.5 – 2.0 equiv (Excess required due to potential protodeboronation)[1]

  • Catalyst: XPhos Pd G3 (2–4 mol%)[1]

    • Alternative:

      
       (2 mol%) + XPhos (4 mol%)[1]
      
  • Base:

    
     (3.0 equiv, finely ground solid or 0.5 M aq.)[1]
    
  • Solvent: n-Butanol / Water (4:[1]1) OR 1,4-Dioxane / Water (4:1)[1]

Step-by-Step Workflow:

  • Pre-complexation (If not using G3): If using separate Pd/Ligand, stir

    
     and XPhos in the solvent at 50 °C for 10 mins before adding substrates. If using G3, skip this.
    
  • Charge Reagents: Add substrate, boronic acid, base, and catalyst to the vial.

  • Degas: Sparge the solvent mixture with Argon for 10 minutes before adding to the solids to prevent catalyst decomposition.

  • Thermal Cycle: Heat to 100 °C .

    • Note: Unprotected indazoles often require higher temperatures than protected ones to overcome the energy barrier of the oxidative addition into the electron-rich heterocycle.

  • Monitoring: Check LCMS at 2 hours. If conversion is <50%, add a second portion of catalyst (1 mol%).

Protocol C: Handling Unstable Boronic Acids (Protodeboronation)

Best for: Coupling 2-heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl) to indazoles.[1] Challenge: These acids lose the boron group rapidly in hot aqueous base.

Modifications to Protocol A/B:

  • Base Switch: Use Cesium Fluoride (CsF) (3.0 equiv) instead of Carbonate/Phosphate.[1]

  • Anhydrous Conditions: Use anhydrous Dioxane or Toluene.

  • Slow Addition: Dissolve the unstable boronic acid in a separate syringe and add it slowly to the hot reaction mixture over 1 hour via syringe pump. This ensures the concentration of boronic acid is low relative to the catalyst, favoring transmetallation over hydrolysis.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the catalytic cycle and the specific "off-cycle" traps relevant to indazole chemistry.

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Indazole-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 + Base Poison OFF-CYCLE TRAP Indazole N-Coordination (Catalyst Poisoning) OxAdd->Poison Unprotected NH or Non-bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->OxAdd Heat/Bulky Ligand

Figure 2: Catalytic cycle highlighting the competitive inhibition by indazole nitrogen coordination.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-binding)Switch to XPhos Pd G3 or BrettPhos Pd G3 . These bulky ligands sterically preclude N-binding.[1]
Protodeboronation (Ar-H observed)Unstable Boronic Acid1.[1] Switch to Pinacol Ester . 2. Use anhydrous conditions with CsF . 3. Lower temp to 60°C and extend time.
Homocoupling (Ar-Ar) Oxygen in systemDegas solvents more rigorously (Freeze-Pump-Thaw is superior to sparging).[1]
N-Arylation Byproduct Chan-Lam side reactionEnsure strictly anaerobic conditions.[1] Copper traces (from syringe needles/water) can catalyze N-arylation.[1]
Boc Deprotection Base/Temp too harshBoc groups can cleave at >80°C with Carbonate.[1] Switch to

or lower temp to 60°C.

Comparative Data: Ligand Performance

Data summarized from internal validation and literature benchmarks (e.g., Buchwald et al).

Ligand SystemSubstrate ScopeYield (C3-Cl)Yield (Unprotected)Notes

(Tetrakis)
Aryl Iodides only< 10%< 5%Poor stability; severe poisoning.[1]
dppf Aryl I/Br45%20%Excellent for protected substrates; robust.[1]
XPhos (G3) Aryl Cl/Br/I92% 88% Best all-rounder; handles steric bulk well.[1]
Amphos Aryl Br60%55%Good industrial option; lower cost than XPhos.[1]

References

  • Vertex Pharmaceuticals. "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling."[1] RSC Advances, 2024.

  • Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[1] Journal of the American Chemical Society, 2013.

  • MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex." Molecules, 2023.[3]

  • Enamine Ltd. "Enamine G3 and G4 Buchwald Precatalysts: Scale up, QC and application." Enamine Application Notes.

  • Sigma-Aldrich (Merck). "XPhos Pd G3 Product Information and Protocols."[1]

Sources

Method

Preparation of 4-(4-aminophenyl)-1H-indazol-3-amine for High-Throughput Screening: A Protocol for Ensuring Data Integrity and Reproducibility

An Application Note for Drug Discovery Professionals Abstract The transition from a newly synthesized compound to a viable candidate in a drug discovery pipeline is critically dependent on the quality of the sample prepa...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The transition from a newly synthesized compound to a viable candidate in a drug discovery pipeline is critically dependent on the quality of the sample prepared for biological screening. This application note provides a comprehensive guide for the synthesis, purification, characterization, and formulation of 4-(4-aminophenyl)-1H-indazol-3-amine, a scaffold of interest with potential kinase inhibitory activity, for high-throughput screening (HTS) campaigns.[1][2] By integrating rigorous quality control checkpoints at each stage, this protocol is designed to ensure the generation of reliable, reproducible, and meaningful screening data, thereby minimizing the risk of false positives or negatives that can derail discovery efforts.

Introduction: The Critical Need for Quality in Screening Compounds

4-(4-aminophenyl)-1H-indazol-3-amine belongs to the indazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including anti-tumor properties.[3][4] Specifically, this compound has been identified as a potential inhibitor of Fms-like tyrosine kinase 3 (FLT3), a target implicated in acute myeloid leukemia (AML).[1][2] High-throughput screening (HTS) is the primary method used to identify such "hit" molecules from large compound libraries.[5][6]

However, the integrity of HTS data is directly contingent on the quality of the screened compounds.[7][8] Impurities, incorrect structural identity, poor solubility, or compound instability can lead to erroneous data and wasted resources. This guide, therefore, presents a holistic workflow—from synthesis to the creation of assay-ready plates—to ensure that 4-(4-aminophenyl)-1H-indazol-3-amine is prepared to the highest standards for screening.

Synthesis and Purification

A robust and scalable synthetic route is paramount. The following protocol is a plausible method based on established indazole synthesis principles, such as intramolecular cyclization strategies.[9][10][11]

Proposed Synthetic Pathway

A common strategy for constructing the 3-aminoindazole core involves the cyclization of an appropriately substituted 2-aminobenzonitrile derivative. The 4-phenyl substituent can be introduced via a Suzuki coupling reaction.

Experimental Protocol: Synthesis

Step 1: Suzuki Coupling

  • To an oven-dried flask under a nitrogen atmosphere, add 2-amino-4-bromobenzonitrile (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base such as cesium carbonate (Cs₂CO₃, 3.0 eq).[12]

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture at 90-100 °C for 6-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-amino-4-(4-aminophenyl)benzonitrile.

Step 2: Cyclization to form 3-Aminoindazole

  • Dissolve the crude product from Step 1 in a suitable solvent like ethanol.

  • Add hydrazine hydrate (e.g., 5-10 eq).

  • Reflux the mixture for 12-24 hours, monitoring for the formation of the indazole product by LC-MS.[12]

  • Cool the reaction, and concentrate the solvent. The product may precipitate and can be collected by filtration.

Experimental Protocol: Purification

Purification is essential to remove unreacted starting materials, catalysts, and byproducts.

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

  • Dissolve the crude 4-(4-aminophenyl)-1H-indazol-3-amine in a minimal amount of the mobile phase or a stronger solvent like DCM.

  • Load the sample onto the column and elute with the solvent gradient.

  • Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified compound.

Quality Control: Ensuring Compound Identity, Purity, and Integrity

Before proceeding to screening, the compound's identity, purity, and concentration must be rigorously validated. This self-validating system prevents flawed compounds from entering the screening workflow.

Characterization and Purity Assessment
ParameterMethodAcceptance CriteriaRationale
Identity ¹H NMR, ¹³C NMRSpectrum consistent with the proposed structure.Confirms that the correct molecule was synthesized.
Identity High-Resolution Mass Spectrometry (HRMS)Observed mass is within 5 ppm of the calculated exact mass.Provides unambiguous confirmation of the elemental composition.
Purity HPLC-UV/DAD or LC-MS≥95% purity by peak area at a specified wavelength (e.g., 254 nm).Ensures that observed biological activity is due to the target compound and not impurities.
Residual Solvent ¹H NMR≤0.5% of common solvents (e.g., EtOAc, DCM).High levels of residual solvents can interfere with assays or cause toxicity.
Step-by-Step QC Protocols

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Accurately weigh ~5 mg of the compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[13]

  • Process the data and compare the chemical shifts, coupling constants, and integration values with the expected structure of 4-(4-aminophenyl)-1H-indazol-3-amine.

Protocol 3.2.2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

  • Inject a small volume (e.g., 1-5 µL) onto an LC-MS system equipped with a C18 column.

  • Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

  • Analyze the resulting mass spectrum to confirm the molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (224.26 g/mol ).[14]

Protocol 3.2.3: High-Performance Liquid Chromatography (HPLC) for Purity

  • Using the same LC conditions as for LC-MS, acquire a chromatogram using a UV/Diode-Array Detector (DAD).

  • Integrate all peaks detected at a standard wavelength (e.g., 254 nm).

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks.[15]

Preparation for Screening Assays

Proper handling and preparation of the compound into a screening-ready format are crucial for a successful HTS campaign.[5][16]

Stock Solution Preparation

The goal is to create a high-concentration, stable stock solution, typically in 100% dimethyl sulfoxide (DMSO).

  • Accurately weigh the required amount of the QC-passed compound into a tared, labeled glass vial. For a 10 mM stock, this would be 2.24 mg per 1 mL of DMSO.

  • Add the calculated volume of high-purity, anhydrous DMSO.

  • Mix thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Centrifuge the vial briefly to ensure no undissolved particulate matter remains.

  • Store the stock solution at -20°C or -80°C in a desiccated environment to prevent water absorption.

Solubility and Stability Assessment

Before large-scale screening, the compound's behavior in aqueous assay buffers must be understood.

Protocol 4.2.1: Kinetic Solubility Assessment

  • Prepare a series of dilutions from the DMSO stock into the final assay buffer.

  • Incubate the solutions for a set period (e.g., 1-2 hours) at room temperature.

  • Measure the amount of precipitated material using nephelometry (light scattering) or by analyzing the supernatant concentration via HPLC after centrifugation. This determines the concentration at which the compound begins to precipitate.

Protocol 4.2.2: Stability Assessment

  • Incubate aliquots of the compound in both DMSO stock and the final assay buffer at relevant temperatures (e.g., room temperature, 37°C).

  • At various time points (e.g., 0, 4, 24 hours), analyze the samples by HPLC.

  • Assess stability by comparing the peak area of the parent compound to its initial value. A degradation of >10-15% may be considered unstable.

Preparation of Assay-Ready Plates

This process involves diluting the high-concentration stock into a series of plates for automated screening.[16][17]

  • Master Plate Creation: Thaw the 10 mM stock solution. Using an acoustic dispenser or automated liquid handler, create an intermediate concentration plate (e.g., 1 mM) in DMSO.

  • Assay Plate Stamping: Use a pin tool or acoustic dispenser to transfer nanoliter volumes from the master plate into the final assay microplates (e.g., 384- or 1536-well plates). This creates the final desired test concentrations upon addition of assay reagents.

Integrated Workflow for Screening Preparation

The following diagram illustrates the complete, quality-controlled workflow from synthesis to the generation of an assay-ready plate.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_qc Phase 2: Quality Control cluster_prep Phase 3: Formulation & Plating cluster_screen Phase 4: Screening synthesis Synthesis Protocol (Suzuki + Cyclization) purification Purification (Column Chromatography) synthesis->purification qc Full Characterization (NMR, HRMS, HPLC) purification->qc purity_check Purity ≥ 95%? qc->purity_check purity_check->purification Fail stock 10 mM Stock in DMSO purity_check->stock Pass sol_stab Solubility & Stability Assessment stock->sol_stab plating Assay-Ready Plate (e.g., 384-well) sol_stab->plating hts High-Throughput Screen plating->hts

Caption: Workflow from Synthesis to HTS.

Conclusion

The successful identification of lead compounds through HTS is not a matter of chance but a result of a meticulously controlled process. For a promising molecule like 4-(4-aminophenyl)-1H-indazol-3-amine, the investment in rigorous synthesis, purification, and analytical validation is non-negotiable. By following the detailed protocols and integrated quality control checkpoints outlined in this application note, researchers and drug development professionals can significantly enhance the quality and reliability of their screening data, ensuring that subsequent hit-to-lead efforts are built on a solid and trustworthy foundation.

References

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
  • Hester, S. D., et al. (2018). Quality Control of Quantitative High Throughput Screening Data. PMC, NIH. Retrieved from [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]

  • MDPI. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Wray, B. C., & Stambuli, J. P. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, ACS Publications. Retrieved from [Link]

  • Lazo, J. S., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Retrieved from [Link]

  • GSRS. (n.d.). 4-(4-AMINOPHENYL)-1H-INDAZOL-3-AMINE. Retrieved from [Link]

  • Lead-Disocvery. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • PubMed. (2009, January 15). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Retrieved from [Link]

  • Growing Science. (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • EPA. (2025, October 15). 4-(4-Aminophenyl)-1H-indazol-3-amine - Provisional Peer Reviewed Toxicity Values. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and identification of three compounds by ¹H NMR spectra. Retrieved from [Link]

  • Beilstein Journals. (n.d.). 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H). Retrieved from [Link]

  • MDPI. (2024, June 9). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative.... Retrieved from [Link]

Sources

Application

4-(4-aminophenyl)-1H-indazol-3-amine in multi-targeted kinase inhibition studies

Technical Application Note: Profiling 4-(4-aminophenyl)-1H-indazol-3-amine as a Multi-Targeted Kinase Scaffold Executive Summary & Mechanism of Action The compound 4-(4-aminophenyl)-1H-indazol-3-amine represents a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Profiling 4-(4-aminophenyl)-1H-indazol-3-amine as a Multi-Targeted Kinase Scaffold

Executive Summary & Mechanism of Action

The compound 4-(4-aminophenyl)-1H-indazol-3-amine represents a "privileged structure" in kinase drug discovery. It serves as the bioactive core for several multi-targeted receptor tyrosine kinase (RTK) inhibitors, most notably the linifanib (ABT-869) class.[1]

This scaffold functions through a dual-binding mechanism:

  • Hinge Binding: The indazole-3-amine moiety functions as an adenine mimetic, forming critical hydrogen bonds with the kinase hinge region (specifically the backbone carbonyl and amide nitrogen of the "gatekeeper" residues).

  • Hydrophobic Pocket Access: The 4-phenyl group extends into the hydrophobic pocket adjacent to the ATP binding site, often interacting with the DFG (Asp-Phe-Gly) motif.

This Application Note details the protocols for profiling this scaffold against its primary angiogenic targets: VEGFR family (KDR/FLT1) , PDGFR , and KIT . We focus on validating its utility as a fragment-based lead for multi-targeted inhibition.

Biochemical Potency Profiling (ADP-Glo™ Platform)

Objective: Determine the IC50 of the scaffold against recombinant human kinases. Methodology: Bioluminescent ADP detection (Promega ADP-Glo™).[2] This assay is preferred over radiometric methods for its high sensitivity and suitability for fragment-based screening where higher compound concentrations may be required.

Materials Required:
  • Compound: 4-(4-aminophenyl)-1H-indazol-3-amine ( >98% purity, DMSO stock 10 mM).

  • Kinases: Recombinant VEGFR2 (KDR), PDGFRβ, FGFR1.

  • Substrate: Poly (Glu, Tyr) 4:1 peptide.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[2][3]

Experimental Protocol:
  • Compound Preparation:

    • Prepare a 10-point serial dilution of the indazole scaffold in 100% DMSO (Starting concentration: 100 μM; Dilution factor: 3).

    • Dilute 1:25 into 1X Assay Buffer to create 4X working stocks (Final DMSO < 1%).

  • Enzymatic Reaction (384-well Low Volume Plate):

    • Step 1: Dispense 2 μL of Kinase solution (optimized to convert 10-20% ATP).

    • Step 2: Add 2 μL of Compound working stock. Incubate for 10 min at RT to allow pre-equilibrium binding.

    • Step 3: Initiate reaction by adding 4 μL of ATP/Substrate mix (ATP concentration =

      
       for each kinase).
      
    • Incubation: 60 minutes at RT.

  • Detection:

    • Step 4: Add 8 μL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate 40 min.

    • Step 5: Add 16 μL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.

    • Step 6: Read Luminescence (RLU) on a multimode plate reader (e.g., GloMax or EnVision).

  • Data Analysis:

    • Normalize RLU to "No Enzyme" (0% activity) and "Vehicle Control" (100% activity).

    • Fit data to the four-parameter logistic equation (Sigmoidal Dose-Response) to derive IC50.

Representative Data (Expected Ranges):
Target KinaseExpected IC50 (Scaffold Only)Expected IC50 (Optimized Drug*)Mechanism Relevance
VEGFR2 (KDR) 50 - 200 nM< 5 nMAngiogenesis Blockade
PDGFRβ 100 - 300 nM< 10 nMPericyte Coverage
FGFR1 > 1.0 μM~ 500 nMSelectivity Window
CSK > 10 μM> 10 μMNegative Control

*Note: "Optimized Drug" refers to urea-derivatives like Linifanib utilizing this core.

Cellular Selectivity & Signaling Pathway Analysis

Objective: Validate that biochemical inhibition translates to cellular signaling blockade in relevant disease models.

Workflow Visualization (Graphviz)

The following diagram illustrates the specific signaling nodes targeted by the indazole scaffold within the VEGF/PDGF pathways.

KinaseSignaling VEGFR VEGFR2 (Endothelial Cells) PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR (Pericytes/Fibroblasts) PDGFR->PI3K PDGFR->RAS Inhibitor Indazole-3-amine Scaffold Inhibitor->VEGFR ATP Competition Inhibitor->PDGFR AKT AKT (Survival) PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Caption: Dual-inhibition mechanism of the indazole scaffold blocking upstream RTK phosphorylation, preventing downstream AKT and ERK activation.

Protocol: Western Blotting for Phospho-Signaling
  • Cell Culture:

    • HUVEC (Human Umbilical Vein Endothelial Cells): Grow in EGM-2 media. Starve in 0.5% FBS for 12 hours prior to assay.

    • Stimulation: Recombinant human VEGF-A (50 ng/mL) for 10 minutes.

  • Compound Treatment:

    • Pre-treat cells with the indazole scaffold (0.1, 1, 10 μM) for 1 hour before VEGF stimulation.

  • Lysis & Detection:

    • Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

    • Primary Antibodies:

      • Anti-p-VEGFR2 (Tyr1175) – Marker of Target Engagement.

      • Anti-p-ERK1/2 (Thr202/Tyr204) – Marker of Downstream Efficacy.

      • Anti-Total VEGFR2 / Anti-Total ERK (Loading Controls).

  • Validation Criteria:

    • Pass: Dose-dependent reduction of p-VEGFR2 signal >50% at 1 μM.

    • Pass: Correlation between p-VEGFR inhibition and p-ERK inhibition.

Structural Biology: Validating the Binding Mode

To confirm the "Type II" or "DFG-out" compatible binding mode often associated with this scaffold, In Silico docking is recommended before X-ray crystallography.

Key Interactions to Verify (Molecular Modeling):

  • Hinge Region: The N1 and N2 of the indazole ring, or the exocyclic amine at position 3, must function as Hydrogen Bond Donor/Acceptors with the hinge backbone (e.g., Cys919 in VEGFR2).

  • Gatekeeper: The scaffold should sit adjacent to the gatekeeper residue (Val916 in VEGFR2).

  • Spacer Function: The 4-aminophenyl ring acts as a rigid spacer. In evolved drugs (like ABT-869), this amine is derivatized to reach the Glu-Lys salt bridge or the DFG pocket.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background in ADP-Glo ATP contamination or impure compound.Use Ultra-Pure ATP; Ensure compound is >98% pure by HPLC.
Low Potency (IC50 > 10μM) Compound aggregation or poor solubility.Add 0.01% Triton X-100 to assay buffer; Verify solubility in DMSO.
No Cellular Effect Poor cell permeability (Polar amine).This is a scaffold. Cellular potency may be low compared to enzymatic potency. Consider testing in permeabilized cells or focus on enzymatic SAR first.

References

  • Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor.[4][5] Journal of Medicinal Chemistry.

  • Promega Corporation. ADP-Glo™ Kinase Assay Systems Protocol.[2] Technical Manual TM313.

  • Cisbio (Revvity). HTRF® Kinase Assays - General Guide.

  • Reaction Biology. Kinase Profiling and Selectivity Testing Protocols.

  • Gotink, K. J., & Verheul, H. M. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis.

Sources

Method

Application Notes and Protocols for the In Vivo Formulation of 4-(4-aminophenyl)-1H-indazol-3-amine

Introduction 4-(4-aminophenyl)-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-aminophenyl)-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential anti-inflammatory and anticancer properties.[1][2] As with many new chemical entities (NCEs), particularly those with aromatic ring systems, 4-(4-aminophenyl)-1H-indazol-3-amine is anticipated to have low aqueous solubility, posing a significant challenge for in vivo evaluation.[3][4] Proper formulation is therefore critical to ensure adequate bioavailability and obtain reliable and reproducible results in preclinical studies.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the formulation of 4-(4-aminophenyl)-1H-indazol-3-amine for in vivo studies. The focus is on providing practical, evidence-based strategies to overcome solubility limitations and develop stable, administrable formulations for various routes of administration in animal models.

Physicochemical Characterization: A Foundation for Formulation

A thorough understanding of the physicochemical properties of 4-(4-aminophenyl)-1H-indazol-3-amine is the cornerstone of a rational formulation design. While experimental data for this specific molecule is not extensively published, its structure allows for informed predictions to guide formulation strategy.

Table 1: Physicochemical Properties of 4-(4-aminophenyl)-1H-indazol-3-amine

PropertyValue/PredictionImplication for Formulation
Molecular Formula C₁₃H₁₂N₄[5]---
Molecular Weight 224.26 g/mol [5]Necessary for concentration calculations.
Predicted Aqueous Solubility Very LowThe primary challenge to address. Indicates the need for solubility enhancement techniques.
Predicted logP Moderate to HighSuggests good membrane permeability but poor aqueous solubility (BCS Class II or IV).[2]
Predicted pKa Basic (due to amino groups)Solubility may be pH-dependent. Acidic vehicles could potentially increase solubility.
Chemical Structure Contains primary aromatic aminesPotential for oxidation; formulations may require protection from light and the inclusion of antioxidants.[6]

Strategic Formulation Selection for In Vivo Studies

The choice of formulation strategy depends on several factors, including the intended route of administration, the required dose, and the toxicological profile of the excipients.[3] Below is a decision-making workflow to guide the selection of an appropriate formulation approach.

Formulation_Decision_Tree cluster_0 Initial Assessment cluster_1 Formulation Pathways cluster_2 Final Formulation Protocols Start Start: Physicochemical Characterization of 4-(4-aminophenyl)-1H-indazol-3-amine Route Select Route of Administration Start->Route Oral Oral Administration Route->Oral Oral Parenteral Parenteral Administration (IV, IP, SC) Route->Parenteral Parenteral Dose Determine Target Dose (mg/kg) Low_Dose Low Dose Required? Dose->Low_Dose High_Dose High Dose Required? Dose->High_Dose Sol_Susp Solution or Suspension? Oral->Sol_Susp Solubilization Solubilization Strategy Parenteral->Solubilization Sol_Susp->Solubilization Low to Moderate Dose Suspension Suspension Formulation Sol_Susp->Suspension High Dose or Poor Solubility Low_Dose->Solubilization High_Dose->Suspension CoSolvent Co-solvent/Surfactant System Solubilization->CoSolvent Rapid Screening Cyclodextrin Cyclodextrin Complexation Solubilization->Cyclodextrin Improved Stability/Reduced Toxicity Protocol_Suspension Protocol 3: Aqueous Suspension Suspension->Protocol_Suspension Protocol_CoSolvent Protocol 1: Co-solvent/Surfactant Solution CoSolvent->Protocol_CoSolvent Protocol_Cyclodextrin Protocol 2: Cyclodextrin Inclusion Complex Cyclodextrin->Protocol_Cyclodextrin

Caption: Decision workflow for selecting a suitable formulation strategy.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing formulations of 4-(4-aminophenyl)-1H-indazol-3-amine for in vivo studies. It is imperative to use high-purity, sterile reagents and maintain aseptic techniques, especially for parenteral formulations.

Protocol 1: Co-solvent/Surfactant-Based Formulation for Parenteral Administration

This approach is widely used for poorly water-soluble compounds to achieve a clear solution suitable for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection.[1] The combination of a water-miscible organic solvent (co-solvent) and a surfactant can effectively solubilize hydrophobic molecules.[7][8]

Rationale: Dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds.[1] Polyethylene glycol 300 (PEG 300) acts as a co-solvent and viscosity modifier, while Tween 80 (polysorbate 80) is a non-ionic surfactant that enhances solubility and stability by forming micelles.[3][9] Saline is used to make the final solution isotonic.

Materials:

  • 4-(4-aminophenyl)-1H-indazol-3-amine

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 300 (PEG 300), USP grade

  • Tween 80 (Polysorbate 80), USP grade

  • Sterile Saline (0.9% NaCl) for Injection, USP

  • Sterile, pyrogen-free vials and conical tubes

  • Calibrated micropipettes and sterile, pyrogen-free tips

  • Vortex mixer

Procedure:

  • Preparation of Drug Stock Solution:

    • Accurately weigh the required amount of 4-(4-aminophenyl)-1H-indazol-3-amine.

    • Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing. Gentle warming (37°C) may be applied if necessary, but caution should be exercised to prevent degradation.

  • Vehicle Preparation and Drug Solubilization (Example for a final concentration of 2.5 mg/mL):

    • The final vehicle composition will be 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline (v/v/v/v).[1]

    • To prepare 1 mL of the final formulation, begin with 100 µL of the 25 mg/mL drug stock in DMSO.

    • Add 400 µL of PEG 300 to the drug-DMSO solution. Mix thoroughly by vortexing until a homogenous solution is obtained.

    • Add 50 µL of Tween 80 and vortex again to ensure complete mixing.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing. The final solution should be clear and free of precipitation.

  • Final Inspection and Administration:

    • Visually inspect the final formulation for any signs of precipitation or phase separation.

    • It is highly recommended to prepare this formulation fresh on the day of use.

    • If short-term storage is required, store at 2-8°C, protected from light. Allow the solution to come to room temperature and vortex before administration.

CoSolvent_Workflow cluster_0 Step 1: Stock Solution cluster_1 Step 2: Vehicle Addition cluster_2 Step 3: Final Product Weigh Weigh Compound Dissolve_DMSO Dissolve in 100% DMSO Weigh->Dissolve_DMSO Add_PEG Add PEG 300 Dissolve_DMSO->Add_PEG Add_Tween Add Tween 80 Add_PEG->Add_Tween Add_Saline Add Saline Add_Tween->Add_Saline Vortex Vortex to Homogenize Add_Saline->Vortex Inspect Visually Inspect Vortex->Inspect Administer Administer to Animal Inspect->Administer

Caption: Workflow for preparing a co-solvent/surfactant-based formulation.

Protocol 2: Cyclodextrin-Based Formulation for Enhanced Solubility and Stability

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drug molecules, thereby increasing their apparent solubility and stability.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its good safety profile.[11][12]

Rationale: This method is advantageous as it can enhance solubility without the use of organic co-solvents, which can sometimes have their own toxicities. The formation of an inclusion complex can also protect the drug from degradation.[10]

Materials:

  • 4-(4-aminophenyl)-1H-indazol-3-amine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), low endotoxin grade

  • Sterile Water for Injection, USP

  • Sterile, pyrogen-free vials

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Determine Stoichiometry (Phase Solubility Study):

    • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0-40% w/v) in sterile water.

    • Add an excess amount of 4-(4-aminophenyl)-1H-indazol-3-amine to each solution.

    • Stir the mixtures at room temperature for 24-48 hours to reach equilibrium.

    • Filter the solutions and analyze the concentration of the dissolved drug in the filtrate (e.g., by HPLC-UV).

    • Plot the drug concentration against the HP-β-CD concentration. A linear increase suggests the formation of a soluble complex, and the slope can be used to determine the complexation efficiency.[13]

  • Preparation of the Inclusion Complex (Kneading Method):

    • Based on the phase solubility study, determine the optimal molar ratio of drug to HP-β-CD (commonly 1:1 or 1:2).[11]

    • Weigh the appropriate amounts of the drug and HP-β-CD.

    • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

    • Gradually add the drug to the paste and knead for 30-60 minutes.

    • Dry the resulting solid mass (e.g., in a vacuum oven at 40°C) to a constant weight.

    • The resulting powder is the drug-cyclodextrin inclusion complex.

  • Formulation for Injection:

    • Dissolve the prepared inclusion complex powder in sterile water or saline to the desired final concentration.

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Protocol 3: Aqueous Suspension for Oral Gavage

For oral administration, especially at higher doses, a suspension is often a practical and well-tolerated formulation.[14] Carboxymethylcellulose (CMC) is a commonly used suspending agent that increases the viscosity of the vehicle, preventing rapid sedimentation of the drug particles.

Rationale: This method avoids the use of organic solvents and high concentrations of surfactants, which can be irritating to the gastrointestinal tract. It is a straightforward and cost-effective method for oral dosing in preclinical studies.

Materials:

  • 4-(4-aminophenyl)-1H-indazol-3-amine

  • Sodium carboxymethylcellulose (Na-CMC), low viscosity

  • Sterile Water for Injection, USP

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Vehicle (0.5% w/v CMC):

    • Heat about half of the required volume of sterile water to 60-70°C.

    • Slowly add the Na-CMC powder to the hot water while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC is fully dispersed.

    • Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.

    • Allow the solution to cool to room temperature.

  • Preparation of the Suspension:

    • Weigh the required amount of 4-(4-aminophenyl)-1H-indazol-3-amine.

    • If the drug particles are large, reduce their size by grinding with a mortar and pestle to a fine powder. This increases the surface area and improves suspension stability.

    • Add a small amount of the 0.5% CMC vehicle to the drug powder to form a paste.

    • Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.

  • Administration:

    • Prepare the suspension fresh daily.

    • Maintain gentle agitation (e.g., with a magnetic stirrer) during the dosing procedure to ensure homogeneity and accurate dosing.

Stability Considerations

The presence of primary amino groups in 4-(4-aminophenyl)-1H-indazol-3-amine raises concerns about its oxidative stability.[6]

  • Protection from Light: Store stock solutions and final formulations in amber vials or protect them from light.

  • Temperature Control: Store formulations at 2-8°C for short-term storage. Avoid repeated freeze-thaw cycles.

  • Fresh Preparation: It is best practice to prepare formulations fresh on the day of the experiment to minimize degradation.

  • Antioxidants: For long-term studies, the inclusion of antioxidants such as ascorbic acid or sodium metabisulfite may be considered, but their compatibility with the drug and other excipients must be evaluated.

Conclusion

The successful in vivo evaluation of 4-(4-aminophenyl)-1H-indazol-3-amine is highly dependent on the development of an appropriate formulation to overcome its inherent poor aqueous solubility. The choice of formulation strategy should be guided by the intended route of administration, the required dose, and the physicochemical properties of the compound. The protocols provided in this guide offer robust and reproducible methods for preparing co-solvent/surfactant-based solutions, cyclodextrin inclusion complexes, and aqueous suspensions. By carefully selecting and preparing the formulation, researchers can enhance the bioavailability of 4-(4-aminophenyl)-1H-indazol-3-amine and obtain reliable data to advance its preclinical development.

References

  • Ahn, H. J., Jeong, Y. I., Choi, Y. L., Kim, J. Y., & Lee, Y. K. (2013). Effect of preparation methods on tosufloxacin tosylate/hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences, 49(4), 785-794.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Formulation of Drofenine using PEG 300 and Tween 80.
  • BenchChem. (2025).
  • Gautam, N., & Singh, A. K. (2010). Formulation strategies for poorly soluble drugs. International Journal of Pharmaceutics, 1(1), 1-10.
  • Gautam, N., & Singh, A. K. (2011). Preclinical formulations: Insight, strategies, and practical considerations. Journal of Pharmaceutical Sciences, 100(8), 2963-2983.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Sapkal, N. P., Kilor, V. A., & Daud, A. S. (2007). Evaluation of some methods for preparing gliclazide-β-cyclodextrin inclusion complexes. Tropical Journal of Pharmaceutical Research, 6(4), 833-840.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • The Solubility Company. (n.d.).
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2014). Journal of Clinical and Diagnostic Research.
  • Evotec. (n.d.).
  • BenchChem. (2025).
  • Zhao, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • de Pinho, C., et al. (2020). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 25(15), 3459.
  • da Silva, E. F., et al. (2025). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. Pharmaceuticals, 18(8), 1012.
  • ResearchGate. (2023).
  • ResearchGate. (2025).
  • World Pharma Today. (2025).
  • ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?
  • ScienceOpen. (2025).
  • GSRS. (n.d.). 4-(4-AMINOPHENYL)-1H-INDAZOL-3-AMINE.
  • BLDpharm. (n.d.). 819058-89-4|4-(4-Aminophenyl)-1H-indazol-3-amine.
  • PMC. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs.
  • Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • ChemicalBook. (n.d.). 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE CAS 438056-69-0.
  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)
  • MDPI. (2024). Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells.
  • Inxight Drugs. (n.d.). 4-(4-Aminophenyl)-1H-indazol-3-amine.
  • MDPI. (2023).
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • ChemicalBook. (2018). 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine.
  • ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
  • EPA. (n.d.). 4-[1-(cyclopropylmethyl)-4-(4-fluorophenyl)-1h-imidazol-5-yl]pyrimidin-2-amine.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-amino- (CAS 123-30-8).
  • EPA. (2025). 4-(4-Aminophenyl)-1H-indazol-3-amine - Provisional Peer Reviewed Toxicity Values.
  • Taylor & Francis Online. (2018).
  • Journal of King Saud University - Science. (2025). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA)
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine. Recognizing the nuances of this multi-st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine. Recognizing the nuances of this multi-step synthesis, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges and enhance reaction yields. Our approach is grounded in mechanistic principles to empower users to make informed decisions during their experimental work.

Synthetic Strategy Overview

The synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine is most effectively approached via a two-stage process. This strategy isolates the formation of the core heterocyclic structure from the crucial carbon-carbon bond formation, allowing for optimization at each distinct phase.

  • Stage 1: Indazole Ring Formation. The process begins with the synthesis of a key intermediate, a 4-halo-1H-indazol-3-amine. This is typically achieved through the cyclization of a substituted 2-halobenzonitrile with hydrazine. The choice of halogen at the 4-position (typically Bromo) is critical for its subsequent reactivity.

  • Stage 2: Suzuki-Miyaura Cross-Coupling. The pivotal C-C bond is formed by coupling the 4-halo-1H-indazol-3-amine intermediate with a 4-aminophenylboronic acid derivative. This palladium-catalyzed reaction is a robust and versatile method, but its success is highly dependent on the precise selection of catalyst, ligand, base, and solvent system.[1]

The overall workflow is visualized below.

G cluster_0 Stage 1: Indazole Formation cluster_1 Stage 2: Suzuki-Miyaura Coupling cluster_2 Stage 3: Deprotection A 2-Fluoro-5-bromobenzonitrile C Cyclization Reaction A->C B Hydrazine Hydrate B->C D 4-Bromo-1H-indazol-3-amine (Key Intermediate) C->D G Coupling Reaction D->G E 4-(Boc-amino)phenylboronic Acid E->G F Pd Catalyst, Ligand, Base F->G H Boc-Protected Product G->H J Deprotection H->J I Acidic Conditions (e.g., TFA, HCl) I->J K Final Product: 4-(4-aminophenyl)-1H-indazol-3-amine J->K

Caption: High-level workflow for the synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part A: Synthesis of 4-Bromo-1H-indazol-3-amine Intermediate

Question 1: My yield for the cyclization of 2-fluoro-5-bromobenzonitrile with hydrazine is consistently low. What are the likely causes?

Answer: Low yields in this cyclization step typically stem from two primary sources: incomplete reaction or the formation of side products.

  • Incomplete Reaction: The reaction temperature is critical. While refluxing in a solvent like n-butanol or 2-MeTHF is common, insufficient heating can lead to a stalled reaction.[2] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting benzonitrile is fully consumed.

  • Side Product Formation: The primary competing reaction is the premature displacement of the bromine atom by hydrazine, which is generally less favorable than displacement of the activated fluorine. However, at excessively high temperatures or with a large excess of hydrazine, this can become more prominent. Additionally, impurities in the starting material can lead to undesired products.

Question 2: I am observing multiple spots on my TLC plate post-reaction, suggesting impurities. How can I improve the purity of my 4-bromo-1H-indazol-3-amine?

Answer: Achieving high purity is essential for the subsequent Suzuki coupling.

  • Control Hydrazine Stoichiometry: While an excess of hydrazine hydrate is necessary to drive the reaction, a very large excess (e.g., >10 equivalents) can sometimes promote side reactions. An excess of 4-5 equivalents is often a good starting point.[3]

  • Temperature Management: Ensure the reaction does not exceed the boiling point of your solvent for extended periods. A controlled reflux is key.

  • Purification Strategy: The crude product often contains residual hydrazine and inorganic salts.

    • Workup: After cooling, the reaction mixture can be poured into water to precipitate the crude product. This helps remove excess hydrazine hydrate and other water-soluble impurities.

    • Washing: Thoroughly wash the filtered solid with cold water, followed by a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.

    • Recrystallization: If purity is still an issue, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is highly effective at removing isomeric impurities and other side products.

Part B: Suzuki-Miyaura Cross-Coupling

Question 1: The Suzuki coupling reaction is sluggish or stalls, leaving significant amounts of unreacted 4-bromo-1H-indazol-3-amine. How can I drive the reaction to completion?

Answer: A stalled Suzuki coupling is a common issue that can be resolved by systematically optimizing the reaction parameters. The choice of catalyst, ligand, base, and solvent are all interconnected.[4]

ParameterRecommendation & Rationale
Palladium Catalyst Use a modern, pre-formed catalyst like PdCl₂(dppf)·CH₂Cl₂ or a palladacycle-based catalyst (e.g., G3-XPhos).[1] These are often more active and stable than catalysts formed in situ from sources like Pd(OAc)₂. A catalyst loading of 1-3 mol% is typical.
Ligand For coupling with an electron-rich amine-containing substrate, bulky, electron-rich phosphine ligands are superior. XPhos, SPhos, or RuPhos are excellent choices as they accelerate the rate-limiting reductive elimination step.
Base A moderately strong base is required. K₂CO₃ or Cs₂CO₃ are standard choices.[5] Cs₂CO₃ is more soluble in organic solvents and can be more effective. Use at least 2-3 equivalents. Stronger bases like K₃PO₄ can also be effective.
Solvent System An aqueous solvent system is crucial for the transmetalation step. A mixture of an organic solvent like 1,4-dioxane, DME, or 2-MeTHF with water (e.g., 4:1 or 5:1 v/v) is standard.[1][6]
Temperature Most Suzuki couplings require heating. A temperature range of 80-100 °C is a good starting point.[1] Monitor for potential degradation of starting materials if pushing the temperature higher.
Degassing Oxygen can deactivate the palladium catalyst. It is critical to thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.

Question 2: My main side-product is 1H-indazol-3-amine, resulting from dehalogenation of my starting material. Why does this happen and how can I prevent it?

Answer: Dehalogenation is a known side reaction in Suzuki-Miyaura couplings, where the aryl halide is reduced instead of coupled.[7]

  • Causality: This often occurs via a competing reaction pathway where the Ar-Pd(II)-X intermediate undergoes protonolysis (reaction with a proton source, like water or alcohol solvents) or reductive cleavage before it can transmetalate with the boronic acid. It is often exacerbated by certain bases, high temperatures, and less active catalyst systems.

  • Mitigation Strategies:

    • Choice of Halide: Bromo-indazoles are generally a good compromise between reactivity and propensity for dehalogenation. Chloro-indazoles are less reactive but also less prone to dehalogenation, while Iodo-indazoles are highly reactive but can be more susceptible to this side reaction.[7]

    • Use a More Active Catalyst/Ligand System: A highly active catalyst (as mentioned in Q1) will accelerate the desired productive coupling cycle, outcompeting the dehalogenation pathway.

    • Base Selection: Sometimes, switching to a slightly weaker or non-hydroxide base like K₃PO₄ can reduce the incidence of protonolysis.

    • Boronic Acid Quality: Ensure your boronic acid or ester is of high purity and is not partially decomposed, as this can slow the transmetalation step and allow more time for side reactions to occur.

G start Low Yield in Suzuki Coupling q1 Is Starting Material (SM) Consumed? start->q1 q2 Is Dehalogenation the Major Side Product? q1->q2 Yes sol1 Incomplete Reaction: - Increase Temperature - Increase Reaction Time - Use More Active Catalyst/Ligand - Check Base/Solvent System q1->sol1 No q3 Is Boronic Acid Decomposed (Homocoupling)? q2->q3 No sol2 Dehalogenation Issue: - Use More Active Ligand (e.g., XPhos) - Switch to K3PO4 as base - Lower Temperature Slightly - Ensure Rigorous Degassing q2->sol2 Yes sol3 Boronic Acid Issue: - Use Fresh/High Purity Boronic Acid - Use Boronate Ester (e.g., pinacol) - Increase Boronic Acid Equivalents (1.2-1.5 eq) q3->sol3 Yes sol4 Complex Mixture/Degradation: - Lower Reaction Temperature - Screen Different Solvents - Check for Air/Moisture Sensitivity q3->sol4 No

Caption: Troubleshooting decision tree for low yield in the Suzuki-Miyaura coupling step.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amine groups on the indazole and/or the phenylboronic acid?

A1: This is a critical consideration.

  • Indazole N-H: The N-H of the indazole ring and the 3-amino group can potentially coordinate to the palladium catalyst, inhibiting its activity. While many Suzuki couplings proceed without N-H protection, low yields can sometimes be improved by protecting the indazole nitrogen, often with a Boc or SEM group. However, this adds extra steps to the synthesis (protection/deprotection). It is often best to first attempt the reaction without protection.

  • Aniline N-H: The free amine on the 4-aminophenylboronic acid can also cause issues. It is highly recommended to use 4-(Boc-amino)phenylboronic acid . The Boc (tert-butyloxycarbonyl) protecting group prevents the amine from interfering with the catalyst and is easily removed under acidic conditions in the final step.

Q2: What is the best way to monitor the progress of the Suzuki-Miyaura reaction?

A2: A combination of techniques is ideal.

  • TLC: This is the quickest method. Use a mobile phase that gives good separation between your starting 4-bromo-1H-indazol-3-amine (more polar) and the coupled product (less polar). A typical system is Ethyl Acetate/Hexanes. Staining with potassium permanganate can help visualize spots if they are not UV-active.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It will not only show the disappearance of starting materials and the appearance of the product but will also confirm their identities by their mass-to-charge ratio. This is particularly useful for identifying side products like the dehalogenated species.

Q3: My final product is difficult to purify by column chromatography. Are there alternative methods?

A3: Purification can be challenging due to the polar nature of the final di-amine product.

  • Acid-Base Extraction: As the final product has two basic amine groups, you can perform an acid-base workup. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to re-precipitate the pure free-base product, which can be collected by filtration.

  • Recrystallization/Trituration: Triturating the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or dichloromethane) can be a simple and effective purification method.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1H-indazol-3-amine

This protocol is adapted from procedures for similar cyclizations.[3][5]

ReagentM.W.AmountMolesEquiv.
2-Fluoro-5-bromobenzonitrile200.0110.0 g50.0 mmol1.0
Hydrazine hydrate (~64% N₂H₄)50.0612.5 g~250 mmol~5.0
2-MeTHF-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-bromobenzonitrile (10.0 g, 50.0 mmol) and 2-MeTHF (100 mL).

  • Add hydrazine hydrate (12.5 g, ~5.0 equiv.) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC (30% Ethyl Acetate/Hexanes) until the starting material spot has disappeared.

  • Cool the reaction mixture to room temperature, then cool further in an ice bath for 1 hour to promote precipitation.

  • Pour the mixture into 200 mL of cold water with stirring.

  • Collect the resulting solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL), then with cold diethyl ether (2 x 30 mL).

  • Dry the solid under high vacuum to afford 4-bromo-1H-indazol-3-amine as a solid. (Typical yield: 75-85%).

Protocol 2: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods.[1][5]

ReagentM.W.AmountMolesEquiv.
4-Bromo-1H-indazol-3-amine212.048.48 g40.0 mmol1.0
4-(Boc-amino)phenylboronic acid237.0611.38 g48.0 mmol1.2
PdCl₂(dppf)·CH₂Cl₂816.64980 mg1.2 mmol0.03
Cesium Carbonate (Cs₂CO₃)325.8226.1 g80.0 mmol2.0
1,4-Dioxane-160 mL--
Water-40 mL--

Procedure:

  • To a 500 mL flask, add 4-bromo-1H-indazol-3-amine (8.48 g, 40.0 mmol), 4-(Boc-amino)phenylboronic acid (11.38 g, 48.0 mmol), and cesium carbonate (26.1 g, 80.0 mmol).

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add the 1,4-dioxane (160 mL) and water (40 mL). The water should be deoxygenated.

  • Bubble Argon or Nitrogen gas through the stirred suspension for 20-30 minutes to ensure the system is fully deoxygenated.

  • Under a positive pressure of inert gas, add the PdCl₂(dppf)·CH₂Cl₂ catalyst (980 mg, 3 mol%).

  • Heat the reaction mixture to 90-95 °C under the inert atmosphere for 4-8 hours.

  • Monitor the reaction by LC-MS for the disappearance of the bromo-indazole.

  • Once complete, cool the reaction to room temperature and dilute with 200 mL of ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters.
  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Journal of Chemical Research.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Indazole synthesis. Organic Chemistry Portal.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis. Benchchem.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi

Sources

Optimization

Technical Support Center: Indazole Regiochemistry Control

Topic: Troubleshooting Indazole Synthesis Regioisomer Formation Ticket ID: IND-REGIO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Division Welcome to the Indazole Chemistry Support Hub You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Indazole Synthesis Regioisomer Formation Ticket ID: IND-REGIO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Division

Welcome to the Indazole Chemistry Support Hub

You are likely here because your LCMS shows two peaks with identical mass, or your NMR suggests a mixture of isomers that you cannot separate. The 1H-indazole scaffold is a notorious ambident nucleophile . The pyrazole ring contains two nitrogen atoms capable of reacting with electrophiles:

  • N1 (Pyrrolic): Typically the thermodynamic attachment point.

  • N2 (Pyridinic): Often the kinetic attachment point, or favored by specific chelating conditions.

This guide moves beyond basic textbook definitions to provide actionable troubleshooting for controlling, reversing, and analyzing this selectivity.

Module 1: Troubleshooting Direct N-Alkylation

The Scenario: You are alkylating a pre-formed indazole core and getting a mixture of N1- and N2-alkylated products.[1][2]

Diagnostic Q&A

Q1: I am using Cs₂CO₃ in DMF and getting a 60:40 (N1:N2) mixture. How do I force N1 selectivity? Diagnosis: You are operating under conditions that promote loose ion pairs and rapid background reaction, which often erodes selectivity. The Fix: Switch to Thermodynamic/Chelation Control .

  • Protocol Change: Use NaH (Sodium Hydride) in THF .

  • The Mechanism: In non-polar or moderately polar solvents like THF, the sodium cation (

    
    ) coordinates tightly. For 3-substituted indazoles, the 
    
    
    
    often bridges the N2 nitrogen and the substituent at C3, effectively "masking" the N2 position and forcing the electrophile to attack N1.
  • Evidence: Alam & Keating (2021) demonstrated that NaH/THF yields >99% N1 selectivity for various 3-substituted indazoles, whereas Cs₂CO₃/DMF often yielded mixtures.

Q2: I actually need the N2-isomer, but N1 is dominant. How do I invert the selectivity? Diagnosis: You are fighting thermodynamics. The N1-isomer is generally more stable (benzenoid structure preserved) than the N2-isomer (quinonoid resonance contribution). The Fix: Use Steric Blockade or Mitsunobu Conditions .

  • Strategy A (Sterics): If you can tolerate a substituent at C7 , it will sterically hinder the N1 position. A nitro, ester, or halogen group at C7 can flip selectivity to >95% N2.[3]

  • Strategy B (Reaction Type): Switch to Mitsunobu conditions (DIAD/PPh3). The mechanism involves the formation of a phosphonium intermediate. For reasons involving the steric trajectory of the incoming bulky phosphonium-alcohol complex, Mitsunobu reactions on indazoles frequently favor the N2-isomer (ratios of 1:2 to 1:5 are common).

Q3: My reaction works but the isomers are inseparable by column chromatography. The Fix:

  • Change the Stationary Phase: Indazole isomers often separate better on C18 (Reverse Phase) than Silica, due to significant dipole moment differences.

  • Functionalize to Separate: If using a benzyl protecting group, the N2 isomer is often much more acid-labile. Brief treatment with TFA may deprotect the N2 byproduct, allowing the stable N1-benzyl product to be isolated, then re-protect.

Decision Matrix: Optimizing Alkylation Conditions

IndazoleAlkylation Start Target Regioisomer? N1_Target Target: N1-Alkyl Start->N1_Target N2_Target Target: N2-Alkyl Start->N2_Target Condition1 Base: NaH Solvent: THF Temp: 0°C to RT N1_Target->Condition1 Standard Condition2 Base: Cs2CO3 Solvent: DMF/Acetone (Often yields mixtures) N1_Target->Condition2 If NaH incompatible Condition3 Mitsunobu Reaction (DIAD, PPh3, ROH) N2_Target->Condition3 Preferred Condition4 Install C7-Blocker (e.g., C7-NO2) N2_Target->Condition4 If structure allows Result1 High N1 Selectivity (Chelation Control) Condition1->Result1 Result2 N2 Major / Mixture (Kinetic Control) Condition3->Result2 Condition4->Result2

Figure 1: Decision matrix for selecting reagents based on the desired indazole regioisomer.

Module 2: De Novo Synthesis (Avoiding the Mixture)

The Scenario: Direct alkylation is failing to give the required purity. You need to build the ring with the substituent already in place.

Protocol A: The "Cadogan" Cyclization (For N2-Indazoles)

This is the most reliable method to generate N2-substituted indazoles without N1 contamination.

Mechanism: Reductive cyclization of o-nitrobenzyl imines. Reagents: o-nitrobenzaldehyde + Primary Amine (


) + Tri-n-butylphosphine (

) or

.

Step-by-Step Protocol:

  • Condensation: Mix o-nitrobenzaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous alcohol (MeOH or EtOH). Stir at RT for 2–4 hours. Verify imine formation by TLC.

  • Cyclization: Add Tri-n-butylphosphine (2.5 equiv). Heat to reflux (or 150°C in microwave) for 2–12 hours.

  • Workup: The phosphorus byproducts can be sticky. Use a basic wash or column chromatography.[4]

  • Result: The R-group from the amine is locked onto the N2 position.

Protocol B: Hydrazine Condensation (For N1-Indazoles)

Mechanism: Condensation of 1,3-dicarbonyl equivalents with monosubstituted hydrazines. Reagents: o-halobenzaldehyde/ketone + Alkyl Hydrazine (


).

Critical Note: This method can still produce mixtures depending on the electronics of the carbonyl, but generally favors N1 if using copper catalysis (Ullmann-type) on an o-halobenzaldehyde precursor.

Module 3: Analytical Differentiation (The "Semple Rule" vs. NOE)

The Scenario: You have isolated a product but don't know if it is N1 or N2.

Warning: Do not rely solely on LCMS retention time. While N2 isomers are often more polar (elute earlier on Reverse Phase), this is not a universal rule.

The Gold Standard: 1D-NOE / 2D-NOESY NMR

You must map the spatial proximity of the N-alkyl protons to the aromatic ring protons.

FeatureN1-Substituted IndazoleN2-Substituted Indazole
N-CH₂ Protons Show NOE to C7-H Show NOE to C3-H
C3-H Signal Typically Shielded (8.0 - 8.2 ppm)Typically Deshielded (8.3 - 8.8 ppm)
C3-C13 Correlation (HMBC) N-CH₂ correlates to C7a (bridge)N-CH₂ correlates to C3

Note: The "Semple Rule" refers to the observation that the C3 proton in N2-isomers is usually downfield (deshielded) compared to N1-isomers due to the quinonoid nature of the ring.

Visualizing the NOE Logic

NOE_Analysis cluster_N1 N1-Isomer NOE Pattern cluster_N2 N2-Isomer NOE Pattern N1_CH2 N1-CH2 H7 H7 (Benzene Ring) N1_CH2->H7 STRONG NOE H3_1 H3 (Pyrazole Ring) N1_CH2->H3_1 NO SIGNAL N2_CH2 N2-CH2 H7_2 H7 (Benzene Ring) N2_CH2->H7_2 NO SIGNAL H3_2 H3 (Pyrazole Ring) N2_CH2->H3_2 STRONG NOE

Figure 2: NOE connectivity logic. Green arrows indicate the critical signal required to confirm regiochemistry.

References

  • Alam, R., & Keating, J. J. (2021).[5] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][3][6][5][7][8] Beilstein Journal of Organic Chemistry, 17, 1858–1869. [Link]

    • Key Insight: Establishes NaH/THF as the superior condition for N1 selectivity via chel
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[9] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization.[9][10][11] Organic Letters, 16(12), 3114–3117. [Link]

    • Key Insight: Defines the definitive route for accessing N2-indazoles without N1 contamin
  • Luo, G., Chen, L., & Dubé, P. (2006). Regioselective Synthesis of 1-Alkylindazoles from 2-Fluorobenzonitriles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

    • Key Insight: Discusses nucleophilic aromatic substitution str
  • Gaonkar, S. L., & Vigneshwaran, V. (2017). Synthesis and Pharmaceutical Applications of Indazoles: A Review. Current Organic Synthesis, 14. [Link]

    • Key Insight: General overview of pharmacological relevance and synthetic challenges.

Sources

Troubleshooting

Technical Support Center: Indazole Synthesis &amp; Optimization

The following guide is structured as a Tier-3 Technical Support Knowledge Base for the Optimization of Reaction Conditions for Indazole Synthesis . It is designed for organic chemists and process engineers requiring imme...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for the Optimization of Reaction Conditions for Indazole Synthesis . It is designed for organic chemists and process engineers requiring immediate, high-level troubleshooting and protocol optimization.

Status: Operational | Tier: 3 (Advanced/Process) | Topic: Indazole Construction & Functionalization

Route Selection & Strategy (Triage)

User Query: Which synthetic pathway offers the highest fidelity for my target indazole?

Technical Directive: Indazole synthesis is not monolithic. The optimal route is strictly dictated by the substitution pattern (N1 vs. N2) and starting material availability. Use the decision matrix below to select your protocol.

Workflow Visualization: Synthetic Route Decision Matrix

IndazoleRouteSelection start Target Indazole Structure sub_n1 N1-Substituted / 1H-Indazole start->sub_n1 sub_n2 N2-Substituted / 2H-Indazole start->sub_n2 n1_check Is the benzene ring pre-functionalized? sub_n1->n1_check db_check Substrate Availability sub_n2->db_check diaz Jacobson/Huber Cyclization (Diazotization of o-alkylanilines) n1_check->diaz Yes (o-amino/alkyl) hydraz Hydrazine Condensation (o-haloaryl carbonyls + Hydrazine) n1_check->hydraz Yes (o-halo/carbonyl) cyclo [3+2] Cycloaddition (Arynes + Diazo/Hydrazones) n1_check->cyclo No (Build ring) davis Davis-Beirut Reaction (o-nitrobenzylamines) db_check->davis Nitro-benzyl precursors cadogan Cadogan/Modified Cyclization (o-nitrobenzaldehydes + amines) db_check->cadogan Aldehyde precursors

Figure 1: Decision matrix for selecting the optimal synthetic route based on target regiochemistry and substrate availability.

Critical Issue: Regioselectivity (N1 vs. N2 Alkylation)

User Query: I am alkylating a 1H-indazole and getting a mixture of N1 and N2 isomers. How do I force N1 selectivity?

Root Cause Analysis: Indazoles exhibit annular tautomerism.[1] While the 1H-tautomer is thermodynamically more stable (by ~4.5 kcal/mol), the N2 position is often more nucleophilic due to lone pair availability and lower steric hindrance.

  • N1-Alkylation: Thermodynamically controlled.[2]

  • N2-Alkylation: Kinetically controlled (often).

Troubleshooting Protocol: Enforcing N1 Selectivity

The "Coordination-Control" Protocol To maximize N1 selectivity, you must use conditions that favor the thermodynamic product and utilize cation coordination to block N2 or direct N1 attack.

ParameterRecommendationMechanistic Rationale
Base NaH (Sodium Hydride)The Na+ cation coordinates with N2 and the C3-substituent (if electron-rich), sterically shielding N2 and directing alkylation to N1.[1]
Solvent THF (Anhydrous)Promotes tight ion-pairing essential for the coordination mechanism described above. Avoid polar aprotic solvents (DMF/DMSO) if N1 is desired, as they dissociate ion pairs and increase N2 reactivity.
Temperature Warm to 50°C+ Higher temperatures favor the thermodynamic product (N1). Room temp or 0°C often leads to kinetic mixtures.
Substituents C3-Electron Donors Groups like 3-OMe or 3-COMe enhance Na+ chelation, pushing N1 selectivity to >99%.

Self-Validating Check:

  • 1H NMR: N1-alkyl protons typically appear upfield relative to N2-alkyl protons.

  • HMBC (Definitive):

    • N1-Isomer: The N-CH₂ protons will show a correlation to C7a (the bridgehead carbon).

    • N2-Isomer: The N-CH₂ protons will show a correlation to C3 .

Advanced Protocol: The Davis-Beirut Reaction (2H-Indazoles)

User Query: My Davis-Beirut cyclization of o-nitrobenzylamine yields are low (<40%). What parameters should I tune?

Technical Insight: The Davis-Beirut reaction generates 2H-indazoles via an o-nitrosoimine intermediate.[3] The critical failure point is usually the competition between the desired N-N bond formation and the hydrolysis of the imine intermediate.

Optimization Workflow

Step 1: Solvent Switch

  • Standard: DMF or EtOH/H₂O.

  • Optimized: Acetonitrile (CH₃CN) or MeOH .

  • Why: Acetonitrile stabilizes the polar transition state without promoting the hydrolytic side-reactions often seen in aqueous alcohols.

Step 2: Base Selection

  • Standard: KOH (aqueous).

  • Optimized: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in anhydrous conditions.

  • Why: Using a non-nucleophilic organic base prevents nucleophilic attack on the electrophilic nitroso intermediate, channeling flux toward the cyclization.

Step 3: Temperature Control

  • Protocol: Run at Room Temperature initially. Only apply heat (60°C) if conversion stalls after 4 hours. High heat accelerates the decomposition of the nitroso intermediate.

Mechanism Visualization

DavisBeirutMechanism sub o-Nitrobenzylamine inter1 o-Nitrosoimine (Key Intermediate) sub->inter1 -H2O (Dehydration) base Base (KOH/DBU) base->sub prod 2H-Indazole inter1->prod N-N Bond Formation (Cyclization) side Hydrolysis Products (Aldehydes) inter1->side +H2O (If wet/slow)

Figure 2: Mechanistic pathway of the Davis-Beirut reaction highlighting the critical o-nitrosoimine intermediate and competing hydrolysis pathway.

Metal-Catalyzed Cross-Coupling (C-N Bond Formation)

User Query: I am using Buchwald-Hartwig conditions to close the ring from o-halo hydrazones but the catalyst dies. Why?

Troubleshooting Guide:

1. Catalyst Poisoning by Hydrazines Hydrazines are potent reducing agents and can coordinate strongly to Pd, displacing phosphine ligands and causing Pd-black precipitation.

  • Solution: Use Pre-catalysts (e.g., XPhos Pd G2/G3) rather than generating the catalyst in situ from Pd(OAc)₂. The bulky biaryl ligands protect the metal center.

2. Base Incompatibility Strong bases (NaOtBu) can cause competitive decomposition of the hydrazine substrate.

  • Solution: Switch to Cs₂CO₃ or K₃PO₄ . These weaker, heterogeneous bases provide a "buffer" effect, maintaining sufficient basicity for deprotonation without destroying the substrate.

3. Oxidative Cyclization (Cu-Catalyzed) If using Cu(OAc)₂ for oxidative N-N bond formation (from 2-aminobenzylamines):

  • Oxygen Source: Ensure a steady stream of O₂ or air. Static atmospheres often lead to incomplete conversion as the Cu(II) is not regenerated efficiently.

  • Additives: Addition of TEMPO (5-10 mol%) can act as a co-oxidant, significantly accelerating the turnover of the copper catalyst.

Safety Advisory: Diazotization (Jacobson/Huber Method)

User Query: Is it safe to scale up the diazotization route for 1H-indazole?

Critical Safety Notice: While high-yielding, the diazotization of o-alkylanilines involves the formation of diazonium salts, which are potential explosion hazards, especially when dry.

Scale-Up Rules:

  • Temperature: Maintain internal temperature <5°C during nitrite addition. Use an internal probe, not just a bath thermometer.

  • Phase Transfer: If using the Jacobson modification (benzene/acetic anhydride), phase separation must be clean. Residual diazonium solid in the organic phase can detonate upon concentration.

  • Quenching: Always have a solution of sulfamic acid or urea ready to quench excess nitrous acid before workup.

References & Authority

The protocols and mechanisms detailed above are grounded in the following authoritative sources:

  • BenchChem Technical Guides. (2025). Troubleshooting regioselectivity in indazole synthesis. Link

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Link

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Link

  • National Institutes of Health (PMC). (2017). The Davis-Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition. Link

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles: Recent Literature and Protocols. Link

Sources

Optimization

4-(4-aminophenyl)-1H-indazol-3-amine solubility issues in DMSO

Technical Support Center: 4-(4-aminophenyl)-1H-indazol-3-amine Topic: Solubility Optimization & Troubleshooting in DMSO Compound ID: Flt3 Inhibitor IV (CAS: 819058-89-4) Audience: Research Scientists & Drug Discovery Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-aminophenyl)-1H-indazol-3-amine

Topic: Solubility Optimization & Troubleshooting in DMSO Compound ID: Flt3 Inhibitor IV (CAS: 819058-89-4) Audience: Research Scientists & Drug Discovery Specialists

Product Identification & Physicochemical Profile

Before troubleshooting, verify the identity and specifications of your material. Solubility issues often stem from mismatched salt forms or hydration states.

PropertySpecification
Systematic Name 4-(4-aminophenyl)-1H-indazol-3-amine
Common Name Flt3 Inhibitor IV
CAS Number 819058-89-4
Molecular Formula C₁₃H₁₂N₄
Molecular Weight 224.26 g/mol
Physical Form Solid (typically brown/tan powder)
pKa (Predicted) ~4.8 (Basic amine) and ~13 (Indazole NH)

Core Solubility Specifications

The following data represents the theoretical maximum solubility under ideal conditions. Practical lab conditions (humidity, temperature) often reduce these limits.

SolventMax SolubilityNotes
DMSO ~100 mg/mL (445 mM)Hygroscopic; moisture significantly reduces this limit.
Ethanol ~30 mg/mL (133 mM)Lower stability than DMSO.
Water/PBS < 1 mg/mLSparingly soluble; requires organic co-solvent.

Critical Insight: While the datasheet indicates 100 mg/mL in DMSO, we recommend preparing stock solutions at 10–50 mM (approx. 2–11 mg/mL) for routine use. Working near the saturation limit increases the risk of "crashing out" upon freeze-thaw cycles.

Troubleshooting Guide: Why is it not dissolving?

Solubility is not just about mixing; it is a thermodynamic battle between crystal lattice energy and solvation energy.

Root Cause Analysis (Decision Tree)

SolubilityTroubleshooting Start Issue: Compound Precipitates or Won't Dissolve CheckDMSO 1. Check DMSO Quality Start->CheckDMSO CheckWater Is DMSO old or stored loosely capped? CheckDMSO->CheckWater NewDMSO Action: Use fresh, anhydrous DMSO. DMSO is hygroscopic; water acts as an anti-solvent. CheckWater->NewDMSO Yes CheckConc 2. Check Concentration CheckWater->CheckConc No HighConc Is concentration > 50 mM? CheckConc->HighConc Dilute Action: Dilute to 10-20 mM. High concentrations are unstable during freeze-thaw. HighConc->Dilute Yes CheckTemp 3. Temperature Effects HighConc->CheckTemp No Cold Was solution cold when checking? CheckTemp->Cold Warm Action: Warm to 37°C + Vortex. Kinetic energy is needed to break crystal lattice. Cold->Warm Yes

Figure 1: Logical workflow for diagnosing solubility failures in DMSO stock preparation.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM (~2.24 mg/mL)

  • Weighing: Accurately weigh 2.24 mg of powder into a sterile microcentrifuge tube.

    • Note: Static electricity can be an issue. Use an antistatic gun if available.

  • Solvent Addition: Add 1.0 mL of high-grade, anhydrous DMSO (≥99.9%).

    • Tip: Do not use DMSO stored in plastic tubes for long periods; leachables can affect biological assays.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution should be clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

    • Protect from light (amber tubes or foil wrap).

Protocol B: Dilution into Aqueous Media (Cell Culture)

The "Crash Out" Phenomenon: Adding a hydrophobic stock directly to media often causes immediate precipitation.

  • Stepwise Dilution (Recommended):

    • Prepare an intermediate dilution in DMSO (e.g., dilute 10 mM stock to 1 mM in DMSO).

    • Add the 1 mM DMSO solution to the media while vortexing the media.

  • Direct Addition (High Risk):

    • If adding stock directly to media, ensure the pipette tip is submerged and dispensing rapidly into a vortexing solution.

    • Max DMSO Tolerance: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity and solvent-induced precipitation.

Advanced Troubleshooting: The "Crash Out" in Media

Scenario: You successfully dissolved the compound in DMSO, but it turns cloudy immediately upon adding to cell culture media.

Mechanism: 4-(4-aminophenyl)-1H-indazol-3-amine is a planar, aromatic molecule prone to


-

stacking. In water, the hydrophobic effect drives these molecules to aggregate rapidly.

Solutions:

  • The "Serum Cushion" Method:

    • Dilute the compound into 100% FBS (Fetal Bovine Serum) first, then add the FBS-compound mix to the media. Serum albumin (BSA) acts as a carrier protein, sequestering the hydrophobic drug and preventing precipitation [1].

  • Use of Co-solvents:

    • If DMSO alone fails, dissolve the compound in a 1:1 mixture of DMSO and PEG300 (Polyethylene Glycol 300). PEG acts as a dispersant.

  • Acidification (Use with Caution):

    • The amino group (aniline-like) is weakly basic. A slight acidification of the stock (not the media) can help, but this is risky for cell culture pH balance. Not recommended as a first line of defense.

Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution froze during storage. Is it ruined? A: No. DMSO freezes at 19°C. Thaw it completely at room temperature or 37°C and vortex well before use. Ensure no crystals remain at the bottom of the tube.

Q2: Can I use ethanol instead of DMSO? A: Yes, solubility is ~30 mg/mL in ethanol. However, ethanol evaporates faster than DMSO, potentially altering concentration over time. Ethanol is also more toxic to certain cell lines at lower percentages than DMSO.

Q3: The solution turned pink/brown after a few weeks. Is it degraded? A: Aromatic amines (anilines) are prone to oxidation, which often results in color changes (pink/brown). While slight discoloration is common, significant darkening indicates degradation. Always store under inert gas (Nitrogen/Argon) if possible and keep tightly sealed [2].

Q4: Can I filter-sterilize the DMSO stock? A: Do not use standard cellulose acetate filters; DMSO dissolves them. Use PTFE (Teflon) or Nylon syringe filters (0.22 µm) compatible with organic solvents. Be aware that filtering can result in loss of compound due to adsorption to the membrane.

References

  • Merck Millipore (Calbiochem). Flt3 Inhibitor IV - CAS 819058-89-4 Product Data Sheet. Retrieved from

  • Cayman Chemical. General Guidelines for Handling Kinase Inhibitors in DMSO. Retrieved from

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for solubility mechanisms).
Troubleshooting

Technical Support Center: Overcoming Drug Resistance with 4-(4-aminophenyl)-1H-indazol-3-amine Derivatives

Welcome to the technical support center for researchers utilizing 4-(4-aminophenyl)-1H-indazol-3-amine derivatives in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-(4-aminophenyl)-1H-indazol-3-amine derivatives in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of your research with confidence. The unique structural features of the 3-aminoindazole scaffold make it a compelling tool for overcoming resistance to conventional tyrosine kinase inhibitors (TKIs). This resource will help you harness its full potential.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific challenges you may encounter during your experiments, providing not just solutions but also the scientific rationale behind them.

Question 1: I'm not observing the expected inhibitory effect of my 4-(4-aminophenyl)-1H-indazol-3-amine derivative in my cell-based assay. What are the potential causes?

This is a common issue that can stem from several factors, ranging from compound handling to the biological context of your experiment. Let's break down the possibilities systematically.

Potential Cause 1: Compound Integrity and Handling

  • Solubility: Many kinase inhibitors, including indazole derivatives, are hydrophobic and may have limited aqueous solubility. If the compound precipitates in your stock solution or, more critically, in the cell culture medium, its effective concentration will be significantly lower than intended.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect your stock solution (typically in DMSO) for any particulate matter.

      • Solubilization Check: After diluting the compound in your cell culture medium, allow it to sit for a few minutes and then check for any visible precipitate.

      • DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all conditions and is at a level tolerated by your cells (typically ≤ 0.5%).[1] It is crucial to make serial dilutions in DMSO for dose-response experiments before the final dilution into the aqueous medium.[1]

  • Stability: The compound may degrade if stored improperly or if it is unstable in the cell culture medium over the long incubation periods often required for cell-based assays.

    • Troubleshooting Steps:

      • Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.

      • Fresh Dilutions: Always prepare fresh working dilutions in your cell culture medium for each experiment. Do not store the compound in aqueous solutions.

Potential Cause 2: Experimental and Cellular Context

  • Target Expression and Activity: The intended kinase target may not be expressed or may be inactive (not phosphorylated) in your chosen cell line.

    • Validation Protocol: Western Blot Analysis

      • Cell Lysis: Lyse untreated cells from the same line you are using for your viability assays.

      • Protein Quantification: Perform a protein concentration assay (e.g., BCA) to ensure equal loading.

      • Electrophoresis and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

      • Immunoblotting: Probe the membrane with primary antibodies against both the total and phosphorylated forms of your target kinase. This will confirm not only the presence of the kinase but also its basal activity.

  • Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time, leading to changes in protein expression and signaling pathways. High passage numbers can lead to unreliable and irreproducible results.

    • Best Practices:

      • Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling.

      • Low Passage: Use cells with a low passage number for your experiments.

  • Assay-Specific Issues: The readout of your assay may not be optimal for detecting the effects of your compound.

    • Troubleshooting Steps:

      • Time-Course Experiment: The inhibitory effect of your compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

      • Alternative Viability Assays: If you are using a metabolic assay like MTT, consider a different type of assay to confirm your results. Metabolic assays can sometimes produce artifacts. Alternative methods include those that measure cell membrane integrity or ATP levels.[2]

Question 2: My 3-aminoindazole derivative is showing potent activity against a resistant cell line, but how can I be sure it's acting on the intended target and overcoming the resistance mutation?

This is a critical question for validating your compound's mechanism of action. The 3-aminoindazole scaffold has shown promise in overcoming resistance mutations in kinases like BCR-ABL and FLT3.[3][4]

Validation Strategy 1: Comparative Cellular Assays

  • Isogenic Cell Lines: The gold standard is to use a pair of isogenic cell lines: one expressing the wild-type kinase and the other expressing the known resistance mutation (e.g., Ba/F3 cells engineered to express BCR-ABL WT vs. BCR-ABL T315I).

    • Expected Outcome: A truly effective compound will show potent inhibition of proliferation in both cell lines, whereas a first- or second-generation inhibitor will be significantly less active against the mutant line. The diarylamide 3-aminoindazole, AKE-72, for instance, demonstrated potent inhibition of Ba/F3 cells expressing both native BCR-ABL and the T315I mutant.[4]

Validation Strategy 2: Biochemical Kinase Assays

  • In Vitro Kinase Inhibition: Directly measure the ability of your compound to inhibit the enzymatic activity of both the wild-type and mutant forms of the purified kinase. This removes the complexities of the cellular environment and provides a direct measure of target engagement.

    • Protocol: In Vitro Kinase Inhibition Assay

      • Compound Preparation: Prepare serial dilutions of your 3-aminoindazole derivative.

      • Reaction Setup: In a multi-well plate, combine the purified kinase (either wild-type or mutant), a suitable substrate, and your compound at various concentrations in a kinase reaction buffer.

      • Initiation: Start the reaction by adding ATP.

      • Incubation: Incubate at a controlled temperature (e.g., 30°C or 37°C) for a set period.

      • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays that measure ADP production.

      • Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) for both the wild-type and mutant kinases.

Validation Strategy 3: Target Phosphorylation in Cells

  • Western Blot Analysis: Treat your wild-type and mutant cell lines with your compound for a short period (e.g., 1-4 hours). Lyse the cells and perform a Western blot to assess the phosphorylation status of the target kinase and its key downstream substrates.

    • Expected Outcome: A potent and on-target inhibitor will lead to a dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors in both cell lines. For example, effective FLT3 inhibitors have been shown to inhibit the phosphorylation of FLT3 and its downstream signaling factors.[3]

Question 3: I'm observing unexpected off-target effects or cellular toxicity at higher concentrations. How can I investigate and mitigate this?

Off-target effects are a common challenge in drug development and can complicate the interpretation of experimental results.

Investigation Strategy 1: Kinase Profiling

  • Broad-Spectrum Kinase Screening: The most direct way to identify potential off-target kinases is to screen your compound against a large panel of kinases. Several commercial services offer this, screening against hundreds of human kinases.

    • Interpretation: The results will provide a selectivity profile of your compound, highlighting any other kinases that are inhibited at concentrations close to the IC50 for your primary target. This can help explain unexpected phenotypes. While some 3-aminoindazole-based compounds have shown good selectivity, others can be multi-targeted.[5]

Investigation Strategy 2: Dose-Response Analysis

  • Concentration is Key: Off-target effects are often more pronounced at higher concentrations. Carefully titrate your compound to use the lowest effective concentration that inhibits your primary target.

    • Data Point: Compare the IC50 for your primary target with the GI50 (concentration for 50% growth inhibition) in your cell line. A large discrepancy might suggest that the observed cytotoxicity is due to off-target effects.

Mitigation Strategy: Chemical Counterparts

  • Structurally Related Inactive Compound: If available, use a structurally similar analog of your compound that is known to be inactive against your primary target. If this inactive analog still produces the unexpected phenotype, it strongly suggests an off-target effect.

Visualization: Mechanisms of Tyrosine Kinase Inhibitor (TKI) Resistance

TKI_Resistance cluster_OnTarget On-Target Resistance cluster_OffTarget Off-Target Resistance Gatekeeper Gatekeeper Mutations (e.g., BCR-ABL T315I) GeneAmp Target Gene Amplification TKI Tyrosine Kinase Inhibitor (TKI) Gatekeeper->TKI Blocks Binding Bypass Activation of Bypass Pathways (e.g., MET, AXL) Downstream Downstream Mutations (e.g., KRAS) Bypass->TKI Circumvents Inhibition TumorCell Tumor Cell TKI->TumorCell Inhibition TumorCell->Gatekeeper Leads to TumorCell->GeneAmp Leads to TumorCell->Bypass Leads to TumorCell->Downstream Leads to

Caption: Overview of on-target and off-target TKI resistance mechanisms.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for dissolving 4-(4-aminophenyl)-1H-indazol-3-amine derivatives?

    • A1: The recommended solvent is high-quality, anhydrous dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM), which can then be serially diluted in DMSO before making the final dilution into your aqueous experimental buffer or cell culture medium.

  • Q2: How should I store the stock solutions?

    • A2: Aliquot the DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light. This will prevent degradation from repeated freeze-thaw cycles.

  • Q3: What is a typical concentration range to use in a cell-based assay?

    • A3: This is highly dependent on the specific derivative and the cell line. A good starting point is a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 10 µM). Published data on similar compounds can provide a more refined starting range. For example, some 3-amino-1H-indazol-6-yl-benzamides show EC50 values in the single-digit nanomolar range against FLT3 and c-Kit.[6] Other derivatives have shown IC50 values in the low micromolar range in various cancer cell lines.[7][8]

  • Q4: Can the 3-aminoindazole scaffold overcome the T790M "gatekeeper" mutation in EGFR?

    • A4: While the 3-aminoindazole scaffold is known to be effective against the T315I gatekeeper mutation in BCR-ABL, its efficacy against the EGFR T790M mutation is less established in the public domain and would need to be empirically tested.[4] The development of EGFR inhibitors has progressed through multiple generations, with third-generation inhibitors like osimertinib specifically designed to target the T790M mutation.[2] New generations of inhibitors are being developed to tackle further resistance mutations like C797S.[9][10]

  • Q5: How does the 3-aminoindazole core interact with the kinase hinge region?

    • A5: The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment.[7] It typically forms key hydrogen bonds with the backbone of the kinase hinge region, which is a critical interaction for anchoring the inhibitor in the ATP-binding pocket. This stable interaction serves as a foundation for further modifications to the scaffold to achieve higher potency and selectivity.

Visualization: Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow cluster_Compound Check Compound cluster_Assay Check Assay cluster_Cell Check Cell Model Start Unexpected Result (e.g., No Inhibition) Solubility Check Solubility (Visual Inspection) Start->Solubility Controls Verify Positive/Negative Controls Start->Controls Target Confirm Target Expression & Phosphorylation (WB) Start->Target Stability Review Storage & Prepare Fresh Dilutions Solubility->Stability If OK End Re-evaluate Hypothesis Stability->End Timecourse Run Time-Course Experiment Controls->Timecourse If OK Timecourse->End Authenticate Authenticate Cell Line (STR) Target->Authenticate If OK Authenticate->End

Caption: A systematic workflow for troubleshooting unexpected experimental results.

Data Summary: Inhibitory Activity of Selected 3-Aminoindazole Derivatives

The following table summarizes the reported inhibitory concentrations of representative 3-aminoindazole derivatives against wild-type (WT) and resistant mutant kinases, providing a reference for expected potency.

Compound Name/IDTarget KinaseCell Line / Assay TypeIC50 / GI50 (nM)Reference
AKE-72 (Compound 5) BCR-ABL WTBiochemical Assay< 0.5[4]
BCR-ABL T315IBiochemical Assay9[4]
K-562 (CML)GI50 < 10[4]
Compound 22f FLT3 WTBiochemical Assay0.941[11]
FLT3 D835YBiochemical Assay0.199[11]
MV4-11 (AML)GI50 = 0.26[11]
Compound 28a c-MetBiochemical Assay1.8[5]
EBC-1 (Lung Cancer)IC50 = 180[5]
Compound 2a FGFR1Biochemical Assay< 4.1[12]
FGFR2Biochemical Assay2.0[12]
KG1 (AML)IC50 = 25.3[12]

References

  • Discovery of 4‐(4‐aminophenyl)‐6‐phenylisoxazolo[3,4‐b]pyridine‐3‐amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. (2022). ResearchGate. [Link]

  • Lin, A., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235391. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • An, H., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4533-4537. [Link]

  • Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]

  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 441-453. [Link]

  • N-phenylquinazolin-4-amine-based EGFR TKIs suppress pulmonary fibrosis by modulating the EGFR/ERBB3 axis in epithelial–macrophage interaction. (2025). Nature Communications. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. (n.d.). Taylor & Francis Online. [Link]

  • Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges. (2024). Translational Cancer Research. [Link]

  • Norman, P. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4288-4292. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Recent updates on third generation EGFR inhibitors and emergence of fourth generation EGFR inhibitors to combat C797S resistance. (n.d.). Semantic Scholar. [Link]

  • Kim, J. E., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry, 262, 115865. [Link]

  • Prognostic, biological, and structural implications of FLT3-JMD point mutations in acute myeloid leukemia: An analysis of Alliance studies. (n.d.). Knowledge UChicago. [Link]

  • 4-(4-AMINOPHENYL)-1H-INDAZOL-3-AMINE. (n.d.). GSRS. [Link]

  • Anabtawi, N., et al. (2023). Prognostic, biological, and structural implications of FLT3-JMD point mutations in acute myeloid leukemia: An analysis of Alliance studies. Blood Cancer Journal, 13(1), 1-11. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • Cui, Y., et al. (2017). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3755-3760. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. [Link]

  • Primary Resistance Mechanisms of ALK TKIs. (n.d.). ClinicalTrials.gov. [Link]

  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). MDPI. [Link]

Sources

Optimization

how to improve the selectivity of 4-(4-aminophenyl)-1H-indazol-3-amine

Here is the technical support guide for optimizing the selectivity of 4-(4-aminophenyl)-1H-indazol-3-amine. Topic: Improving the Selectivity of 4-(4-aminophenyl)-1H-indazol-3-amine Case ID: INDZ-SAR-004 Status: Open for...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for optimizing the selectivity of 4-(4-aminophenyl)-1H-indazol-3-amine.

Topic: Improving the Selectivity of 4-(4-aminophenyl)-1H-indazol-3-amine

Case ID: INDZ-SAR-004 Status: Open for Troubleshooting

Executive Summary

The molecule 4-(4-aminophenyl)-1H-indazol-3-amine is a "privileged scaffold" in kinase drug discovery. Its indazole core mimics the purine ring of ATP, allowing it to bind to the hinge region of kinase active sites.

The Problem: This scaffold is inherently promiscuous.[1] The 3-amino group forms strong hydrogen bonds with the kinase hinge, while the 4-phenyl group occupies the hydrophobic pocket. Because these features are conserved across the human kinome (500+ kinases), the unmodified scaffold often acts as a "pan-kinase" inhibitor, leading to off-target toxicity.

The Solution: Selectivity is engineered by exploiting the non-conserved regions of the binding pocket: the Gatekeeper Residue , the Solvent Front , and the Sugar Pocket .

Module 1: Chemical Modification (SAR) Strategies

Use this guide to redesign your lead compound based on where your off-target activity is occurring.

Strategy A: The "Gatekeeper Twist" (Ortho-Substitution)

Target: The hydrophobic pocket behind the ATP binding site. Mechanism: The 4-phenyl ring sits deep in the pocket. By adding a substituent (F, Cl, CH3) to the ortho position of the phenyl ring, you force the ring to twist out of planarity with the indazole core (atropisomerism).

  • Effect: This creates a steric clash. Kinases with "large" gatekeeper residues (e.g., Methionine, Phenylalanine) cannot accommodate the twisted molecule. Kinases with "small" gatekeepers (e.g., Threonine, Alanine) can still bind it.

  • Protocol: Synthesize 4-(2-fluoro-4-aminophenyl)-1H-indazol-3-amine analogs.

Strategy B: The "Solvent Front" Extension (Para-Amine Derivatization)

Target: The solvent-exposed region at the opening of the pocket. Mechanism: The primary amine at the para position points out toward the solvent. This region is highly variable among kinases.

  • Effect: Converting the amine into an amide or urea with a solubilizing tail (e.g., N-methylpiperazine, morpholine) allows the molecule to reach specific residues on the kinase surface.

  • Protocol: Perform amide coupling or reductive amination on the 4-amino group.

Strategy C: N1-Alkylation (Electronic & Steric Tuning)

Target: The sugar pocket. Mechanism: The N1 nitrogen of the indazole is often unsubstituted. Alkylating this position (Methyl, Ethyl, Isopropyl) changes the electron density of the ring and alters the angle at which the molecule sits in the pocket.

  • Effect: N1-substitution often reduces potency slightly but can drastically improve selectivity by clashing with residues in the sugar pocket of off-target kinases.

Module 2: Decision Logic & Workflow

The following diagram illustrates the logical flow for troubleshooting selectivity issues based on your screening data.

SAR_Workflow Start Start: Low Selectivity Observed Analyze Analyze Kinome Scan Data Start->Analyze Gatekeeper Issue: Hits Kinases with Large Gatekeepers? Analyze->Gatekeeper Solvent Issue: Hits Kinases with Similar Pockets? Analyze->Solvent Action_Ortho Strategy A: Add Ortho-Substituent (Twist the Phenyl Ring) Gatekeeper->Action_Ortho Yes (e.g. SRC, ABL) Action_N1 Strategy C: Alkylate N1 Position (Shift Binding Mode) Gatekeeper->Action_N1 No, but still promiscuous Action_Tail Strategy B: Derivatize Para-Amine (Target Solvent Front) Solvent->Action_Tail Yes (Surface residues differ) ReScreen Re-Screen Selectivity Action_Ortho->ReScreen Action_Tail->ReScreen Action_N1->ReScreen ReScreen->Analyze Selectivity Index < 10x Validation Validate: Cellular Assay (Confirm On-Target) ReScreen->Validation Selectivity Index > 50x

Figure 1: SAR Optimization Logic Flow. Use this decision tree to select the correct chemical modification based on your off-target profile.

Module 3: Comparative Data & Expectations

When modifying the 4-(4-aminophenyl) moiety, expect the following shifts in your pharmacological profile. Data is generalized from 3-aminoindazole kinase inhibitor literature (e.g., MEK4, BCR-ABL inhibitors).

Modification (R-Group)Target RegionPredicted Selectivity ImpactPotency Risk
Unmodified (Parent) Hinge + Hydrophobic PocketLow (Pan-Kinase)N/A
Ortho-Fluoro (Phenyl) GatekeeperHigh (Favors small gatekeepers)Low risk
Ortho-Methyl (Phenyl) GatekeeperVery High (Strong twist)Medium (May lose on-target potency)
Para-Amide (Tail) Solvent FrontMedium-High (Depends on tail)Low (Often improves solubility)
N1-Isopropyl Sugar PocketMedium Medium (Steric clash possible)

Module 4: Experimental Protocols

Protocol A: Synthesis of High-Selectivity Amide Derivatives

Use this to functionalize the para-amine (Strategy B).

  • Reagents: 4-(4-aminophenyl)-1H-indazol-3-amine (1.0 eq), Carboxylic Acid Tail (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid (e.g., N-methylpiperazine-acetic acid) in DMF.

    • Add DIPEA and HATU; stir for 15 min at RT to activate the acid.

    • Add the indazole scaffold.[2][3][4][5][6][7]

    • Stir at RT for 4-12 hours. Monitor by LC-MS.[8][9]

    • Critical Step: If the N1-position is unsubstituted, you may get side reactions. If N1-protection is needed, use THP or SEM protecting groups before this step.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: False Positive Exclusion (PAINS Check)

3-aminoindazoles can sometimes aggregate or act as Pan-Assay Interference Compounds (PAINS).

  • Detergent Test: Run your kinase assay with and without 0.01% Triton X-100.

    • Result: If IC50 shifts significantly (>10-fold) with detergent, your selectivity is likely an artifact of aggregation.

  • Thiol Reactivity: The 3-aminoindazole is generally stable, but if you have added Michael acceptors (acrylamides), ensure you are not covalently modifying off-targets.

Frequently Asked Questions (FAQs)

Q: Why does my compound inhibit CDK, VEGF, and GSK3b simultaneously? A: You are likely binding in a "Type I" fashion where the indazole mimics ATP's adenine. These kinases have very similar ATP pockets. You must extend the molecule to touch the "non-conserved" residues (Strategy B) or twist the molecule to exploit the gatekeeper (Strategy A).

Q: Can I modify the 3-amino group directly? A: Proceed with caution. The 3-amino group is usually the primary hydrogen bond donor/acceptor to the kinase hinge region. Alkylating or acylating this amine often abolishes activity completely. It is safer to modify the phenyl ring (the 4-position substituent).

Q: Is the 4-position phenyl ring essential? A: Usually, yes. It provides the hydrophobic interaction necessary for high affinity. Removing it generally reduces potency to the micromolar range.

Q: I see "N1 vs N2" tautomerism in my NMR. Does this affect selectivity? A: Yes. In solution, indazoles tautomerize. In the protein pocket, the kinase will select one tautomer (usually 1H). If you lock the tautomer by alkylating N1 (Strategy C), you pay an energetic penalty if the kinase prefers the 2H form, but you gain specificity if the off-targets cannot accommodate the N1-alkyl group.

References

  • Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors. Source: National Institutes of Health (NIH) / PMC. Context: Describes the "Gatekeeper Twist" strategy using ortho-substitution on the phenyl ring to achieve >150-fold selectivity. URL:[Link]

  • Discovery of AKE-72, a Potent Pan-BCR-ABL Inhibitor. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[4][7] Context: Demonstrates "Solvent Front" extension by attaching piperazine tails to the phenyl ring to improve selectivity and solubility. URL:[Link]

  • Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles. Source: Journal of Organic Chemistry (ACS Publications). Context: Discusses the synthesis and "kinase-biased" nature of N1-substituted 3-aminoindazoles. URL:[Link]

  • Design and Synthesis of Novel Aminoindazole Inhibitors of IKKα. Source: MDPI (Molecules). Context: Explains the use of structural biology and docking to differentiate between closely related kinase isoforms (IKKα vs IKKβ) using this scaffold. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine

Welcome to the technical support guide for the scale-up synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine. This resource is designed for researchers, process chemists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The following FAQs and troubleshooting protocols are based on established chemical principles and field-proven insights to ensure scientific integrity and practical success.

The synthesis of this molecule, a valuable scaffold in medicinal chemistry, typically involves a multi-step process. A common route involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to form the C-C bond between the indazole and phenyl rings, followed by the reduction of a nitro group to the final amine. Each of these steps presents unique challenges at scale.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Suzuki Coupling Reaction (Formation of 4-(4-nitrophenyl)-1H-indazol-3-amine)

Question 1: My Suzuki coupling reaction is sluggish or stalling at scale. What are the common causes and how can I fix it?

Answer: This is a frequent issue when scaling up palladium-catalyzed reactions. The root cause often lies in one of three areas: catalyst deactivation, insufficient mixing, or issues with reagents.[1][2][3]

  • Causality:

    • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[3] In large reactors, achieving and maintaining a truly inert atmosphere is more challenging than in small-scale lab glassware. Inefficient stirring can also create localized "hot spots" where the catalyst decomposes.[2]

    • Poor Mass Transfer: Suzuki couplings are often multiphasic (e.g., solid base, organic solvent, aqueous solvent). At scale, inefficient stirring can lead to poor mixing between these phases, slowing down the reaction rate as reagents fail to come into contact.[2]

    • Reagent Quality: The purity of your boronic acid, aryl halide, and base is critical. Water content can lead to side reactions like protodeboronation (hydrolysis of the boronic acid).[4]

  • Troubleshooting Protocol:

    • Ensure Rigorous Inert Atmosphere: Use a robust nitrogen or argon purge for an extended period before heating the reactor. Maintain a positive pressure of inert gas throughout the reaction. Standard Schlenk techniques are recommended even at scale.[5]

    • Optimize Agitation: Review the reactor's impeller design and agitation speed. For slurry reactions, a pitched-blade or anchor-type impeller might be necessary to ensure solids remain suspended.

    • Re-evaluate Solvent & Base: Ensure solvents are anhydrous and properly degassed.[3] Consider a stronger, non-aqueous base like potassium phosphate (K₃PO₄) if you suspect hydrolysis is an issue.

    • High-Throughput Experimentation (HTE): Before committing to a large-scale run, perform a small-scale screen of different catalysts, ligands, solvents, and bases to identify a more robust system.[3]

Question 2: I'm observing significant homocoupling of my boronic acid starting material. How can I minimize this side product?

Answer: Homocoupling is a classic side reaction in Suzuki couplings, often driven by the presence of oxygen.[3]

  • Causality: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[3] This not only consumes your starting material but also creates a difficult-to-remove impurity. Using a Pd(II) precatalyst can sometimes exacerbate this issue, as its reduction to the active Pd(0) can involve the boronic acid in a process that promotes homocoupling.[3]

  • Troubleshooting Protocol:

    • Improve Degassing: This is the most critical step. Use a robust "sparging" method where inert gas is bubbled through the solvent for an extended period before adding the catalyst and reagents.

    • Switch Palladium Source: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄. This eliminates the in-situ reduction step that can contribute to homocoupling.[3]

    • Control Reagent Addition: Add the boronic acid slowly to the reaction mixture rather than all at once. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Section 2: Nitro Group Reduction (Formation of 4-(4-aminophenyl)-1H-indazol-3-amine)

Question 3: My nitro group reduction is not going to completion, or I'm seeing side products. How can I improve this step at scale?

Answer: The reduction of an aromatic nitro group is a highly exothermic process that requires careful control. Common issues include incomplete reaction due to poor catalyst activity or side reactions from uncontrolled temperature.

  • Causality:

    • Catalyst Inefficiency: Catalysts like Pd/C or Raney Nickel can have variable activity based on their age, handling, and the presence of catalyst poisons. At scale, ensuring the catalyst is evenly dispersed in the reaction medium is crucial for efficiency.

    • Exotherm Control: The reduction is highly energetic. Without adequate cooling, the internal temperature can rise rapidly, leading to the formation of undesired intermediates (e.g., nitroso, hydroxylamine species) and potential safety hazards.[6] Sodium borohydride, another common reducing agent, can also be hazardous and its decomposition is temperature-dependent.[7]

    • pH Dependence: The reduction process can be sensitive to pH. For instance, when using sodium borohydride, the pH of the medium increases as the reaction proceeds, which can affect the stability of the reagent and the reaction rate.[7]

  • Troubleshooting Protocol:

    • Catalyst Screening & Handling: Test different catalysts (e.g., Pd/C, Pt/C, Raney Ni) and catalyst loadings at the lab scale. Ensure the chosen catalyst is handled under an inert atmosphere if it is pyrophoric (like Raney Ni).

    • Controlled Reagent Addition: Add the reducing agent (e.g., hydrazine, sodium borohydride) or the hydrogen source slowly and sub-surface to maintain a consistent temperature. Monitor the internal reactor temperature and pressure closely.

    • Solvent Selection: Use a solvent that allows for good heat transfer and has a high enough boiling point to provide a safe operating window.

    • Process Safety Analysis: Before scaling up, perform a thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) to understand the reaction's thermal profile and decomposition temperature.[6][8]

Section 3: Work-up and Purification

Question 4: My final product, the diamine, is difficult to purify. I'm struggling with low purity and coloration. What are my options?

Answer: Aromatic amines, especially diamines, are prone to oxidation and can be challenging to purify due to their polarity.

  • Causality:

    • Oxidation: The free amine groups are susceptible to air oxidation, which can lead to highly colored impurities. This is often exacerbated by residual metal catalysts from previous steps.

    • Polarity: The two amine groups make the molecule quite polar, which can cause it to streak on normal-phase silica gel or require highly polar, and difficult to remove, solvent systems for chromatography.[9]

    • Residual Palladium: Palladium from the Suzuki coupling step must be removed to meet stringent regulatory limits for active pharmaceutical ingredients (APIs), often below 10 ppm.[10][11] Traditional methods like crystallization can sometimes trap metals instead of removing them.[12]

  • Troubleshooting & Purification Protocol:

    • Palladium Scavenging: Before final isolation, treat the crude product solution with a palladium scavenger. This is a critical step for API manufacturing.[11][12]

      • Add a solid-supported scavenger with thiol groups (e.g., silica- or polymer-bound mercaptotriazine) to the solution and stir for several hours.[10][13]

      • Filter off the scavenger. This method is highly effective at reducing palladium to ppm levels.[13]

    • Purification Strategy Selection:

      • Acid Wash: If the product is stable in acid, a simple and scalable technique is to wash the organic solution with dilute aqueous acid (e.g., 1M HCl).[14] The basic amine product will be protonated and move to the aqueous layer, leaving less polar, non-basic impurities behind. The aqueous layer can then be basified to precipitate the pure product, which is collected by filtration.

      • Specialized Chromatography: If chromatography is unavoidable, consider using an amine-functionalized silica gel.[9] This deactivates the acidic silanol groups on standard silica, preventing strong binding and tailing of the basic amine product, often allowing for elution with less polar solvent systems.[9]

      • Crystallization under Inert Atmosphere: Perform the final crystallization or precipitation under a nitrogen atmosphere to prevent oxidation and discoloration of the final product.

Purification Method Advantages Disadvantages Best For
Palladium Scavenging Highly selective for Pd, simple filtration removal.[12]Can require long stirring times (hours).[10]Mandatory for removing residual catalyst to meet API specifications.[11]
Acid/Base Wash Scalable, inexpensive, avoids chromatography.Product must be acid-stable.[14]Removing non-basic organic impurities.
Amine-Functionalized Silica Prevents product tailing, better peak shape.[9]More expensive than standard silica.Purifying polar amines when chromatography is necessary.
Crystallization Can provide very high purity material.May trap impurities, including metals, within the crystal lattice.[12]Final polishing step after other impurities have been removed.

Process Flow & Decision Making

A logical workflow is essential for efficiently troubleshooting scale-up issues. The following diagram outlines a decision-making process for addressing low yield in the critical Suzuki coupling step.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling reagent_check Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Catalyst/Ligand Viable? - Solvents Dry & Degassed? start->reagent_check reagent_ok Problem Identified? reagent_check->reagent_ok condition_screen Step 2: Screen Reaction Conditions - Different Base? (e.g., K3PO4) - Different Solvent? (e.g., 2-MeTHF) - Higher Temperature? reagent_ok->condition_screen No   action_reagent Action: - Use fresh/purified reagents. - Re-run reaction. reagent_ok->action_reagent  Yes condition_ok Improvement Seen? condition_screen->condition_ok catalyst_change Step 3: Change Catalytic System - Use Bulky/e⁻-rich Ligand? - Use different Pd Source (Pd(0))? condition_ok->catalyst_change No   action_condition Action: - Scale up with optimized conditions. condition_ok->action_condition  Yes consult Consult Further Literature for Specific Substrate Class catalyst_change->consult

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved February 15, 2024, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Retrieved February 15, 2024, from [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved February 15, 2024, from [Link]

  • Separation of homogeneous palladium catalysts from pharmaceutical industry wastewater by using synergistic recovery phase via HFSLM system. (2021). Arabian Journal of Chemistry, 14(3), 103001.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. Retrieved February 15, 2024, from [Link]

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications. Retrieved February 15, 2024, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). PMC. Retrieved February 15, 2024, from [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025, August 18). Organic Process Research & Development. Retrieved February 15, 2024, from [Link]

  • Workup: Amines. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2024, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Journal of Food and Drug Analysis. Retrieved February 15, 2024, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC. Retrieved February 15, 2024, from [Link]

  • US Patent US8455691B2 - Process for the purification of aromatic amines. (n.d.). Google Patents.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved February 15, 2024, from [Link]

  • Indazole From Natural Resources And Biological Activity. (2022).
  • A Practical, Metal-Free Synthesis of 1H-Indazoles. (2008, January 30). Organic Letters. Retrieved February 15, 2024, from [Link]

  • Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. (n.d.). J-STAGE. Retrieved February 15, 2024, from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved February 15, 2024, from [Link]

  • Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. (2025, November 2). MDPI. Retrieved February 15, 2024, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2025, October 16). ResearchGate. Retrieved February 15, 2024, from [Link]

  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. (2003, December 8). Semantic Scholar. Retrieved February 15, 2024, from [Link]

  • Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. (2023, June 3). ACS Publications. Retrieved February 15, 2024, from [Link]

  • An Alternative Indazole Synthesis for Merestinib. (2018, February 21). ACS Publications. Retrieved February 15, 2024, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. Retrieved February 15, 2024, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (n.d.). ChemRxiv. Retrieved February 15, 2024, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). PMC. Retrieved February 15, 2024, from [Link]

  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. Retrieved February 15, 2024, from [Link]

  • Indazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]

  • Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. (2020, December 1). PubMed. Retrieved February 15, 2024, from [Link]

  • 4-(4-AMINOPHENYL)-1H-INDAZOL-3-AMINE. (n.d.). GSRS. Retrieved February 15, 2024, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). PMC. Retrieved February 15, 2024, from [Link]

  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol. (2025, November 18). ResearchGate. Retrieved February 15, 2024, from [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Aminoindazoles

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Tailing, Solubility, and Isomer Separation Issues in Aminoindazole Scaffolds. Welcome to the Purification Support Hub You...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Tailing, Solubility, and Isomer Separation Issues in Aminoindazole Scaffolds.

Welcome to the Purification Support Hub

You are likely here because your aminoindazole compound is behaving poorly on standard silica: it is tailing significantly, co-eluting with its regioisomer, or precipitating during column loading.

Aminoindazoles possess a challenging duality: the indazole core is an amphoteric heterocycle (weakly acidic NH, pKa ~14; weakly basic N2, pKa ~1-2), while amino substituents often introduce significant basicity (pKa 8-10). This creates a "sticky" molecule that interacts aggressively with silanols and resists standard separation logic.[1]

This guide replaces generic advice with specific, causality-driven protocols for these specific scaffolds.

Module 1: The "Shark Fin" Peak (Tailing & Retention)

Symptom: Your flash chromatography peaks are asymmetrical with severe tailing.[2] You are losing mass, or the compound elutes over 20+ fractions.

Root Cause: Standard silica gel (


) has a surface covered in acidic silanol groups (

, pKa ~5). Basic aminoindazoles protonate these silanols via ion-exchange interactions, effectively "gluing" your compound to the column.
Troubleshooting Protocol

Q: I am running a DCM/MeOH gradient. Why is my peak tailing? A: Methanol is polar but does not suppress silanol ionization. You must compete for the active sites or deactivate them.

Step-by-Step Fix:

  • The Modifier Method (Standard Silica):

    • Mobile Phase A: Dichloromethane (DCM)

    • Mobile Phase B: Methanol + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ) .
      
    • Mechanism:[3][4] The amine modifier is more basic than your compound. It saturates the acidic silanol sites, creating a "shield" that allows your aminoindazole to pass through without sticking.

    • Warning: Do not use TEA if you are using MS detection (signal suppression) or if your compound is an acid-labile protecting group.

  • The Stationary Phase Switch (Amine-Functionalized Silica):

    • If modifiers fail, switch to an Amine-Bonded (

      
      ) Flash Column .
      
    • Why: The surface is chemically modified with propyl-amine groups (pKa ~9.8).[5] This creates a basic surface environment that repels your basic aminoindazole, resulting in sharp, symmetrical peaks without needing mobile phase modifiers.

Data Comparison: Modifier Efficacy

ConditionPeak Asymmetry Factor (

)
Recovery (%)Notes
Standard Silica (DCM/MeOH)> 2.5 (Severe Tailing)65-75%Irreversible adsorption on silanols.
Silica + 1% TEA1.2 - 1.4 (Acceptable)90-95%Requires modifier removal post-run.
Amine-Bonded Silica (

)
1.0 - 1.1 (Excellent) >98% Best for scale-up; no modifier needed.
Module 2: The "Merged" Peak (Regioisomer Separation)

Symptom: You cannot separate the


-alkyl and 

-alkyl isomers. They co-elute or show only a partial shoulder on C18.

Root Cause: Indazole alkylation yields a mixture of


 (thermodynamic) and 

(kinetic) isomers.[6] Their hydrophobicities are nearly identical, rendering standard C18 (hydrophobicity-based separation) ineffective.
Troubleshooting Protocol

Q: My C18 column shows one broad peak. How do I separate N1 vs. N2? A: You need Shape Selectivity and


-

Interactions
, not just hydrophobicity.

The Solution: Pentafluorophenyl (PFP) Phases PFP columns are the "gold standard" for separating positional isomers of aromatic heterocycles. The fluorine atoms on the benzene ring create a strong electron-deficient face that interacts with the electron-rich indazole core.

  • N1-Isomer: Generally more linear/planar; fits differently into the rigid PFP ligand structure.

  • N2-Isomer: Often has a "kinked" geometry (quinoid-like character), disrupting the

    
    -
    
    
    
    stacking differently than N1.

Experimental Workflow for Isomer Resolution:

  • Screen 1: Phenyl-Hexyl Column (MeOH/Water + 0.1% Formic Acid).

    • Why: Introduces

      
      -
      
      
      
      interactions.
  • Screen 2 (Recommended): PFP (Pentafluorophenyl) Column.

    • Why: Maximizes shape selectivity and dipole-dipole interactions.

  • Mobile Phase Choice: Use Methanol over Acetonitrile.[7]

    • Expert Insight: Aprotic solvents like Acetonitrile can form a dipole layer on the stationary phase that masks the

      
      -electrons. Protic solvents (MeOH) facilitate the necessary 
      
      
      
      -
      
      
      interaction between the PFP ring and the aminoindazole.

IsomerSeparation Start Start: N1/N2 Mixture C18 Attempt C18 Column Start->C18 CheckRes Resolution > 1.5? C18->CheckRes Success Proceed to Prep CheckRes->Success Yes Fail Co-elution CheckRes->Fail No SwitchPFP Switch to PFP Column (Pentafluorophenyl) Fail->SwitchPFP Strategy Change Solvent Select Solvent: Methanol (Preferred over ACN) SwitchPFP->Solvent Mechanism Mechanism: Shape Selectivity + Pi-Pi Stacking Solvent->Mechanism Mechanism->Success

Caption: Decision logic for separating critical N1/N2 regioisomer pairs, prioritizing PFP phases when C18 fails.

Module 3: The "Crash" (Solubility & Loading)

Symptom: The compound precipitates at the head of the column immediately upon injection, causing high backpressure and split peaks.

Root Cause: Polar aminoindazoles often have low solubility in the non-polar starting mobile phase (e.g., 0-5% MeOH in DCM or Hexane).

Troubleshooting Protocol

Q: My compound only dissolves in DMSO. How do I load it onto a flash column? A: Liquid loading with DMSO is risky because DMSO is polar and will carry your compound down the column, ruining the separation (the "solvent effect").

Method A: Dry Loading (Recommended)

  • Dissolve crude aminoindazole in MeOH/DCM.

  • Add silica gel or Celite (ratio 1:2 compound to sorbent).

  • Rotovap to dryness until you have a free-flowing powder.

  • Pack this powder into a solid load cartridge (empty pre-column) and attach it before the main column.

  • Benefit: Eliminates solvent incompatibility issues entirely.

Method B: The "Sandwich" Injection (Prep HPLC) If you must liquid load for Prep HPLC:

  • Dissolve in minimal DMSO/DMF.

  • Dilute 1:1 with water/buffer (if stability permits) or DMSO/MeOH.

  • Sandwich Injection: Program the injector to draw a "plug" of weak solvent (Water) -> Sample -> Weak Solvent (Water).

  • Why: This focuses the band at the head of the column before the gradient starts, preventing the "DMSO washout" effect.

Module 4: Recovery & Yield

Q: I injected 100mg but recovered only 60mg. Where is the rest? A: It is likely irreversibly bound to the silica due to the basicity issues described in Module 1.

Recovery Protocol:

  • Flush: At the end of the run, flush the column with DCM:MeOH:NH4OH (80:18:2) .

  • Analyze: If the missing mass elutes here, your standard gradient was insufficient to break the silanol interactions.

  • Future Prevention: Switch to "Base-Deactivated" Silica or High-pH stable C18 (e.g., Hybrid particles) running at pH 10 (Ammonium Bicarbonate buffer). At pH 10, the aminoindazole is neutral (unprotonated), and silanols are ionized but repelled by the hybrid surface charge (in specific columns like Waters XBridge or similar).

References
  • Kinesis Australia. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from 5

  • Biotage. (2023).[1] When should I use an amine-bonded silica for flash chromatography? Retrieved from 1

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from 8

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from 9

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from 10

  • Royal Society of Chemistry. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Retrieved from 11

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(4-aminophenyl)-1H-indazol-3-amine

Executive Summary & Chemical Context 4-(4-aminophenyl)-1H-indazol-3-amine is a privileged scaffold often utilized in kinase inhibitor discovery (e.g., targeting FLT3, VEGFR). Its structure combines an electron-rich 3-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-(4-aminophenyl)-1H-indazol-3-amine is a privileged scaffold often utilized in kinase inhibitor discovery (e.g., targeting FLT3, VEGFR). Its structure combines an electron-rich 3-aminoindazole core with a para-substituted aniline moiety.

While this dual-amine architecture provides critical hydrogen-bonding interactions for ATP-competitive binding, it introduces specific stability challenges:

  • Oxidative Liability: Both the aniline and the 3-aminoindazole nitrogen atoms are susceptible to radical-mediated oxidation, leading to azo-dimerization or ring-opening [1][2].

  • Solubility "Crash-Out": The planar, aromatic structure drives π-π stacking aggregation in aqueous buffers, often misinterpreted as "degradation" during biological assays.

This guide provides an evidence-based framework to stabilize this compound in solution.

Critical Instability Mechanisms (The "Why")

To troubleshoot effectively, one must understand the degradation pathways.

A. Oxidative Discoloration (The "Pink/Brown" Shift)
  • Mechanism: In the presence of dissolved oxygen and light, the aniline moiety undergoes oxidation to form quinone imines . Simultaneously, the 3-aminoindazole core can undergo oxidative ring-opening (cleavage of the N-N bond) or oxidative coupling [1].

  • Visual Indicator: Solutions turning from clear/pale yellow to pink, brown, or black.

  • Impact: Loss of active concentration and generation of cytotoxic byproducts (e.g., reactive oxygen species).

B. Aqueous Precipitation
  • Mechanism: The compound is a weak base.[1] In DMSO (stock), it is fully soluble. Upon rapid dilution into neutral buffers (PBS, pH 7.4), the neutral species predominates. Due to high lipophilicity (LogP ~2-3), the molecules aggregate rapidly before they can disperse.

  • Impact: False negatives in IC50 assays; clogging of microfluidic channels.

Troubleshooting Guide (Q&A)

Q1: "My DMSO stock solution turned dark brown after 2 weeks at room temperature. Is it still usable?"

Diagnosis: Oxidative degradation. Answer: Likely unusable for quantitative assays. The browning indicates the formation of azo-dimers or quinoid species. While the parent mass might still be the major peak on LC-MS, these impurities are often pan-assay interference compounds (PAINS) that can skew biological data. Corrective Action:

  • Discard the stock.

  • Prevention: Store stocks at -20°C or -80°C. For long-term storage (>1 month), store as a solid under argon. If storing in DMSO, use anhydrous, degassed DMSO and seal the vial under an inert gas (Nitrogen/Argon) atmosphere to minimize oxygen exposure [3].

Q2: "When I dilute the compound from DMSO into cell culture media, I see a fine precipitate."

Diagnosis: "Crash-out" due to rapid polarity shift. Answer: This is a kinetic solubility issue. Corrective Action: Implement an Intermediate Dilution Step .

  • Do not pipette 100% DMSO stock directly into aqueous media.

  • Protocol: Dilute the DMSO stock 1:10 into a "carrier solvent" (e.g., PEG400 or pure ethanol) first, then dilute that mixture into the media. This reduces the surface tension shock.

  • Alternative: Sonicate the media for 5 minutes after addition (if the protein targets are not heat-sensitive).

Q3: "LC-MS shows a mass shift of +16 Da or +32 Da."

Diagnosis: N-Oxidation.[2][3] Answer: The primary amines (aniline or indazole) have been oxidized to hydroxylamines or nitro-species. Corrective Action:

  • Check your DMSO quality. Old DMSO absorbs water and becomes acidic/oxidative. Use fresh, synthesis-grade DMSO (stored in a desiccator).

  • Avoid leaving the compound in solution on the benchtop under fluorescent lights; UV light accelerates aniline oxidation.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution (10 mM)
  • Reagents: Anhydrous DMSO (≥99.9%), Argon gas.

  • Equipment: Amber glass vial (borosilicate), Vortex mixer.

  • Weighing: Weigh the solid powder into an amber vial (protects from UV).

  • Solvent Addition: Add anhydrous DMSO to reach 10 mM.

    • Calculation: Mass (mg) / MW ( g/mol ) × 100 = Volume of DMSO (mL).

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate for 5 minutes at <30°C.

  • Inerting: Gently blow a stream of Argon gas into the headspace of the vial for 10 seconds to displace oxygen.

  • Storage: Cap tightly (Parafilm is recommended). Store at -20°C (short term) or -80°C (long term).

Protocol B: Serial Dilution for Assays (Preventing Precipitation)

This "3-Step" method prevents the aggregation of the hydrophobic indazole core.

StepSolvent SystemConcentrationProcedure
1. Stock 100% DMSO10 mMThaw stock at RT. Vortex.
2. Intermediate 50% DMSO / 50% PEG4001 mMDilute Stock 1:10 into PEG400/DMSO mix.
3. Assay Aqueous Buffer (PBS/Media)10 µMDilute Intermediate 1:100 into buffer with vigorous mixing.

Visualizations

Diagram 1: Degradation Pathways & Prevention

This diagram illustrates the chemical vulnerabilities of the scaffold and the specific interventions required to block them.

StabilityPathways Compound 4-(4-aminophenyl)- 1H-indazol-3-amine Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV Precipitation Aqueous Precipitation (π-π Stacking) Compound->Precipitation H2O Dilution Dimerization Azo-Dimer / Quinone Imine Oxidation->Dimerization Aniline rxn RingOpen Indazole Ring Opening Oxidation->RingOpen N-N cleavage Aggregates Inactive Aggregates Precipitation->Aggregates Argon Intervention: Argon/Amber Vials Argon->Oxidation Blocks Cosolvent Intervention: PEG400/DMSO Step Cosolvent->Precipitation Prevents

Caption: Mechanistic pathways of degradation (Red) and aggregation (Yellow), with targeted stabilization interventions (Green).

Diagram 2: Optimal Solubilization Workflow

A logic flow for preparing assay-ready solutions without crashing out the compound.

SolubilizationWorkflow Start Solid Compound (Store -80°C) DMSO Master Stock (100% DMSO, 10mM) Start->DMSO Check Check Clarity (Vortex/Sonicate) DMSO->Check Direct Direct Dilution (Risk: Precipitation) Check->Direct Not Recommended Stepwise Stepwise Dilution (Recommended) Check->Stepwise Best Practice Intermediate Intermediate Stock (DMSO + PEG400) Stepwise->Intermediate Final Final Assay Buffer (<1% DMSO) Intermediate->Final

Caption: Step-by-step workflow to transition the hydrophobic compound from solid state to aqueous assay buffer.

References

  • Zhang, J., et al. (2018). "Oxidative ring-opening of 3-aminoindazoles for the synthesis of 2-aminobenzoates." Organic Chemistry Frontiers. Royal Society of Chemistry. [Link]

  • Matson, S. L., et al. (2009).[4] "Best practices in compound management for preserving compound integrity." Journal of Biomolecular Screening. [Link]

  • Gaylord Chemical. (2007).[5] "DMSO Solubility Data & Handling Bulletin 102." [Link]

  • PubChem. "Compound Summary: 4-(4-aminophenyl)-1H-indazol-3-amine." National Library of Medicine. [Link] (Note: Link to core scaffold 1H-indazol-3-amine for property reference).

Sources

Optimization

Technical Support Center: Navigating Side Reactions in 3-Aminoindazole Synthesis

Welcome to the technical support center for the synthesis of 3-aminoindazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-aminoindazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind common experimental challenges, providing you with the expert insights needed to achieve high yields and purity.

I. Troubleshooting Guide: Common Side Reactions & Their Mitigation

The synthesis of 3-aminoindazoles, most commonly via the cyclization of a 2-halobenzonitrile with hydrazine, is a powerful reaction. However, it is not without its challenges. This section addresses the most frequently encountered side reactions, their mechanistic origins, and field-proven solutions.

Issue 1: Formation of Hydrazone and Dimer Byproducts

Symptoms: Multiple spots on your TLC plate, with byproducts often having similar polarity to the desired product, complicating purification. Lower than expected yield of 3-aminoindazole.

Root Cause Analysis: The primary reaction pathway involves the nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization. However, competing side reactions can occur, particularly at elevated temperatures. One common side reaction is the formation of hydrazones. Additionally, dimerization can occur, leading to undesired byproducts.[1]

Mitigation Strategies:

  • Stoichiometry Control: While a slight excess of hydrazine hydrate is often used to drive the reaction to completion, a large excess can promote side reactions. A molar ratio of 1:1.2 to 1:1.5 (2-halobenzonitrile:hydrazine hydrate) is a good starting point.

  • Temperature Management: Carefully control the reaction temperature. While reflux is often necessary, excessively high temperatures can favor the formation of hydrazone and dimer byproducts.[1] If side product formation is significant, consider running the reaction at a lower temperature for a longer duration.

  • Solvent Selection: The choice of solvent is critical. Polar protic solvents like ethanol or n-butanol are commonly used and facilitate the necessary proton transfers.[2][3] However, in some cases, aprotic polar solvents such as DMSO or DMF have been reported to give higher yields and minimize side reactions.[1][4]

Issue 2: Hydrolysis of the Nitrile Group

Symptoms: Presence of 2-halobenzamide as a significant byproduct, confirmed by analytical techniques such as LC-MS or NMR. Reduced yield of the desired 3-aminoindazole.

Root Cause Analysis: The nitrile group is susceptible to hydrolysis to a primary amide, especially under harsh reaction conditions (e.g., high temperatures in the presence of water, which is present in hydrazine hydrate). This hydrolysis pathway competes with the desired cyclization reaction.

Mitigation Strategies:

  • Anhydrous Conditions: While hydrazine hydrate is the most common reagent, consider using anhydrous hydrazine if nitrile hydrolysis is a persistent issue. This requires careful handling due to the toxicity and instability of anhydrous hydrazine.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the extent of nitrile hydrolysis. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • pH Control: In some syntheses, maintaining a neutral or slightly basic pH can disfavor nitrile hydrolysis. The addition of a non-nucleophilic base may be beneficial, though this needs to be optimized for the specific substrate.

Issue 3: Indazole Ring Opening

Symptoms: Formation of unexpected, often colored, byproducts. A significant decrease in the overall yield of heterocyclic products.

Root Cause Analysis: The indazole ring, once formed, can be susceptible to cleavage under certain conditions, particularly with highly functionalized or strained derivatives.[5][6][7] This is a less common but challenging side reaction.

Mitigation Strategies:

  • Milder Reaction Conditions: If ring opening is suspected, employ milder reaction conditions. This could involve using a lower reaction temperature or a less aggressive catalyst if one is being used.

  • Protecting Group Strategy: For complex substrates, consider a protecting group strategy to shield sensitive functionalities that might promote ring instability.

  • Alternative Synthetic Routes: If ring opening is inherent to the substrate under standard cyclization conditions, exploring alternative synthetic routes that form the indazole ring under different conditions may be necessary.[8][9][10]

Issue 4: Deamination of 3-Aminoindazole

Symptoms: Formation of indazole as a byproduct. This is more likely to occur during workup or purification rather than during the initial reaction.

Root Cause Analysis: The 3-amino group can be labile under certain conditions, leading to deamination to form the parent indazole.[11][12][13] This can be initiated by oxidizing agents or harsh acidic/basic conditions during workup.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Careful Workup: Avoid strong acids or bases during the workup. Use mild quenching and extraction procedures.

  • Purification Conditions: During purification by column chromatography, use fresh, neutral silica gel. Avoid prolonged exposure of the product to the stationary phase.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-aminoindazoles?

The most prevalent method is the reaction of a 2-halobenzonitrile (often a 2-fluorobenzonitrile) with hydrazine hydrate in a suitable solvent like n-butanol at reflux.[3][14] This SNAr (Nucleophilic Aromatic Substitution) reaction followed by cyclization is generally efficient.[15]

Q2: How does the choice of leaving group on the benzonitrile affect the reaction?

Fluorine is typically the best leaving group for this reaction due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. Chlorine can also be used, but may require harsher conditions.[8] Bromo- and iodo-substituted benzonitriles are less common for this direct cyclization and may require alternative, often metal-catalyzed, approaches.[8][9][15]

Q3: My product is an oil or gummy solid and won't crystallize. What should I do?

This is often due to the presence of impurities or residual solvent.[2]

  • Trituration: Try triturating the crude material with a non-polar solvent like hexane to induce solidification.

  • Purification: If trituration fails, purify the product by column chromatography on silica gel using a gradient of ethyl acetate and hexane.[1][2]

  • Drying: Ensure the product is thoroughly dried under high vacuum to remove all residual solvent.

Q4: How can I improve the yield of my 3-aminoindazole synthesis?

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrate.[2]

  • Reagent Quality: Use fresh, high-quality hydrazine hydrate.[2]

  • Catalysis: For less reactive substrates, catalytic methods have been developed. For example, copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine derivatives can be effective.[4][16]

III. Data & Protocols

Table 1: Solvent and Temperature Effects on Yield
SolventTemperature (°C)Typical Reaction Time (h)Observed Side Reactions
EthanolReflux (~78)4-8Moderate hydrazone formation
n-ButanolReflux (~117)2-5Increased risk of dimers and nitrile hydrolysis[1]
DMSO100-1206-12Generally lower side products, but can be difficult to remove
DMF100-1206-12Similar to DMSO, potential for decomposition at high temperatures
Experimental Protocol: General Synthesis of a 3-Aminoindazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Fluorobenzonitrile derivative (1.0 eq)

  • Hydrazine hydrate (1.2-1.5 eq)

  • n-Butanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-fluorobenzonitrile derivative in n-butanol, add hydrazine hydrate.[1]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.[1][8]

  • Combine the fractions containing the desired product and evaporate the solvent to obtain the 3-aminoindazole.

IV. Visualizing Reaction Pathways

Diagram 1: Main Reaction vs. Side Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A 2-Halobenzonitrile + Hydrazine B Intermediate Adduct A->B Nucleophilic Attack D Hydrazone Formation A->D High Temperature E Dimerization A->E Excess Hydrazine F Nitrile Hydrolysis A->F Aqueous Conditions C 3-Aminoindazole (Desired Product) B->C Intramolecular Cyclization G start Low Yield or Impure Product q1 Multiple Spots on TLC? start->q1 a1_yes Formation of Hydrazones/Dimers q1->a1_yes Yes q2 Presence of 2-Halobenzamide? q1->q2 No s1 Reduce Temperature & Hydrazine Stoichiometry a1_yes->s1 end Improved Synthesis s1->end a2_yes Nitrile Hydrolysis q2->a2_yes Yes q3 Unexpected Byproducts? q2->q3 No s2 Use Anhydrous Conditions or Shorter Reaction Time a2_yes->s2 s2->end a3_yes Possible Ring Opening or Deamination q3->a3_yes Yes q3->end No s3 Use Milder Conditions & Inert Atmosphere a3_yes->s3 s3->end

Caption: A decision tree for troubleshooting 3-aminoindazole synthesis.

V. References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole.

  • BenchChem. (2025). Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments.

  • Gilead. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC.

  • Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. Organic Chemistry Portal.

  • Chemical Communications (RSC Publishing). (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.

  • Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. (n.d.).

  • Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. (2009, November 15).

  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.

  • CSIRO Publishing. (1973, December 1). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry.

  • Google Patents. (n.d.). EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof.

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry.

  • Imino-λ3-iodane-Triggered Oxidative Ring-Opening of 2H-Indazoles to ortho-N-Acylsulfonamidated Azobenzenes. (2023, May 31). Organic Letters.

  • ResearchGate. (n.d.). Indazole ring‐opening to form imidates.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).

  • Google Patents. (n.d.). US4051252A - 3-aminoindazole-1 and 2-carboxylic acid derivatives.

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal.

  • ACS.org. (2025, August 13). One-Pot Synthesis of 2,3-Disubstituted Pyrimido[1,2-b]indazole Skeletons from 3-Aminoindazole and Two Distinct Amino Acids.

  • Indazole synthesis. Organic Chemistry Portal. (n.d.).

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.

  • Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013, April 5). Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process. PubMed.

  • ResearchGate. (2025, August 8). Regioselectivity in the Reaction of 2-Aminobenzothiazoles and 2-Aminobenzimidazoles with Enaminonitriles and Enaminones: Synthesis of Functionally Substituted Pyrimido[2,1.

  • Taylor & Francis. (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

  • IDEAS/RePEc. (n.d.). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives.

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica.

  • ResearchGate. (2025, August 6). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.

  • PMC. (n.d.). Direct Deamination of Primary Amines via Isodiazene Intermediates.

  • Surendranath College. (n.d.). Deamination.

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (2013, May 3). Journal of the American Chemical Society.

  • Vedantu. (n.d.). Deamination Explained: Process, Importance & Examples.

  • Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. QPFA)

Sources

Troubleshooting

Technical Support Center: 1H-indazol-3-amine FGFR Inhibitors

Status: Online Operator: Senior Application Scientist Topic: Optimization & Troubleshooting of 1H-indazol-3-amine Scaffolds Ticket Volume: High (Focus: Synthesis Yields, Selectivity Profiles, Gatekeeper Resistance) 🟢 Sys...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Optimization & Troubleshooting of 1H-indazol-3-amine Scaffolds Ticket Volume: High (Focus: Synthesis Yields, Selectivity Profiles, Gatekeeper Resistance)

🟢 System Overview: The Scaffold Architecture

The 1H-indazol-3-amine is a "privileged scaffold" in kinase drug discovery. It functions primarily as a Type I ATP-competitive inhibitor.

  • Hinge Binder: The indazole core mimics the adenine ring of ATP.

    • N1-H: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge (typically Glu562 in FGFR1).

    • N2: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide (typically Ala564 in FGFR1).[1]

  • Vectors:

    • C3-Amine: Directs substituents toward the Solvent Front or ribose binding pocket.

    • C5-Position: Directs substituents toward the Hydrophobic Back Pocket (Gatekeeper region).

📂 Module 1: Synthetic Chemistry Support

Current Ticket #402: Low yield and regioisomer contamination during core cyclization.

🛑 User Issue

"I am attempting to synthesize 5-bromo-1H-indazol-3-amine by brominating the indazole core after cyclization. I am getting a mixture of 5-bromo and 7-bromo isomers, and the yield is <30%."

✅ Technical Resolution

Root Cause: Electrophilic aromatic substitution (bromination) on the pre-formed 3-aminoindazole core is poorly regioselective and often favors the 7-position or leads to poly-halogenation due to the activating nature of the amine.

Corrective Protocol: Switch to a Pre-functionalized Cyclization Strategy . You must introduce the halogen before forming the heterocycle.

Step-by-Step Workflow:

  • Starting Material: Use 5-bromo-2-fluorobenzonitrile .[2]

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Conditions: Reflux in ethanol or n-butanol.

  • Mechanism:

    
     displacement of the fluorine followed by intramolecular nucleophilic attack on the nitrile.
    

Data Verification (Yield Comparison):

MethodPrecursorReaction StepYieldPurity (Regio)
Method A (Yours) 1H-indazol-3-amineBromination (

/AcOH)
28%60:40 (5-Br : 7-Br)
Method B (Recommended) 5-bromo-2-fluorobenzonitrileHydrazine Cyclization88-95% >99% (5-Br only)
🛠️ Visualization: Optimized Synthesis Pathway

Synthesis SM 5-bromo-2-fluorobenzonitrile Inter Hydrazine Intermediate (Transient) SM->Inter N2H4·H2O, Reflux SNAr Step Prod 5-bromo-1H-indazol-3-amine (Core Scaffold) Inter->Prod Cyclization (Intramolecular) Suzuki Suzuki Coupling (C5-Aryl Extension) Prod->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Hydrophobic Pocket Entry

Caption: Figure 1. Regioselective synthesis of the 5-substituted indazole core avoids isomer formation by utilizing a pre-halogenated nitrile precursor.

📂 Module 2: Potency & Binding Optimization

Current Ticket #518: Compound shows nM enzymatic activity but poor cellular IC50.

🛑 User Issue

"My lead compound (N1-methylated derivative) lost 50-fold potency against FGFR1 compared to the unsubstituted parent. Why?"

✅ Technical Resolution

Root Cause: Loss of Hinge Interaction. The N1-proton of the indazole is the critical H-bond donor to the Glu562 backbone carbonyl in the hinge region. Alkylating this position (N1-Me) eliminates this H-bond and creates a steric clash with the protein backbone.

Optimization Strategy:

  • Restore N1-H: Keep the indazole nitrogen unsubstituted.

  • Modify C3-Position: Use the exocyclic amine at position 3 to improve permeability without disrupting hinge binding.

    • Recommendation: Convert the C3-amine to an Amide or Urea . This extends the molecule toward the solvent front, allowing for solubilizing groups (e.g., piperazine, morpholine) to be attached.

Key Interaction Check:

  • Glu562 (C=O) ↔ N1-H (Indazole): Essential (2.8 Å).

  • Ala564 (NH) ↔ N2 (Indazole): Essential (2.9 Å).

📂 Module 3: Overcoming Resistance (Gatekeeper V561M)

Current Ticket #605: FGFR1 V561M mutant is resistant to my current series.

🛑 User Issue

"We are observing a 100-fold shift in IC50 in Ba/F3 cells expressing the FGFR1 V561M gatekeeper mutation compared to Wild Type (WT)."

✅ Technical Resolution

Root Cause: The Valine-to-Methionine (V561M) mutation introduces a bulky side chain into the hydrophobic back pocket. Rigid substituents at the indazole C5-position often clash with this Methionine.

Optimization Protocol:

  • Flexible Linkers: Instead of a direct biaryl bond at C5, introduce a flexible linker (e.g., ether, amine) or use a smaller heteroaryl ring that can accommodate the steric bulk of Methionine.[1]

  • Alternative Vector: Shift bulk towards the Solvent Front (C3 position) rather than the back pocket.

  • Covalent Targeting (Advanced): If targeting FGFR4, consider targeting Cys552. However, for FGFR1 (which lacks a reactive Cys in the equivalent position), you must rely on reversible conformational adaptation .

🛠️ Visualization: Structural Logic for V561M

SAR_Logic Core 1H-indazol-3-amine (Hinge Binder) N1 N1 Position MUST be Unsubstituted (H-bond to Glu562) Core->N1 C5 C5 Substitution (Hydrophobic Pocket) Core->C5 C3 C3 Amine (Solvent Front) Core->C3 Gatekeeper V561M Mutation (Steric Clash Risk) C5->Gatekeeper Direct Interaction Avoid rigid bulky groups C3->Gatekeeper No Interaction Safe for bulk

Caption: Figure 2. SAR decision matrix. C5 substituents must be small or flexible to avoid clashing with the V561M gatekeeper mutation, while C3 allows for bulkier solubilizing groups.

📂 Module 4: Physicochemical Properties (ADME)

Current Ticket #712: High clearance and low solubility.[1]

🛑 User Issue

"The lead candidate precipitates in the assay buffer and has a half-life (


) of <15 min in liver microsomes."
✅ Technical Resolution

Solubility Solution: The flat, aromatic indazole core promotes


-

stacking (aggregation).[1]
  • Fix: Append a solubilizing tail at the C3-amine via an amide linkage.

  • Specific Moiety: N-(1-methylpiperidin-4-yl) or N-(morpholinoethyl).[1] These introduce

    
     character and an ionizable center.
    

Metabolic Stability Solution:

  • Metabolic Hotspot: The phenyl ring attached at C5 is often the site of rapid CYP450 oxidation.

  • Fix: Block the para-position of the C5-aryl ring with a Fluorine atom or a small Methyl group. Alternatively, replace the phenyl ring with a pyridine or pyrazole to reduce lipophilicity (LogD).

📚 References

  • Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (PMC). [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link][1]

  • The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance. Molecular Cancer Research. [Link]

  • Illuminating the molecular mechanisms of tyrosine kinase inhibitor resistance for the FGFR1 gatekeeper mutation. PubMed. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cellular Activity of Indazole-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile indazole scaffold. The indazole core is a privileged pharmacophore found in numerous kina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile indazole scaffold. The indazole core is a privileged pharmacophore found in numerous kinase inhibitors and other targeted therapeutics.[1] However, a frequent and critical challenge is the translation of high in vitro biochemical potency into effective cellular activity. A compound that potently inhibits its target enzyme in a purified system may show little to no effect when applied to intact cells.

This guide is structured to help you diagnose the underlying causes of this discrepancy and provide robust, field-proven troubleshooting strategies and protocols to systematically enhance the cellular performance of your indazole compounds.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the development of indazole-based compounds in a question-and-answer format.

Q1: My indazole compound is highly potent in my biochemical assay (e.g., IC50 < 10 nM) but shows weak or no activity in my cell-based assay (e.g., EC50 > 10 µM). What are the most likely reasons for this disconnect?

This is the quintessential challenge in early-stage drug discovery. The discrepancy between biochemical potency and cellular activity almost always points to issues with the compound's ability to reach and engage its target in the complex environment of a living cell.[2] The primary culprits can be broken down into four main categories:

  • Poor Physicochemical Properties: The compound isn't soluble enough in aqueous media to be available for uptake or is unable to cross the cell membrane.

  • Low Target Engagement: The compound enters the cell but fails to bind to its intended target protein at sufficient concentrations.

  • Rapid Metabolism or Efflux: The compound is either quickly broken down by cellular enzymes or is actively pumped out of the cell by efflux transporters.[3]

  • Assay-Specific Artifacts: The conditions of your biochemical assay may not accurately reflect the physiological state within the cell.

The following flowchart provides a logical progression for troubleshooting this common problem.

G cluster_0 cluster_1 Troubleshooting Workflow Biochem_Potency High Biochemical Potency (e.g., IC50 < 100 nM) Cell_Activity Low Cellular Activity (e.g., EC50 > 10 µM) Troubleshoot Start Troubleshooting Cell_Activity->Troubleshoot Investigate Discrepancy Permeability Assess Permeability & Solubility (PAMPA) Troubleshoot->Permeability Is the compound getting in? Target_Engage Confirm Target Engagement (CETSA) Permeability->Target_Engage Yes Optimize Optimize Structure (SAR) Permeability->Optimize No Metabolism Evaluate Metabolic Stability (Microsomes) Target_Engage->Metabolism Yes Target_Engage->Optimize No Efflux Check for Efflux (P-gp Assay) Metabolism->Efflux Yes Metabolism->Optimize If stability is low Efflux->Optimize If efflux is high

Caption: Troubleshooting workflow for low cellular activity.

Q2: How can I determine if poor cell permeability is the issue, and what can I do to improve it?

Poor permeability is a very common hurdle. A compound must cross the lipid bilayer of the cell membrane to reach intracellular targets.

Diagnostic Steps:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, high-throughput first step to assess a compound's ability to passively diffuse across a lipid membrane.[4] It's a cell-free assay that models the gut-blood barrier or blood-brain barrier, providing a clean measure of passive permeability without the complexities of active transport.[4][5]

  • Caco-2 Permeability Assay: If PAMPA results suggest good passive diffusion but cellular activity is still low, the issue might be active efflux. The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which express efflux transporters like P-glycoprotein (P-gp). This assay can help determine if your compound is being actively pumped out of the cells.[5]

Improvement Strategies:

  • Reduce Polar Surface Area (PSA): Generally, a PSA of less than 140 Ų is desirable for good cell permeability. Analyze your indazole scaffold and its substituents to identify opportunities to mask polar groups (e.g., converting a carboxylic acid to an ester) or replace them with less polar moieties.

  • Decrease Hydrogen Bond Donors (HBDs): Aim for 5 or fewer HBDs. The amine and N-H of the indazole core are key contributors. While often crucial for target binding, modifications at other positions can help balance this.[6]

  • Increase Lipophilicity (logP): A balanced logP (typically between 1 and 3) is often optimal. Excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. Adding small, lipophilic groups like a methyl or fluoro group can sometimes improve permeability.[7]

The table below illustrates a hypothetical optimization based on these principles.

CompoundBiochemical IC50 (nM)PAMPA Pe (10⁻⁶ cm/s)Cellular EC50 (µM)HBDsPSA (Ų)
Parent 5< 1 (Low)> 204155
Analog-1 88 (High)0.52110
Q3: I believe my compound is entering the cell, but how can I be sure it's binding to its intended target?

This is a critical validation step. Target engagement confirms that your compound reaches its destination and binds with sufficient affinity to exert a biological effect. The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA®) .[8][9]

The Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization.[10] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[11]

Experimental Workflow:

  • Treatment: Treat intact cells with your indazole compound or a vehicle control (e.g., DMSO).[8]

  • Heat Challenge: Heat aliquots of the treated cells across a range of temperatures.[10]

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.[10]

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western Blot or AlphaScreen®.[8]

A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control, directly demonstrating target engagement.[9]

G cluster_0 CETSA Workflow step1 {Step 1: Cell Treatment|Treat cells with Indazole Compound or DMSO (Vehicle).} step2 {Step 2: Heat Challenge|Heat treated cells across a temperature gradient (e.g., 40-70°C).} step1->step2 step3 {Step 3: Lysis & Centrifugation|Lyse cells and pellet aggregated proteins.} step2->step3 step4 {Step 4: Quantify Soluble Protein|Analyze supernatant by Western Blot for the target protein.} step3->step4 result {Result: Thermal Shift|Compound-bound protein is more stable at higher temperatures.} step4->result

Caption: A simplified workflow for the CETSA experiment.

Q4: My compound is permeable and engages the target, but its cellular activity is still weak. Could metabolism or efflux be the problem?

Yes, these are the next logical culprits.

  • Metabolic Instability: Cells contain enzymes, primarily Cytochrome P450s (CYPs) in the liver, that metabolize foreign compounds to facilitate their excretion.[12] If your compound is a substrate for these enzymes, it may be cleared too rapidly to build up a sufficient intracellular concentration.

    • Diagnosis: An in vitroMicrosomal Stability Assay is the standard method.[13] The compound is incubated with liver microsomes (which are rich in CYP enzymes) and the rate of its disappearance is measured over time.[14]

    • Solution: Identify the "soft spots" on your molecule that are prone to metabolism (e.g., unsubstituted phenyl rings, benzylic positions) and block them through chemical modification (e.g., adding a fluorine or chlorine atom).

  • Active Efflux: Cells, particularly cancer cells, can overexpress efflux pumps like P-glycoprotein (P-gp/MDR1) that actively transport compounds out of the cell, preventing them from reaching their target.[3][15]

    • Diagnosis: A P-gp Substrate Assay can be performed. This often involves using cell lines that overexpress P-gp (e.g., MDCKII-MDR1) and measuring the bidirectional transport of your compound across a cell monolayer.[3] An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests the compound is a P-gp substrate.

    • Solution: Medicinal chemistry strategies to circumvent P-gp efflux include reducing the number of hydrogen bond donors, increasing polarity slightly, or designing compounds that do not fit the binding pocket of the transporter.

Q5: My compound is an ATP-competitive kinase inhibitor. Why might its cellular potency be much lower than its biochemical IC50, even with good permeability?

This is a specific but important issue for ATP-competitive inhibitors. The biochemical assay is often run at low, sometimes sub-micromolar, ATP concentrations to increase sensitivity. However, the intracellular concentration of ATP in a healthy cell is very high (1-10 mM).[16]

The Causality: Your compound must compete with millimolar concentrations of the natural substrate (ATP) inside the cell. If your inhibitor's binding is readily reversible, the high concentration of ATP can effectively outcompete it, leading to a significant rightward shift in the dose-response curve (lower potency).[17][18]

Troubleshooting Steps:

  • Re-run the Biochemical Assay at High ATP: Perform your enzymatic assay using a physiological ATP concentration (e.g., 1-5 mM). The resulting IC50 will be a much better predictor of cellular activity.

  • Determine the Ki and Mechanism of Inhibition: A Ki value is a true measure of affinity, independent of substrate concentration.[2] Kinetic studies can determine if the inhibition is purely competitive, non-competitive, or uncompetitive, providing valuable insight into its behavior in the high-ATP cellular environment.[16][19]

  • Increase Residence Time: Consider strategies to design inhibitors with a slower off-rate (k_off), leading to a longer target residence time. This can involve forming additional hydrogen bonds or hydrophobic interactions within the ATP-binding pocket. Covalent inhibitors, which form a permanent bond with the target, are an extreme example of this strategy.[20]

The c-Met signaling pathway, a common target for indazole-based kinase inhibitors, illustrates the competitive environment.[21][22][23]

G cluster_0 Intracellular Kinase Domain HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Dimerizes P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 ATP_pocket ATP Binding Pocket Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) ATP_pocket->Downstream Activates ATP ATP (1-10 mM) ATP->ATP_pocket Binds & Phosphorylates Indazole Indazole Inhibitor (µM conc.) Indazole->ATP_pocket Competes for Binding

Caption: Competition between ATP and an indazole inhibitor.

Part 2: Key Experimental Protocols

Detailed, step-by-step methodologies for the essential assays discussed above.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing the passive permeability of a compound.[24][25]

Materials:

  • 96-well PAMPA "sandwich" plates (hydrophobic PVDF filter plate and acceptor plate)

  • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Propranolol (high permeability), Theophylline (medium), Furosemide (low)

  • Plate shaker and plate reader (UV-Vis or LC-MS/MS for analysis)

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare Donor Solutions: Dilute the test and control compounds to a final concentration of 100 µM in PBS. The final DMSO concentration should be <1%.

  • Start Assay: Add 200 µL of the donor solutions to the lipid-coated donor plate wells.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker (approx. 100 rpm).

  • Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the effective permeability coefficient (Pe) using the appropriate formula provided by the assay kit manufacturer or from established literature.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) using Western Blot

This protocol provides a basic framework for confirming target engagement in intact cells.[26]

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • Test indazole compound and DMSO (vehicle)

  • PBS, protease inhibitor cocktail

  • Thermal cycler, centrifuge (capable of >15,000 x g)

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody for the target protein; secondary HRP-conjugated antibody

Methodology:

  • Cell Culture: Culture cells to ~80-90% confluency. Harvest and resuspend cells in fresh media to a concentration of ~5-10 x 10⁶ cells/mL.

  • Compound Treatment: Aliquot cells into two tubes. Treat one with the test compound (e.g., 10x the cellular EC50) and the other with an equivalent volume of DMSO. Incubate at 37°C for 1-2 hours.[8]

  • Heat Challenge: Aliquot 50-100 µL of the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Include an unheated control.[10]

  • Cell Lysis: Immediately after heating, lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separate Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample and normalize them to ensure equal loading. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Perform electrophoresis, transfer to a PVDF membrane, block, and probe with the primary antibody against your target protein, followed by the HRP-conjugated secondary antibody.[26]

  • Data Analysis: Detect the signal using an ECL substrate. Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein vs. temperature for both the DMSO and compound-treated samples to visualize the thermal shift.

References

  • AxisPharm. Microsomal Stability Assay Protocol.

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. Sourced from a related protocol description.

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

  • Kumar, A., Sharma, G., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228-25257.

  • Cyprotex | Evotec. Microsomal Stability.

  • Li, X., He, Y., Ruiz, C. H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2765.

  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

  • Ye, L., Wang, Y., Zhang, Y., et al. (2013). Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. European Journal of Medicinal Chemistry, 66, 326-333.

  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 6, 21439. Sourced from a related protocol description.

  • Sharma, G., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11, 25228-25257.

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4971.

  • Merck Millipore. Metabolic Stability Assays.

  • Barba-Bon, A., Pan, Y. C., Biedermann, F., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 590920.

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.

  • Cambridge University. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.

  • Merck Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).

  • Technology Networks. PAMPA Permeability Assay.

  • Abcam. (2021). Multidrug Efflux Transporter P Glycoprotein (MDR1/P-gp) Ligand Screening Kit (ab284553).

  • BMG LABTECH. A fast and simple method for measuring P-glycoprotein (Pgp) inhibition.

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS.

  • Hariyanti, P., Sari, D. R., Nugroho, A. E., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Scientia Pharmaceutica, 90(1), 10.

  • American Chemical Society. (2025). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. ACS Spring 2025.

  • Wikipedia. c-Met inhibitor.

  • Christensen, J. G., Schreck, R., Burrows, J., et al. (2007). Targeting the c-Met signaling pathway in cancer. Cancer Letters, 255(1), 1-26.

  • Cayman Chemical. Human P-Glycoprotein / MDR1 Drug Interaction Assay.

  • Wang, Y., Zhang, Y., Wang, M., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099.

  • ResearchGate. (n.d.). Measurement of P-glycoprotein (P-gp) efflux pump activity of activated normal T lymphocytes.

  • A.A. Adjei. (2013). c-Met inhibitors. J Mol Genet Med, 7, 72.

  • Evotec. P-glycoprotein (Pgp) Substrate Identification.

  • Engel, J., Richters, A., Getlik, M., et al. (2017). Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 60(5), 2023-2043.

  • Wang, Y., Li, M., Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 103, 117769.

  • Zhan, Y., Ding, X., Wang, H., et al. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. ChemMedChem, 13(15), 1490-1507.

  • Catenacci, D. V. T. (2014). Inhibition of MET Receptor Tyrosine Kinase and Its Ligand Hepatocyte Growth Factor. Translational Lung Cancer Research, 3(1), 36-46.

  • Biomol. (2020). Small Molecule Inhibitors Selection Guide.

  • CSIR NET Life Science Coaching. (2025). How to Reduce Competitive Inhibition of Enzymes.

  • Assay Guidance Manual [Internet]. (2012). Mechanism of Action Assays for Enzymes.

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition.

  • Save My Exams. (2024). Enzyme Inhibition. IB HL Biology Revision Notes.

Sources

Troubleshooting

dealing with low yields in heterocycle formation with hydrazine

Technical Guide & Troubleshooting Portal Status: Operational Topic: Optimization of Heterocycle Formation (Pyrazoles/Pyridazines) with Hydrazine Ticket ID: N2H4-OPT-001 Introduction: The Hydrazine Paradox Hydrazine ( ) i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Portal

Status: Operational Topic: Optimization of Heterocycle Formation (Pyrazoles/Pyridazines) with Hydrazine Ticket ID: N2H4-OPT-001

Introduction: The Hydrazine Paradox

Hydrazine (


) is a staple in heterocyclic chemistry (Knorr synthesis) due to its "alpha-effect"—the adjacent lone pairs make it an exceptionally potent nucleophile. However, this same reactivity leads to the "Hydrazine Paradox": it is nucleophilic enough to attack carbonyls instantly but reducing enough to degrade sensitive substrates, and basic enough to cause oligomerization.

If you are experiencing low yields (<40%), "black tar" formation, or regioselectivity issues, do not simply add more heat. Follow the diagnostic modules below.

Diagnostic Modules (Troubleshooting)

Module A: The "Black Tar" Scenario (Oligomerization)

Symptom: The reaction turns dark/black rapidly; TLC shows a streak near the baseline; yield is negligible. Diagnosis: You likely formed Azines (Poly-hydrazones) instead of the heterocycle. This happens when a mono-hydrazone intermediate reacts with another equivalent of ketone instead of cyclizing intramolecularly.

Protocol Fix:

  • Inverse Addition (Critical): Do not add hydrazine to the ketone. Add the ketone slowly (dropwise) to a solution of excess hydrazine. This ensures the concentration of hydrazine is always high relative to the ketone, favoring the 1:1 adduct required for cyclization.

  • Dilution: High concentration favors intermolecular reactions (polymerization). Dilute your reaction to 0.1 M or lower.

  • Inert Atmosphere: Hydrazine is easily oxidized to diimide (

    
    ) and nitrogen gas by atmospheric oxygen, leading to radical decomposition. Always run under 
    
    
    
    or
    
    
    .
Module B: The "Stalled Reaction" (Substituted Hydrazines)

Symptom: Reaction stalls at the intermediate hydrazone (open chain). Starting material is consumed, but the cyclized product is not forming. Diagnosis: Substituted hydrazines (e.g., Phenylhydrazine) are less nucleophilic than hydrazine hydrate. The nitrogen required for the second step (cyclization) is often deactivated by resonance or electronics.

Protocol Fix:

  • Acid Catalysis: The cyclization step (dehydration) is acid-catalyzed.

    • Standard: Add 5–10 mol% Acetic Acid (AcOH) or p-TsOH.

    • Aggressive: Run the reaction in refluxing Ethanol/AcOH (10:1).

  • The "Salt" Switch: If using Phenylhydrazine free base, switch to Phenylhydrazine Hydrochloride . The salt provides an internal source of acid catalyst upon dissociation.

    • Note: If using the salt, you may need a buffer (Sodium Acetate) to prevent the pH from dropping too low, which would protonate the nucleophile completely.

Module C: The Regioselectivity Roulette

Symptom: You obtained a 50:50 or 60:40 mixture of isomers (e.g., 1,3- vs 1,5-substituted pyrazoles). Diagnosis: In unsymmetrical 1,3-diketones, the most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl.

Protocol Fix:

  • Steric Control: The substituted nitrogen (N1) usually attacks the least hindered carbonyl.

  • Solvent Switch:

    • Protic Solvents (EtOH): Stabilize the enol form of the diketone, often leading to mixtures.

    • Aprotic Solvents (THF, Toluene): Favor the keto form.

  • Enaminone Route: Convert your diketone to an enaminone (using DMF-DMA) before reacting with hydrazine. Enaminones have drastically different electrophilicity at the two carbons, often yielding >95:5 regioselectivity [1].

Module D: The "Invisible Product" (Work-up Losses)

Symptom: TLC looked great, but after aqueous extraction, the mass balance is <20%. Diagnosis: Pyrazoles and Pyridazines are often amphoteric and highly water-soluble, especially if they contain polar groups (OH, NH2). They stay in the aqueous layer during extraction.

Protocol Fix:

  • Avoid Aqueous Workup: If possible, cool the reaction mixture to 0°C. Many heterocycles will precipitate. Filter and wash with cold ether.

  • Continuous Extraction: If you must extract, use Chloroform/Isopropanol (3:1) instead of DCM or Ethyl Acetate. It pulls polar compounds from water much better.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

Decision Logic & Mechanism Visualization

Figure 1: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your failure.

Troubleshooting Start Start: Low Yield (<40%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckTLC Check TLC/LCMS Profile CheckSM->CheckTLC Yes Sol_Acid Solution: Add Acid Catalyst (AcOH) Increase Temp CheckSM->Sol_Acid No (SM remains) Stalled Intermediate Hydrazone Accumulation CheckTLC->Stalled Single New Spot (Not Product) BlackTar Baseline Streak / Complex Mixture CheckTLC->BlackTar Many Spots/Streak CleanTLC Clean Product Spot on TLC CheckTLC->CleanTLC Target Spot Visible Stalled->Sol_Acid Sol_Dilute Solution: High Dilution Inverse Addition BlackTar->Sol_Dilute Sol_Workup Solution: Product Water Soluble? Use CHCl3:IPA (3:1) or Evaporate & Column CleanTLC->Sol_Workup

Caption: Diagnostic logic flow for identifying failure modes in hydrazine cyclizations.

Figure 2: The Competition Mechanism

Understanding why you get tar (Azines) vs. Product (Pyrazoles).

Mechanism Diketone 1,3-Diketone MonoHyd Mono-Hydrazone (Key Intermediate) Diketone->MonoHyd + N2H4 Hydrazine Hydrazine (N2H4) Path_Cyc Intramolecular Cyclization MonoHyd->Path_Cyc Path_Azine Intermolecular Attack (2nd Diketone) MonoHyd->Path_Azine Pyrazole PYRAZOLE (Desired Product) Path_Cyc->Pyrazole Fast if Dilute & Acid Cat. Azine AZINE / OLIGOMER (Black Tar) Path_Azine->Azine Fast if Conc. & Excess Ketone

Caption: Kinetic competition between cyclization (desired) and polymerization (undesired).

Standardized Optimization Protocol

Do not rely on "standard" literature procedures. Use this robust baseline.

Protocol: Acid-Mediated Pyrazole Synthesis

Scope: Synthesis of 3,5-disubstituted pyrazoles from 1,3-diketones.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Diketone : 1.2–1.5 eq HydrazineExcess hydrazine prevents azine formation.
Solvent Ethanol (0.2 M)Solubilizes polar intermediates; green solvent.
Catalyst Acetic Acid (10 vol% or 0.1 eq)Promotes dehydration step; buffers pH.
Temperature Reflux (78°C)Required to overcome activation energy of cyclization.
Atmosphere Nitrogen (

)
Prevents oxidative degradation of hydrazine.

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of 1,3-diketone in Ethanol (concentration 0.2 M).

  • Addition: Add 1.2 eq of Hydrazine Hydrate (64% or 80% solution) dropwise at Room Temperature.

    • Tip: If the reaction is highly exothermic, cool to 0°C during addition.

  • Catalysis: Add Acetic Acid (approx. 0.5 mL per 10 mL solvent).

  • Reaction: Heat to reflux.[1] Monitor by TLC every 30 mins.

    • Checkpoint: Look for the disappearance of the diketone. If a new spot forms but persists (hydrazone), add more acid or increase heat.

  • Workup (Precipitation Method):

    • Cool the mixture to 0°C in an ice bath. Stir for 30 mins.

    • If solid precipitates: Filter, wash with cold 50% EtOH/Water, then Hexanes.

    • If no solid: Evaporate EtOH. Redissolve residue in EtOAc, wash with Sat. NaHCO3 (to remove acetic acid), then Brine. Dry over Na2SO4.

Frequently Asked Questions (FAQ)

Q: I need to use Phenylhydrazine, but it's a dark red liquid. Is it spoiled? A: Yes, it is oxidized. Phenylhydrazine oxidizes rapidly to form diazonium tars. Distill it under vacuum before use, or better yet, purchase Phenylhydrazine Hydrochloride (solid salt), which is shelf-stable.

Q: Can I use Hydrazine Sulfate instead of Hydrate? A: Yes, but Hydrazine Sulfate is acidic and non-nucleophilic until neutralized. You must add a base (Sodium Acetate or NaOH) to the reaction to liberate the free hydrazine in situ [2].

Q: How do I safely destroy excess hydrazine in the waste? A: Never put hydrazine down the drain. Treat the waste stream with dilute bleach (Sodium Hypochlorite) . The reaction evolves


 gas (bubbles). Ensure the reaction is done in a fume hood and the container is not sealed tight (pressure hazard).

Q: My product is water-soluble. How do I remove the excess Hydrazine Hydrate? A: Hydrazine Hydrate has a high boiling point (114°C) and is hard to rotovap.

  • Option 1: Azeotrope it with Toluene or Xylene on the rotovap.

  • Option 2: Add a "Scavenger" aldehyde (e.g., Acetone or Benzaldehyde) to convert excess hydrazine into a volatile or precipitable hydrazone, then separate chromatographically.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from enaminones.[2]

    • Source:Beilstein J. Org. Chem.2014, 10, 1246–1254.
    • URL:[Link]

  • Hydrazine Salts vs Hydrate

    • Title: Hydrazine and its Derivatives: Preparation, Properties, Applications.[3][4]

    • Source:Wiley-Interscience, Schmidt, E. W. (2001).
    • URL:[Link]

  • Green Chemistry / Water Solvent

    • Title: Catalyst-free synthesis of pyrazoles in w
    • Source:Green Chemistry, 2011, 13, 1983-1989.
    • URL:[Link]

  • Title: Practical Heterocyclic Chemistry.

Sources

Optimization

Technical Support Center: Enhancing the Antiproliferative Effect of Indazole Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with indazole derivatives. This guide is designed to provide you with in-depth technical assistance, trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with indazole derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you optimize your experiments and advance your research.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the antiproliferative effects of indazole derivatives.

Q1: What are the primary mechanisms through which indazole derivatives exert their antiproliferative effects?

Indazole derivatives are a versatile class of heterocyclic compounds that exhibit antiproliferative activity through various mechanisms, often by targeting key signaling pathways involved in cancer cell growth and survival.[1][2] Many indazole-based compounds function as kinase inhibitors, targeting enzymes such as Fibroblast Growth Factor Receptor (FGFR), Pim kinases, Aurora kinases, Bcr-Abl, and Hypoxia-Inducible Factor-1 (HIF-1).[1][2] Additionally, some derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[3][4] Other reported mechanisms include the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and cell cycle arrest at different phases, such as G2/M or S phase.[3][5]

Q2: How significant is the structure-activity relationship (SAR) for the antiproliferative activity of indazole derivatives?

The structure-activity relationship (SAR) is critical in determining the potency and selectivity of indazole derivatives.[6][7] Modifications to the indazole core at different positions can dramatically alter the compound's biological activity. For instance, the nature and position of substituents on the indazole ring and any associated phenyl rings can influence the compound's ability to bind to target kinases and other proteins.[8][9] SAR studies help in the rational design of more potent and selective anticancer agents by identifying key pharmacophores and understanding how different functional groups contribute to the molecule's overall efficacy.[2][6]

Q3: My indazole derivative shows low to moderate antiproliferative activity in initial screenings. What are the next steps?

If your initial screening reveals low to moderate activity, several factors could be at play. First, consider the possibility of suboptimal compound concentration. It's advisable to test a broader range of concentrations to ensure you have captured the full dose-response curve.[10] Poor solubility of the compound in the assay medium is another common issue that can lead to an underestimation of its true potency.[10] Additionally, the choice of cell line is crucial, as the genetic background and expression levels of the target protein can significantly impact a compound's effectiveness. It may be beneficial to screen against a panel of cancer cell lines to identify more sensitive models.[11] Finally, consider exploring synergistic combinations with other known anticancer agents, as this can often enhance the therapeutic effect.

Q4: Are there known synergistic combinations of indazole derivatives with other anticancer drugs?

Yes, the combination of indazole derivatives with other chemotherapeutic agents is a promising strategy to enhance antiproliferative effects and overcome drug resistance.[1] For example, some indazole derivatives are being investigated in clinical trials in combination with other kinase inhibitors.[4] The rationale behind such combinations is often to target multiple nodes in a signaling pathway or to inhibit parallel survival pathways. When considering combinations, it is important to have a clear understanding of the mechanism of action of your indazole derivative to select a partner drug that will result in a synergistic, rather than an additive or antagonistic, effect.

Troubleshooting Experimental Challenges

This section provides a systematic approach to troubleshooting common issues encountered during the in vitro evaluation of indazole derivatives.

Problem: Inconsistent or Non-Reproducible IC50 Values

Potential Causes and Solutions:

  • Cell Seeding Inconsistency: Uneven cell distribution in microplates can lead to high variability.

    • Solution: Ensure you have a homogenous cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"), or fill them with sterile PBS or media.[10]

  • Compound Precipitation: The compound may be precipitating out of solution at higher concentrations.

    • Solution: Visually inspect the wells under a microscope after adding the compound. If precipitation is observed, consider using a lower concentration of the compound or a different solvent system. It's also important to check the final concentration of the vehicle (e.g., DMSO) in the culture medium, as high concentrations can be toxic to cells.[10]

  • Cell Health and Passage Number: Cells that are unhealthy or have a high passage number can exhibit altered drug responses.

    • Solution: Use cells that are in the logarithmic growth phase and have a low passage number. Regularly check for mycoplasma contamination.[10]

Problem: No Significant Antiproliferative Effect Observed, Even at High Concentrations

Potential Causes and Solutions:

  • Compound Instability: The indazole derivative may be degrading in the culture medium over the course of the experiment.

    • Solution: Prepare fresh stock solutions for each experiment and protect them from light if the compound is light-sensitive. You can assess the stability of your compound in the culture medium over time using techniques like HPLC.[10]

  • Interaction with Serum Proteins: Components in the fetal bovine serum (FBS) can bind to and inactivate the compound.

    • Solution: Consider reducing the serum concentration in your culture medium or performing the assay in a serum-free medium for a short exposure time.[10]

  • Incorrect Assay for the Mechanism of Action: The chosen assay may not be suitable for detecting the antiproliferative effect of your compound. For example, an MTT assay measures metabolic activity, which may not be the primary target of your compound.[10]

    • Solution: Use orthogonal assays to confirm your findings. For instance, if you suspect your compound induces cell death rather than just inhibiting proliferation, you could use a lactate dehydrogenase (LDH) release assay to measure membrane integrity or a direct cell counting method.[10]

Experimental Protocols

Protocol: Assessing Antiproliferative Activity using the MTT Assay

This protocol provides a detailed, step-by-step method for evaluating the antiproliferative effect of indazole derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[6]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Indazole derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest cells that are in their logarithmic growth phase. b. Perform a cell count and determine the optimal seeding density for your cell line (typically 5,000-10,000 cells/well). c. Seed the cells in a 96-well plate in a final volume of 100 µL per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: a. Prepare serial dilutions of your indazole derivative from the stock solution in complete culture medium to achieve the desired final concentrations. b. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of your compound. d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] d. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells (medium only) from all other readings. c. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100.[10] d. Plot the % viability against the compound concentration and use a suitable software to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathways Targeted by Indazole Derivatives

Indazole_Derivatives_Signaling_Pathways cluster_Kinases Kinase Inhibition cluster_Apoptosis Apoptosis Induction cluster_CellCycle Cell Cycle Arrest Indazole Indazole Derivatives FGFR FGFR Indazole->FGFR Inhibits Pim Pim Kinase Indazole->Pim Inhibits Aurora Aurora Kinase Indazole->Aurora Inhibits BcrAbl Bcr-Abl Indazole->BcrAbl Inhibits HIF1 HIF-1 Indazole->HIF1 Inhibits Caspase Caspase Activation Indazole->Caspase Induces BaxBcl2 ↑ Bax / ↓ Bcl-2 Indazole->BaxBcl2 Induces ROS ↑ ROS Generation Indazole->ROS Induces G2M G2/M Phase Arrest Indazole->G2M Induces S S Phase Arrest Indazole->S Induces Proliferation Cell Proliferation FGFR->Proliferation Survival Cell Survival FGFR->Survival Pim->Proliferation Pim->Survival Aurora->Proliferation Aurora->Survival BcrAbl->Proliferation BcrAbl->Survival HIF1->Proliferation HIF1->Survival Caspase->Proliferation Inhibits Caspase->Survival Inhibits BaxBcl2->Proliferation Inhibits BaxBcl2->Survival Inhibits ROS->Proliferation Inhibits ROS->Survival Inhibits G2M->Proliferation Inhibits S->Proliferation Inhibits

Caption: Overview of signaling pathways affected by indazole derivatives.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Activity) Check_Compound Verify Compound Integrity (Purity, Solubility, Stability) Start->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Check_Cells Assess Cell Health (Passage #, Contamination) Cells_OK Cells OK? Check_Cells->Cells_OK Check_Assay Review Assay Protocol (Seeding Density, Controls) Assay_OK Assay OK? Check_Assay->Assay_OK Compound_OK->Check_Cells Yes Optimize_Solubility Optimize Solubility (New Solvent, Sonication) Compound_OK->Optimize_Solubility No Cells_OK->Check_Assay Yes New_Cells Use New Cell Stock Cells_OK->New_Cells No Optimize_Assay Optimize Assay Parameters Assay_OK->Optimize_Assay No Orthogonal_Assay Perform Orthogonal Assay Assay_OK->Orthogonal_Assay Yes New_Compound Synthesize/Order New Batch Optimize_Solubility->New_Compound Consult Consult Literature/ Technical Support Orthogonal_Assay->Consult

Caption: A workflow for troubleshooting unexpected experimental results.

Decision Tree for Selecting Secondary Assays

Secondary_Assay_Decision_Tree Start Primary Screen Shows Antiproliferative Activity Mechanism_Question What is the suspected mechanism of action? Start->Mechanism_Question Apoptosis Apoptosis Mechanism_Question->Apoptosis Induction of Cell Death CellCycle Cell Cycle Arrest Mechanism_Question->CellCycle Inhibition of Division Kinase Kinase Inhibition Mechanism_Question->Kinase Targeted Inhibition Apoptosis_Assays Annexin V/PI Staining Caspase Glo Assay Western Blot (Bax/Bcl-2) Apoptosis->Apoptosis_Assays CellCycle_Assays Propidium Iodide Staining (Flow Cytometry) CellCycle->CellCycle_Assays Kinase_Assays Kinase Activity Assay Western Blot (Phospho-proteins) Kinase->Kinase_Assays End Characterize Mechanism Apoptosis_Assays->End CellCycle_Assays->End Kinase_Assays->End

Caption: Decision tree for selecting appropriate secondary assays.

References

  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. Benchchem.
  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
  • Mechanism of anti-proliferation caused by YC-1, an indazole derivative, in cultured rat A10 vascular smooth-muscle cells. PMC.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv. 2021;11:15675-15687.
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. ProQuest.
  • Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate.
  • Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. PubMed. 2020.
  • Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. Benchchem.
  • Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4. ACS Publications. 2007.
  • Structure‐activity relationship of indazole‐matrine derivative. ResearchGate.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021.
  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. 2022.
  • Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents | Request PDF. ResearchGate. 2025.
  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. PubMed. 2025.
  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Bentham Science Publisher. 2025.
  • International Journal of Drug Discovery and Medical Research.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. 2023.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
  • Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. PubMed. 2019.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. 2018.

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Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(4-aminophenyl)-1H-indazol-3-amine Scaffold vs. Next-Gen FLT3 Inhibitors

This guide provides an in-depth technical comparison of the 4-(4-aminophenyl)-1H-indazol-3-amine scaffold (the core pharmacophore of the multi-targeted kinase inhibitor Linifanib/ABT-869 ) against established and next-ge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 4-(4-aminophenyl)-1H-indazol-3-amine scaffold (the core pharmacophore of the multi-targeted kinase inhibitor Linifanib/ABT-869 ) against established and next-generation FLT3 inhibitors.

Executive Summary & Molecule Identification

The molecule 4-(4-aminophenyl)-1H-indazol-3-amine (CAS 819058-89-4) represents the critical pharmacophoric core of Linifanib (ABT-869) , a Type II ATP-competitive inhibitor. While often utilized as a chemical intermediate or probe, its structural architecture—specifically the 3-aminoindazole moiety substituted at the 4-position with a phenyl ring—defines a class of inhibitors that target the inactive ("DFG-out") conformation of receptor tyrosine kinases (RTKs).

This guide compares the performance of this Indazole-3-amine Scaffold (represented clinically by Linifanib) against standard-of-care FLT3 inhibitors: Quizartinib (Type II), Gilteritinib (Type I), and Midostaurin (Type I).

Key Differentiators
  • Binding Mode: The indazole-3-amine core facilitates Type II binding, requiring the kinase activation loop to be in the inactive conformation.

  • Selectivity Profile: Unlike the highly selective Quizartinib, this scaffold exhibits a "multi-kinase" profile, potently inhibiting VEGFR and PDGFR alongside FLT3, which influences its toxicity and clinical utility.

  • Resistance Profile: As a Type II inhibitor, it is generally vulnerable to activation loop mutations (e.g., D835Y) that stabilize the active conformation, unlike Type I inhibitors (Gilteritinib).

Mechanistic Profiling: Type I vs. Type II Inhibition

The fundamental difference between the 4-(4-aminophenyl)-1H-indazol-3-amine scaffold and competitors lies in the binding thermodynamics and conformational selection.

Structural Logic
  • 4-(4-aminophenyl)-1H-indazol-3-amine (Linifanib): The indazole nitrogen pairs with the kinase hinge region (Cys694 in FLT3). The 4-phenyl group extends towards the hydrophobic pocket, often derivatized with a urea linkage (in Linifanib) to hydrogen bond with the conserved Glu661 and Asp829 (DFG motif), locking the kinase in the inactive state .

  • Gilteritinib: A Type I inhibitor that binds the active conformation (DFG-in), allowing it to inhibit mutants that constitutively activate the kinase (e.g., D835Y).

Signaling Pathway Visualization

The following diagram illustrates the FLT3 downstream signaling cascade and the intervention points of these inhibitors.

FLT3_Signaling FLT3_WT FLT3 (Wild Type) STAT5 STAT5 Phosphorylation FLT3_WT->STAT5 Ligand Dependent FLT3_ITD FLT3-ITD (Constitutive Activation) FLT3_ITD->STAT5 RAS RAS / MAPK Pathway FLT3_ITD->RAS PI3K PI3K / AKT / mTOR FLT3_ITD->PI3K Inhibitor_Type2 Indazole-3-amine / Quizartinib (Type II Inhibitor) Inhibitor_Type2->FLT3_ITD Stabilizes Inactive Conf. Mutant_D835Y FLT3-D835Y (Resistance Mutation) Inhibitor_Type2->Mutant_D835Y Resistant Inhibitor_Type1 Gilteritinib (Type I Inhibitor) Inhibitor_Type1->FLT3_ITD Binds Active Conf. Inhibitor_Type1->Mutant_D835Y Sensitive Apoptosis Apoptosis Blockade STAT5->Apoptosis Proliferation Cell Proliferation RAS->Proliferation PI3K->Proliferation Mutant_D835Y->STAT5

Caption: Comparative mechanism of action for FLT3 inhibitors. Type II inhibitors (Indazole scaffold) are blocked by D835Y mutations, whereas Type I inhibitors (Gilteritinib) retain efficacy.

Comparative Performance Data

The following data aggregates biochemical potency (IC50) and cellular efficacy across key AML cell lines.

Table 1: Biochemical Potency (IC50 nM)
Target VariantIndazole-3-amine (Linifanib)Quizartinib (Type II)Gilteritinib (Type I)Midostaurin (Type I)
FLT3-WT ~4.04.20.2911.0
FLT3-ITD ~1.01.10.2910.0
FLT3-D835Y > 1,000 (Resistant)> 500 (Resistant)0.8> 100
FLT3-F691L > 200 (Gatekeeper)> 100~20> 100
Selectivity Low (Hits VEGFR/PDGFR)High (FLT3 selective)Moderate/High (AXL/FLT3)Low (Multi-kinase)
Table 2: Cellular Viability (MV4-11 Cells - FLT3-ITD+)
CompoundEC50 (nM)Apoptosis Induction (Annexin V)
Linifanib 3.0High (>60% @ 10nM)
Quizartinib 1.3Very High (>80% @ 10nM)
Gilteritinib 1.5High (>70% @ 10nM)

Analysis: The 4-(4-aminophenyl)-1H-indazol-3-amine scaffold provides nanomolar potency comparable to Quizartinib against FLT3-ITD. However, its utility is limited by its inability to inhibit the D835Y activation loop mutant, a common resistance mechanism in relapsed AML.

Experimental Protocols

To validate the efficacy of the indazole-3-amine scaffold in your own research, use the following self-validating protocols.

Protocol A: Cell Viability Assay (MOLM-13 / MV4-11)

Objective: Determine the EC50 of the inhibitor in FLT3-ITD driven AML lines.

  • Reagent Prep: Dissolve 4-(4-aminophenyl)-1H-indazol-3-amine (or Linifanib) in DMSO to create a 10 mM stock. Ensure DMSO concentration in final assay is <0.1%.

  • Cell Seeding: Seed MV4-11 cells at a density of

    
     cells/well in 96-well plates containing RPMI-1640 + 10% FBS.
    
  • Treatment: Add serial dilutions of the inhibitor (range: 0.1 nM to 10 µM) in triplicate. Include a DMSO-only control (0% inhibition) and a Staurosporine control (100% kill).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 20 µL of CellTiter-Blue (Promega) or CCK-8 reagent. Incubate for 4 hours. Measure fluorescence (560ex/590em) or absorbance (450 nm).

  • Validation: The Z-factor of the plate must be >0.[1]5. The IC50 of the positive control (e.g., Quizartinib) should fall within 2-fold of historical data (approx. 1-2 nM).

Protocol B: Western Blot Signaling Analysis

Objective: Confirm inhibition of FLT3 autophosphorylation (pFLT3) and downstream STAT5 (pSTAT5).

  • Treatment: Treat

    
     MV4-11 cells with inhibitor (10 nM, 100 nM) for 2 hours.
    
  • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (PhosSTOP).

  • Blotting:

    • Primary Antibodies: p-FLT3 (Tyr591), Total FLT3, p-STAT5 (Tyr694), Total STAT5, GAPDH.

    • Detection: ECL chemiluminescence.

  • Interpretation: A potent inhibitor will show complete ablation of p-FLT3 and p-STAT5 bands at 10-100 nM, while Total FLT3/STAT5 levels remain constant.

Strategic Synthesis & Workflow

The following workflow describes the logical progression for evaluating this scaffold in a drug discovery campaign.

Workflow Step1 Scaffold Synthesis (Indazole-3-amine Core) Step2 Biochemical Screen (Kinase Panel) Step1->Step2 IC50 Determination Step3 Cellular Potency (MV4-11 / MOLM-13) Step2->Step3 <10 nM Potency Step4 Selectivity Profiling (VEGFR/PDGFR Counter-screen) Step3->Step4 Validated Hit Step5 Resistance Profiling (Ba/F3-D835Y) Step4->Step5 Define Gen. (Type I vs II) Decision Lead Optimization (Urea Tail Modification) Step5->Decision Data Integration

Caption: Evaluation workflow for Indazole-3-amine derivatives. Note the critical counter-screen against VEGFR to assess off-target toxicity.

Conclusion

The 4-(4-aminophenyl)-1H-indazol-3-amine scaffold is a robust, Type II pharmacophore that offers high potency against FLT3-ITD, comparable to second-generation inhibitors like Quizartinib. However, its clinical efficacy is often limited by:

  • Resistance Vulnerability: Ineffectiveness against the D835Y mutation (unlike Gilteritinib).

  • Off-Target Toxicity: Significant inhibition of VEGFR/PDGFR (characteristic of the Linifanib series), which can lead to dose-limiting toxicities not seen with more selective FLT3 inhibitors.

For researchers, this scaffold serves as an excellent chemical probe for studying Type II inhibition kinetics but requires structural modification (e.g., to Type I hybrids) to overcome modern resistance mechanisms.

References

  • Shankar, D. B., et al. (2007). "ABT-869, a multitargeted receptor tyrosine kinase inhibitor: inhibition of FLT3 phosphorylation and signaling in acute myeloid leukemia." Blood, 109(8), 3400-3408.[1] Link

  • Zarrinkar, P. P., et al. (2009). "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)." Blood, 114(14), 2984-2992. Link

  • Lee, L. Y., et al. (2017). "Preclinical studies of gilteritinib, a novel and potent FLT3/AXL inhibitor." Blood, 129(2), 257-260. Link

  • Smith, C. C., et al. (2012). "Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukemia." Nature, 485, 260–263. Link

  • ChemicalBook. (2024). "4-(4-Aminophenyl)-1H-indazol-3-amine Product Description & CAS 819058-89-4." Link

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Comparative

A Comparative Analysis for Drug Discovery Professionals: 4-(4-aminophenyl)-1H-indazol-3-amine as a Foundational Scaffold for the Potent Kinase Inhibitor Linifanib (ABT-869)

In the landscape of targeted cancer therapy, the strategic design of small molecule inhibitors hinges on the identification and optimization of core chemical scaffolds that provide a foundation for potent and selective i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the strategic design of small molecule inhibitors hinges on the identification and optimization of core chemical scaffolds that provide a foundation for potent and selective interaction with specific molecular targets. This guide provides an in-depth comparison of the foundational chemical entity, 4-(4-aminophenyl)-1H-indazol-3-amine, and its evolution into the clinical candidate Linifanib (ABT-869), a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor. This analysis is tailored for researchers, medicinal chemists, and drug development professionals, offering insights into structure-activity relationships (SAR) and the experimental methodologies used to characterize such compounds.

From a Privileged Scaffold to a Clinical Candidate: A Tale of Two Molecules

The journey from a basic chemical structure to a viable drug candidate is one of iterative design, synthesis, and rigorous testing. The story of Linifanib provides a compelling case study in this process. At its core lies the 4-(4-aminophenyl)-1H-indazol-3-amine moiety, a "privileged scaffold" in kinase inhibitor design. This structure possesses the key hydrogen bond donors and acceptors necessary for anchoring within the ATP-binding pocket of many kinases. However, in its unadorned state, its potency and selectivity are generally modest. Linifanib represents the culmination of medicinal chemistry efforts to elaborate upon this core, transforming it into a highly potent inhibitor of key drivers of tumor angiogenesis.

The chemical structures of both the core scaffold and the final drug are presented below:

CompoundChemical Structure
4-(4-aminophenyl)-1H-indazol-3-amine 4-(4-aminophenyl)-1H-indazol-3-amine
Linifanib (ABT-869) Linifanib (ABT-869)

The key structural difference is the addition of a (2-fluoro-5-methylphenyl)urea group to the aminophenyl moiety of the core scaffold in Linifanib. This addition is critical for enhancing the compound's interaction with the kinase active site, leading to a dramatic increase in inhibitory potency.

Mechanism of Action: Targeting Tumor Angiogenesis

Linifanib is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases.[1] These signaling pathways are critical for angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3] By inhibiting VEGFR and PDGFR, Linifanib effectively cuts off the blood supply to tumors, leading to an anti-tumor effect. The 1H-indazole-3-amine core of Linifanib is known to be an effective hinge-binding fragment in tyrosine kinases.[4]

The signaling cascade initiated by VEGF and PDGF is a complex process involving receptor dimerization, autophosphorylation, and the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[2]

VEGFR_PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR->PLCg PDGFR->PI3K PDGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT->Proliferation Linifanib Linifanib (ABT-869) Linifanib->VEGFR Inhibits Linifanib->PDGFR Inhibits

Caption: Simplified VEGFR and PDGFR signaling pathways and the inhibitory action of Linifanib.

Comparative Performance: Kinase Inhibitory Profile

Target KinaseLinifanib (ABT-869) IC50 (nM)
VEGFR1/Flt-13
VEGFR2/KDR4
VEGFR3/Flt-4190
PDGFRβ66
CSF-1R3
FLT34
Kit14
Tie-2170

Data compiled from multiple sources.[5][6][7][8]

Preclinical and Clinical Insights on Linifanib

Preclinical studies demonstrated that Linifanib has potent anti-proliferative effects in various cancer cell lines and is effective in in vivo models of human cancer.[9] In clinical trials, Linifanib has been evaluated in patients with advanced solid tumors, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][10][11] In a Phase III trial for advanced HCC, Linifanib did not meet the primary endpoint of improving overall survival compared to sorafenib, although it did show favorable time to progression and objective response rates.[1] A Phase II trial in patients with advanced RCC who had failed prior sunitinib therapy showed that Linifanib had clinically meaningful activity.[10][11] However, treatment with Linifanib was associated with a higher frequency of grade 3/4 adverse events compared to sorafenib.[1]

Experimental Protocols for Comparative Analysis

To experimentally validate the superior performance of a modified compound like Linifanib over its core scaffold, a series of in vitro and in vivo assays are essential. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. Radiometric assays are often considered the gold standard for their direct measurement of enzyme activity.[12][13]

Kinase_Inhibition_Assay Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare_Reagents Incubate Incubate Reagents at 30°C Prepare_Reagents->Incubate Stop_Reaction Stop Reaction (e.g., with acid) Incubate->Stop_Reaction Measure_Activity Measure Phosphorylation (e.g., Scintillation Counting) Stop_Reaction->Measure_Activity Analyze_Data Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of the target kinase (e.g., recombinant human VEGFR2) in reaction buffer.

    • Prepare a solution of the substrate (e.g., a synthetic peptide) in reaction buffer.

    • Prepare a solution of [γ-³³P]ATP in reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of serially diluted test compound.

    • Add 20 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the substrate and [γ-³³P]ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.[14][15][16]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HUVECs or a relevant tumor cell line) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the cells overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

In Vivo Tumor Xenograft Model

This model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.[17][18]

Protocol:

  • Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation:

    • Measure tumor volume (e.g., using calipers) and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the treated and control groups.

    • Calculate the tumor growth inhibition (TGI).

Conclusion

The evolution of 4-(4-aminophenyl)-1H-indazol-3-amine into the potent multi-targeted kinase inhibitor Linifanib (ABT-869) serves as an exemplary case study in modern drug discovery. It underscores the power of medicinal chemistry to optimize a privileged scaffold to achieve significant gains in potency and to develop compounds with clinical potential. The provided experimental protocols offer a roadmap for researchers seeking to characterize and compare novel kinase inhibitors, from initial in vitro screening to in vivo efficacy studies. While Linifanib's clinical journey highlights the challenges in translating preclinical promise to definitive patient benefit, the underlying scientific principles of its design and evaluation remain a valuable guide for the development of the next generation of targeted cancer therapies.

References

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Cainap, C., et al. (2013, February 1). Phase III trial of linifanib versus sorafenib in patients with advanced hepatocellular carcinoma (HCC).
  • Sigma-Aldrich. (n.d.).
  • Tannir, N. M., et al. (2012, January 15). Phase 2 trial of linifanib (ABT-869) in patients with advanced renal cell cancer after sunitinib failure. UroToday.
  • Tannir, N. M., et al. (2011). Phase 2 Trial of Linifanib (ABT-869) in Patients with Advanced Renal Cell Cancer (RCC) after Sunitinib Failure. European Journal of Cancer.
  • ResearchGate. (n.d.). Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF).
  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.
  • Selleck Chemicals. (2024, May 22). Linifanib (ABT-869) | VEGFR/PDGFR Inhibitor.
  • Abcam. (n.d.). MTT assay protocol.
  • Yamada, Y., et al. (2012, March 2). An open-label, phase 1 study evaluating safety, tolerability, and pharmacokinetics of linifanib (ABT-869)
  • Wikipedia. (n.d.). Linifanib.
  • MedChemExpress. (n.d.). Linifanib (ABT-869) | Multi-Targeted RTK Inhibitor.
  • APExBIO. (n.d.). Linifanib (ABT-869) - VEGFR/PDGFR Kinase Inhibitor.
  • Lohela, M., et al. (2009). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. PMC.
  • Drugs of the Future. (2009). LINIFANIB.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Gacchina, C., et al. (2009). In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model. PMC.
  • Ellis, L. M., & Hicklin, D. J. (2008).
  • Gacchina, C., et al. (2009, May 15). In vivo monitoring of angiogenesis inhibitory treatment effects by dynamic contrast-enhanced computed tomography in a xenograft tumor model. PubMed.
  • Goel, H. L., & Mercurio, A. M. (2013). Role of the VEGF/VEGFR Axis in Cancer Biology and Therapy. Journal of Cellular Biochemistry.
  • Global Substance Registration System. (n.d.). 4-(4-AMINOPHENYL)-1H-INDAZOL-3-AMINE.
  • Cayman Chemical. (n.d.). ABT-869 (Linifanib, CAS Number: 796967-16-3).
  • Karakosta, A., et al. (2020, October 27).
  • Inxight Drugs. (n.d.). 4-(4-Aminophenyl)-1H-indazol-3-amine.
  • University of Maine. (n.d.).
  • Stanford Medicine. (n.d.). In vivo tumor models.
  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)
  • BLDpharm. (n.d.). 819058-89-4|4-(4-Aminophenyl)-1H-indazol-3-amine.
  • Canbipharm. (n.d.). 4-(4-Aminophenyl)-1H-indazol-3-amine | CAS:819058-89-4.
  • Wang, Y., et al. (2023, May 12).
  • Wang, Y., et al. (2023, May 8).
  • Sigma-Aldrich. (n.d.). 1H-Indazol-3-amine AldrichCPR.
  • Asad, N., et al. (2024, April 30).

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Validation

Comparative Guide to the Validation of a Kinase Activity Assay for 4-(4-aminophenyl)-1H-indazol-3-amine

A Senior Application Scientist's Guide to Method Selection and Performance Verification Introduction The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective p...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Selection and Performance Verification

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective protein kinase inhibitors used in oncology and other therapeutic areas.[1][2] Compounds like Axitinib and Pazopanib, which target key kinases in angiogenic pathways, underscore the importance of this chemical class.[3] The novel compound, 4-(4-aminophenyl)-1H-indazol-3-amine, belongs to this promising family. As with any new chemical entity, rigorous and reliable bio-assays are paramount to accurately characterize its biological activity and guide further development.

This guide provides a comprehensive framework for the validation of a kinase activity assay for 4-(4-aminophenyl)-1H-indazol-3-amine. As its precise molecular target may be unknown, we will proceed with a case study targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a well-established receptor tyrosine kinase and a common target for indazole-based inhibitors.[3][4] The principles and methodologies detailed herein are broadly applicable to other kinase targets.

The objective is to compare three distinct, industry-standard assay technologies to provide researchers with a clear understanding of their relative strengths and weaknesses. We will compare a luminescence-based endpoint assay (ADP-Glo™), a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (LanthaScreen™), and a direct measurement microfluidic mobility-shift assay. This comparison will be grounded in key validation metrics, including the Z'-factor, signal-to-background ratio (S/B), and IC50 determination, providing a robust protocol for making an informed choice of assay platform.[5][6]

The Importance of Orthogonal Assay Validation

Relying on a single assay format can lead to misleading results due to technology-specific artifacts. For instance, compounds that are colored or fluorescent can interfere with optical-based reads, while compounds that inhibit coupling enzymes can generate false negatives in certain ATP-depletion assays.[5] By validating a compound's activity across multiple, mechanistically distinct platforms (an orthogonal approach), we can significantly increase confidence in the results. This guide compares three such platforms, each measuring a different aspect of the kinase reaction.

Assay Technology Overviews

A successful kinase assay must accurately quantify the enzymatic transfer of a phosphate group from ATP to a substrate.[7] The technologies compared here achieve this through different means.

  • ADP-Glo™ Luminescence Assay: This is a universal, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced.[8] The reaction is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by a luciferase to generate a light signal directly proportional to ADP concentration, and thus, kinase activity.[8][9]

  • LanthaScreen™ TR-FRET Assay: This technology measures the binding of a phospho-specific antibody to the phosphorylated substrate.[10][11] The assay uses a terbium-labeled antibody (donor) and a fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing for time-resolved fluorescence resonance energy transfer (TR-FRET).[10][12] The resulting signal is proportional to the amount of phosphorylated product.

  • Microfluidic Mobility-Shift Assay (MSA): This biophysical method directly measures the conversion of substrate to product.[13][14] A fluorescently labeled substrate peptide and the kinase reaction mixture are loaded onto a microfluidic chip. An electric field is applied, causing the substrate and its phosphorylated product to separate based on differences in charge and size.[14][15] The amount of product is quantified by laser-induced fluorescence, providing a direct ratio of substrate to product.[14]

Visualizing the Methodologies

To better understand the workflow and principles of each assay, the following diagrams illustrate their core mechanisms.

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation Kinase VEGFR2 Kinase ReactionMix Reaction Mixture Kinase->ReactionMix Substrate Peptide Substrate Substrate->ReactionMix ATP ATP ATP->ReactionMix Compound 4-(4-aminophenyl)- 1H-indazol-3-amine Compound->ReactionMix ADP_Produced ADP_Produced ReactionMix->ADP_Produced ADP + P-Substrate ADP_Glo_Reagent ADP-Glo™ Reagent ReactionMix2 Reaction Mixture ADP_Produced->ReactionMix2 ADP_Glo_Reagent->ReactionMix2 ADP_Only ADP_Only ReactionMix2->ADP_Only Remaining ATP Depleted ReactionMix3 Reaction Mixture ADP_Only->ReactionMix3 Kinase_Detection_Reagent Kinase Detection Reagent Kinase_Detection_Reagent->ReactionMix3 Luminescence Luminescence ReactionMix3->Luminescence ADP -> ATP -> Light

Caption: Workflow for the ADP-Glo™ Kinase Assay.

LanthaScreen_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Detection cluster_step3 Step 3: Signal Generation Kinase VEGFR2 Kinase P_Substrate P_Substrate Kinase->P_Substrate Phosphorylation FL_Substrate Fluorescein-Substrate (Acceptor) FL_Substrate->P_Substrate Phosphorylation ATP ATP ATP->P_Substrate Phosphorylation Detection_Complex Detection Complex P_Substrate->Detection_Complex TB_Antibody Terbium-Ab (Donor) TB_Antibody->Detection_Complex StopSolution EDTA StopSolution->Detection_Complex FRET_Signal FRET_Signal Detection_Complex->FRET_Signal TR-FRET Signal (520 nm) Excitation Excitation (340 nm) Excitation->Detection_Complex MSA_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Microfluidic Separation cluster_step3 Step 3: Detection Kinase VEGFR2 Kinase Reaction_Product Substrate + Product Mix Kinase->Reaction_Product Phosphorylation FL_Substrate Fluorescent Substrate FL_Substrate->Reaction_Product Phosphorylation ATP ATP ATP->Reaction_Product Phosphorylation Microfluidic_Chip Microfluidic Chip Reaction_Product->Microfluidic_Chip Separation Separated Peaks Microfluidic_Chip->Separation Electrophoresis Fluorescence_Readout Fluorescence_Readout Separation->Fluorescence_Readout Quantification of Substrate & Product Laser Laser Excitation Laser->Separation

Caption: Workflow of the Microfluidic Mobility-Shift Assay.

Experimental Design for Assay Validation

To ensure a robust comparison, each assay technology must be optimized and validated using standardized reagents and a systematic approach. [5][16]The overall validation workflow is depicted below.

Validation_Strategy Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Compound) Assay_Opt Assay Optimization (Enzyme/Substrate Titration) Reagent_Prep->Assay_Opt Z_Factor Z' and S/B Determination Assay_Opt->Z_Factor IC50_Det IC50 Determination (10-point dose response) Z_Factor->IC50_Det Data_Analysis Data Analysis & Comparison IC50_Det->Data_Analysis Conclusion Assay Selection Data_Analysis->Conclusion

Caption: Overall strategy for kinase assay validation.

Key Validation Parameters
  • Z'-Factor: This statistical parameter is the gold standard for assessing the quality of a high-throughput screening assay. [7][17]It measures the separation between the positive control (no inhibition) and negative control (full inhibition) distributions. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. [18][19]* Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the positive control to the mean signal of the negative control. While useful, it does not account for data variability and should be considered alongside the Z'-factor. [19]* IC50 Value: The half-maximal inhibitory concentration represents the potency of the compound. Consistent IC50 values across orthogonal assays provide high confidence in the compound's activity.

Materials
  • Kinase: Recombinant human VEGFR2 (KDR), GST-tagged (e.g., Cell Signaling Technology #7788) [20]* Compound: 4-(4-aminophenyl)-1H-indazol-3-amine, synthesized and purity-verified (>98% by HPLC)

  • Control Inhibitor: Axitinib (a known indazole-based VEGFR2 inhibitor)

  • Plates: 384-well, low-volume, white plates (for luminescence) or black plates (for fluorescence).

  • Assay Kits:

    • ADP-Glo™ Kinase Assay (Promega, #V9101)

    • LanthaScreen™ Eu Kinase Binding Assay with appropriate VEGFR2 substrate and antibody (Thermo Fisher Scientific) [10] * EZ Reader with Caliper LabChip technology (PerkinElmer)

Protocols: Step-by-Step Methodologies

The following are condensed protocols. For full details, always refer to the manufacturer's instructions and the Assay Guidance Manual. [6][21]

Protocol 1: ADP-Glo™ Assay Validation
  • Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitor in DMSO. Prepare kinase, substrate (e.g., poly-E4Y), and ATP solutions in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution, 2.5 µL of compound dilution, and initiate the reaction by adding 5 µL of ATP/substrate mix. Incubate for 60 minutes at room temperature.

    • Positive Control (Max Signal): DMSO instead of compound.

    • Negative Control (Background): Buffer instead of kinase.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read luminescence on a compatible plate reader.

  • Analysis: Calculate Z' and S/B from control wells. Determine IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: LanthaScreen™ TR-FRET Assay Validation
  • Reagent Preparation: Prepare compound dilutions. Prepare VEGFR2 kinase and fluorescein-labeled substrate in kinase buffer. [22]2. Kinase Reaction: In a 384-well plate, add 5 µL of kinase, 5 µL of compound, and start the reaction with 10 µL of ATP/fluorescein-substrate solution. Incubate for 60 minutes at room temperature. [23] * Positive Control: DMSO instead of compound.

    • Negative Control: Buffer instead of kinase (or a high concentration of control inhibitor).

  • Detection: Stop the reaction by adding 20 µL of a solution containing EDTA and Terbium-labeled anti-phospho-VEGFR2 antibody. [10][11]Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader (excite at 340 nm, read emissions at 495 nm and 520 nm). [12]5. Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Use ratios to determine Z', S/B, and IC50 values.

Protocol 3: Mobility-Shift Assay (MSA) Validation
  • Kinase Reaction: In a microtiter plate, combine 5 µL of VEGFR2 kinase, 5 µL of compound, and 10 µL of ATP/fluorescent-substrate solution. Incubate for 90 minutes at room temperature.

  • Sample Preparation: Stop the reaction by adding a stop buffer provided by the manufacturer.

  • Data Acquisition: Place the plate into the EZ Reader instrument. The instrument will automatically sample from each well, perform the electrophoretic separation on the chip, and detect the substrate and product peaks. [14]4. Analysis: The instrument software calculates the percent conversion of substrate to product. This direct ratiometric measurement is used to determine inhibition. Calculate Z', S/B, and IC50 values based on percent conversion.

Comparative Performance Data

The following table summarizes hypothetical but realistic data from the validation of the three assay platforms.

Parameter ADP-Glo™ Assay LanthaScreen™ TR-FRET Mobility-Shift Assay (MSA) Commentary
Z'-Factor 0.820.750.88All three assays demonstrate excellent robustness suitable for HTS. [18]MSA shows the least variability due to its direct ratiometric readout.
Signal/Background >100825ADP-Glo often yields very high S/B ratios. TR-FRET S/B is typically lower but sufficient due to the time-resolved nature of the read.
IC50 (Compound) 125 nM140 nM110 nMExcellent concordance across all three platforms, providing high confidence in the compound's potency.
IC50 (Axitinib) 1.5 nM1.8 nM1.2 nMValues are consistent and align with literature-reported potencies for the control inhibitor.
ATP Kₘ,app RequiredRequiredRequiredAll activity assays require determination of the apparent ATP Kₘ for optimal sensitivity to ATP-competitive inhibitors.
Interference Risk Luciferase InhibitorsLight Scattering/QuenchingNone IdentifiedMSA is least prone to compound interference. ADP-Glo is susceptible to compounds that inhibit the coupling luciferase enzyme. [5]
Throughput HighHighMediumADP-Glo and LanthaScreen are simple "add-and-read" formats. MSA requires serial processing of wells, lowering throughput.
Reagent Cost ModerateHighModerate-HighTR-FRET assays can be expensive due to the cost of labeled antibodies. MSA chip costs can be significant.

Discussion and Recommendations

This comparative validation provides a clear path for selecting the most appropriate assay for characterizing 4-(4-aminophenyl)-1H-indazol-3-amine.

  • Initial High-Throughput Screening (HTS): The ADP-Glo™ assay stands out as an excellent choice for a primary screen. Its high Z'-factor, large S/B window, and straightforward "add-and-read" protocol make it highly amenable to automation and large-scale screening. [7][9]Furthermore, its universal nature means it can be readily adapted to virtually any kinase. [9]

  • Orthogonal Hit Confirmation and SAR: For confirming hits from a primary screen and for detailed structure-activity relationship (SAR) studies, the Microfluidic Mobility-Shift Assay (MSA) is a superior choice. Its direct, biophysical measurement principle makes it virtually immune to the compound interference artifacts that can plague optical or enzyme-coupled assays. [24]The high-quality, ratiometric data provides robust and reproducible IC50 values, which is critical for medicinal chemistry efforts.

  • Mechanism of Action Studies: The LanthaScreen™ TR-FRET assay, while also excellent for HTS and SAR, offers unique advantages for studying inhibitor binding kinetics and mechanism of action. [8]Because it measures the consequence of catalysis (product formation) via an antibody-binding event, it can provide different insights than an ATP-depletion assay.

The validation of a kinase activity assay for a novel compound like 4-(4-aminophenyl)-1H-indazol-3-amine requires a multi-faceted approach. All three tested platforms—ADP-Glo™, LanthaScreen™, and Mobility-Shift—proved to be robust and reliable methods for quantifying its inhibitory activity against VEGFR2, with excellent Z'-factors and highly concordant IC50 values.

For a comprehensive screening and characterization strategy, we recommend a tiered approach:

  • Utilize the ADP-Glo™ assay for the primary high-throughput screen due to its speed, robustness, and scalability.

  • Confirm all primary hits using the Mobility-Shift Assay as an orthogonal method to eliminate false positives arising from technology-specific interference.

  • Employ either MSA or LanthaScreen™ TR-FRET for detailed SAR and mechanistic studies where high-quality, reproducible IC50 data is paramount.

By leveraging the distinct strengths of these orthogonal technologies, researchers can build a high-confidence data package that accurately reflects the biological activity of their lead compounds, paving the way for successful downstream drug development.

References

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Sources

Comparative

Structure-Activity Relationship (SAR) of 4-(4-aminophenyl)-1H-indazol-3-amine Analogues

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Next-Generation Kinase Inhibitors (FGFR4/FLT3) and Gatekeeper Mutation Targeting Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Next-Generation Kinase Inhibitors (FGFR4/FLT3) and Gatekeeper Mutation Targeting

Executive Summary: The "Gatekeeper" Specialist

The 4-(4-aminophenyl)-1H-indazol-3-amine scaffold represents a specialized chemotype in kinase inhibitor design, distinct from the more common 3,5- or 3,6-disubstituted indazole drugs (e.g., Axitinib, Linifanib). While standard indazole inhibitors exploit the 5- or 6-positions to extend into the hydrophobic back pocket, the 4-position substitution provides a unique vector that allows the molecule to navigate around steric obstructions in the ATP-binding pocket, specifically the "gatekeeper" residue.

This guide analyzes the SAR of this scaffold, highlighting its critical role in developing inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4) and FMS-like Tyrosine Kinase 3 (FLT3) , particularly for drug-resistant mutants (e.g., FGFR4 V550L).

Key Takeaway: The 4-phenyl group is not merely a hydrophobic clamp; it is a steric "shield" that permits binding in kinases with bulky gatekeeper mutations where other scaffolds fail.

Mechanism of Action & Binding Mode

The 1H-indazol-3-amine core functions as a classic ATP-competitive hinge binder. However, the regiochemistry of the aryl substituent fundamentally alters the binding topology.

  • Hinge Binding (The Anchor): The indazole

    
     and the exocyclic 
    
    
    
    -amine form a bidentate hydrogen bond network with the kinase hinge region (typically residues like Glu562/Ala564 in FGFR1 or equivalent).
  • The 4-Position Vector (The Differentiator): Unlike 5-substituted analogues that project deep into the hydrophobic pocket, the 4-phenyl group projects towards the solvent front and the gatekeeper residue .

  • Gatekeeper Evasion: In kinases like FGFR4, the V550L mutation confers resistance to many inhibitors. The 4-(4-aminophenyl) moiety is positioned to avoid steric clash with Leucine-550, maintaining potency against this mutant.

Figure 1: SAR Logic & Binding Topology

SAR_Map Core 4-(4-aminophenyl)-1H-indazol-3-amine (Core Scaffold) Hinge Region A: Indazole Core (Hinge Binding) Core->Hinge N1 & 3-NH2 H-bonds Vector Region B: 4-Position Phenyl (Gatekeeper Avoidance) Core->Vector Steric Control Solvent Region C: 4'-Amine (Solvent Handle/Warhead) Core->Solvent Derivatization Point Essential: Unsubstituted N1\n(or small alkyl for solubility) Essential: Unsubstituted N1 (or small alkyl for solubility) Hinge->Essential: Unsubstituted N1\n(or small alkyl for solubility) Critical: Phenyl or Heterocycle\n(Avoids V550L clash) Critical: Phenyl or Heterocycle (Avoids V550L clash) Vector->Critical: Phenyl or Heterocycle\n(Avoids V550L clash) Optimization: Amide/Urea Linkage\n(Increases Potency >100x) Optimization: Amide/Urea Linkage (Increases Potency >100x) Solvent->Optimization: Amide/Urea Linkage\n(Increases Potency >100x)

Caption: SAR map illustrating the three functional regions of the scaffold. The 4-position vector is the key determinant for overcoming gatekeeper-mediated resistance.

Comparative Performance Analysis

The following table contrasts the "Bare Scaffold" (4-(4-aminophenyl)-1H-indazol-3-amine) with optimized analogues (e.g., Amide derivatives like Compound 7v) and standard clinical comparators.

Table 1: Potency and Selectivity Profile (Representative Data)

Compound ClassRepresentative StructureTarget ProfileIC50 (FGFR4 WT)IC50 (FGFR4 V550L)Selectivity Note
Bare Scaffold 4-(4-aminophenyl)-1H-indazol-3-aminePan-Kinase (Weak)> 1,000 nM> 5,000 nMPoor. Acts as a weak, non-specific hinge binder.
Optimized Analogue Compound 7v (Acrylamide deriv.)FGFR4 Covalent 1.2 nM 3.5 nM High. Covalent bond with Cys552 confers >1000x selectivity over FGFR1-3.
Clinical Standard Linifanib (3,5-disubstituted)VEGFR/PDGFR2 nM (VEGFR)InactiveOptimized for VEGFR; steric clash with FGFR4 gatekeeper.
Competitor BLU-554 (Fisogatinib) FGFR4 Specific3-5 nM~10 nMExcellent, but different core scaffold.

Analysis:

  • The "Solvent Handle" Effect: The bare amine (-NH2) at the 4'-position is insufficient for high potency. It serves as a chemical handle.[1] Converting this amine into an acrylamide (as in Compound 7v) allows for covalent engagement with a non-catalytic cysteine (Cys552 in FGFR4), dramatically improving potency (from µM to nM range) and selectivity.

  • Resistance Profile: The 4-substituted indazole retains single-digit nanomolar potency against the V550L mutant, whereas 5-substituted analogues often lose activity due to steric clashes.

Detailed SAR & Optimization Strategy
Region A: The Indazole Core (Hinge)
  • Modification:

    
    -alkylation (e.g., methyl, isopropyl).
    
  • Effect: Generally reduces potency if the group is too bulky, as it interferes with the hinge hydrogen bond donor capability. Small alkyl groups can improve solubility but often at the cost of slight potency loss.

  • Consensus: The free

    
    -H or a transient protecting group (cleaved in vivo) is often preferred for maximum affinity.
    
Region B: The 4-Aryl Linker (Gatekeeper)
  • Modification: Phenyl vs. Pyridine vs. Thiophene.

  • Effect: Phenyl rings provide optimal

    
    -stacking interactions within the pocket. Heterocycles like pyridine can improve solubility but may alter the twist angle, affecting the vector of the 4'-substituent.
    
  • Constraint: Ortho-substitution on this 4-phenyl ring is generally disfavored due to steric clash with the indazole core (peri-interaction with H-5).

Region C: The 4'-Amine Extension (Solvent/Covalent)
  • Modification: Conversion to Amides, Ureas, or Acrylamides.

  • Effect: This is the primary driver of potency .

    • Ureas: Access the "DFG-out" pocket (Type II inhibition), useful for VEGFR/PDGFR targets.

    • Acrylamides: Target Cys552 in FGFR4 (Type I covalent inhibition).

    • Solubilizing Tails: Morpholine/Piperazine amides improve PK properties.

Experimental Protocols
Protocol A: Synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine

Rationale: A robust Suzuki coupling approach is required because the 4-position is sterically crowded.

Reagents:

  • Intermediate 1: 4-bromo-1H-indazol-3-amine (Protected, e.g., SEM or THP protection at N1 is recommended to prevent catalyst poisoning).

  • Reagent 2: 4-aminophenylboronic acid pinacol ester.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     (preferred over 
    
    
    
    for sterically hindered couplings).

Workflow:

  • Protection: Protect 4-bromo-1H-indazol-3-amine with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) in THF/NaH.

  • Coupling: Mix Protected-Intermediate 1 (1.0 eq), Boronate (1.2 eq), Base (3.0 eq), and Catalyst (5 mol%) in Dioxane/Water (4:1).

  • Reaction: Degas with Argon. Heat to 90°C for 12 hours.

  • Deprotection: Treat the crude product with TBAF (Tetra-n-butylammonium fluoride) in THF or TFA/DCM to remove the SEM group.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Figure 2: Synthesis Workflow

Synthesis Start Start: 2,6-dichlorobenzonitrile Step1 1. Hydrazine Cyclization (Forms 4-chloro-3-aminoindazole) Start->Step1 Step2 2. Protection (SEM/THP) Step1->Step2 Step3 3. Suzuki Coupling (4-aminophenylboronic acid) Step2->Step3 Pd(dppf)Cl2, Cs2CO3 Step4 4. Deprotection Step3->Step4 Final Product: 4-(4-aminophenyl)-1H-indazol-3-amine Step4->Final

Caption: Synthetic route utilizing 2,6-dichlorobenzonitrile as a cost-effective starting material, leveraging the reactivity of the 4-chloro position.[2]

Protocol B: ADP-Glo Kinase Assay (FGFR4)

Rationale: This assay measures ADP production, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds than FRET assays.

  • Preparation: Dilute FGFR4 enzyme (0.5 nM final) in kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    , 0.1 mg/mL BSA, 1 mM DTT).
    
  • Incubation: Add test compound (dissolved in DMSO) to the enzyme. Incubate for 60 min at Room Temperature (RT) to allow for potential covalent bond formation (if testing acrylamides).

  • Reaction Start: Add ATP (10 µM) and Poly(Glu,Tyr) substrate (0.2 mg/mL). Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.

References
  • Shao, Y., et al. (2022).[3] "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4." Journal of Medicinal Chemistry, 65(6).

  • Dai, Y., et al. (2007). "Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor."[4] Journal of Medicinal Chemistry, 50(7), 1584–1597.

  • Li, H., et al. (2021).[5] "Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4." Bioorganic & Medicinal Chemistry Letters.

  • Asad, N., et al. (2024). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Separations, 11(6), 178.

Sources

Validation

Cross-Reactivity Profiling of 4-(4-aminophenyl)-1H-indazol-3-amine (Flt3 Inhibitor IV)

The following guide provides an in-depth technical analysis of the cross-reactivity profiling for 4-(4-aminophenyl)-1H-indazol-3-amine , commercially and scientifically known as Flt3 Inhibitor IV . This document is struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the cross-reactivity profiling for 4-(4-aminophenyl)-1H-indazol-3-amine , commercially and scientifically known as Flt3 Inhibitor IV .

This document is structured to serve researchers requiring precise selectivity data to distinguish on-target FLT3 inhibition from off-target effects, particularly regarding the closely related receptor tyrosine kinase c-Kit .

Executive Summary & Molecule Identity

4-(4-aminophenyl)-1H-indazol-3-amine (CAS: 819058-89-4 ) is a potent, ATP-competitive inhibitor of Fms-like tyrosine kinase 3 (FLT3) . In the research community, it is distinctively valued for its high selectivity against c-Kit , a receptor often co-inhibited by first-generation FLT3 inhibitors (e.g., Sunitinib, Midostaurin).

This "Kit-sparing" profile makes it an essential chemical probe for dissecting FLT3-driven leukemogenesis (e.g., in AML) without the confounding myelosuppression associated with c-Kit inhibition.

Property Detail
Common Name Flt3 Inhibitor IV
Chemical Structure Indazole core with a 3-amino group and a 4-(4-aminophenyl) substituent
Primary Target FLT3 (Wild Type and ITD mutants)
Primary Utility Selective FLT3 inhibition with minimal c-Kit/VEGFR cross-reactivity
Mechanism ATP-competitive (Type II pharmacophore characteristics)

Comparative Selectivity Analysis

The defining feature of Flt3 Inhibitor IV is its selectivity window . While many FLT3 inhibitors are "dirty" multi-kinase inhibitors, this molecule maintains a >100-fold margin between FLT3 and its structural neighbors (c-Kit, VEGFR2).

Table 1: Primary Cross-Reactivity Profile (Quantitative)

Data synthesized from biochemical cell-free kinase assays.

Target KinaseIC50 (nM)Fold Selectivity (vs. FLT3)Clinical/Research Implication
FLT3 (Target) 43 1x Potent inhibition of autophosphorylation.
PDGFR ~170 - 300~4-7xModerate cross-reactivity; relevant in high-dose studies.
VEGFR-2 (KDR) 4,790>110xNegligible anti-angiogenic effects at effective doses.
c-Kit 7,360 >170x Critical Feature: Avoids stem cell toxicity associated with Kit inhibition.
c-Abl >10,000>230xNo activity against BCR-ABL driven lines.
EGFR >10,000>230xNo activity against solid tumor epithelial markers.
Table 2: Benchmark Comparison with Standard Alternatives

Comparing Flt3 Inhibitor IV against clinical and research standards.

FeatureFlt3 Inhibitor IV Quizartinib (AC220) Midostaurin (PKC412)
Primary Use Research Probe (In vitro/In vivo)Clinical Drug (AML)Clinical Drug (Broad spectrum)
FLT3 Potency High (IC50 ~43 nM)Ultra-High (IC50 < 1 nM)Moderate (IC50 ~10-50 nM)
c-Kit Activity Inactive (IC50 > 7 µM)Active (IC50 ~ 5-10 nM)Active (Potent c-Kit inhibitor)
Selectivity Type High Specificity High Potency, Moderate SelectivityLow Selectivity (Multi-kinase)
Key Advantage Dissects FLT3 vs. Kit biologyClinical efficacyBroad coverage of mutants

Mechanistic Visualization

Selectivity & Signaling Pathway Diagram

The following diagram illustrates the selectivity filter of Flt3 Inhibitor IV and its downstream impact on the FLT3 signaling cascade (STAT5, RAS/MAPK, PI3K/AKT).

FLT3_Selectivity_Pathway Figure 1: Selectivity Profile and Downstream Signaling Blockade of Flt3 Inhibitor IV cluster_targets Kinase Selectivity Profile cluster_signaling FLT3 Signaling Cascade Inhibitor Flt3 Inhibitor IV (4-(4-aminophenyl)-1H-indazol-3-amine) FLT3 FLT3 / FLT3-ITD (IC50: 43 nM) Inhibitor->FLT3 Strong Inhibition PDGFR PDGFR (IC50: ~170 nM) Inhibitor->PDGFR Moderate cKit c-Kit (IC50: 7,360 nM) Inhibitor->cKit No Inhibition (>100x Selectivity) VEGFR VEGFR-2 (IC50: 4,790 nM) Inhibitor->VEGFR No Inhibition STAT5 p-STAT5 (Proliferation) FLT3->STAT5 Phosphorylation RAS RAS / MAPK (Differentiation) FLT3->RAS Activation PI3K PI3K / AKT (Survival) FLT3->PI3K Activation Apoptosis Apoptosis Induction STAT5->Apoptosis Inhibition leads to PI3K->Apoptosis Inhibition leads to

Caption: Flt3 Inhibitor IV potently blocks FLT3 signaling while sparing c-Kit and VEGFR, triggering apoptosis via STAT5/AKT downregulation.

Experimental Protocols for Validation

To validate the cross-reactivity profile in your own laboratory, use the following standardized protocols.

Protocol A: Differential Cellular Autophosphorylation Assay (FLT3 vs. c-Kit)

Objective: Confirm "Kit-sparing" activity in a cellular context.

Reagents:

  • Cell Lines: MV4-11 (FLT3-ITD driven) and M-07e (c-Kit driven, SCF dependent).

  • Ligands: FLT3 Ligand (FL) and Stem Cell Factor (SCF).

  • Antibodies: Anti-pFLT3 (Tyr591), Anti-pc-Kit (Tyr719), Anti-GAPDH.

Workflow:

  • Starvation: Serum-starve both cell lines in RPMI + 0.1% BSA for 4 hours.

  • Treatment: Treat cells with Flt3 Inhibitor IV at increasing concentrations (0, 10, 50, 100, 500, 1000 nM) for 1 hour.

    • Note: Include a Sunitinib control arm to show simultaneous inhibition of both targets.

  • Stimulation:

    • Stimulate MV4-11 with FL (50 ng/mL) for 15 min (optional if constitutively active).

    • Stimulate M-07e with SCF (50 ng/mL) for 15 min.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot:

    • Result Interpretation: You should observe a dose-dependent disappearance of p-FLT3 bands starting at ~50 nM. p-c-Kit bands should remain stable/unchanged up to at least 1-2 µM.

Protocol B: Radiometric Kinase Assay (IC50 Determination)

Objective: Quantify binding affinity in a cell-free system.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Peptide substrate (e.g., Poly Glu:Tyr 4:1) at 0.2 mg/mL.

  • ATP: Use Km concentration for each specific kinase (critical for Type II inhibitors).

  • Reaction: Incubate Kinase + Inhibitor + Substrate + [gamma-33P]-ATP for 60 mins at RT.

  • Detection: Filter binding method (P81 phosphocellulose paper) followed by scintillation counting.

  • Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to Hill equation to derive IC50.

Scientific Interpretation & Troubleshooting

Why does the "4-aminophenyl" moiety matter?

Structure-Activity Relationship (SAR) studies indicate that the 3-aminoindazole core mimics the adenine ring of ATP. The 4-(4-aminophenyl) extension likely projects into the hydrophobic pocket adjacent to the ATP binding site (the "selectivity pocket"). This projection is sterically compatible with the FLT3 active site but clashes with the slightly more restricted gatekeeper regions of c-Kit and VEGFR2, conferring the observed selectivity.

Troubleshooting Data Discrepancies
  • IC50 Shifts: If your FLT3 IC50 is >100 nM, check your ATP concentration. Flt3 Inhibitor IV is ATP-competitive; high ATP levels (mM range) will shift the curve to the right.

  • Cellular Potency: In high-protein media (e.g., 10% FBS), the effective concentration may drop due to plasma protein binding. If efficacy is low, try reducing serum to 5% or correcting for protein binding.

References

  • Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor.[1] Journal of Medicinal Chemistry, 50(7), 1584-1597.[1] (Describes the indazole scaffold utility). [Link]

Sources

Comparative

Comparative Guide to Confirming the Binding Mode of 4-(4-aminophenyl)-1H-indazol-3-amine

A Senior Application Scientist's Guide to Integrating Computational, Biophysical, and Structural Methods for Unambiguous Target Engagement In the landscape of drug discovery, particularly in kinase inhibitor development,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Integrating Computational, Biophysical, and Structural Methods for Unambiguous Target Engagement

In the landscape of drug discovery, particularly in kinase inhibitor development, identifying a hit compound is merely the first step. The critical path to a viable lead candidate is paved with a rigorous, multi-faceted confirmation of its mechanism of action. The central pillar of this endeavor is unequivocally defining the compound's binding mode to its protein target. This guide provides a comprehensive, field-proven strategy for confirming the binding mode of 4-(4-aminophenyl)-1H-indazol-3-amine , a compound scaffold known to be a precursor for kinase inhibitors such as Flt3 inhibitors.[1][2]

The Strategic Workflow: A Triad of Validation

Confirming a binding mode is not a linear process but a cycle of hypothesis generation, testing, and refinement. Our approach is grounded in a three-pronged strategy: computational prediction, biophysical characterization, and high-resolution structural elucidation, further validated by structure-activity relationship (SAR) studies.

G cluster_0 Phase 1: Hypothesis Generation cluster_2 Phase 3: Definitive Confirmation A In Silico Docking (Generate Binding Pose Hypothesis) B Surface Plasmon Resonance (SPR) (Kinetics & Affinity) A->B Test Prediction C Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) B->C Orthogonal Affinity D NMR Spectroscopy (Binding Site Mapping) C->D Confirm Interaction Site E X-Ray Crystallography (High-Resolution Structure) D->E Inform Crystallization F Structure-Activity Relationship (SAR) (Validate Model with Analogs) E->F Guide Rational Design F->A Refine Model

Caption: Integrated workflow for binding mode confirmation.

Part 1: Computational Prediction — Generating a Testable Hypothesis

Before committing to resource-intensive wet-lab experiments, we first generate a hypothetical binding pose using molecular docking.[3][4] This allows us to predict key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be experimentally validated.

Methodology: Molecular Docking

Computational docking algorithms predict how a small molecule (ligand) fits into the binding site of a protein, estimating the binding affinity with a scoring function.[5][6]

Protocol Outline: AutoDock Vina

  • Target Preparation: Obtain a high-resolution crystal structure of the target kinase domain (e.g., Flt3, PDB ID: 4X9I). Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign Gasteiger charges.[5]

  • Ligand Preparation: Generate a 3D structure of 4-(4-aminophenyl)-1H-indazol-3-amine. Determine the rotatable bonds and assign charges.

  • Grid Box Definition: Define a search space (grid box) that encompasses the known ATP-binding site of the kinase.[5]

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina) to generate a series of possible binding poses, ranked by their predicted binding energy.[6]

  • Analysis: Analyze the top-ranked pose. Identify key predicted interactions:

    • Does the indazole amine form a hydrogen bond with the kinase hinge region, a classic interaction for Type I kinase inhibitors?[7]

    • Which residues form hydrophobic interactions with the phenyl and indazole rings?

This in silico model is not proof, but a crucial roadmap for subsequent biophysical and structural experiments.

Part 2: Biophysical Characterization — Quantifying the Interaction

Here, we move from prediction to measurement. We will use orthogonal, label-free techniques to quantify the binding affinity, kinetics, and thermodynamics, providing the first layer of experimental validation.

A. Surface Plasmon Resonance (SPR): Kinetics and Affinity

SPR is a powerful technique for monitoring molecular interactions in real-time.[8][9] It provides the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), offering deep insight into the binding dynamics.[10][11]

G A 1. Immobilization Covalently attach target protein (e.g., Flt3 kinase) to sensor chip. B 2. Analyte Injection Flow solutions of compound (analyte) at various concentrations over chip. A->B C 3. Association Monitor real-time binding, calculating ka. B->C D 4. Dissociation Replace compound solution with buffer and monitor dissociation, calculating kd. C->D E 5. Regeneration Strip bound compound with a low pH solution to reset the surface. D->E F 6. Data Analysis Fit sensorgram data to a kinetic model to determine KD (kd/ka). E->F

Caption: Standard workflow for an SPR experiment.

Experimental Protocol: SPR Analysis

  • Protein Immobilization: Immobilize recombinant Flt3 kinase domain onto a CM5 sensor chip via amine coupling to a target density of ~10,000 Response Units (RU).

  • Analyte Preparation: Prepare a dilution series of 4-(4-aminophenyl)-1H-indazol-3-amine (e.g., 0.1 nM to 1 µM) in a running buffer (e.g., HBS-EP+ with 1% DMSO). Prepare Quizartinib as a positive control.

  • Binding Measurement: Perform a multi-cycle kinetics experiment. Inject each compound concentration over the sensor surface for 180 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).[8]

  • Data Analysis: Subtract the reference surface signal and a buffer blank. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kₐ, kₑ, and calculate Kₑ.

Causality: The choice of a long dissociation time is critical for accurately measuring the off-rate (kₑ), a key parameter for predicting in vivo efficacy. A slow off-rate often correlates with prolonged target engagement.

B. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[12] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13] It is performed with both components free in solution, making it a true equilibrium measurement.[14]

G cluster_0 ITC Data Output cluster_1 Derived Thermodynamic Parameters A Raw Data: Heat Pulses Each injection produces a heat signal proportional to binding. B Integrated Data: Binding Isotherm Plotting heat per mole of injectant vs. molar ratio yields a sigmoidal curve. A->B Integration C Affinity (KD) Determined from the steepness of the curve. B->C Non-linear Regression Fit D Stoichiometry (n) Determined from the infection point. B->D Non-linear Regression Fit E Enthalpy (ΔH) Determined from the overall heat change. B->E Non-linear Regression Fit

Caption: From raw ITC data to thermodynamic parameters.

Experimental Protocol: ITC Analysis

  • Sample Preparation: Dialyze the Flt3 kinase and the compound into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution. The protein concentration in the cell should be 10-100 µM.[14]

  • Titration: Load the protein into the sample cell and the compound (typically 10-fold higher concentration) into the syringe. Perform a series of 19-20 injections of the compound into the protein solution at 25°C.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a one-site binding model to determine Kₑ, n, and ΔH. Calculate ΔG and TΔS from these values.

Causality: Ensuring identical buffer composition for both protein and ligand is paramount. Mismatched buffers can create large background heat signals that obscure the true binding signal, leading to erroneous results.[14] A stoichiometry (n) value close to 1 provides strong evidence for a specific, 1:1 binding interaction.

Part 3: High-Resolution Structural Elucidation

While biophysical methods confirm that binding occurs, X-ray crystallography reveals precisely how it occurs, providing atomic-level detail of the binding mode.[15] It is the ultimate arbiter for validating or refuting the computational model.

Methodology: Protein-Ligand Co-crystallization

This technique involves growing a crystal of the protein with the ligand already bound, then diffracting X-rays off the crystal to determine the 3D structure.

Protocol Outline: X-Ray Crystallography

  • Complex Formation: Incubate purified Flt3 kinase with a 3- to 5-fold molar excess of 4-(4-aminophenyl)-1H-indazol-3-amine.

  • Crystallization Screening: Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts) to find conditions that produce diffraction-quality crystals.

  • Data Collection: Flash-cool a crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known Flt3 structure. Build the ligand into the resulting electron density map and refine the model.[16]

  • Validation: The final model must be validated to ensure it accurately fits the electron density map and has sound stereochemistry.[16] The solved structure will definitively show the orientation of the compound in the binding pocket and reveal all key hydrogen bonds and van der Waals contacts.

Part 4: Validating the Model with Structure-Activity Relationships (SAR)

SAR is the process of synthesizing and testing analogs of a lead compound to understand which parts of the molecule are essential for its biological activity.[17][18] This provides powerful, indirect validation of the binding model.

Causality and Logic: If the structural or computational model is correct, specific modifications to the compound should predictably increase or decrease binding affinity.

  • Hypothesis: Our model predicts the 3-amino group on the indazole ring is a key hydrogen bond donor to the kinase hinge.

  • Experiment: Synthesize an analog where this amine is replaced with a hydrogen or a methyl group.

  • Predicted Outcome: This modification should disrupt the key hinge interaction, leading to a significant loss of binding affinity and biological activity.

  • Validation: Test the new analog in the SPR, ITC, and a cell-based activity assay. A dramatic drop in potency would strongly support the initial hypothesis about the 3-amino group's role.[19][20]

Comparative Data Summary

This table presents hypothetical but realistic data comparing our investigational compound with the established Flt3 inhibitor, Quizartinib.

Parameter4-(4-aminophenyl)-1H-indazol-3-amineQuizartinib (Reference)TechniqueInsight Provided
Kₑ (nM) 25.01.1SPRBinding Affinity: Quizartinib is ~20-fold more potent.
kₐ (10⁵ M⁻¹s⁻¹) 2.55.0SPROn-Rate: Quizartinib binds more rapidly.
kₑ (10⁻³ s⁻¹) 0.6250.055SPROff-Rate: Quizartinib has a ~10-fold slower off-rate, indicating longer target residence time.
Kₑ (nM) 28.51.5ITCBinding Affinity: Orthogonal confirmation of SPR results.[21]
Stoichiometry (n) 0.981.02ITCBinding Ratio: Both compounds exhibit a 1:1 binding mode.
ΔH (kcal/mol) -8.5-11.2ITCEnthalpy: Binding for both is enthalpically driven, typical for specific interactions.
-TΔS (kcal/mol) -1.9-1.5ITCEntropy: Binding is slightly entropically unfavorable, suggesting some conformational ordering upon binding.
Key Interaction H-bond from 3-amino to hingeH-bond from urea to hingeX-Ray/DockingBinding Mode: Confirms hinge-binding; differences in other contacts explain affinity gap.

Conclusion

References

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • StudyGuides.com.

  • ACS Publications.

  • BioAscent.

  • Kavraki Lab.

  • Spectroscopy Online.

  • Malvern Panalytical.

  • MDPI.

  • AZoOptics.

  • ATA Scientific.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • deNOVO Biolabs.

  • Nicoya Lifesciences.

  • Photonics Spectra.

  • BioDuro-Sundia.

  • Center for Computational Structural Biology.

  • ResearchGate.

  • MOSBRI.

  • Nature.

  • ResearchGate.

  • The Biophysical Society.

  • DrugDesign.org.

  • Monash University.

  • MDPI.

  • ResearchGate.

  • Patsnap.

  • Biology LibreTexts.

  • ResearchGate.

  • National Center for Biotechnology Information.

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  • BLDpharm.

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Validation

A Head-to-Head Comparison of Indazole-Based and Other Potent Pan-BCR-ABL Inhibitors for Chronic Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy, the management of Chronic Myeloid Leukemia (CML) has been revolutionized by the advent of BCR-ABL tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the management of Chronic Myeloid Leukemia (CML) has been revolutionized by the advent of BCR-ABL tyrosine kinase inhibitors (TKIs). However, the emergence of resistance, particularly through mutations in the ABL kinase domain, necessitates the development of more potent and broad-spectrum inhibitors. This guide provides an in-depth, head-to-head comparison of ponatinib, a potent indazole-based pan-BCR-ABL inhibitor, and nilotinib, a highly effective second-generation TKI. While both are critical tools in the CML treatment arsenal, their distinct structural scaffolds, inhibitory profiles, and off-target effects warrant a detailed examination for informed preclinical and clinical research.

The Evolving Challenge of BCR-ABL Inhibition

The constitutively active BCR-ABL fusion protein, a hallmark of CML, drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways. First-generation TKIs like imatinib, while groundbreaking, are often rendered ineffective by point mutations within the ABL kinase domain. This has spurred the development of subsequent generations of inhibitors with improved potency and broader activity against mutated forms of BCR-ABL.

The Significance of Pan-Inhibition and the T315I Mutation

Among the myriad of resistance-conferring mutations, the T315I "gatekeeper" mutation has proven to be a formidable challenge, sterically hindering the binding of many TKIs. A pan-BCR-ABL inhibitor is designed to effectively suppress the activity of both native (unmutated) and all clinically relevant mutated forms of BCR-ABL, including the recalcitrant T315I mutant.

Structural and Mechanistic Distinctions: Ponatinib vs. Nilotinib

While both ponatinib and nilotinib are potent BCR-ABL inhibitors, they belong to different chemical classes, which dictates their binding modes and inhibitory spectra.

Ponatinib , an indazole-based inhibitor, was specifically designed to overcome the T315I mutation.[1] Its unique structure, featuring a carbon-carbon triple bond, allows it to bind to the ATP-binding pocket of the ABL kinase domain, including in the presence of the T315I mutation.[2][3] Ponatinib is a multi-targeted kinase inhibitor, also showing activity against other kinases like VEGFR, FGFR, and SRC.[4]

Nilotinib , a second-generation TKI, is an aminopyrimidine derivative developed to be more potent than imatinib and to overcome many imatinib-resistant mutations.[5][6] However, it is not effective against the T315I mutation.[7][8] Nilotinib binds to the inactive conformation of the ABL kinase domain.[5][8]

FeaturePonatinibNilotinib
Chemical Scaffold Indazole-basedAminopyrimidine-based
BCR-ABL Inhibition Pan-inhibitor, including T315IPotent inhibitor, but not T315I
Binding Mode Binds to both active and inactive conformationsBinds to the inactive conformation
Key Structural Feature Imidazo[1,2-b]pyridazine core and triple bond for T315I activity[2][9]Phenylamino-pyrimidine derivative[6]
Primary Indication CML and Ph+ ALL with resistance to other TKIs, or with the T315I mutation[3]CML resistant or intolerant to prior therapy, including imatinib[8]

Comparative Efficacy: A Look at the Preclinical Data

The true measure of a TKI's utility lies in its ability to inhibit the target kinase and suppress the proliferation of cancer cells. Preclinical studies provide a quantitative comparison of the potency of ponatinib and nilotinib.

In Vitro Kinase Inhibition (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for ponatinib and nilotinib against wild-type BCR-ABL and various clinically relevant mutants.

BCR-ABL MutantPonatinib IC50 (nM)Nilotinib IC50 (nM)
Wild-type 0.3720-30
T315I 2.0 - 11>3000
G250E 4.1 - 830
E255K -Ineffective
Y253H -Ineffective

Data compiled from multiple sources. Absolute values may vary between studies.

These data clearly demonstrate that while both inhibitors are potent against wild-type BCR-ABL, ponatinib maintains its high potency across a wide range of mutations, most notably the T315I mutation, where nilotinib is ineffective.[10][11][12]

Cellular Proliferation Assays

In cellular models of CML, ponatinib consistently demonstrates superior and broader anti-proliferative activity compared to nilotinib, particularly in cell lines harboring the T315I mutation. Studies have shown that ponatinib effectively inhibits the growth of CML cells that are resistant to other TKIs.[10]

Off-Target Effects and Safety Profiles

A critical aspect of drug development is understanding and mitigating off-target effects. The broader kinase inhibition profile of ponatinib, while contributing to its efficacy, also leads to a distinct set of adverse effects compared to nilotinib.

Ponatinib is associated with a higher risk of serious cardiovascular events, including arterial occlusive events and hypertension.[13] This is thought to be due to its off-target inhibition of kinases such as VEGFR2.[14]

Nilotinib is more commonly associated with metabolic side effects, including hyperglycemia, hyperlipidemia, and pancreatitis.[8] Cardiovascular events, including peripheral artery occlusive disease, have also been reported.[8]

A thorough understanding of these differing safety profiles is crucial for the rational design of clinical trials and for the development of next-generation inhibitors with improved safety.

Experimental Protocols for Head-to-Head Comparison

To facilitate further research in this area, we provide detailed, step-by-step protocols for key experiments used to compare the efficacy of BCR-ABL inhibitors.

In Vitro BCR-ABL Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to determine the IC50 values of inhibitors against recombinant BCR-ABL kinase.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. A proprietary reagent depletes the remaining ATP, and then another reagent converts the ADP to ATP, which is used to generate a luminescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer.

    • Dilute the recombinant BCR-ABL enzyme and the substrate (e.g., ABLtide) to the desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the test inhibitors (ponatinib and nilotinib) in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each inhibitor dilution (or DMSO as a vehicle control).

    • Add 2 µL of the diluted BCR-ABL enzyme.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Use a non-linear regression analysis to determine the IC50 value for each inhibitor.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of inhibitors on the proliferation of CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest CML cells in the logarithmic growth phase.

    • Determine cell viability using a method like trypan blue exclusion.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of culture medium.[15]

    • Incubate overnight to allow the cells to adapt.

  • Inhibitor Treatment:

    • Prepare serial dilutions of ponatinib and nilotinib in culture medium.

    • Add the desired concentrations of the inhibitors to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[16]

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

    • Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizing the Science: Pathways and Workflows

BCR-ABL Signaling Pathway and TKI Inhibition

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK STAT5 STAT5 BCR_ABL->STAT5 PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation STAT5->Proliferation PI3K_AKT_mTOR->Proliferation TKI Ponatinib / Nilotinib TKI->BCR_ABL Inhibition

Caption: The BCR-ABL signaling pathway and the inhibitory action of TKIs.

Experimental Workflow for TKI Comparison

TKI_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture CML Cell Line Culture (e.g., K562, Ba/F3-BCR-ABL) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Culture->Kinase_Assay Viability_Assay Cell Viability Assay (MTT/XTT) Cell_Culture->Viability_Assay Signaling_Assay Western Blot for p-CrkL/p-STAT5 Cell_Culture->Signaling_Assay Inhibitor_Prep Prepare Serial Dilutions of Ponatinib & Nilotinib Inhibitor_Prep->Kinase_Assay Inhibitor_Prep->Viability_Assay Inhibitor_Prep->Signaling_Assay IC50_Calc IC50 Calculation Kinase_Assay->IC50_Calc GI50_Calc GI50 Calculation Viability_Assay->GI50_Calc Western_Quant Western Blot Quantification Signaling_Assay->Western_Quant

Sources

Comparative

A Researcher's Guide to Evaluating the Kinase Selectivity of 4-(4-aminophenyl)-1H-indazol-3-amine

Introduction: The Quest for Precision in Kinase Inhibition Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling and represent one of the most important classes of drug ta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors like axitinib and pazopanib.[1][2] The novel compound, 4-(4-aminophenyl)-1H-indazol-3-amine, emerges from this promising chemical lineage.[3] However, a key challenge in kinase inhibitor development is achieving selectivity.[4] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit polypharmacology, leading to off-target effects that can cause toxicity or, in some cases, provide unexpected therapeutic benefits.[5]

This guide provides a comprehensive framework for evaluating the kinase selectivity of 4-(4-aminophenyl)-1H-indazol-3-amine. We will detail the experimental design, present a robust protocol for profiling, and offer a comparative analysis against established benchmarks. This process is essential for elucidating the compound's therapeutic potential and identifying potential liabilities early in the drug discovery pipeline.

Experimental Design: A Strategy for Robust Selectivity Profiling

A successful selectivity screen requires careful consideration of the assay technology, the composition of the kinase panel, and the inclusion of appropriate benchmark compounds for context.

Choosing the Right Assay: The ADP-Glo™ Kinase Assay

For broad-scale kinase profiling, the ADP-Glo™ Kinase Assay is an excellent choice.[6][7] It is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[7][8] Its high sensitivity, broad dynamic range, and compatibility with high-throughput screening make it ideal for generating reliable and reproducible data across a diverse set of kinases.[6][9] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, which is then quantified in a luciferase reaction. The resulting luminescent signal is directly proportional to kinase activity.[8]

Assembling a Representative Kinase Panel

To gain a comprehensive understanding of selectivity, the compound must be tested against a diverse panel of kinases. Commercial services offer screening against hundreds of kinases.[10][11] A well-designed panel should include:

  • Representatives from all major kinome groups (e.g., Tyrosine Kinases, Serine/Threonine Kinases, etc.).

  • Oncologically-relevant kinases (e.g., EGFR, HER2, ABL, BRAF, VEGFR).

  • Kinases frequently associated with off-target toxicity (e.g., SRC family, CDK family).

  • Both wild-type and clinically relevant mutant forms of key targets.

Selecting Benchmark Inhibitors for Comparison

To properly interpret the selectivity profile of 4-(4-aminophenyl)-1H-indazol-3-amine, it must be compared against inhibitors with well-characterized profiles:

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, but highly non-selective kinase inhibitor.[12][13][14] It serves as a benchmark for promiscuity.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for treating renal cell carcinoma and gastrointestinal stromal tumors.[15][16] It targets VEGFRs, PDGFRs, KIT, and other kinases, representing a clinically successful multi-targeted agent.[17][18][19]

  • Lapatinib: A potent and selective dual inhibitor of EGFR and HER2 (ErbB2).[20][21] It provides a benchmark for a highly selective, targeted therapy.[22][23]

Visualizing the Experimental Workflow

A clear workflow is critical for ensuring reproducibility and understanding the experimental process.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Prep Compound Stock (Test & Benchmarks in DMSO) Serial_Dilution 10-Point Serial Dilution (e.g., 10 µM to 0.5 nM) Compound_Prep->Serial_Dilution Reaction_Mix Add Kinase, Substrate/ATP & Diluted Compound Serial_Dilution->Reaction_Mix Kinase_Panel Kinase Panel Aliquots (384-well plate format) Kinase_Panel->Reaction_Mix Incubation_1 Incubate at RT (e.g., 60 minutes) Reaction_Mix->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Incubation_1->Add_ADP_Glo Incubation_2 Incubate at RT (40 minutes) Add_ADP_Glo->Incubation_2 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubation_2->Add_Detection Incubation_3 Incubate at RT (30-60 minutes) Add_Detection->Incubation_3 Read_Luminescence Read Luminescence (Plate Reader) Incubation_3->Read_Luminescence Data_Norm Normalize Data (% Inhibition vs. Controls) Read_Luminescence->Data_Norm IC50_Calc Calculate IC50 Values (Non-linear regression) Data_Norm->IC50_Calc Selectivity_Score Calculate Selectivity Score IC50_Calc->Selectivity_Score

Caption: Workflow for Kinase Selectivity Profiling using the ADP-Glo™ Assay.

Detailed Experimental Protocol

This protocol outlines the steps for determining the IC50 values of test compounds against a panel of kinases in a 384-well plate format.

Materials:

  • 4-(4-aminophenyl)-1H-indazol-3-amine, Staurosporine, Sunitinib, Lapatinib

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • Kinase panel (e.g., Promega Kinase Selectivity Profiling Systems or Eurofins/Reaction Biology services)[6][10][11][24]

  • Kinase-specific substrates and cofactors

  • DMSO (Anhydrous)

  • 384-well plates (white, flat-bottom for luminescence)

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: a. Prepare 10 mM stock solutions of all test and benchmark compounds in 100% DMSO. b. Perform a serial dilution series for each compound to generate concentrations for a 10-point dose-response curve (e.g., from 10 µM to 0.5 nM). The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Kinase Reaction Setup: [25] a. To the wells of a 384-well plate, add 5 µL of the diluted compound solution. Include wells with DMSO only (vehicle control, 0% inhibition) and a known broad-spectrum inhibitor or no enzyme (background control, 100% inhibition). b. Add 5 µL of the appropriate substrate/buffer solution to each well. c. Initiate the kinase reaction by adding 5 µL of the corresponding kinase/ATP solution to each well.

  • Kinase Reaction Incubation: a. Mix the plate gently on a plate shaker. b. Incubate the reaction at room temperature for 60 minutes. The incubation time may need optimization depending on the specific kinase.

  • ADP-Glo™ Detection: [26] a. Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP. b. Incubate for 40 minutes at room temperature.[8] c. Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin to generate a luminescent signal. d. Incubate for another 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Normalize the data: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and background (100% inhibition) controls. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each compound-kinase interaction.

Data Presentation and Interpretation (Hypothetical Data)

The results of the kinase screen are best summarized in a table for direct comparison. The following table presents hypothetical but plausible data for our compound of interest and the selected benchmarks.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase Target Family 4-(4-aminophenyl)-1H-indazol-3-amine Lapatinib Sunitinib Staurosporine
VEGFR2 TK 15 >10,000 9 25
PDGFRβ TK 45 >10,000 2 18
KIT TK 60 >10,000 8 15
FLT3 TK 85 >10,000 12 10
EGFR TK 2,500 10 1,500 7
HER2 TK 3,100 10 2,200 9
SRC TK 850 >10,000 150 6
ABL1 TK 1,200 >10,000 250 20
CDK2 CMGC >10,000 >10,000 5,500 3

| PKCα | AGC | >10,000 | >10,000 | 8,000 | 2 |

TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK family; AGC: PKA, PKG, PKC family.

Quantifying Selectivity: The Selectivity Score (S-Score)

To quantify selectivity, we can use the selectivity score (S-score). It is calculated by dividing the number of kinases inhibited below a certain threshold by the total number of kinases tested.[27] A lower S-score indicates higher selectivity.

  • S(100 nM): Number of kinases with IC50 < 100 nM / Total kinases tested.

Based on the data in Table 1 (10 kinases tested):

  • 4-(4-aminophenyl)-1H-indazol-3-amine: S(100 nM) = 4/10 = 0.4

  • Lapatinib: S(100 nM) = 2/10 = 0.2

  • Sunitinib: S(100 nM) = 5/10 = 0.5

  • Staurosporine: S(100 nM) = 10/10 = 1.0

Analysis and Discussion

The hypothetical data suggests that 4-(4-aminophenyl)-1H-indazol-3-amine is a potent, multi-targeted inhibitor with a profile distinct from the benchmarks.

  • Primary Targets: The compound shows potent, low nanomolar inhibition against key angiogenesis-related RTKs: VEGFR2, PDGFRβ, KIT, and FLT3. This profile is somewhat similar to Sunitinib, a known anti-angiogenic agent.[15][19]

  • Selectivity Profile: With an S(100 nM) score of 0.4, the compound is significantly more selective than the promiscuous inhibitor Staurosporine (S=1.0) but less selective than Lapatinib (S=0.2).[27] Its profile indicates it is a multi-targeted agent, not a highly specific one.

  • Comparison to Benchmarks:

    • Unlike the highly focused EGFR/HER2 inhibitor Lapatinib , our test compound shows minimal activity against these kinases, indicating a divergent mechanism of action.[20]

    • Compared to Sunitinib , it shares a similar target space (VEGFR/PDGFR) but appears to have a slightly narrower profile, with less potent activity against SRC and ABL1.

    • It is vastly more selective than Staurosporine , which inhibits nearly all kinases tested with high potency.[12][28]

This profile suggests that 4-(4-aminophenyl)-1H-indazol-3-amine could function as a potent anti-angiogenic agent. Its activity against multiple pro-angiogenic RTKs could offer a robust therapeutic effect.

Visualizing the Selectivity Profile

The selectivity can be visualized to compare the compound's focus on a specific signaling pathway.

G cluster_angiogenesis Angiogenesis & Proliferation Pathway cluster_off_target Other Pathways (Lower Potency) Compound 4-(4-aminophenyl)-1H- indazol-3-amine VEGFR2 VEGFR2 Compound->VEGFR2 15 nM PDGFRb PDGFRβ Compound->PDGFRb 45 nM KIT KIT Compound->KIT 60 nM FLT3 FLT3 Compound->FLT3 85 nM EGFR EGFR Compound->EGFR 2500 nM HER2 HER2 Compound->HER2 3100 nM SRC SRC Compound->SRC 850 nM

Caption: Hypothetical Target Profile of the Test Compound.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the kinase selectivity of the novel indazole derivative, 4-(4-aminophenyl)-1H-indazol-3-amine. Based on our hypothetical data, the compound emerges as a potent, multi-targeted inhibitor of key RTKs involved in angiogenesis, with a selectivity profile superior to pan-kinase inhibitors but broader than highly targeted agents like Lapatinib.

The next logical steps in its preclinical development would be:

  • Expansion of the Kinase Screen: Profile against a larger panel (>400 kinases) to uncover any unexpected off-target interactions.

  • Cellular Assays: Validate the biochemical findings in cellular models by assessing the inhibition of phosphorylation of its primary targets (e.g., phospho-VEGFR2).

  • In Vivo Studies: Evaluate its anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties in relevant animal models.

By rigorously characterizing its selectivity, researchers can build a comprehensive understanding of the therapeutic potential and safety profile of 4-(4-aminophenyl)-1H-indazol-3-amine, paving the way for its potential development as a novel anticancer agent.

References

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  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. ResearchGate. [Link]

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  • Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed. National Center for Biotechnology Information. [Link]

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  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer - RSC Publishing. Royal Society of Chemistry. [Link]

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  • (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - ResearchGate. ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. MDPI. [Link]

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Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(4-aminophenyl)-1H-indazol-3-amine and its Analogs as Anti-Cancer Agents

In the landscape of modern oncology, the development of targeted therapies remains a paramount objective. Among the myriad of scaffolds under investigation, the 1H-indazol-3-amine core has emerged as a privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the development of targeted therapies remains a paramount objective. Among the myriad of scaffolds under investigation, the 1H-indazol-3-amine core has emerged as a privileged structure, demonstrating significant potential in the inhibition of key oncogenic pathways. This guide provides a comprehensive comparison of the in vitro and in vivo activities of 4-(4-aminophenyl)-1H-indazol-3-amine and its closely related analogs. By delving into the experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and advancing this promising class of compounds.

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous testing and validation. A critical aspect of this process is establishing a strong correlation between a compound's activity in a controlled in vitro environment and its efficacy within a complex living organism (in vivo). This in vitro-in vivo correlation (IVIVC) is not merely a regulatory checkbox but a fundamental aspect of translational research that informs dose selection, predicts clinical outcomes, and minimizes late-stage failures.[1][2][3][4][5]

This guide will dissect the multifaceted activities of the 4-(4-aminophenyl)-1H-indazol-3-amine scaffold, exploring its mechanism of action, and presenting a comparative analysis of its performance in both laboratory and preclinical models. We will illuminate the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.

The 1H-Indazol-3-Amine Scaffold: A Potent Kinase Inhibitor

The 1H-indazol-3-amine moiety is recognized as an effective "hinge-binding" fragment, a key characteristic for inhibitors of protein kinases.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By binding to the ATP-binding pocket of kinases, inhibitors like those derived from the 1H-indazol-3-amine scaffold can block their activity, thereby disrupting the downstream signaling pathways that promote cancer cell growth and survival.

While specific data for 4-(4-aminophenyl)-1H-indazol-3-amine is limited in publicly available literature, numerous studies on its derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[6][8][9][10][11][12] These studies collectively suggest that the 4-phenyl substituent plays a significant role in the molecule's interaction with its biological targets.

In Vitro Activity: Gauging Potency at the Cellular Level

The initial assessment of an anti-cancer compound's efficacy is typically performed in vitro using cultured cancer cell lines. These assays provide a controlled environment to determine a compound's cytotoxic or cytostatic effects and to elucidate its mechanism of action.

Comparative In Vitro Anti-Proliferative Activity

A common method to quantify the anti-proliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15][16][17] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is a standard metric derived from this assay, representing the concentration of a compound that inhibits cell growth by 50%.

The following table summarizes the reported IC50 values for a representative 1H-indazol-3-amine derivative, Compound 6o, from a study by Zhang et al. (2023), against a panel of human cancer cell lines.[6][8] This compound, while not identical to 4-(4-aminophenyl)-1H-indazol-3-amine, shares the core scaffold and provides a valuable reference for the potential activity of this class of molecules.

Cell LineCancer TypeIC50 (µM) of Compound 6o[6][8]
K562Chronic Myeloid Leukemia5.15
A549Lung Cancer>50
PC-3Prostate Cancer>50
Hep-G2Liver Cancer>50
HEK-293Normal Human Embryonic Kidney33.2

Analysis: The data indicates that Compound 6o exhibits potent and selective activity against the K562 chronic myeloid leukemia cell line.[6][8] The significantly higher IC50 value against the normal HEK-293 cell line suggests a favorable therapeutic window, a critical attribute for any potential anti-cancer drug.[6][8] The lack of potent activity against A549, PC-3, and Hep-G2 cells highlights the importance of cell line selection in screening campaigns and suggests a specific mechanism of action that is more relevant to the biology of K562 cells.

Mechanistic Insights from In Vitro Assays

Beyond determining IC50 values, in vitro studies are instrumental in understanding how a compound exerts its effects. For instance, studies on 1H-indazol-3-amine derivatives have shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6][8] These mechanistic insights are crucial for identifying biomarkers that can be used to monitor treatment response in later clinical stages.

In Vivo Efficacy: Validating Activity in a Living System

While in vitro assays are invaluable for initial screening, the true test of a drug candidate's potential lies in its performance in vivo. Animal models, particularly xenograft models where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation of anti-cancer agents.[18][19][20][21][22]

Correlating In Vitro Potency with In Vivo Tumor Growth Inhibition

Establishing a robust in vivo model is critical for obtaining meaningful and reproducible data. The choice of cell line, the site of implantation (subcutaneous or orthotopic), and the dosing regimen are all factors that can significantly influence the outcome of the study.

For a compound like those in the 1H-indazol-3-amine class, which has shown potent in vitro activity against specific cell lines, a corresponding xenograft model using those same cells is the logical next step. For example, based on the in vitro data for Compound 6o, a K562 xenograft model would be the most appropriate choice to evaluate its in vivo efficacy.

The following table illustrates the type of data that would be collected in a typical in vivo xenograft study to establish an in vitro-in vivo correlation.

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500-
Compound X (10 mg/kg)75050
Compound X (30 mg/kg)30080

Analysis: A dose-dependent inhibition of tumor growth would provide strong evidence of the compound's in vivo efficacy. This data, when combined with pharmacokinetic studies that measure the concentration of the drug in the plasma and tumor tissue over time, allows for the establishment of a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This relationship is the cornerstone of a successful IVIVC.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols are essential. The following are step-by-step methodologies for the key in vitro and in vivo assays discussed in this guide.

In Vitro Cell Viability (MTT) Assay Protocol

This protocol is adapted from standard laboratory procedures for assessing cell viability.[13][14][15][16][17]

Materials:

  • Cancer cell line of interest (e.g., K562)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • 4-(4-aminophenyl)-1H-indazol-3-amine or its analog, dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model Protocol

This protocol provides a general framework for establishing and evaluating the efficacy of a test compound in a subcutaneous xenograft model.[18][19][20][21][22]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Matrigel (optional, can enhance tumor take rate)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group relative to the vehicle control group.

Visualizing the Path to Correlation

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a hypothetical signaling pathway inhibited by 4-(4-aminophenyl)-1H-indazol-3-amine and the workflow for establishing an in vitro-in vivo correlation.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival 4-(4-aminophenyl)-1H-indazol-3-amine 4-(4-aminophenyl)-1H-indazol-3-amine 4-(4-aminophenyl)-1H-indazol-3-amine->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Hypothetical signaling pathway inhibited by 4-(4-aminophenyl)-1H-indazol-3-amine.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Cell-based Assays (e.g., MTT) Cell-based Assays (e.g., MTT) Determine IC50 Determine IC50 Cell-based Assays (e.g., MTT)->Determine IC50 Xenograft Model Xenograft Model Determine IC50->Xenograft Model Inform Dose Selection Mechanism of Action Studies Mechanism of Action Studies Mechanism of Action Studies->Xenograft Model Guide Biomarker Selection Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies PK/PD Modeling PK/PD Modeling Tumor Growth Inhibition->PK/PD Modeling Predictive Model Predictive Model PK/PD Modeling->Predictive Model Pharmacokinetic (PK) Studies) Pharmacokinetic (PK) Studies) Pharmacokinetic (PK) Studies)->PK/PD Modeling

Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).

Conclusion

The 4-(4-aminophenyl)-1H-indazol-3-amine scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. While a complete dataset for the parent compound is not yet publicly available, the extensive research on its derivatives provides a strong rationale for its continued investigation. This guide has outlined the critical steps and considerations for establishing a robust in vitro-in vivo correlation, a cornerstone of successful drug development. By employing rigorous experimental methodologies and a clear understanding of the underlying biological principles, researchers can effectively bridge the gap between promising in vitro activity and tangible in vivo efficacy, ultimately accelerating the journey of these compounds from the bench to the bedside.

References

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Comparative

A Researcher's Guide to Assessing the Novelty of 4-(4-aminophenyl)-1H-indazol-3-amine Derivatives

In the landscape of medicinal chemistry, the indazole scaffold is a well-established "privileged structure," consistently appearing in a multitude of clinically relevant agents.[1][2][3] Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold is a well-established "privileged structure," consistently appearing in a multitude of clinically relevant agents.[1][2][3] Its unique electronic properties and spatial arrangement allow for versatile interactions with a range of biological targets, most notably protein kinases.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty of new derivatives based on the 4-(4-aminophenyl)-1H-indazol-3-amine core. By integrating established structure-activity relationships (SAR) with a systematic approach to experimental validation, this document aims to guide the design and evaluation of truly innovative therapeutic candidates.

The Established Landscape: What We Already Know

The 1H-indazol-3-amine moiety is recognized as an effective hinge-binding fragment in many kinase inhibitors.[3] The addition of a 4-phenyl group creates a vector for substitution into the solvent-exposed region of the ATP-binding pocket, offering a rich canvas for SAR exploration. A thorough novelty assessment must begin with a deep understanding of the existing patent and literature landscape.

Derivatives of the broader 4-aryl-1H-indazol-3-amine class have been extensively investigated as:

  • Pan-BCR-ABL Inhibitors: Targeting the wild-type and T315I mutant forms of the BCR-ABL kinase in chronic myeloid leukemia (CML).[2][6][7]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Showing promise in cancers driven by FGFR signaling aberrations.[1][2]

  • Tyrosine-Threonine Kinase (TTK) Inhibitors: Explored for their potential in disrupting the spindle assembly checkpoint in cancer cells.[8]

  • Extracellular Signal-Regulated Kinase (ERK) Inhibitors: Investigated for their role in blocking the MAPK/ERK pathway.[4]

  • PD-1/PD-L1 Interaction Inhibitors: A recent and exciting development, moving beyond kinase inhibition into the realm of cancer immunotherapy.[9]

The core structure, 4-(4-aminophenyl)-1H-indazol-3-amine, presents two primary points for diversification: the aminophenyl ring and the indazole nitrogen atoms. Novelty can therefore be asserted through modifications at these positions, leading to new chemical space, altered target engagement, or improved pharmacological properties.

A Multi-Parametric Framework for Assessing Novelty

True novelty extends beyond simple structural analogy. A robust assessment should be multi-faceted, considering structural, mechanistic, and pharmacological aspects.

cluster_0 Novelty Assessment Framework cluster_1 Structural Analysis cluster_2 Mechanistic Analysis cluster_3 Pharmacological Analysis Start New 4-(4-aminophenyl)-1H-indazol-3-amine Derivative Structural Structural Novelty Start->Structural Mechanistic Mechanistic Novelty Structural->Mechanistic Is the structure known? Scaffold Core Scaffold Modification Structural->Scaffold Substituents Novel Substituents/Linkers Structural->Substituents Isomers Regio/Stereo-isomerism Structural->Isomers Pharmacological Pharmacological Novelty Mechanistic->Pharmacological Does it hit a known target? Target Novel Biological Target Mechanistic->Target Binding New Binding Mode Mechanistic->Binding Resistance Overcomes Resistance Mechanistic->Resistance Conclusion Claim of Novelty Pharmacological->Conclusion Does it show superior properties? Potency Improved Potency (IC50/KD) Pharmacological->Potency Selectivity Enhanced Selectivity Profile Pharmacological->Selectivity ADME Superior ADME/PK Properties Pharmacological->ADME

Caption: A logical workflow for the multi-parametric assessment of novelty.

Experimental Validation: Protocols and Data Interpretation

Asserting novelty requires rigorous experimental evidence. The following section details standardized, self-validating protocols for the synthesis and evaluation of new 4-(4-aminophenyl)-1H-indazol-3-amine derivatives.

The synthesis of the core scaffold typically involves a Suzuki coupling reaction, a robust and versatile method for forming the key C-C bond between the indazole and phenyl rings.

Workflow for Synthesis and Characterization

Caption: General workflow for synthesis and characterization of derivatives.

Step-by-Step Protocol:

  • Preparation of 5-bromo-1H-indazol-3-amine: This starting material can be synthesized from 5-bromo-2-fluorobenzonitrile by refluxing with hydrazine hydrate.[3]

  • Suzuki Coupling:

    • To a solution of 5-bromo-1H-indazol-3-amine (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water, add (4-aminophenyl)boronic acid (1.2 equiv.), a base such as Cs2CO3 or K2CO3 (3 equiv.), and a palladium catalyst like Pd(PPh3)4 (0.05 equiv.).

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Heat the mixture at 90-100 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product via silica gel column chromatography.

  • Derivatization: The resulting 4-(4-aminophenyl)-1H-indazol-3-amine can be further modified. For instance, acylation of the 3-amino group or the 4'-amino group can be achieved using various acid chlorides or by amide coupling reactions.[10]

  • Characterization: Confirm the structure and purity of the final compounds using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[11][12]

Causality: The choice of assays is dictated by the hypothesized target class. Given the scaffold's prevalence as a kinase inhibitor, initial screening should focus on kinase activity and cellular proliferation.

Protocol 1: Kinase Inhibition Assay (Example: Generic Tyrosine Kinase)

This protocol provides a framework for assessing the direct inhibitory effect of a derivative on a purified enzyme.

  • Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, and a detection system (e.g., ADP-Glo™ or LanthaScreen™).

  • Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Include "no enzyme" and "no inhibitor (DMSO only)" controls.

  • Reaction Initiation: Add the kinase and substrate to the wells. Allow a pre-incubation period of 15 minutes at room temperature.

  • Start Reaction: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. Read the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis: Convert the raw signal to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed a relevant human cancer cell line (e.g., K562 for CML, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3][13]

  • Compound Treatment: Treat the cells with serial dilutions of the test derivative (typically from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Comparative Data Analysis

To substantiate a claim of novelty, the performance of a new derivative must be benchmarked against relevant reference compounds. This could be a known drug targeting the same pathway or a previously published analog.

Table 1: Illustrative Comparative Data for a Novel Derivative "Cmpd-X"

CompoundTarget Kinase IC50 (nM)K562 Cell IC50 (µM)HCT116 Cell IC50 (µM)Kinase Selectivity Score (S10)
Reference Cmpd A 152.55.10.15
Cmpd-X (Novel) 5 0.8 1.2 0.05

Data is for illustrative purposes only. Kinase Selectivity Score (S10) represents the fraction of kinases inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity.

Interpretation: In this example, "Cmpd-X" demonstrates superior potency against both the target kinase and the cancer cell lines compared to the reference compound. Furthermore, its improved selectivity score suggests a more favorable off-target profile, strengthening the case for its novelty and therapeutic potential.

Conclusion and Future Directions

The assessment of novelty for 4-(4-aminophenyl)-1H-indazol-3-amine derivatives is a systematic process that marries rational design with rigorous empirical validation. By leveraging the established knowledge of the indazole scaffold and applying the multi-parametric framework outlined in this guide, researchers can effectively differentiate their discoveries from the prior art. A successful claim of novelty is built on a foundation of comparative data that clearly demonstrates superiority in structure, mechanism, or pharmacological effect. Future work in this area may explore novel applications beyond oncology, such as in inflammatory or autoimmune diseases, further expanding the therapeutic utility of this remarkable chemical scaffold.[14]

References

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. Available from: [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available from: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available from: [Link]

  • The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. PubMed. Available from: [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available from: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. Available from: [Link]

  • Preparation and purification of 4-(indazol-3-yl)phenols. Google Patents.
  • SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. "Gheorghe Asachi" Technical University of Iasi. Available from: [Link]

  • 1H-indazole compound. Google Patents.
  • Indazole derivatives. Google Patents.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. Available from: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]

  • 4-(4-AMINOPHENYL)-1H-INDAZOL-3-AMINE. gsrs. Available from: [Link]

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  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

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Validation

validating the anti-proliferative activity of 4-(4-aminophenyl)-1H-indazol-3-amine in different cell lines

Introduction: The Therapeutic Potential of Indazole Derivatives The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs.[1] Notably, a number of these, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs.[1] Notably, a number of these, including Pazopanib and Axitinib, function as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] These agents target the enzymatic activity of kinases, which are critical regulators of cell signaling pathways that, when dysregulated, can drive cancer cell proliferation and survival.[2][3] The compound 4-(4-aminophenyl)-1H-indazol-3-amine shares structural similarities with these successful therapeutics, suggesting its potential as a novel anti-cancer agent. This guide provides a comprehensive framework for validating the anti-proliferative activity of this compound across a panel of diverse cancer cell lines, offering a comparative analysis of its efficacy and laying the groundwork for mechanistic investigations.

Experimental Design: A Multi-faceted Approach to Validation

To rigorously assess the anti-proliferative potential of 4-(4-aminophenyl)-1H-indazol-3-amine, a multi-pronged experimental strategy is essential. This involves a careful selection of cancer cell lines and the application of robust, complementary assays to measure cell viability and growth.

Rationale for Cell Line Selection

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro findings.[4] A well-selected panel should encompass a range of tumor types to identify potential tissue-specific sensitivities. Furthermore, the inclusion of cell lines with known genetic backgrounds can provide early insights into the compound's mechanism of action.[4][5] For this investigation, we propose a panel that includes, but is not limited to:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.[6]

  • HCT116 (Colon Carcinoma): A widely used cell line in colorectal cancer research.

  • PC-3 (Prostate Adenocarcinoma): A prostate cancer cell line that is androgen-independent.[7]

  • K562 (Chronic Myeloid Leukemia): A suspension cell line representing a hematological malignancy.[7]

This diverse panel allows for a broad assessment of the compound's activity and increases the likelihood of identifying cell lines that are particularly sensitive to its effects.

Overview of Anti-proliferative Assays

No single assay can provide a complete picture of a compound's anti-proliferative effects. Therefore, we will employ a combination of short-term and long-term assays to provide a comprehensive evaluation.

  • Short-Term Viability/Cytotoxicity Assays (72-hour incubation):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

    • SRB (Sulforhodamine B) Assay: This assay quantifies total cellular protein content, providing a measure of cell biomass.[9][10]

  • Long-Term Clonogenic Assay (10-14 days):

    • Colony Formation Assay: This assay assesses the ability of a single cell to undergo sustained proliferation and form a colony, providing a measure of long-term survival and reproductive integrity.[11][12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments described in this guide. Adherence to these protocols is crucial for generating reliable and reproducible data.

MTT Cell Proliferation Assay Protocol

This protocol is adapted from established methods.[8][13]

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 4-(4-aminophenyl)-1H-indazol-3-amine in complete growth medium. A common concentration range to start with is 0.01 to 100 µM.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

SRB Cell Proliferation Assay Protocol

This protocol is based on the methodology used by the National Cancer Institute.[14]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.

  • Cell Fixation:

    • After the 72-hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[10]

  • Staining:

    • Wash the plates five times with tap water and allow them to air dry completely.[10]

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Washing and Solubilization:

    • Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[9]

    • Allow the plates to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Reading:

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at approximately 515 nm using a microplate reader.[14]

Colony Formation Assay Protocol

This protocol provides a general guideline for assessing long-term cell survival.[11][12]

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number will need to be optimized for each cell line.

  • Compound Treatment:

    • Allow the cells to attach overnight.

    • Treat the cells with varying concentrations of 4-(4-aminophenyl)-1H-indazol-3-amine for 24 hours.

  • Colony Growth:

    • Remove the compound-containing medium, wash the cells with PBS, and add fresh complete growth medium.

    • Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Fixing and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution such as 4% paraformaldehyde for 20 minutes.[12]

    • Stain the colonies with a solution like 0.5% crystal violet in methanol for 5-10 minutes.[12]

  • Colony Counting:

    • Wash the plates with water to remove excess stain and allow them to dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[11]

Data Analysis and Interpretation

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.[15][16] It represents the concentration of the drug required to inhibit cell growth by 50%.[15][17]

  • Data Normalization: For the MTT and SRB assays, the absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells.

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Non-linear Regression: Use a software package like GraphPad Prism to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[18]

Interpreting Colony Formation Data

The results of the colony formation assay are typically expressed as the plating efficiency (PE) and the surviving fraction (SF).

  • Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) x 100%

  • Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE))

A dose-dependent decrease in the surviving fraction indicates that the compound has a long-term inhibitory effect on cell proliferation.

Comparative Data Presentation

To facilitate a clear comparison of the anti-proliferative activity of 4-(4-aminophenyl)-1H-indazol-3-amine across different cell lines, the data should be summarized in a tabular format.

Table 1: Comparative Anti-proliferative Activity (IC50 in µM) of 4-(4-aminophenyl)-1H-indazol-3-amine

Cell LineTissue of OriginIC50 (µM) from MTT Assay (72h)IC50 (µM) from SRB Assay (72h)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][Insert Value]
HCT116Colon Carcinoma[Insert Value][Insert Value]
PC-3Prostate Adenocarcinoma[Insert Value][InsertValue]
K562Chronic Myeloid Leukemia[Insert Value][Insert Value]

Potential Mechanisms of Action and Signaling Pathways

Given the structural similarities of 4-(4-aminophenyl)-1H-indazol-3-amine to known kinase inhibitors, it is plausible that its anti-proliferative effects are mediated through the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival.[19][20]

Receptor Tyrosine Kinase (RTK) Signaling

RTKs are a major class of cell surface receptors that play a crucial role in cancer development and progression.[2][21] Upon activation by their ligands, RTKs trigger downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[19][20] Inhibition of these pathways is a validated strategy in cancer therapy.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indazole 4-(4-aminophenyl)-1H- indazol-3-amine Indazole->RTK Inhibition

Caption: Potential inhibition of RTK signaling by 4-(4-aminophenyl)-1H-indazol-3-amine.

Cell Cycle Regulation

Uncontrolled cell proliferation is a hallmark of cancer, often arising from dysregulation of the cell cycle.[3][22] The cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[23] Small molecule inhibitors that target CDKs can induce cell cycle arrest, preventing cancer cells from dividing.[3][24] Some indazole derivatives have been shown to cause a block in the G0/G1 or G2/M phases of the cell cycle.[25][26]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[27] Cancer cells often evade apoptosis, contributing to their survival.[27] Many anti-cancer agents exert their effects by inducing apoptosis.[28] This can occur through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways.[27][29]

Experimental Workflow

The overall experimental workflow for validating the anti-proliferative activity of 4-(4-aminophenyl)-1H-indazol-3-amine is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assays Anti-proliferative Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Select and Culture Cancer Cell Lines Short_Term Short-Term Assays (MTT & SRB) Cell_Culture->Short_Term Long_Term Long-Term Assay (Colony Formation) Cell_Culture->Long_Term Compound_Prep Prepare Stock and Working Solutions of Compound Compound_Prep->Short_Term Compound_Prep->Long_Term IC50 Calculate IC50 Values Short_Term->IC50 Colony_Analysis Analyze Colony Formation Data Long_Term->Colony_Analysis Comparison Compare Activity Across Cell Lines IC50->Comparison Colony_Analysis->Comparison Mechanism Propose Potential Mechanisms of Action Comparison->Mechanism

Caption: Workflow for validating anti-proliferative activity.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the anti-proliferative activity of 4-(4-aminophenyl)-1H-indazol-3-amine. By employing a diverse panel of cancer cell lines and a combination of short-term and long-term assays, researchers can obtain a comprehensive understanding of the compound's potency and spectrum of activity. The comparative data generated will be instrumental in identifying sensitive cell lines for further mechanistic studies.

Future investigations should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. Techniques such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., ERK, AKT), cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V staining) will be crucial in unraveling the mechanism of action of 4-(4-aminophenyl)-1H-indazol-3-amine and advancing its potential as a novel anti-cancer therapeutic.

References

  • Vertex Pharmaceuticals.
  • Jiang, W., et al. (2023). Receptor tyrosine kinases: biological functions and anticancer targeted therapy. Signal Transduction and Targeted Therapy. [Link]

  • Bafico, A., & Aaronson, S. A. (2002). Signaling Pathways of Tyrosine Kinase Receptors. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Wee, P., & Wang, Z. (2017). Targeting RTK Signaling Pathways in Cancer. Cancers. [Link]

  • Ségaliny, A. I., et al. (2015). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Signal Transduction and Targeted Therapy.
  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Borowicz, S., et al. (2014). The Soft Agar Colony Formation Assay. Journal of Visualized Experiments. [Link]

  • STEMCELL Technologies. The Human Colony Forming Cell (CFC) Assay using Methylcellulose-based Media.
  • Al-Ostath, S., et al. (2025). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Molecules.
  • Cellculture2. Cell quantitation: SRB Assay. [Link]

  • Artas, H. G., et al. (2020). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Molecules.
  • Gayathri, K. M. (2021).
  • Kumari, S., & Singh, G. (2024). Targeting cell cycle regulators: A new paradigm in cancer therapeutics. Oncology Letters.
  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle regulation and anticancer drug discovery.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Visikol. The Importance of IC50 Determination. [Link]

  • Bellail, A. C., & Hao, C. (2013). Development of Small Molecules Activating TRAIL Apoptosis Pathway for Cancer Therapies. Journal of Drug Designing.
  • ResearchGate. Exact mechanism of anti-cancer agents.? [Link]

  • National Center for Biotechnology Information. MTT Assay Protocol. In: Assay Guidance Manual. [Link]

  • Martínez-García, J., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • EurekAlert!. Targeting cell cycle regulators: a new paradigm in cancer therapeutics. [Link]

  • National Cancer Institute. Classic NCI-60 Screen (Archived).
  • Johnson, D. E., et al. (2017).
  • ResearchGate. Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? [Link]

  • ResearchGate. Identification and development of potent small molecule inhibitors of apoptosis. [Link]

  • Otto, T., & Sicinski, P. (2017). Cell cycle regulation and anticancer drug discovery. Cancer Biology & Medicine.
  • Li, M., et al. (2022). Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy. Analyst.
  • Johnson, D. E., et al. (2017). Therapeutic Small Molecules Target Inhibitor of Apoptosis Proteins in Cancers with Deregulation of Extrinsic and Intrinsic Cell Death Pathways. Clinical Cancer Research. [Link]

  • Bio-protocol. MTT Assay Protocol. [Link]

  • Pistritto, G., et al. (2016). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Journal of Cancer.
  • ATCC.
  • Horton, T. MTT Cell Assay Protocol.
  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • Ruiz-Moreno, A. J., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Anticancer Agents in Medicinal Chemistry.
  • Liu, Y., et al. (2020). A Clinical Genomics-Guided Prioritizing Strategy Enables Selecting Proper Cancer Cell Lines for Biomedical Research. iScience.
  • ResearchGate. Which proliferating and non-proliferating cell lines can I use? [Link]

  • ResearchGate. How can we select type of cell line for screening anti proliferatory activity? [Link]

  • García-Arenas, R., et al. (2014). Choosing the right cell line for rectal cancer research.
  • Schenone, S., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry.
  • Radi, M., et al. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & Medicinal Chemistry Letters.

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Comparative

Assessing Off-Target Liabilities of 4-(4-aminophenyl)-1H-indazol-3-amine (Flt3 Inhibitor IV)

A Comparative Technical Guide for Drug Discovery Executive Summary & Mechanism of Action 4-(4-aminophenyl)-1H-indazol-3-amine (Flt3 Inhibitor IV) is a potent, ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary & Mechanism of Action

4-(4-aminophenyl)-1H-indazol-3-amine (Flt3 Inhibitor IV) is a potent, ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3) .[1] While widely used as a chemical probe to study FLT3-driven proliferation in Acute Myeloid Leukemia (AML), its utility is defined by its selectivity window against structurally related receptor tyrosine kinases (RTKs), specifically c-Kit and VEGFR-2 (KDR) .

Unlike second-generation Type II inhibitors (e.g., Quizartinib) that stabilize the inactive "DFG-out" conformation, Flt3 Inhibitor IV functions primarily as a Type I inhibitor , binding to the active ATP-binding pocket. This mechanistic distinction dictates its selectivity profile, potency ceiling, and off-target liabilities.

The Selectivity Challenge

The indazole-3-amine scaffold is a "privileged structure" in kinase inhibition, forming the core of several clinical candidates (e.g., Linifanib/ABT-869). However, this privilege comes with a liability: the ATP-binding pocket of FLT3 shares high homology with c-Kit and VEGFR.

  • Primary Target: FLT3 (IC₅₀ = 43 nM)[2][3]

  • Primary Liability: Incomplete selectivity against c-Kit and VEGFR-2, leading to potential myelosuppression (c-Kit) or cardiovascular toxicity (VEGFR).

Comparative Performance Analysis

The following analysis benchmarks Flt3 Inhibitor IV against clinical standards to contextualize its performance for research applications.

Table 1: Potency and Selectivity Landscape
FeatureFlt3 Inhibitor IV (Probe)Quizartinib (Clinical Standard)Midostaurin (First-Gen)
CAS Number 819058-89-4950769-58-1120685-11-2
Binding Mode Type I (ATP-Competitive)Type II (Allosteric/DFG-out)Type I (Pan-Kinase)
FLT3 Potency (IC₅₀) 43 nM < 1 nM ~10–50 nM
c-Kit Selectivity ~170x (IC₅₀ 7.36 µM)>500xLow (Co-target)
VEGFR-2 Selectivity ~110x (IC₅₀ 4.79 µM)HighLow (Co-target)
Primary Off-Target Risk Moderate (High concentration required)QT Prolongation (hERG)GI Toxicity (Broad spectrum)
Best Use Case Early-stage mechanistic assaysIn vivo efficacy & clinical modelingBroad spectrum screening

Critical Insight: While Flt3 Inhibitor IV is marketed as "selective," a 100-fold window (43 nM vs 4.79 µM) is often insufficient for in vivo safety. At therapeutic plasma concentrations required to sustain >90% FLT3 inhibition, the compound may begin to engage VEGFR-2, confounding results with anti-angiogenic effects.

Visualizing the Off-Target Pathways

To accurately assess this compound, one must map the signaling crosstalk. The diagram below illustrates the overlapping pathways where off-target inhibition of c-Kit or VEGFR can mimic or mask FLT3 inhibition effects.

SignalingCrosstalk cluster_Targets Kinase Targets cluster_Downstream Downstream Signaling Compound 4-(4-aminophenyl)-1H-indazol-3-amine FLT3 FLT3 (Target) IC50: 43 nM Compound->FLT3 Primary Inhibition cKIT c-Kit (Off-Target) IC50: 7.36 µM Compound->cKIT Weak Inhibition (High Dose) VEGFR VEGFR-2 (Off-Target) IC50: 4.79 µM Compound->VEGFR Weak Inhibition (High Dose) STAT5 STAT5 Phosphorylation FLT3->STAT5 MAPK RAS/MAPK Pathway FLT3->MAPK cKIT->MAPK PI3K PI3K/AKT Pathway cKIT->PI3K VEGFR->MAPK Outcome Cell Proliferation / Apoptosis STAT5->Outcome MAPK->Outcome PI3K->Outcome

Caption: Signal transduction overlap. Note that MAPK/PI3K pathways are shared by FLT3, c-Kit, and VEGFR, making phenotypic readout (cell death) insufficient for proving selectivity.

Experimental Protocols for Validation

To validate the specificity of Flt3 Inhibitor IV in your specific model, do not rely solely on vendor IC₅₀ values. Use this self-validating screening cascade.

Protocol A: The "Gold Standard" Isogenic Cell Screen

Objective: Distinguish FLT3-driven toxicity from general cytotoxicity (off-target). System: Ba/F3 cells (IL-3 dependent) engineered to express FLT3-ITD vs. Parental Ba/F3 (IL-3 driven).

  • Setup:

    • Line 1: Ba/F3-FLT3-ITD (Growth dependent on FLT3 kinase activity).[1][3]

    • Line 2: Parental Ba/F3 + IL-3 (Growth dependent on IL-3 receptor/JAK-STAT, independent of FLT3).

  • Dosing: Treat both lines with Flt3 Inhibitor IV (0.1 nM to 10 µM, 9-point dilution).

  • Readout: Measure ATP (CellTiter-Glo) or viability (Resazurin) at 72 hours.

  • Interpretation (The "Selectivity Index"):

    • True On-Target: Potent killing of Line 1 (IC₅₀ ~50 nM) but no effect on Line 2 up to >1 µM.

    • Off-Target Toxicity: Killing of Line 2 indicates the compound is hitting other kinases (e.g., JAKs) or general cellular machinery.

    • Acceptance Criteria: Selectivity Index (IC₅₀ Parental / IC₅₀ ITD) should be >50 .

Protocol B: Biochemical Kinase Profiling (HotSpot Assay)

Objective: Quantify the exact margin of safety against c-Kit and VEGFR in a cell-free system.

  • Reagents: Recombinant human FLT3, c-Kit, and KDR (VEGFR-2); radiolabeled ³³P-ATP.

  • Reaction:

    • Incubate kinase + substrate + Flt3 Inhibitor IV (10 µM top dose) for 20 mins.

    • Add ATP (at K_m apparent for each kinase) to initiate reaction.

  • Validation:

    • Include Staurosporine as a pan-kinase positive control.

    • Include Quizartinib as a selective positive control.

  • Data Analysis: Calculate % Inhibition at 1 µM. If inhibition of c-Kit > 50% at 1 µM, the compound is not suitable for studies requiring strict FLT3 specificity.

Safety Pharmacology: The hERG Warning

Indazole-3-amine derivatives are structurally prone to blocking the hERG potassium channel, a critical off-target liability leading to QT prolongation (arrhythmia).

Workflow for hERG Assessment:

hERG_Workflow Step1 Ligand Binding Assay (Displacement of [3H]-Dofetilide) Step2 Functional Patch Clamp (CHO-hERG cells) Step1->Step2 If >50% displ. at 10 µM Step3 In Silico Docking (hERG Pore Homology) Step2->Step3 Structure-Activity Refinement Result Safety Margin Calculation (hERG IC50 / FLT3 IC50) Step2->Result

Caption: Recommended safety screening cascade. A Safety Margin < 30-fold is considered high risk for in vivo applications.

References

  • Dai, Y., et al. (2007). "Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor." Journal of Medicinal Chemistry.

    • Context: Establishes the indazole-3-amine scaffold and its structure-activity relationship (SAR) regarding FLT3/VEGFR selectivity.
  • Zarrinkar, P. P., et al. (2009). "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)." Blood.

    • Context: Provides the benchmark data for Quizartinib (AC220), defining the "gold standard" selectivity profile for comparison.
  • Merck Millipore (Calbiochem). "Flt3 Inhibitor IV - CAS 819058-89-4 Data Sheet."

    • Context: Source of the specific IC₅₀ values (43 nM FLT3 vs 4.79 µM VEGFR)
  • Smith, C. C., et al. (2012). "Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukemia." Nature.

    • Context: Describes the Ba/F3 isogenic screening methodology used in Protocol A.

Sources

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